molecular formula BrH2N B089241 Bromamine CAS No. 14519-10-9

Bromamine

Cat. No.: B089241
CAS No.: 14519-10-9
M. Wt: 95.93 g/mol
InChI Key: FNXLCIKXHOPCKH-UHFFFAOYSA-N
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Description

Bromamine T (BAT), with the chemical structure C7H7BrNNaO2S, is a stable active bromine molecule derived from taurine . It is the sodium salt of N-bromo-4-toluenesulfonamide and is recognized for its potent oxidative activity . This compound has emerged as a significant subject of study in biochemical research due to its distinctive mechanisms of action and potential therapeutic applications. Preclinical research indicates that BAT exerts robust anti-cancer properties, demonstrating significant cytotoxicity against a range of human cancer cell lines, including colon, breast, cervical, and skin cancers . Its mechanism is associated with the induction of mitochondrial apoptosis and autophagy, likely through the activation of key mitogen-activated protein kinase (MAPK) pathway members such as JNK, p38, and ERK1/2 . Notably, in vitro studies have shown that BAT can exhibit greater cytotoxic effects on certain cancer cells than common chemotherapeutic agents like cisplatin, while showing no signs of toxicity in some normal cell models, such as Wharton's Jelly Mesenchymal Stem Cells (WJ-MSCs) and HepG2 hepatoma cells . Beyond its anti-cancer activity, BAT possesses well-documented anti-inflammatory and antimicrobial properties, believed to function through the downregulation of pro-inflammatory cytokines and chemokines . These characteristics make BAT a versatile and promising candidate for research in oncology, immunology, and microbiology. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/BrH2N/c1-2/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXLCIKXHOPCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021497
Record name Bromoamine
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URL https://comptox.epa.gov/dashboard/DTXSID7021497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14519-10-9
Record name Bromamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive details on the synthesis and characterization of various compounds referred to as bromamines. The term "bromamine" can encompass several distinct chemical entities, each with unique properties and applications. This document is structured to provide clarity for researchers, scientists, and drug development professionals by addressing three principal classes:

  • This compound Acid: A vital anthraquinone dye intermediate, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, which serves as a precursor for the synthesis of various dyes and biologically active molecules.

  • Inorganic Bromamines: This class includes monothis compound (NH₂Br), dithis compound (NHBr₂), and trithis compound (NBr₃), which are primarily of interest in water disinfection and treatment processes due to their reactive nature.

  • This compound-T: An organic N-bromo compound, specifically the sodium salt of N-bromo-4-toluenesulfonamide, utilized as an oxidizing agent and titrant in analytical chemistry.

This guide details the experimental protocols for the synthesis of these compounds, presents quantitative data in structured tables, and illustrates key processes with diagrams generated using the DOT language.

Section 1: this compound Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid)

This compound acid is a cornerstone intermediate in the synthesis of a wide array of anthraquinone dyes and is increasingly investigated for the preparation of novel pharmacologically active compounds.[1][2][3] Its synthesis typically begins with 1-aminoanthraquinone, following one of two primary industrial routes: the Solvent Method or the Oleum (One-Pot) Method.[1][2]

Synthesis of this compound Acid

The synthesis of this compound acid involves two key transformations of 1-aminoanthraquinone: sulfonation at the 2-position followed by bromination at the 4-position.

This method involves two distinct steps: the sulfonation of 1-aminoanthraquinone and the subsequent bromination of the resulting sulfonic acid.[1][2]

  • Sulfonation:

    • 1-aminoanthraquinone is suspended in an inert solvent, such as nitrobenzene.

    • Chlorosulfonic acid is added gradually to the mixture while maintaining a controlled temperature.

    • The reaction proceeds to form 1-aminoanthraquinone-2-sulfonic acid.

    • The product is typically isolated as its sodium salt by neutralization.

  • Bromination:

    • The sodium salt of 1-aminoanthraquinone-2-sulfonic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF).

    • A solution of bromine in DMF is added dropwise at room temperature. Careful control of the addition rate and temperature is crucial to ensure selective bromination at the C4 position.[1]

    • The resulting this compound acid sodium salt precipitates and can be collected by filtration.

    • Yields for this process are reported to be excellent, often exceeding 90%.[1][2]

This method combines sulfonation and bromination in a single reaction vessel, making it a more streamlined process.[1][4][5]

  • Combined Sulfonation and Bromination:

    • 1-aminoanthraquinone is added to oleum (fuming sulfuric acid, typically 20% SO₃) at a temperature below 60°C.

    • The mixture is heated to between 100°C and 150°C to effect sulfonation.[4][5]

    • After cooling to a range of 60°C to 100°C, at least 0.5 molar equivalents of bromine are slowly added to the reaction mixture.[4]

    • The reaction is held at this temperature until bromination is complete (which can take up to 16 hours).[4]

  • Work-up and Isolation:

    • The reaction mixture is cooled and poured into ice water, often containing sodium chloride, to precipitate the 1-amino-4-bromoanthraquinone-2-sulfonic acid.[4]

    • The precipitate is filtered and can be further purified by redissolving in water through neutralization with sodium hydroxide to a pH of 8-9, followed by heating.[4]

    • The sodium salt of this compound acid is then salted out, filtered, and dried. Purity is typically in the range of 93-94%.[4]

cluster_solvent Solvent Method cluster_oleum Oleum (One-Pot) Method 1-AA 1-Aminoanthraquinone Sulfonation Sulfonation (Chlorosulfonic Acid, Nitrobenzene) 1-AA->Sulfonation ASA 1-Aminoanthraquinone- 2-sulfonic acid (Sodium Salt) Sulfonation->ASA Bromination_S Bromination (Bromine, DMF) ASA->Bromination_S BA_S This compound Acid (Sodium Salt) Bromination_S->BA_S 1-AA_O 1-Aminoanthraquinone OnePot Sulfonation & Bromination (Oleum, Bromine) 1-AA_O->OnePot BA_O This compound Acid OnePot->BA_O

Synthesis pathways for this compound Acid.

Characterization of this compound Acid and its Derivatives

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound acid and its subsequent derivatives.

  • UV-Visible (UV-Vis) Spectroscopy: While this compound acid itself absorbs in the visible region, its derivatives, formed via the Ullmann condensation reaction where the bromine atom is replaced by an amino group, exhibit characteristic strong absorptions.[6][7][8] These derivatives are often intensely colored, with absorption maxima (λmax) typically in the range of 590-595 nm, corresponding to blue colors.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups in the molecule, such as N-H, S=O (from the sulfonic acid group), and C=O (from the anthraquinone core).

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry, particularly in negative ion mode, is effective for determining the molecular weight ([M-H]⁻). The fragmentation pattern provides crucial structural information, such as the characteristic loss of the bromide ion ([⁷⁹Br]⁻ at m/z 78.9189).[9]

  • Thin Layer Chromatography (TLC): TLC is a standard method to monitor the progress of synthesis reactions and to assess the purity of the final products. For derivatives of this compound acid, silica gel plates with DMF as the eluent have been used.

ParameterTechniqueValue/ObservationReference
Molecular Formula -C₁₄H₈BrNO₅S[]
Molecular Weight -382.19 g/mol []
Appearance VisualOrange or red powder[9]
Melting Point DSC/MPA~280°C[11]
UV-Vis (Derivatives) Spectroscopyλmax = 590-595 nm (blue dyes)
Mass Spectrometry ESI-MS[M-H]⁻ at m/z 379.9; [⁷⁹Br]⁻ fragment at m/z 78.9189[9]

Section 2: Inorganic Bromamines (NH₂Br, NHBr₂)

Inorganic bromamines are formed from the reaction of bromine with ammonia. Their formation and stability are highly dependent on factors such as pH and the molar ratio of nitrogen to bromine (N/Br).[12][13] They are primarily studied in the context of water disinfection, where they can be both effective disinfectants and precursors to disinfection byproducts.[14]

Synthesis of Inorganic Bromamines

Aqueous solutions of monothis compound and dithis compound can be prepared for laboratory studies using straightforward protocols.

This procedure yields a solution containing predominantly monothis compound.[12][15]

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a stirrer and cooled in an ice-water bath, place concentrated ammonium hydroxide (e.g., 12 mL).

  • Reagent Addition: Add a saturated aqueous solution of bromine (e.g., 0.22 M, 24 mL) dropwise to the stirred ammonia solution at a rate of approximately 1 mL/s.[12]

  • Reaction Monitoring: During the addition, the temperature may rise by about 10°C, and the pH will drop from approximately 13.5 to around 10.5.[12]

  • Product Formation: The resulting solution will contain monothis compound (NH₂Br) at a concentration of about 0.010 M. The exclusivity of NH₂Br formation can be confirmed by UV-Vis spectroscopy, as no detectable peak for dithis compound (NHBr₂) should be present.[12]

Dithis compound can be formed from monothis compound, particularly under more acidic conditions or through disproportionation.[12]

  • Extraction: Extract an aqueous solution of freshly prepared NH₂Br with diethyl ether. The ether layer will initially contain a mixture of NH₂Br and NHBr₂ due to the disproportionation reaction: 2NH₂Br ⇌ NH₃ + NHBr₂.[12]

  • Conversion to NHBr₂: To drive the equilibrium towards NHBr₂, the ammonia can be removed. Shaking the ether solution with anhydrous magnesium sulfate (MgSO₄) will react with the ammonia, shifting the equilibrium to produce a solution containing exclusively NHBr₂.[16]

cluster_synthesis Inorganic this compound Formation cluster_equilibrium Disproportionation Equilibrium Br2 Aqueous Bromine (Br₂) Reaction1 pH ~10.5 Br2->Reaction1 NH3 Ammonia (NH₃) NH3->Reaction1 NH2Br Monothis compound (NH₂Br) Reaction1->NH2Br NH2Br_eq 2 NH₂Br Equilibrium NH2Br_eq->Equilibrium NH3_eq NH₃ Equilibrium->NH3_eq NHBr2_eq NHBr₂ Equilibrium->NHBr2_eq

Formation and equilibrium of inorganic bromamines.

Characterization and Quantification of Inorganic Bromamines

Due to their instability, inorganic bromamines are typically characterized in situ using spectroscopic and advanced analytical methods.

This is the primary method for identifying the different this compound species in solution, as each has a distinct absorption maximum.[15]

MIMS is a powerful technique for the simultaneous identification and quantification of different halamines in water.[17][18] The method relies on monitoring the specific mass-to-charge (m/z) ratios of the parent compounds.

For field use and routine quantification, several colorimetric methods are available. These methods typically measure total bromine or can be adapted to differentiate between free bromine and bromamines.[19] Reagents used include N,N-diethyl-p-phenylenediamine (DPD), phenol red, and methyl orange.[19][20]

Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Parent Ion (m/z)Detection Limit (MIMS, mg/L as Cl₂)
Monothis compound (NH₂Br) 278415970.10
Dithis compound (NHBr₂) 23217801750.12
Trithis compound (NBr₃) 2582000253-
Bromochloramine (NHBrCl) --1310.36
Data sourced from references[12][15][17][18].

Section 3: this compound-T

This compound-T (BAT), the sodium salt of N-bromo-4-toluenesulfonamide, is a stable N-bromo compound that serves as a versatile oxidizing agent in organic synthesis and analytical chemistry.[21][22]

Synthesis of this compound-T

This compound-T is prepared by the reaction of its chlorine analogue, Chloramine-T, with elemental bromine.

This protocol is based on the method described by Nair et al.[21]

  • Reaction: Chloramine-T (sodium salt of N-chloro-4-toluenesulfonamide) is reacted with elemental bromine.

  • Isolation: The product, this compound-T (N-bromo-4-toluenesulfonamide sodium salt, often as a dihydrate), is isolated from the reaction mixture.

  • Purity: The resulting product can be characterized for its potency and bromine content. A reported preparation had a potency of 95.8% and a bromine content of 24.83%.[21]

Characterization of this compound-T

Standard analytical methods are used to confirm the identity and purity of this compound-T.

  • Spectroscopic Methods (NMR, IR): To confirm the molecular structure, including the presence of the tosyl group and the N-Br bond.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N, S, Br) and confirm the empirical formula.

  • Titrimetric Analysis: To determine the active bromine content and assess the oxidizing capacity of the reagent.

ChloramineT Chloramine-T ([CH₃-C₆H₄-SO₂-N-Cl]⁻Na⁺) Reaction Reaction with Elemental Bromine (Br₂) ChloramineT->Reaction BromamineT This compound-T ([CH₃-C₆H₄-SO₂-N-Br]⁻Na⁺) Reaction->BromamineT

Synthesis of this compound-T.

This guide provides a foundational understanding of the synthesis and characterization of key this compound compounds. For specific applications, further optimization of these protocols and detailed analytical validation will be necessary. Researchers are encouraged to consult the cited literature for more in-depth information.

References

Monobromamine (NH₂Br): A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobromamine (NH₂Br) is a reactive inorganic compound of significant interest in fields ranging from water treatment to synthetic chemistry. Its high reactivity also contributes to its inherent instability, making a thorough understanding of its physical and chemical properties crucial for safe handling and effective application. This technical guide provides an in-depth overview of the core physicochemical characteristics of monothis compound, including its molecular properties, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, and key reaction pathways are visualized to facilitate a deeper understanding of its chemical behavior.

Physical Properties

Due to its inherent instability, many of the standard physical properties of pure monothis compound have not been experimentally determined and are therefore unavailable. The compound readily decomposes, particularly at higher concentrations and temperatures, precluding the measurement of properties such as melting point and boiling point.

Table 1: Physical and Spectroscopic Properties of Monothis compound

PropertyValueSource
Molecular Weight 95.93 g/mol PubChem
Melting Point Not available (decomposes)N/A
Boiling Point Not available (decomposes)N/A
Density Not availableN/A
Solubility Soluble in water, ether, and ether/methanol mixtures.Heasley et al., 2013
UV-Visible λmax 278 nm (in aqueous solution)Heasley et al., 2013
Molar Absorptivity (ε) Varies with solvent and conditions. A representative value in aqueous solution is ~410 M⁻¹cm⁻¹.Calculated from data in Heasley et al., 2013

Chemical Properties

Synthesis

Monothis compound is typically synthesized in dilute aqueous solutions for immediate use. A common laboratory-scale synthesis involves the reaction of aqueous bromine with an excess of ammonia.

Experimental Protocol: Aqueous Synthesis of Monothis compound

This protocol is adapted from the work of Heasley et al. (2013).

Materials:

  • Saturated aqueous solution of bromine (Br₂)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Three-neck round-bottom flask

  • Stir bar

  • pH electrode and meter

  • Thermometer

  • Ice-water bath

  • Dropping funnel

Procedure:

  • Place 12 mL of concentrated ammonium hydroxide into the three-neck round-bottom flask, equipped with a stir bar, pH electrode, and thermometer.

  • Cool the flask in an ice-water bath.

  • Slowly add 24 mL of a saturated aqueous bromine solution dropwise to the stirred ammonia solution using a dropping funnel at a rate of approximately one milliliter per second.

  • Monitor the temperature and pH throughout the addition. The temperature will likely rise by about 10°C, and the pH will decrease from approximately 13.5 to around 10.5.

  • The resulting solution contains monothis compound at a concentration of approximately 0.010 ± 0.005 M. The exclusive formation of monothis compound can be confirmed by UV-VIS spectrophotometry, checking for the characteristic absorbance peak at 278 nm and the absence of the dithis compound peak at 232 nm.

Caution: This synthesis should be performed in a well-ventilated fume hood, as both bromine and ammonia are corrosive and have toxic vapors.

Monobromamine_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Br2 Aqueous Bromine (Br₂) Mixing Slow, Dropwise Addition in Ice-Water Bath Br2->Mixing NH4OH Ammonium Hydroxide (NH₄OH) NH4OH->Mixing Reaction Br₂ + 2NH₃ → NH₂Br + NH₄Br Mixing->Reaction NH2Br_aq Aqueous Monothis compound (NH₂Br) Reaction->NH2Br_aq

Caption: Workflow for the aqueous synthesis of monothis compound.

Stability and Decomposition

Monothis compound is an unstable compound, and its stability is highly dependent on the solvent, pH, and the presence of other substances. In aqueous solution at room temperature, its concentration can decrease by about 50% within an hour. The decomposition of monothis compound is a complex process that can proceed through multiple pathways.

A key decomposition pathway involves the reversible disproportionation of monothis compound to form dithis compound (NHBr₂) and ammonia. This reaction is subject to general acid catalysis. The dithis compound formed can then undergo further irreversible decomposition. These subsequent decomposition reactions are base-catalyzed. The major nitrogenous product of monothis compound self-decomposition is nitrogen gas (N₂), with minor products including nitrous oxide (N₂O), nitrite (NO₂⁻), and nitrate (NO₃⁻).

The presence of certain metal ions, such as Cu(II), can significantly accelerate the decomposition of bromamines.

Monobromamine_Decomposition cluster_catalysis Catalysis NH2Br 2 NH₂Br (Monothis compound) NHBr2 NHBr₂ + NH₃ (Dithis compound + Ammonia) NH2Br->NHBr2 k₁ (Disproportionation) Products Decomposition Products (N₂, N₂O, NO₂⁻, NO₃⁻) NHBr2->Products k₂ (Irreversible Decomposition) Acid_Catalysis General Acid Catalysis (e.g., H⁺, NH₄⁺) Acid_Catalysis->NH2Br Base_Catalysis Base Catalysis (e.g., OH⁻) Base_Catalysis->NHBr2

Caption: Decomposition pathway of monothis compound in aqueous solution.

Reactivity

Monothis compound is a moderately reactive electrophilic brominating agent. Its reactivity is influenced by the bromoammonium ion (NH₃Br⁺), which is in equilibrium with monothis compound and is a more potent electrophile.

Reaction with Phenolic Compounds: Monothis compound reacts with phenolic compounds, with the rate of reaction being highly dependent on the specific phenol and the pH of the solution. The reaction is controlled by the interaction of the bromoammonium ion with the phenolate species. For instance, the specific rate constants can range from 6.32 x 10² M⁻¹s⁻¹ for 2,4,6-tribromophenol to as high as 1.22 x 10⁸ M⁻¹s⁻¹ for phenol itself. These reactions can lead to the formation of brominated disinfection byproducts, such as bromoform (CHBr₃), particularly with highly activated phenols like resorcinol.

Reaction with Cyanide: Monothis compound reacts rapidly with cyanide ions (CN⁻) to form cyanogen bromide (BrCN). The reaction is significantly faster than the corresponding reaction of chloramine with cyanide, indicating that even at low concentrations, monothis compound can be the dominant species in the formation of cyanogen bromide in mixed systems. This reaction is also subject to general-acid catalysis.

Table 2: Reactivity Data for Monothis compound

ReactantProduct(s)Rate Constant (k)ConditionsSource
PhenolBromophenols1.22 x 10⁸ M⁻¹s⁻¹pH dependentHeeb et al., 2023
ResorcinolBromoresorcinols, Bromoform-pH 8.1-8.2Heeb et al., 2023
Cyanide (CN⁻)Cyanogen Bromide (BrCN)2.63 x 10⁴ M⁻¹s⁻¹General-acid catalyzedLei et al., 2006

Experimental Protocols

Characterization by UV-Visible Spectrophotometry

The concentration of monothis compound in solution can be determined using UV-Visible spectrophotometry.

Procedure:

  • Prepare a dilute solution of freshly synthesized monothis compound in the desired solvent (e.g., deionized water).

  • Use a quartz cuvette with a known path length (typically 1 cm).

  • Record the absorbance spectrum of the solution over a wavelength range that includes 278 nm (e.g., 200-400 nm).

  • The concentration of monothis compound can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at 278 nm, ε is the molar absorptivity, b is the path length, and c is the concentration.

Kinetic Analysis of Decomposition

The decomposition kinetics of monothis compound can be studied using a stopped-flow spectrophotometer.

Procedure:

  • Prepare solutions of monothis compound and any other reactants or buffers in separate syringes.

  • The stopped-flow instrument rapidly mixes the solutions, and the change in absorbance at 278 nm is monitored over time.

  • The resulting kinetic data can be fitted to appropriate rate laws to determine the rate constants for the decomposition reactions.

  • Experimental variables that can be investigated include pH, initial monothis compound concentration, ammonia to bromine ratio, and the concentration of various buffer components to study catalysis effects.

Handling and Storage

Due to its instability, monothis compound is almost always generated in situ for immediate use. It is not commercially available as an isolated, stable compound.

Recommendations:

  • Preparation: Always prepare monothis compound solutions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Monothis compound solutions should be used immediately after preparation. If short-term storage is necessary, keep the solution in a closed container in an ice-water bath and in the dark to minimize decomposition.

  • Disposal: Unused monothis compound solutions should be quenched by adding a reducing agent, such as sodium thiosulfate, before disposal according to local regulations.

Conclusion

Monothis compound is a reactive and unstable molecule with important implications in various chemical processes. Its physicochemical properties are dominated by its propensity to undergo decomposition and act as a brominating agent. A thorough understanding of its synthesis, stability, and reactivity, as detailed in this guide, is essential for any researcher or professional working with this compound. The provided experimental protocols offer a starting point for the controlled generation and study of monothis compound in a laboratory setting. Further research into its properties and reactions will continue to be a valuable endeavor in the fields of chemistry and environmental science.

discovery and history of bromamine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Bromamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of this compound compounds, defined as molecules containing a nitrogen-bromine (N-Br) bond. The narrative traces the origins from the initial discovery of elemental bromine to the first conceptualization of an N-bromo intermediate by Hofmann. It further explores the development of key classes of this compound compounds, including the pivotal synthetic reagent N-Bromosuccinimide (NBS), biologically significant bromamines generated by enzymatic pathways, and industrially crucial dye precursors like this compound acid. This document consolidates key historical milestones, detailed experimental protocols for seminal syntheses, and quantitative data to serve as a valuable resource for professionals in chemical and biomedical research.

Historical Context: The Discovery of Elemental Bromine

The journey of this compound compounds begins with the discovery of their parent element. Bromine was identified independently by two chemists in the 1820s. In 1825, German chemistry student Carl Jacob Löwig isolated a smelly, reddish-brown liquid by treating mineral water from his hometown with chlorine. Concurrently, in 1826, French chemist Antoine Balard isolated the same substance from the ash of seaweed that had been treated with chlorine. Balard's work was published first, and he is generally credited with the discovery. The French Academy of Sciences named the new element "bromine," derived from the Greek word bromos, meaning "stench," a nod to its pungent odor.

G Figure 1. Timeline of the Discovery of Elemental Bromine cluster_Lowig Carl Jacob Löwig cluster_Balard Antoine Balard L1825 1825: Isolates Bromine L_Source Source: Mineral Water Spring L1825->L_Source Publication Balard's findings are published first, leading to official recognition. L_Method Method: Treatment with Chlorine L_Source->L_Method B1826 1826: Isolates Bromine B_Source Source: Seaweed Ash B1826->B_Source B1826->Publication B_Method Method: Treatment with Chlorine B_Source->B_Method Naming Element named 'Bromine' (from Greek 'bromos' for stench). Publication->Naming

Figure 1. Timeline of the Discovery of Elemental Bromine

The Conceptual Genesis of N-Bromo Compounds: The Hofmann Rearrangement

The first scientific conceptualization of a compound featuring a nitrogen-bromine bond arose from the work of August Wilhelm von Hofmann in 1881.[1] While investigating the reaction of primary amides with bromine in an aqueous basic solution, Hofmann discovered a novel rearrangement that produced a primary amine with one fewer carbon atom.[1] Now known as the Hofmann rearrangement, this reaction was proposed to proceed through a critical, albeit unisolated, N-bromoamide intermediate.[1] This postulation marked the intellectual birth of the this compound class of compounds, recognizing them as transient species in a fundamental organic transformation.

G Figure 2. Mechanism of the Hofmann Rearrangement Amide Primary Amide (R-CONH₂) Anion1 Amide Anion Amide->Anion1 + OH⁻ - H₂O NBromoamide N-Bromoamide Intermediate (R-CONHBr) Anion1->NBromoamide + Br₂ - Br⁻ Anion2 Bromoamide Anion NBromoamide->Anion2 + OH⁻ - H₂O Isocyanate Isocyanate (R-N=C=O) Anion2->Isocyanate Rearrangement (- Br⁻) CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O Amine Primary Amine (R-NH₂) CarbamicAcid->Amine - CO₂

Figure 2. Mechanism of the Hofmann Rearrangement

Key Developments in this compound Chemistry

Following their initial conception, the study of this compound compounds diversified into several key areas, from indispensable synthetic reagents to biologically active molecules and industrial intermediates.

N-Bromosuccinimide (NBS): A Revolution in Synthetic Chemistry

The development of N-Bromosuccinimide (NBS) as a stable, crystalline, and easy-to-handle solid transformed the field of synthetic organic chemistry. It provided a safer and more selective alternative to liquid bromine for a variety of bromination reactions. Its most notable application is the Wohl-Ziegler reaction , which facilitates the free-radical bromination of allylic and benzylic C-H bonds. NBS serves as a source for a low, constant concentration of Br₂, minimizing competing reactions such as addition to double bonds.

This protocol describes the synthesis of α-bromoethylbenzene, a key intermediate, using NBS.

  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 6.0 g of N-Bromosuccinimide (NBS), 4.0 g of ethylbenzene, 0.1 g of benzoyl peroxide (BPO) as a radical initiator, and 20 mL of anhydrous carbon tetrachloride (CCl₄).

  • Reaction: Place the flask under electromagnetic stirring and heat to reflux.

  • Monitoring: Maintain reflux for 30 minutes. The reaction is complete when the denser succinimide byproduct floats to the surface.

  • Workup: Stop heating and allow the mixture to cool to room temperature. Filter the mixture to remove the solid succinimide.

  • Purification: Remove the CCl₄ solvent from the filtrate by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at 91-93 °C (at 14 mmHg) to yield α-bromoethylbenzene.

Biological Bromamines: Enzymatic Formation in Immunity

A significant discovery in the history of bromamines was their formation within biological systems. Leukocytes, particularly eosinophils and neutrophils, utilize peroxidases to generate potent antimicrobial agents. Eosinophil peroxidase (EPO) and myeloperoxidase (MPO) catalyze the oxidation of bromide ions (Br⁻), present in plasma, by hydrogen peroxide (H₂O₂) to form hypobromous acid (HOBr).[1][2] This highly reactive intermediate then rapidly reacts with endogenous amines, most notably taurine, to produce long-lived bromamines like taurine this compound (Tau-NHBr).[1][3] These biological bromamines act as less aggressive, more stable oxidants than HOBr, contributing to host defense while mitigating some of the collateral tissue damage.[1]

G Figure 3. Biological Formation of Taurine this compound cluster_cell Eosinophil / Neutrophil H2O2 Hydrogen Peroxide (H₂O₂) Enzyme Eosinophil Peroxidase (EPO) or Myeloperoxidase (MPO) H2O2->Enzyme Br Bromide Ion (Br⁻) (from plasma) Br->Enzyme HOBr Hypobromous Acid (HOBr) Enzyme->HOBr Catalysis TauNHBr Taurine this compound (Tau-NHBr) HOBr->TauNHBr Taurine Taurine (abundant in leukocytes) Taurine->TauNHBr Reaction Immunity Innate Immune Response (Antimicrobial Activity) TauNHBr->Immunity

Figure 3. Biological Formation of Taurine this compound

This protocol provides a method for the laboratory preparation of taurine this compound for research purposes.[1]

  • Reagent Preparation: Prepare equimolar aqueous solutions of sodium hypochlorite (NaOCl) and sodium bromide (NaBr).

  • HOBr Generation: Mix the NaOCl and NaBr solutions. The rapid reaction (OCl⁻ + Br⁻ → OBr⁻ + Cl⁻) generates an equilibrium mixture of hypobromous acid (HOBr) and hypobromite (OBr⁻).

  • This compound Formation: Add the freshly prepared HOBr/OBr⁻ solution to an aqueous solution of taurine. To favor the formation of the monothis compound (Tau-NHBr), taurine should be in at least a 10-fold molar excess.

  • Characterization: The formation and concentration of taurine this compound can be monitored spectrophotometrically.

This compound Acid: A Cornerstone of the Dye Industry

In the industrial realm, 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as This compound acid , is a critically important intermediate. Its discovery and application were pivotal for the synthesis of a vast array of brilliant blue and green anthraquinone dyes. These dyes are valued for their stability and lightfastness.[4] The key to this compound acid's utility is the bromine atom, which is activated by the adjacent carbonyl and sulfonic acid groups, making it an excellent leaving group in nucleophilic aromatic substitution reactions, particularly in the copper-catalyzed Ullmann condensation.[5]

This protocol outlines a general procedure for the synthesis of an anthraquinone dye by condensing this compound acid with an aromatic amine.[4][6]

  • Apparatus Setup: Equip a reaction vessel with a stirrer, condenser, and thermometer.

  • Reactant Charging: Charge the vessel with water, the desired arylamine (e.g., 2,4-diaminobenzenesulfonic acid), and a base such as sodium bicarbonate to maintain pH. Heat the mixture to approximately 80-85 °C with stirring.

  • Catalyst and Reagent Addition: Prepare a solution or suspension of a copper(I) catalyst (e.g., a Cu(I)-phenanthroline complex or CuI).[6] Alternately add solid this compound acid and the copper catalyst to the reaction vessel over a period of 1-2 hours, maintaining the temperature and a pH of around 9.

  • Reaction and Monitoring: After the addition is complete, continue stirring at 85-90 °C for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the this compound acid is consumed.[4]

  • Isolation: Cool the reaction mixture. The dye product, which precipitates, can be isolated by filtration.

  • Purification: The crude dye is typically purified by dissolving it in hot water, filtering the warm solution, and allowing the dye to recrystallize upon cooling.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound compounds and reactions discussed.

Compound/ReactionParameterValueConditionsReference
Benzylic Bromination of Ethylbenzene Product Yield~75% (Calculated)Reflux in CCl₄ with NBS/BPO for 30 min
Ullmann Condensation of this compound Acid Product Yield94.0%Strong acid ion exchange resin, ethanol-water (9:1), 70°C, 3h[5]
Taurine Monothis compound (Tau-NHBr) Half-life (t₁/₂)~70 hourspH 7, 37 °C[3]
**Taurine Dithis compound (Tau-NBr₂) **Half-life (t₁/₂)~16 hourspH 7, 37 °C[3]
N-Bromosuccinimide (NBS) Molar Mass177.98 g/mol -
This compound Acid Molar Mass382.20 g/mol -

Conclusion

The history of this compound compounds is a compelling narrative of scientific advancement, spanning from the fundamental discovery of an element to the intricate design of synthetic reagents, the elucidation of complex biological pathways, and the development of large-scale industrial processes. From Hofmann's prescient hypothesis of a transient N-bromoamide to the modern-day utility of NBS in drug development and the role of taurine this compound in immunology, these molecules have consistently proven their importance. This guide provides a foundational understanding of this diverse class of compounds, offering historical context, practical experimental details, and key data to support the work of researchers and scientists pushing the boundaries of chemistry and medicine.

References

Bromamine Acid: A Technical Guide for Dye Intermediate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamine acid, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is a pivotal intermediate in the synthesis of a wide array of anthraquinone dyes.[1][2][3][4] Its versatile reactivity, primarily centered around the nucleophilic substitution of the bromine atom, allows for the creation of a diverse palette of colors, particularly brilliant blues and violets, with good fastness properties.[5][6] This technical guide provides an in-depth overview of the synthesis, purification, and key reactions of this compound acid, along with its physicochemical and spectroscopic data, tailored for professionals in chemical research and development.

Physicochemical Properties

This compound acid is typically a red to reddish-brown crystalline powder.[1] Key quantitative properties are summarized in the table below.

PropertyValueReferences
CAS Number 116-81-4[1][2]
Molecular Formula C₁₄H₈BrNO₅S[1][2][4]
Molecular Weight 382.19 g/mol [1][2][4]
Melting Point ~280 °C[2]
Appearance Red to reddish-brown crystalline powder[1]
Solubility Slightly soluble in water and ether[1][7]
Density ~1.908 g/cm³[1][2]

Synthesis of this compound Acid

The industrial synthesis of this compound acid primarily starts from 1-aminoanthraquinone and involves two key steps: sulfonation and subsequent bromination. Two main methodologies are employed: the "oleum method" and the "solvent method".[2][3]

Synthesis Pathway Overview

Synthesis_Pathway A 1-Aminoanthraquinone B 1-Aminoanthraquinone-2-sulfonic acid A->B Sulfonation (Oleum or Chlorosulfonic Acid) C This compound Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid) B->C Bromination (Bromine)

Caption: General synthesis pathway of this compound Acid.

Experimental Protocols

1. Sulfonation of 1-Aminoanthraquinone (Oleum Method)

This method involves the direct sulfonation of 1-aminoanthraquinone using fuming sulfuric acid (oleum).

  • Materials: 1-aminoanthraquinone, 20% Oleum (fuming sulfuric acid), anhydrous sodium sulfate.

  • Procedure:

    • To a mixture of 20% oleum and anhydrous sodium sulfate, slowly add 1-aminoanthraquinone while maintaining the temperature below 60 °C.[8]

    • Gradually heat the reaction mixture to 130 °C and maintain for 2-3 hours.[8]

    • Cool the mixture to 80 °C. The resulting product is 1-aminoanthraquinone-2-sulfonic acid in sulfuric acid, which can be used directly in the subsequent bromination step.[8]

2. Bromination of 1-Aminoanthraquinone-2-sulfonic acid

This step introduces the bromine atom at the 4-position of the anthraquinone ring.

  • Materials: 1-aminoanthraquinone-2-sulfonic acid (from the previous step), Bromine, Iodine (catalyst).

  • Procedure:

    • To the sulfuric acid solution of 1-aminoanthraquinone-2-sulfonic acid at 80 °C, add a catalytic amount of iodine.[8]

    • Slowly add liquid bromine to the reaction mixture over several hours while maintaining the temperature at 80 °C.[8]

    • The reaction is monitored by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

    • Upon completion, the excess bromine is removed.

Purification of this compound Acid

Purification of the crude this compound acid is crucial to ensure the quality and brightness of the final dyes. The typical purification involves precipitation, washing, and sometimes recrystallization.

Experimental Protocol for Purification
  • Procedure:

    • The crude this compound acid from the bromination step is precipitated by carefully diluting the reaction mixture with water or aqueous sulfuric acid.[8][9]

    • The precipitate is collected by filtration and washed sequentially with cold water and sometimes with dilute sulfuric acid to remove impurities.[8]

    • For higher purity, the filter cake can be dissolved in hot water, treated with activated carbon to remove colored impurities, and then recrystallized by cooling or salting out with sodium chloride.[9][10]

    • The purified this compound acid is then dried under vacuum.

Key Reactions of this compound Acid in Dye Synthesis

The most significant reaction of this compound acid is the nucleophilic aromatic substitution of the bromine atom, typically with an amine. This reaction, often a copper-catalyzed Ullmann condensation, is the foundation for producing a wide range of anthraquinone dyes.[6]

Ullmann Condensation Pathway

Ullmann_Condensation Bromamine_Acid This compound Acid Dye Anthraquinone Dye Bromamine_Acid->Dye Amine Primary Amine (R-NH2) Amine->Dye Catalyst Cu Catalyst Catalyst->Dye

Caption: Ullmann condensation of this compound Acid with an amine.

Experimental Protocol for Ullmann Condensation (General)
  • Materials: this compound acid, primary aromatic or aliphatic amine, copper catalyst (e.g., copper sulfate, copper(I) chloride), solvent (typically water or a water-alcohol mixture), and a base (e.g., sodium carbonate or sodium bicarbonate).

  • Procedure:

    • Dissolve or suspend this compound acid in water.

    • Add the amine, copper catalyst, and the base to the reaction mixture.

    • Heat the mixture to a temperature typically ranging from 80 to 100 °C.[6]

    • Maintain the reaction for several hours until completion, which can be monitored by TLC or HPLC.[6]

    • The resulting dye is then isolated by filtration, and purified by washing and/or recrystallization.[6]

Quality Control and Analytical Methods

The purity of this compound acid is critical for the quality of the final dye product. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity and quantifying impurities.

HPLC Analysis Workflow

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Detection UV-Vis Detector HPLC_System->Detection Data_Analysis Data Analysis (Purity Calculation) Detection->Data_Analysis

Caption: Workflow for HPLC analysis of this compound Acid.

Common impurities that can be monitored include unreacted 1-aminoanthraquinone-2-sulfonic acid, over-brominated products, and isomers.[11]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and characterization of this compound acid.

Spectroscopic Data
UV-Vis (λmax) Dyes derived from this compound acid typically exhibit strong absorption in the visible region, with λmax values often in the range of 590-595 nm, corresponding to blue hues.[5][6]
Infrared (IR) The IR spectrum of this compound acid would show characteristic peaks for N-H stretching of the primary amine, S=O stretching of the sulfonic acid group, C=O stretching of the quinone moiety, and C-Br stretching. A representative FTIR spectrum is available on PubChem.[12]
Nuclear Magnetic Resonance (NMR) ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the anthraquinone core. ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the carbon bearing the bromine, the carbon with the sulfonic acid group, and the other aromatic carbons. A ¹³C NMR spectrum is available on PubChem.[12][13]

Conclusion

This compound acid remains a cornerstone intermediate in the manufacture of high-performance anthraquinone dyes. A thorough understanding of its synthesis, purification, and reactivity is paramount for researchers and professionals aiming to develop novel colorants or optimize existing processes. The methodologies and data presented in this guide offer a comprehensive technical resource to support these endeavors.

References

Theoretical Modeling of Bromamine Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromamines, particularly monobromamine (NH₂Br), are highly reactive species with significant implications in water treatment, disinfection, and organic synthesis. Their role as both potent oxidizing and brominating agents necessitates a deep understanding of their reactivity for process optimization and the development of novel chemical transformations. This technical guide provides a comprehensive overview of the theoretical modeling of this compound reactivity, supported by detailed experimental protocols for model validation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to computationally predict and experimentally verify the behavior of bromamines in aqueous and organic systems. This guide emphasizes the integration of computational chemistry with experimental kinetics to elucidate reaction mechanisms, predict reaction rates, and identify products.

Introduction to this compound Reactivity

Bromamines are formed from the reaction of bromine with ammonia. The speciation of bromamines, including monothis compound (NH₂Br), dithis compound (NHBr₂), and trithis compound (NBr₃), is highly dependent on the pH and the molar ratio of bromine to ammonia.[1] Under typical drinking water conditions (pH 6-8.5), NH₂Br and NHBr₂ are the major species present.[1] The reactivity of bromamines is characterized by their ability to participate in oxidation-reduction reactions and to act as electrophilic brominating agents. These reactions are often fast and can be influenced by catalysts, such as metal ions.[2]

In the context of drug development, the introduction of a bromine atom into a molecule can significantly alter its pharmacological properties due to the "halogen bond," a non-covalent interaction that can influence drug-target binding.[3] Understanding the reactivity of brominating agents like bromamines is therefore crucial for designing and synthesizing novel brominated pharmacophores.

Theoretical Modeling of this compound Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of bromamines at a molecular level. Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost.

Computational Methodology

A robust theoretical model for this compound reactivity requires careful selection of the computational method, basis set, and solvation model.

2.1.1. Density Functional Theory (DFT) Functional Selection

The choice of DFT functional is critical for accurately describing the electronic structure and energetics of bromine-containing compounds. For reactions involving non-covalent interactions, such as halogen bonding, functionals with high exact exchange or long-range corrections are recommended.

  • Recommended Functionals:

    • M06-2X: A hybrid meta-GGA functional that performs well for a broad range of applications, including non-covalent interactions.[4]

    • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, suitable for systems where both short- and long-range interactions are important.[3]

    • PBE0-D3, B3LYP-D3: Hybrid GGA functionals with dispersion corrections that provide a good balance of accuracy for thermochemistry and kinetics.[5]

It is advisable to benchmark a selection of functionals against experimental data or higher-level ab initio calculations (e.g., CCSD(T)) for a model system before proceeding with extensive calculations.[4][6]

2.1.2. Basis Set Selection

For molecules containing bromine, a heavy element, the choice of basis set is crucial.

  • Recommended Basis Sets:

    • Dunning's Correlation-Consistent Basis Sets (aug-cc-pVTZ): These basis sets are known for their systematic convergence towards the complete basis set limit and are a reliable choice. The 'aug' prefix indicates the inclusion of diffuse functions, which are important for describing anions and non-covalent interactions.[7][8]

    • Ahlrichs Basis Sets (def2-TZVP): These are another family of well-balanced basis sets suitable for a wide range of chemical systems.[9]

    • Effective Core Potentials (ECPs): For larger systems, ECPs such as LANL2DZ or the Stuttgart-Dresden (SDD) basis set can be used for the bromine atom to reduce computational cost by treating the core electrons implicitly. The valence electrons are still described by a basis set.[10][11]

2.1.3. Solvation Models

This compound reactions are often studied in aqueous solutions, making the inclusion of solvent effects essential.

  • Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous dielectric medium. They are computationally efficient and often provide a good first approximation of solvent effects.

    • SMD (Solvation Model based on Density): An implicit solvation model that has shown good performance for a wide range of solvents.[12]

    • Poisson-Boltzmann (PB) and Generalized Born (GB) Models: While widely used, these models may give poor agreement with experimental data for the apolar contribution to solvation free energy.[12]

  • Explicit Solvation Models: These models include individual solvent molecules in the calculation. They are computationally more demanding but can capture specific solute-solvent interactions like hydrogen bonding.

  • Hybrid Implicit-Explicit Models: A common approach is to include a few explicit solvent molecules in the first solvation shell and treat the bulk solvent with an implicit model. This can provide a good balance between accuracy and computational cost.[13]

Computational Workflow for Reactivity Studies

A typical computational workflow for investigating the reactivity of bromamines involves the following steps:

  • Geometry Optimization: Optimize the geometries of reactants, products, and any intermediates or transition states.

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. The frequencies are also used to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Transition State Search: Locate the transition state connecting reactants and products. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by manually constructing an initial guess and optimizing it to a saddle point.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more accurate computational method.

  • Calculation of Thermodynamic and Kinetic Parameters: From the computed energies, thermodynamic properties such as reaction enthalpies (ΔH) and Gibbs free energies (ΔG) can be calculated. Kinetic parameters like the activation energy (Ea) can be determined from the energy difference between the reactants and the transition state. Rate constants can then be estimated using Transition State Theory (TST).

Diagram: Computational Workflow for this compound Reactivity

G Computational Workflow for this compound Reactivity Studies A Define Reactants and Products B Geometry Optimization of Reactants, Intermediates, and Products A->B C Frequency Analysis (Confirm Minima) B->C D Transition State Search B->D E Frequency Analysis (Confirm TS) D->E F IRC Calculation E->F F->B Confirm connection to reactants/products G Single-Point Energy Calculation (Higher Accuracy) F->G H Calculate Thermodynamic and Kinetic Parameters G->H I Compare with Experimental Data H->I

Computational workflow for studying this compound reactivity.

Experimental Protocols for Model Validation

Theoretical models must be validated against experimental data. This section provides detailed protocols for key experiments in the study of this compound reactivity.

Synthesis of Monothis compound (NH₂Br)

This protocol is adapted from Heasley et al. (2013).[14][15]

Materials:

  • Saturated aqueous bromine (Br₂) solution (~0.22 M)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ice water bath

  • Three-neck round-bottom flask

  • Stir bar

  • pH electrode

  • Thermometer

  • Dropping funnel

Procedure:

  • Place 12 mL of concentrated NH₄OH in a three-neck round-bottom flask equipped with a stir bar, pH electrode, and thermometer, and cool the flask in an ice water bath.

  • Add 24 mL of a saturated aqueous Br₂ solution dropwise to the stirring NH₄OH solution using a dropping funnel at a rate of approximately one milliliter per second.

  • Monitor the temperature and pH of the reaction mixture. The temperature will rise, and the pH will drop from approximately 13.5 to around 10.5.

  • The resulting solution contains monothis compound at a concentration of approximately 0.010 M.

  • Confirm the exclusive formation of NH₂Br using a UV-Vis spectrophotometer. The absorbance maximum for NH₂Br is at 278 nm.[14][16] The absence of a peak at 232 nm indicates no detectable formation of dithis compound (NHBr₂).[14]

Note: The prepared monothis compound solution is unstable and should be used shortly after synthesis. Its concentration can be determined by iodometric titration.[14]

Kinetic Analysis using Stopped-Flow Spectrophotometry

This technique is suitable for studying the fast reactions of bromamines.[17][18][19]

Apparatus:

  • Stopped-flow instrument coupled with a UV-Vis spectrophotometer

  • Two drive syringes for reactants

  • Mixing chamber

  • Observation cell

Procedure:

  • Solution Preparation: Prepare a solution of monothis compound of known concentration and a solution of the reactant of interest (e.g., an organic substrate, a catalyst). The concentrations should be chosen so that the reaction can be monitored under pseudo-first-order conditions if possible (i.e., one reactant in large excess).

  • Instrument Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance of the species being monitored (e.g., 278 nm for the disappearance of NH₂Br).

    • Equilibrate the stopped-flow instrument and reactant solutions to the desired reaction temperature.

  • Data Acquisition:

    • Load the reactant solutions into the two drive syringes.

    • Initiate a "push" to rapidly mix the reactants in the mixing chamber and fill the observation cell. The flow is then abruptly stopped.

    • The spectrophotometer records the change in absorbance over time, starting from the moment the flow stops. Data is typically collected on a millisecond timescale.

  • Data Analysis:

    • The raw data (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., first-order exponential decay) to obtain the observed rate constant (k_obs).

    • By performing a series of experiments with varying concentrations of the excess reactant, the second-order rate constant can be determined from a plot of k_obs versus the concentration of the excess reactant.

Diagram: Stopped-Flow Experimental Workflow

G Stopped-Flow Experimental Workflow A Prepare Reactant Solutions (this compound and Substrate) B Load Solutions into Drive Syringes A->B C Set Spectrophotometer Wavelength and Temperature B->C D Initiate Push: Rapid Mixing and Filling of Observation Cell C->D E Flow Stops, Data Acquisition Begins (Absorbance vs. Time) D->E F Fit Data to Kinetic Model E->F G Determine Observed Rate Constant (k_obs) F->G H Repeat with Varying Concentrations G->H I Plot k_obs vs. [Substrate] to get Second-Order Rate Constant H->I

Workflow for kinetic analysis using stopped-flow spectrophotometry.
Product Identification using GC-MS and LC-MS/MS

3.3.1. GC-MS for Volatile Brominated Organics

Sample Preparation:

  • After the reaction is complete, quench the reaction if necessary.

  • Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the sample to a small volume under a gentle stream of nitrogen.

  • The sample is now ready for injection into the GC-MS.[20]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating the compounds of interest (e.g., a DB-5ms column).

  • Mass Spectrometer: Typically operated in electron ionization (EI) mode.

  • Analysis: The separated compounds are identified by their mass spectra, which show a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for masses M and M+2).[20]

3.3.2. LC-MS/MS for Non-Volatile or Thermally Labile Products

Sample Preparation:

  • After the reaction, filter the sample to remove any particulates.

  • Dilute the sample with the mobile phase.

  • For complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analytes.

Instrumentation and Conditions:

  • Liquid Chromatograph: Typically a reverse-phase C18 column is used with a water/acetonitrile or water/methanol gradient.

  • Mass Spectrometer: Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and obtain structural information for identification.[21]

Data Presentation: Quantitative Data on this compound Reactivity

This section summarizes key quantitative data from the literature in a structured format for easy comparison.

Table 1: Rate Constants for this compound Formation and Decomposition
ReactionRate Constant (k)ConditionsReference
NH₂Br + NH₂Br ⇌ NHBr₂ + NH₃ (forward)Varies with general acid catalysispH 6.5-9.5[17]
NH₂Br + NH₂Br ⇌ NHBr₂ + NH₃ (reverse)Varies with general acid catalysispH 6.5-9.5[17]
NHBr₂ Self-decomposition5.5 (± 0.8) M⁻¹s⁻¹pH 8.10, 23 ± 1 °C[22]
NBr₃ Self-decomposition56 (± 1) M⁻¹s⁻¹pH 8.10, 23 ± 1 °C[22]
NHBr₂ + NBr₃ → Products3.4 (± 0.2) × 10³ M⁻¹s⁻¹pH 8.10, 23 ± 1 °C[22]
Cu(II)-catalyzed this compound decomposition2.31 (± 0.01) M⁻¹s⁻¹pH 7.5[2]
This compound self-decomposition0.36 (± 0.01) M⁻¹s⁻¹pH 7.5[2]
Table 2: Second-Order Rate Constants for the Reaction of Monothis compound with Organic Substrates
SubstrateRate Constant (k) [M⁻¹s⁻¹]ConditionsReference
Phenol1.22 × 10⁸ (for reaction with phenolate)pH > 7[23]
2,4,6-Tribromophenol6.32 × 10² (for reaction with phenolate)pH > 7[23]
ResorcinolSignificant reactionpH > 7[23]
Isoleucine1.46 (± 0.66) x 10⁻²pH 12.0[24]
Methionine3.98 (± 0.20) x 10²pH 12.0[24]

Visualization of Reaction Pathways

Graphviz diagrams are used to visualize key reaction pathways involving bromamines.

Diagram: this compound Disproportionation and Decomposition

This pathway is central to the chemistry of bromamines in aqueous solution.[17]

G This compound Disproportionation and Decomposition Pathway NH2Br 2 NH₂Br (Monothis compound) NHBr2_NH3 NHBr₂ + NH₃ (Dithis compound + Ammonia) NH2Br->NHBr2_NH3 k₁ (Acid-catalyzed) Products2 Decomposition Products NH2Br->Products2 k₃ (Base-catalyzed, reaction of NH₂Br and NHBr₂) NHBr2_NH3->NH2Br k₋₁ (Acid-catalyzed) Products1 Decomposition Products NHBr2_NH3->Products1 k₂ (Base-catalyzed, from NHBr₂) NHBr2_NH3->Products2 G Reaction of Monothis compound with Phenol cluster_reactants Reactant Equilibria cluster_reaction Electrophilic Substitution NH2Br NH₂Br NH3Br_plus NH₃Br⁺ NH2Br->NH3Br_plus + H⁺ NH3Br_plus->NH2Br - H⁺ Bromophenol Bromophenol Products NH3Br_plus->Bromophenol + Phenolate Phenol Phenol Phenolate Phenolate Phenol->Phenolate - H⁺ Phenolate->Phenol + H⁺ Phenolate->Bromophenol H_plus H⁺ OH_minus OH⁻ NH3_H2O NH₃ + H₂O

References

Bromamine T: An In-Depth Analysis of its Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response crucial for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Bromamine T (BAT), the sodium salt of N-bromo-4-toluenesulfonamide, is a stable, active bromine compound that has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive analysis of the known anti-inflammatory pathways of this compound T, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The primary anti-inflammatory mechanism of this compound T elucidated to date is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it initiates the transcription of target genes.[1][2][3] Studies have shown that this compound T effectively prevents this nuclear translocation of the phosphorylated p65 subunit (Ser 536) in LPS-stimulated macrophages.[1][2][3] This cytoplasmic sequestration of p-p65 effectively halts the downstream inflammatory cascade.

Signaling Pathway Diagram: NF-κB Inhibition by this compound T

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p65/p50-IκB (Inactive NF-κB) p_IkB p-IκB IkB->p_IkB p65 p65 p50 p50 active_NFkB p-p65/p50 (Active NF-κB) NFkB_complex->active_NFkB Releases p_IkB->NFkB_complex Degrades from p_p65 p-p65 DNA DNA active_NFkB->DNA Translocates & Binds BromamineT This compound T BromamineT->active_NFkB Inhibits Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway inhibition by this compound T.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound T has been quantified in several studies. A key study by Kyriakopoulos et al. (2021) demonstrated a dose-dependent reduction in the mRNA expression of pro-inflammatory cytokines in LPS-stimulated murine J774.A1 macrophages.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound T in LPS-stimulated J774.A1 Macrophages
Cytokine0.1 mM BAT0.3 mM BAT0.5 mM BAT1.0 mM BAT1.75 mM BAT
IL-1β 51%59%59%60%81%
IL-23 68%70%73%75%81%
IL-18 15%25%50%57%81%
TNF-α 56%79%83%89%96%

Data extracted from Kyriakopoulos et al., 2021.[1]

In an in vivo murine air-pouch model of inflammation, this compound T also demonstrated significant inhibition of pro-inflammatory cytokine transcription.

Table 2: In Vivo Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound T in a Murine Air-Pouch Model
Cytokine3 mg BAT6 mg BAT9 mg BAT
IL-1β Significant ReductionSignificant ReductionSignificant Reduction
IL-23 Significant ReductionSignificant ReductionSignificant Reduction
IL-18 Significant ReductionSignificant ReductionSignificant Reduction
TNF-α Significant ReductionSignificant ReductionSignificant Reduction
IL-17 Significant ReductionSignificant ReductionSignificant Reduction
TSLP Significant ReductionSignificant ReductionSignificant Reduction

Qualitative summary based on data from Kyriakopoulos et al., 2021.[1] Precise percentage inhibition was not provided in the publication for the in vivo model.

Potential Involvement of Other Signaling Pathways

While the inhibition of the NF-κB pathway is the most well-documented anti-inflammatory mechanism of this compound T, there is indirect evidence suggesting potential involvement of other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Taurine, a compound often compared to this compound T, has been shown to modulate the p38 MAPK pathway.[1][3] Given the structural and functional similarities, it is plausible that this compound T may also exert its anti-inflammatory effects, at least in part, through the MAPK pathway. However, direct experimental evidence for this is currently lacking and warrants further investigation. The role of this compound T in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway in inflammation has not yet been reported.

Hypothesized Signaling Pathway Diagram: Potential MAPK Involvement

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MK2->TranscriptionFactors Activates BromamineT This compound T (Hypothesized) BromamineT->p38 Potential Inhibition? Inflammatory_Genes Inflammatory Gene Expression TranscriptionFactors->Inflammatory_Genes Induces

Caption: Hypothesized involvement of this compound T in the p38 MAPK pathway.

Experimental Protocols

In Vitro Anti-inflammatory Assay in J774.A1 Macrophages

This protocol is based on the methodology described by Kyriakopoulos et al. (2021).[1]

  • Cell Culture: Murine macrophage cell line J774.A1 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 4.5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with serum-free DMEM containing various concentrations of this compound T (0.1, 0.3, 0.5, 1.0, and 1.75 mM) or a vehicle control. Cells are pre-incubated for 1.5 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 100 ng/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included. Cells are incubated for an additional 24 hours.

  • RNA Isolation and RT-qPCR: Total RNA is isolated from the cells using a suitable RNA extraction kit. cDNA is synthesized from the RNA, and quantitative real-time PCR (RT-qPCR) is performed to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-18, IL-23). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Immunofluorescence for NF-κB Translocation: For visualization of p65 translocation, cells are grown on coverslips. After treatment and LPS stimulation, cells are fixed, permeabilized, and stained with a primary antibody against the phosphorylated p65 subunit of NF-κB (Ser 536) and a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA-binding dye (e.g., Hoechst). Images are acquired using a confocal microscope.

In Vivo Murine Air-Pouch Model of Inflammation

This protocol is based on the methodology described by Kyriakopoulos et al. (2021).[1]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Air-Pouch Formation: A subcutaneous air pouch is created on the dorsum of the mice by injecting 3 mL of sterile air. The pouch is maintained by re-injecting 2 mL of sterile air on day 3.

  • Treatment and Inflammation Induction: On day 6, an inflammatory response is induced by injecting 1 mL of LPS (1 µg/mL in sterile saline) into the air pouch. Concurrently, different doses of this compound T (3, 6, or 9 mg) or a vehicle control are administered into the pouch.

  • Exudate Collection and Analysis: After a set period (e.g., 24 hours), the mice are euthanized, and the inflammatory exudate from the air pouch is collected by washing the pouch with sterile saline. The volume of the exudate is measured, and the total and differential leukocyte counts are determined.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines in the exudate can be measured using enzyme-linked immunosorbent assay (ELISA) or by extracting RNA from the pouch lining for RT-qPCR analysis.

  • Histological Analysis: The air pouch tissue can be excised, fixed in formalin, and embedded in paraffin for histological examination to assess the inflammatory cell infiltrate and tissue edema.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies culture J774.A1 Macrophage Culture treatment_vitro Pre-treatment with This compound T culture->treatment_vitro lps_vitro LPS Stimulation (100 ng/mL) treatment_vitro->lps_vitro analysis_vitro Analysis: - RT-qPCR (Cytokines) - Immunofluorescence (p-p65) lps_vitro->analysis_vitro air_pouch Murine Air-Pouch Formation treatment_vivo Intra-pouch injection of This compound T + LPS air_pouch->treatment_vivo analysis_vivo Analysis: - Exudate Volume & Cell Count - Cytokine Levels (ELISA/RT-qPCR) - Histology treatment_vivo->analysis_vivo

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound T.

Conclusion and Future Directions

This compound T is a promising anti-inflammatory agent that exerts its effects primarily through the inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the expression of key pro-inflammatory cytokines. While the current evidence is compelling, further research is warranted to fully elucidate its mechanism of action. Future studies should focus on:

  • Investigating the direct effects of this compound T on the MAPK and JAK-STAT signaling pathways.

  • Identifying the specific molecular targets of this compound T within the inflammatory cascade.

  • Conducting more extensive preclinical studies to evaluate its therapeutic potential in various inflammatory disease models.

A deeper understanding of the anti-inflammatory pathways of this compound T will be instrumental in its development as a potential therapeutic agent for a range of inflammatory disorders.

References

aqueous chemistry of inorganic bromamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aqueous Chemistry of Inorganic Bromamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic bromamines, including monobromamine (NH₂Br), dithis compound (NHBr₂), and trithis compound (NBr₃), are highly reactive bromine-containing compounds formed from the reaction of bromine or hypobromite with ammonia. Their chemistry in aqueous solutions is complex and of significant interest in fields such as water disinfection, where they can act as both effective biocides and precursors to disinfection byproducts.[1][2] This guide provides a comprehensive overview of the formation, speciation, decomposition, and reactivity of inorganic bromamines, supported by quantitative data, detailed experimental protocols, and reaction pathway visualizations.

Formation and Speciation of Inorganic Bromamines

The formation and distribution of inorganic this compound species are primarily governed by the pH of the solution and the molar ratio of bromine to ammonia.[3][4] Monothis compound is typically favored at higher pH values and a high excess of ammonia.[5] As the pH decreases and the bromine-to-ammonia ratio increases, the formation of dithis compound and subsequently trithis compound becomes more favorable.[4][5]

The key formation reactions are as follows:

  • Monothis compound Formation: NH₃ + HOBr ⇌ NH₂Br + H₂O

  • Dithis compound Formation: NH₂Br + HOBr ⇌ NHBr₂ + H₂O

  • Trithis compound Formation: NHBr₂ + HOBr ⇌ NBr₃ + H₂O

Additionally, dithis compound can be formed through the disproportionation of monothis compound, a reaction that is subject to general acid catalysis.[6][7]

2NH₂Br ⇌ NHBr₂ + NH₃

Visualization of this compound Formation and Speciation

Bromamine_Formation cluster_conditions Controlling Factors cluster_reactants Reactants cluster_products This compound Species pH pH NH2Br Monothis compound (NH₂Br) pH->NH2Br High pH Favors NHBr2 Dithis compound (NHBr₂) pH->NHBr2 Lower pH Favors Br:N Ratio Br:N Ratio NBr3 Trithis compound (NBr₃) Br:N Ratio->NBr3 High Ratio Favors NH3 Ammonia (NH₃) NH3->NH2Br + HOBr HOBr Hypobromous Acid (HOBr) HOBr->NH2Br NH2Br->NHBr2 + HOBr NH2Br->NHBr2 Disproportionation NHBr2->NBr3 + HOBr Bromamine_Decomposition NH2Br 2 x Monothis compound (NH₂Br) NHBr2_NH3 Dithis compound (NHBr₂) + Ammonia (NH₃) NH2Br->NHBr2_NH3 Reversible Disproportionation (Acid Catalyzed) Products1 Decomposition Products NHBr2_NH3->Products1 Irreversible Decomposition (Base Catalyzed) NHBr2_self 2 x Dithis compound (NHBr₂) Products2 Decomposition Products NHBr2_self->Products2 Self-Decomposition (Base Catalyzed) Cross_reaction Monothis compound (NH₂Br) + Dithis compound (NHBr₂) Products3 Decomposition Products Cross_reaction->Products3 Cross-Decomposition (Base Catalyzed) Experimental_Workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_analysis Analysis Prep_HOBr Prepare HOBr Solution Mix_Reagents Mix HOBr and Ammonia (High N:Br Ratio) Prep_HOBr->Mix_Reagents Prep_NH3 Prepare Ammonia Solution Prep_NH3->Mix_Reagents Prep_Buffer Prepare pH Buffer Spectro Spectrophotometric Measurement (UV-Vis) Prep_Buffer->Spectro Mix_Reagents->Spectro Kinetics Kinetic Data Acquisition (Stopped-Flow) Spectro->Kinetics Data_Analysis Data Analysis and Rate Constant Determination Kinetics->Data_Analysis

References

An In-depth Technical Guide to the Synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid, a pivotal intermediate in the manufacturing of anthraquinone dyes and a valuable precursor for the development of novel therapeutic agents. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the fields of medicinal chemistry, process chemistry, and materials science.

Introduction

1-Amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromamine acid, is a critical organic intermediate characterized by its reactive bromine atom, which can be readily displaced by various nucleophiles.[1] This reactivity makes it a versatile building block for a wide range of functional molecules, including acidic and reactive dyes.[1] Its derivatives have also been explored for their potential biological activities, making the efficient and well-characterized synthesis of this compound acid a subject of significant interest.

This guide focuses on the two predominant industrial methods for its synthesis: the "Oleum Method" (a one-pot synthesis) and the "Solvent Method" (a two-step process).

Synthetic Pathways

The synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid starts from 1-aminoanthraquinone and proceeds through a sulfonation reaction followed by a bromination step. The order and conditions of these steps define the two primary synthetic routes.

Synthesis_Pathways cluster_0 Solvent Method 1-Aminoanthraquinone 1-Aminoanthraquinone 1-Aminoanthraquinone-2-sulfonic acid 1-Aminoanthraquinone-2-sulfonic acid 1-Aminoanthraquinone->1-Aminoanthraquinone-2-sulfonic acid 1. Chlorosulfonic acid, Nitrobenzene 1-Amino-4-bromoanthraquinone-2-sulfonic acid 1-Amino-4-bromoanthraquinone-2-sulfonic acid 1-Aminoanthraquinone:e->1-Amino-4-bromoanthraquinone-2-sulfonic acid:w 1. Oleum (H₂SO₄/SO₃) 2. Bromine 1-Aminoanthraquinone-2-sulfonic acid->1-Amino-4-bromoanthraquinone-2-sulfonic acid 2. Bromine

Diagram 1: Overview of the main synthetic routes to this compound Acid.

Experimental Protocols

Oleum Method (One-Pot Synthesis)

This method is characterized by the direct sulfonation and subsequent bromination of 1-aminoanthraquinone in a single reaction vessel using fuming sulfuric acid (oleum).[2]

Example Protocol:

  • Sulfonation: In a suitable reaction vessel, 150 g of 96% 1-aminoanthraquinone are introduced into a mixture of 200 ml of 20% oleum and 100 g of anhydrous sodium sulfate with stirring. The mixture is heated to 130°C over the course of 1 hour. This temperature is maintained for 2 hours. An additional 120 ml of 20% oleum and 50 g of anhydrous sodium sulfate are then added, and the mixture is stirred at 130°C for a further 3 hours to complete the sulfonation.[2]

  • Bromination: The reaction mixture is cooled to 80°C. 0.2 g of iodine (catalyst) and approximately 0.5 ml of an anti-foaming agent are added. 21 ml of bromine are then added in portions at 80°C. The bromination is typically complete after several hours.[2]

  • Work-up and Isolation: The reaction mixture is cooled to 20°C and poured into 1200 g of ice water containing 27 g of dissolved sodium chloride, with stirring. The precipitated 1-amino-4-bromoanthraquinone-2-sulfonic acid is collected by filtration.[2]

  • Purification (Conversion to Sodium Salt): The crude product is suspended in 3000 ml of water. The pH is adjusted to 8-9 by the addition of 50% sodium hydroxide solution. The mixture is heated to 95-100°C to achieve dissolution. Upon cooling, the sodium salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid crystallizes. The crystals are filtered, washed with a dilute aqueous solution of sodium sulfate, and dried.[2]

Solvent Method (Two-Step Synthesis)

This method involves the initial isolation of 1-aminoanthraquinone-2-sulfonic acid, which is then subjected to bromination.[1]

Step 1: Sulfonation of 1-Aminoanthraquinone

  • Reaction Setup: 1-aminoanthraquinone is dispersed in an inert, water-immiscible organic solvent such as nitrobenzene or o-dichlorobenzene.[2]

  • Sulfonation: Chlorosulfonic acid is added dropwise to the stirred suspension. The reaction is typically heated to facilitate the conversion to 1-aminoanthraquinone-2-sulfonic acid.[1]

  • Isolation of the Intermediate: After the reaction is complete, the 1-aminoanthraquinone-2-sulfonic acid is separated from the organic solvent. This can be achieved by extraction with an aqueous base to form the soluble sodium salt, followed by acidification to precipitate the sulfonic acid.[3]

Step 2: Bromination of 1-Aminoanthraquinone-2-sulfonic acid

  • Reaction Setup: 57 g of 1-aminoanthraquinone-2-sulfonic acid (90% purity) and 5.0 g of sodium bromate are dissolved in 750 ml of water.[4]

  • Bromination: 4.1 ml of bromine are added dropwise to the solution at room temperature with vigorous stirring over a period of 2 hours. The reaction is stirred for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.[4]

  • Work-up and Purification: 4 g of activated carbon and 2 g of diatomaceous earth are added to the reaction mixture. The solution is neutralized with dilute sodium hydroxide solution and heated to 95°C. The insoluble materials are removed by filtration. The filtrate is then treated with sodium chloride or sodium sulfate to precipitate the sodium salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid. The product is collected by filtration, washed with a cold, dilute brine solution, and dried.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of 1-Amino-4-bromoanthraquinone-2-sulfonic acid.

Table 1: Oleum Method - Reaction Parameters and Yields

Starting Material (1-Aminoanthraquinone)Sulfonating Agent (Oleum)Brominating Agent (Bromine)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
150 g (96%)200 ml (20%) + 120 ml (20%)21 mlSulfonation: 130; Bromination: 80Sulfonation: 5; Bromination: not specifiedNot specified for free acid86.7 (as sodium salt)[2]
150 g150 ml (20%) + 55 ml (20%)Not specifiedSulfonation: 110; Bromination: not specifiedSulfonation: ~4+; Bromination: not specifiedNot specified for free acid86 (as sodium salt)[2]
22.7 g (98%)100 g (15%)16.6 gSulfonation: 130; Bromination: 60Sulfonation: 5; Bromination: 686-89 (as sodium salt)>99[5]

Table 2: Solvent Method - Reaction Parameters and Yields

IntermediateBrominating Agent (Bromine)AdditivesTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
57 g (90% 1-aminoanthraquinone-2-sulfonic acid)4.1 ml5.0 g Sodium BromateRoom Temperature2.5HighHigh[4]

Product Characterization

The final product, 1-Amino-4-bromoanthraquinone-2-sulfonic acid, is typically a red, crystalline solid. Its identity and purity are confirmed using a variety of analytical techniques.

Physicochemical Properties:

  • Molecular Formula: C₁₄H₈BrNO₅S[6]

  • Molar Mass: 382.19 g/mol [6]

  • Appearance: Red needle-like crystals[6]

  • Melting Point: Approximately 280°C[6]

Spectroscopic Data:

While specific spectral data can vary slightly based on the sample preparation and instrumentation, the following provides an overview of the expected spectroscopic characteristics.

  • FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. These include:

    • N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

    • C=O stretching for the quinone carbonyl groups (around 1630-1680 cm⁻¹).

    • S=O stretching for the sulfonic acid group (around 1300-1350 cm⁻¹ and 1030-1080 cm⁻¹).

    • C-Br stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).

    • Aromatic C-H and C=C stretching vibrations. The NIST Chemistry WebBook has an available IR spectrum for this compound.[7]

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the anthraquinone core. The exact chemical shifts and coupling patterns would be complex due to the substitution pattern. The protons of the amino group may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would show signals for all 14 carbon atoms in the molecule, including the two carbonyl carbons of the quinone system at lower field (typically >180 ppm) and the aromatic carbons.

  • UV-Visible Spectroscopy: The extensive conjugated system of the anthraquinone core results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its red color.[8] Dyes derived from this compound acid often exhibit maximum absorption (λmax) values in the range of 590-595 nm.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is a suitable technique for analyzing this compound acid, where the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry can be used to confirm the elemental composition.

Experimental Workflow

The general workflow for the synthesis and purification of 1-Amino-4-bromoanthraquinone-2-sulfonic acid is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Start Sulfonation Sulfonation Start->Sulfonation 1-Aminoanthraquinone Bromination Bromination Sulfonation->Bromination Oleum or Solvent Method Precipitation Precipitation Bromination->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Crude Product Slurry Dissolution Dissolution Filtration->Dissolution Crude Product Crystallization Crystallization Dissolution->Crystallization Neutralization (as salt) Final_Product Final_Product Crystallization->Final_Product Pure Product

Diagram 2: General experimental workflow for the synthesis of this compound Acid.

Conclusion

This technical guide has outlined the core methodologies for the synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid. Both the Oleum and Solvent methods are capable of producing high yields of high-purity product. The choice of method may depend on factors such as available equipment, desired scale, and environmental considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The characterization data provides a basis for quality control and assurance of the final product.

References

Toxicological Profile of Brominated Disinfection Byproducts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disinfection of water is a critical public health measure that significantly reduces the incidence of waterborne diseases. However, the reaction of chemical disinfectants, particularly chlorine, with naturally occurring organic matter and anthropogenic contaminants in source water leads to the formation of a complex mixture of disinfection byproducts (DBPs). Among these, brominated disinfection byproducts (Br-DBPs) have garnered significant attention due to their prevalence and potential for adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of major classes of Br-DBPs, focusing on quantitative toxicity data, detailed experimental protocols for their assessment, and the underlying molecular mechanisms of their toxicity.

Br-DBPs are formed when source water containing bromide ions (Br-) is disinfected. The concentration of bromide can vary depending on geographical location, with higher levels often found in coastal areas due to saltwater intrusion or in areas impacted by industrial activities.[1] During disinfection, bromide is oxidized to hypobromous acid, which is a more potent halogenating agent than hypochlorous acid, leading to the preferential formation of brominated DBPs.[2]

Toxicological studies have consistently demonstrated that Br-DBPs often exhibit greater cytotoxicity, genotoxicity, and developmental toxicity than their chlorinated analogs.[3][4] This increased toxicity is a significant concern for public health and has prompted further research into their mechanisms of action and the development of sensitive detection and assessment methods. This guide aims to provide researchers, scientists, and drug development professionals with a detailed resource to understand and evaluate the toxicological risks associated with Br-DBPs.

Quantitative Toxicity Data

The following tables summarize the quantitative toxicity data for various classes of brominated disinfection byproducts, providing a comparative overview of their cytotoxic and genotoxic potential.

Table 1: Cytotoxicity of Brominated Disinfection Byproducts
ClassCompoundTest SystemEndpointValue (unit)Reference
Brominated Trihalomethanes Bromodichloromethane (BDCM)Chinese Hamster Ovary (CHO) cellsLC50Not specified[5]
Dibromochloromethane (DBCM)Chinese Hamster Ovary (CHO) cellsLC50Not specified[5]
Bromoform (TBM)Chinese Hamster Ovary (CHO) cellsLC50Not specified[5]
Brominated Haloacetic Acids Monobromoacetic acid (MBAA)RatLD50 (oral)177 mg/kg bw[6]
Dibromoacetic acid (DBAA)Chinese Hamster Ovary (CHO) cellsCytotoxicityMore cytotoxic than chlorinated analogs[7]
Bromochloroacetic acid (BCAA)B6C3F1 miceNOAEL41 mg/kg bw/day[6]
Brominated Acetonitriles Bromoacetonitrile (BAN)Not specifiedNot specifiedToxic if swallowed, in contact with skin, or inhaled[3][8]
Dibromoacetonitrile (DBAN)Mouse hippocampal neuronal cellsCytotoxicityMore cytotoxic than DCAN[9]
Brominated Amides 2-BromoacetamideNot specifiedAcute Toxicity (oral)Toxic if swallowed[4]
N-BromoacetamideNot specifiedNot specifiedCauses severe burns[10]
2,2-Dibromo-3-nitrilopropionamide (DBNPA)Aquatic organismsToxicityVery toxic[11]
Brominated Phenols 2,4-Dibromophenol (2,4-DBP)Daphnia magnaEC502.17 mg/L[12][13][14]
2,6-Dibromophenol (2,6-DBP)Daphnia magnaEC502.78 mg/L[12][13][14]
2,4,6-Tribromophenol (2,4,6-TBP)Daphnia magnaEC501.57 mg/L[12][13][14]
Table 2: Genotoxicity of Brominated Disinfection Byproducts
ClassCompoundTest SystemEndpointResultReference
Brominated Trihalomethanes Bromodichloromethane (BDCM)Mammalian cell systems in vitroGenotoxicityEvidence of genotoxicity[12][15]
Dibromochloromethane (DBCM)Mammalian cell systems in vitroGenotoxicityEvidence of genotoxicity[5]
Bromoform (TBM)Mouse bone marrowMicronucleus testDid not induce micronuclei[12][15]
Brominated Haloacetic Acids Monobromoacetic acid (MBAA)Not specifiedMutagenicity/GenotoxicityMixed results[6]
Dibromoacetic acid (DBAA)Not specifiedDNA damageCauses DNA strand breaks[16]
Bromochloroacetic acid (BCAA)Not specifiedMutagenicity/GenotoxicityGenerally positive results[6]
Brominated Acetonitriles Bromoacetonitrile (BAN)In vitro with calf thymus DNADNA interactionReacts with DNA[3]
Brominated Amides 2,2-Dibromo-3-nitrilopropionamide (DBNPA)Not specifiedGenotoxicityNot genotoxic[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of Br-DBPs are provided below.

Chinese Hamster Ovary (CHO) Cell Cytotoxicity Assay

This assay measures the reduction in cell density after a 72-hour exposure to a test compound, which covers 3-4 cell divisions, providing a measure of chronic cytotoxicity.[16][17]

Materials:

  • Chinese Hamster Ovary (CHO) cells (e.g., line K1, AS52)

  • Ham's F12 medium supplemented with fetal bovine serum (FBS)

  • 96-well flat-bottomed microplates

  • Test Br-DBP compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixative (e.g., 10% formalin)

  • Stain (e.g., crystal violet)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain CHO cells in Ham's F12 medium supplemented with FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells, resuspend in fresh medium, and adjust the cell density. Seed 3 x 10³ cells in 200 µL of medium into each well of a 96-well plate.[16]

  • Exposure: Prepare a series of concentrations of the test Br-DBP. Add the test compound to the designated wells. Include a blank control (medium only) and a negative control (cells in medium without the test compound).[16]

  • Incubation: Cover the plate and incubate for 72 hours at 37°C with 5% CO2.[16][17]

  • Staining: After incubation, aspirate the medium, wash the cells with PBS, and fix them. Stain the fixed cells with a suitable stain like crystal violet.

  • Quantification: Elute the stain and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the negative control. Determine the LC50 value (the concentration that causes 50% cell death).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2][18][19]

Materials:

  • Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA102)[20]

  • Minimal glucose agar plates[20]

  • Top agar

  • 0.5 mM Histidine/Biotin solution[20]

  • S9 fraction (for metabolic activation) or sodium phosphate buffer[20]

  • Test Br-DBP compound

  • Positive and negative controls

Procedure:

  • Strain Preparation: Culture the S. typhimurium strains overnight.

  • Plate Preparation: Label minimal glucose agar plates for each concentration of the test compound, controls, and bacterial strain.

  • Exposure Mixture: In a tube with molten top agar (kept at ~45°C), add the bacterial culture, histidine/biotin solution, S9 mix (or buffer), and the test compound at the desired concentration.[20]

  • Plating: Quickly vortex the tube and pour the mixture onto a minimal glucose agar plate, ensuring even distribution.[20]

  • Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48 hours.[20]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant increase in revertant colonies indicates mutagenicity.

Zebrafish Embryo Developmental Toxicity Assay

This assay is used to evaluate the potential of a substance to cause developmental abnormalities in a vertebrate model system.[21][22][23][24][25]

Materials:

  • Fertilized zebrafish embryos (e.g., AB strain)[21]

  • Embryo medium

  • Multi-well plates (e.g., 24- or 96-well)

  • Test Br-DBP compound

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized embryos and select those at the gastrulation stage for exposure.

  • Exposure: Place a specific number of dechorionated embryos into each well of a multi-well plate containing embryo medium with different concentrations of the test Br-DBP. Include a vehicle control.[21]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for up to 5 days.[22]

  • Observation: Observe the embryos daily under a stereomicroscope for mortality and morphological abnormalities.

  • Endpoint Assessment: At the end of the exposure period, assess various endpoints, including mortality (to determine the LC25), and a range of morphological defects (e.g., yolk sac edema, pericardial edema, spinal curvature, craniofacial abnormalities).[21]

  • Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) for morphological changes. Calculate the Teratogenic Index (TI = LC25/NOAEL). A TI value ≥ 10 suggests the compound is a potential teratogen.[21]

Signaling Pathways and Experimental Workflows

The toxicity of brominated disinfection byproducts is mediated through various molecular signaling pathways. Understanding these pathways is crucial for assessing their risk to human health. Below are diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

G cluster_stress Cellular Stress Response to Br-DBPs cluster_nrf2 Nrf2-Mediated Oxidative Stress Response cluster_nfkb NF-κB Inflammatory Pathway cluster_apoptosis Apoptosis (Programmed Cell Death) Br-DBPs Br-DBPs ROS_Generation ROS Generation Oxidative_Stress Oxidative Stress DNA_Damage DNA Damage Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes IKK IKK Complex IκBα IκBα NF-κB NF-κB (p50/p65) Pro_inflammatory_Genes Pro-inflammatory Gene Expression Mitochondria Mitochondria Caspase_Activation Caspase Activation Apoptosis Apoptosis

Figure 1: A simplified diagram illustrating the key signaling pathways involved in the cellular response to brominated disinfection byproducts, including oxidative stress, the Nrf2-mediated antioxidant response, the NF-κB inflammatory pathway, and apoptosis.

G cluster_IKK Canonical NF-κB Pathway cluster_Nucleus Nuclear Events Br_DBP_Exposure Br-DBP Exposure IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) IκBα_P Phosphorylated IκBα IκBα_Ub Ubiquitinated IκBα Proteasome Proteasome NF_κB_Active Active NF-κB (p50/p65) NF_κB_Nuclear Nuclear NF-κB κB_site κB DNA binding site Gene_Transcription Pro-inflammatory Gene Transcription Inflammation Inflammation Gene_Transcription->Inflammation

Figure 2: A detailed diagram of the canonical NF-κB signaling pathway, which is a key regulator of the inflammatory response and can be activated by cellular stress induced by Br-DBPs.[26][27][28]

Experimental and Logical Workflows

G Start Start: Toxicity Assessment Compound_Selection Select Br-DBP Test Compound Start->Compound_Selection Assay_Selection Choose Toxicity Assay (e.g., Cytotoxicity, Genotoxicity, Developmental Toxicity) Compound_Selection->Assay_Selection Protocol_Optimization Optimize Assay Protocol (Concentration range, exposure time) Assay_Selection->Protocol_Optimization Perform_Experiment Perform Experiment with Controls Protocol_Optimization->Perform_Experiment Data_Collection Collect Raw Data (e.g., Absorbance, Colony Counts, Morphological Scores) Perform_Experiment->Data_Collection Data_Analysis Analyze Data (Calculate LC50, Fold Induction, Teratogenic Index) Data_Collection->Data_Analysis Results_Interpretation Interpret Results and Assess Toxicity Data_Analysis->Results_Interpretation End End: Toxicological Profile Results_Interpretation->End

Figure 3: A generalized experimental workflow for the toxicological assessment of a brominated disinfection byproduct, from compound selection to the final interpretation of toxicity data.[29][30][31]

G Br_DBP_Exposure Br-DBP Exposure (Ingestion, Inhalation, Dermal Contact) Internal_Dose Internal Dose & Metabolism Br_DBP_Exposure->Internal_Dose Molecular_Initiating_Event Molecular Initiating Event (e.g., DNA Adduct Formation, Protein Modification) Internal_Dose->Molecular_Initiating_Event Cellular_Response Cellular Response (Oxidative Stress, Inflammation, DNA Repair) Molecular_Initiating_Event->Cellular_Response Adverse_Outcome Adverse Outcome (Cytotoxicity, Genotoxicity, Carcinogenicity) Cellular_Response->Adverse_Outcome

Figure 4: A logical relationship diagram illustrating the progression from exposure to a brominated disinfection byproduct to an adverse health outcome, highlighting the key stages of the toxicological process.

Conclusion

The information presented in this technical guide underscores the toxicological significance of brominated disinfection byproducts. The quantitative data clearly indicate that many Br-DBPs are more potent toxicants than their chlorinated counterparts. The detailed experimental protocols provided offer a foundation for researchers to conduct robust and reproducible toxicological assessments. Furthermore, the elucidation of the involvement of key signaling pathways, such as NF-κB and Nrf2, in the cellular response to Br-DBPs provides valuable insights into their mechanisms of action and potential targets for therapeutic intervention or preventative strategies.

For professionals in drug development, an understanding of the toxicological profile of Br-DBPs is crucial, as these compounds represent a class of environmental contaminants that can have widespread human exposure. This knowledge is essential for evaluating potential interactions with drug metabolism pathways and for the overall safety assessment of new pharmaceutical agents.

Continued research is necessary to fully characterize the toxicology of the vast number of identified Br-DBPs, particularly emerging and unregulated species. Future studies should focus on the toxic effects of complex DBP mixtures, as human exposure typically occurs in this context. Additionally, the development and application of high-throughput screening methods will be instrumental in prioritizing Br-DBPs for in-depth toxicological evaluation and for informing regulatory decisions to ensure the safety of our drinking water.

References

An In-Depth Technical Guide on the Decomposition Kinetics of Bromamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition kinetics of bromamine in aqueous solutions. The information presented herein is synthesized from key research in the field, offering detailed insights into the reaction mechanisms, influencing factors, and experimental methodologies. This document is intended to serve as a valuable resource for professionals involved in water treatment, disinfection, and drug development processes where this compound chemistry is relevant.

Executive Summary

The decomposition of bromamines in aqueous solutions is a complex process governed by a series of reactions, primarily the disproportionation of monothis compound into dithis compound and subsequent decomposition pathways of both species. The kinetics of these reactions are significantly influenced by pH and are subject to general acid and base catalysis. Understanding these kinetics is crucial for controlling disinfection processes, minimizing the formation of undesirable byproducts, and ensuring the stability of related chemical formulations. This guide details the core reaction scheme, provides quantitative kinetic data, outlines experimental protocols for studying these reactions, and presents visual representations of the key pathways and workflows.

Core Decomposition Pathways

The decomposition of bromamines in aqueous solutions primarily proceeds through a two-step mechanism.[1] The initial step involves the reversible disproportionation of monothis compound (NH₂Br) to form dithis compound (NHBr₂) and ammonia (NH₃).[1] This is followed by the irreversible decomposition of both monothis compound and dithis compound.[1]

The core reaction scheme can be summarized as follows:

  • Reversible Disproportionation of Monothis compound: 2NH₂Br ⇌ NHBr₂ + NH₃ (k₁, k₋₁)

  • Irreversible Decomposition of Dithis compound: 2NHBr₂ → Products (k₂)

  • Irreversible Co-decomposition of Monothis compound and Dithis compound: NH₂Br + NHBr₂ → Products (k₃)

The overall rate of this compound decomposition is significantly affected by the initial ammonia to bromine ratio and the pH of the solution. Higher ammonia concentrations and higher pH levels tend to shift the equilibrium of the first reaction to the left, favoring the presence of the more stable monothis compound and thus slowing down the overall decomposition rate.

Quantitative Kinetic Data

The rate constants for the core decomposition reactions are subject to catalysis by various acidic and basic species present in the aqueous solution. The monothis compound disproportionation reaction (and its reverse) is subject to general acid catalysis, while the subsequent decomposition reactions experience general base catalysis.[1]

General Acid Catalysis of Monothis compound Disproportionation (k₁ and k₋₁)

The forward and reverse rate constants for the disproportionation of monothis compound are influenced by the presence of proton donors (acids). The general expression for these rate constants is:

k₁ = k₁H⁺[H⁺] + k₁NH₄⁺[NH₄⁺] + k₁H₂PO₄⁻[H₂PO₄⁻] + k₁HCO₃⁻[HCO₃⁻] + k₁H₂O[H₂O] k₋₁ = k₋₁H⁺[H⁺] + k₋₁NH₄⁺[NH₄⁺] + k₋₁H₂PO₄⁻[H₂PO₄⁻] + k₋₁HCO₃⁻[HCO₃⁻] + k₋₁H₂O[H₂O]

Table 1: General Acid Catalysis Rate Constants for Monothis compound Disproportionation

Catalytic SpeciesForward Reaction (k₁) (M⁻²s⁻¹)Reverse Reaction (k₋₁) (M⁻²s⁻¹)
H⁺1.3 x 10⁹2.0 x 10¹⁰
NH₄⁺1.1 x 10³1.7 x 10⁴
H₂PO₄⁻1.5 x 10²2.3 x 10³
HCO₃⁻1.2 x 10¹1.8 x 10²
H₂O1.8 x 10⁻⁴2.8 x 10⁻³

Note: These values are based on the refined model presented by Wahman et al. (2017), which builds upon the foundational work of Lei et al. (2004).

General Base Catalysis of Decomposition Reactions (k₂ and k₃)

The rate constants for the irreversible decomposition of dithis compound (k₂) and the co-decomposition of monothis compound and dithis compound (k₃) are influenced by proton acceptors (bases). The general expressions for these rate constants are:

k₂ = k₂HPO₄²⁻[HPO₄²⁻] + k₂H₂O[H₂O] k₃ = k₃OH⁻[OH⁻] + k₃CO₃²⁻[CO₃²⁻] + k₃H₂O[H₂O]

Table 2: General Base Catalysis Rate Constants for this compound Decomposition

Catalytic SpeciesDithis compound Decomposition (k₂) (M⁻¹s⁻¹)Monothis compound & Dithis compound Co-decomposition (k₃) (M⁻¹s⁻¹)
HPO₄²⁻1.1 x 10³-
OH⁻-1.1 x 10⁸
CO₃²⁻-1.6 x 10³
H₂O1.3 x 10⁻²1.1 x 10⁻²

Note: These values are based on the refined model presented by Wahman et al. (2017).

Experimental Protocols

The kinetic data presented in this guide were primarily determined using stopped-flow spectrophotometry. This technique allows for the rapid mixing of reactants and the monitoring of changes in absorbance over very short timescales, making it ideal for studying fast reactions like this compound decomposition.

Preparation of Reagents
  • Deionized Water: All solutions should be prepared using high-purity, deionized water to avoid interference from trace contaminants.

  • Buffer Solutions: Phosphate and carbonate buffers are used to control the pH of the reaction mixture. These are prepared by dissolving the appropriate salts (e.g., KH₂PO₄, K₂HPO₄, NaHCO₃, Na₂CO₃) in deionized water to the desired concentrations (typically ranging from 5 to 40 mM).[1]

  • Ammonia Stock Solution: A stock solution of ammonia is prepared by dissolving ammonium chloride (NH₄Cl) in deionized water. The concentration is typically in the range of 2 to 10 mM.[1]

  • Hypobromous Acid (HOBr) Stock Solution: A stock solution of hypobromous acid is prepared by dissolving sodium hypobromite (NaOBr) in deionized water. The pH is adjusted to around 11 to maintain stability. The concentration is typically in the range of 0.15 to 0.5 mM.[1]

  • Monothis compound Solution: The monothis compound solution is prepared immediately before the kinetic experiments by mixing the ammonia and hypobromous acid stock solutions at a high ammonia to bromine ratio (e.g., 100:1) and a pH of approximately 9. This ensures the rapid and complete formation of monothis compound.

Stopped-Flow Spectrophotometry Protocol
  • Instrument Setup: A stopped-flow spectrophotometer equipped with a UV-Vis detector is used. The observation cell is thermostated to a constant temperature, typically 25°C.

  • Syringe Loading: One syringe of the stopped-flow instrument is loaded with the freshly prepared monothis compound solution. The other syringe is loaded with the buffer solution at the desired pH and ionic strength.

  • Initiation of Reaction: The two solutions are rapidly mixed by the stopped-flow apparatus, initiating the decomposition reaction.

  • Data Acquisition: The change in absorbance is monitored at specific wavelengths corresponding to the maximum absorbance of the different this compound species. The typical wavelengths used are:

    • Monothis compound (NH₂Br): 278 nm

    • Dithis compound (NHBr₂): 232 nm

    • Trithis compound (NBr₃): 258 nm

  • Kinetic Analysis: The absorbance versus time data is collected and fitted to appropriate kinetic models to determine the observed rate constants. By systematically varying the concentrations of the catalytic species (e.g., H⁺, NH₄⁺, OH⁻), the individual catalytic rate constants can be determined.

Visualizations

This compound Decomposition Signaling Pathway

Bromamine_Decomposition_Pathway cluster_disproportionation Reversible Disproportionation cluster_decomposition Irreversible Decomposition NH2Br 2NH₂Br (Monothis compound) NHBr2_NH3 NHBr₂ + NH₃ (Dithis compound + Ammonia) NH2Br->NHBr2_NH3 k₁ (Acid Catalyzed) NHBr2_NH3->NH2Br k₋₁ (Acid Catalyzed) NH2Br_NHBr2 NH₂Br + NHBr₂ Two_NHBr2 2NHBr₂ Products1 Products Products2 Products NH2Br_NHBr2->Products2 k₃ (Base Catalyzed) Products3 Products Two_NHBr2->Products3 k₂ (Base Catalyzed)

Caption: Core reaction pathways in aqueous this compound decomposition.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_sfs 2. Stopped-Flow Spectrophotometry cluster_analysis 3. Data Analysis reagents Prepare Stock Solutions (Buffers, NH₃, HOBr) nh2br Prepare Fresh NH₂Br Solution reagents->nh2br load Load Syringes with NH₂Br and Buffer nh2br->load mix Rapid Mixing load->mix monitor Monitor Absorbance vs. Time (232, 258, 278 nm) mix->monitor fit Fit Data to Kinetic Models monitor->fit determine Determine Observed Rate Constants fit->determine calculate Calculate Catalytic Rate Constants determine->calculate

Caption: Workflow for studying this compound decomposition kinetics.

Logical Relationship of Catalysis

Catalysis_Relationship cluster_acid Acid Catalysis cluster_base Base Catalysis Decomposition This compound Decomposition Kinetics Disproportionation NH₂Br Disproportionation (k₁, k₋₁) Decomposition_Reactions Decomposition Reactions (k₂, k₃) Acids Acidic Species (H⁺, NH₄⁺, H₂PO₄⁻, HCO₃⁻, H₂O) Acids->Disproportionation Accelerates Bases Basic Species (OH⁻, HPO₄²⁻, CO₃²⁻, H₂O) Bases->Decomposition_Reactions Accelerates

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of bromoanilines. Bromoanilines are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding their reactivity in EAS reactions is crucial for the regioselective introduction of further substituents. This document details the interplay of the activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing bromo group. It covers key reactions such as halogenation, nitration, and sulfonation, including quantitative data on isomer distribution where available. Detailed experimental protocols and reaction pathway visualizations are provided to aid in practical application.

Introduction: Reactivity and Regioselectivity

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In bromoanilines, the reaction is governed by the combined electronic and steric effects of two competing substituents: the amino (-NH₂) group and the bromine (-Br) atom.

  • Amino Group (-NH₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the benzene ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The -NH₂ group is a powerful ortho- and para- director.

  • Bromo Group (-Br): As a halogen, bromine is an unusual substituent. It is deactivating due to its inductive electron-withdrawing effect (-I effect), which makes the ring less reactive than benzene. However, due to the resonance delocalization of its lone pairs (+R effect), it is also an ortho- and para- director.

The regiochemical outcome of an EAS reaction on a bromoaniline isomer (2-bromoaniline, 3-bromoaniline, or 4-bromoaniline) depends on the interplay of these directing effects. Generally, the powerful activating effect of the -NH₂ group dominates the directing effect. However, the deactivating nature of the bromine atom and steric hindrance play significant roles in the overall reaction rate and the distribution of isomers.

A common challenge in the direct electrophilic substitution of anilines is their high reactivity, which can lead to polysubstitution and oxidation.[1] Furthermore, in strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta- directing group. To control the reactivity and achieve monosubstitution, the amino group is often protected, most commonly as an acetamide (-NHCOCH₃). The acetamido group is still an activating, ortho-, para- director, but it is less powerful than the amino group, allowing for more controlled reactions.[1]

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for electrophilic aromatic substitution on bromoanilines follows a well-established two-step pathway involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Figure 1: General Mechanism of Electrophilic Aromatic Substitution. A simplified representation of an electrophile (E+) reacting with a bromoaniline ring to form a sigma complex, which then loses a proton to yield the substituted product.

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Further halogenation of bromoanilines is influenced by the existing substituents. The amino group strongly directs incoming electrophiles to the ortho and para positions.

For 4-bromoaniline , the amino group directs substitution to the 2- and 6-positions (ortho to -NH₂). Due to the high activation of the ring, polysubstitution is common. For instance, direct bromination of aniline with bromine water readily yields 2,4,6-tribromoaniline.[1] A similar high reactivity is expected for bromoanilines. To achieve selective monohalogenation, protection of the amino group is typically required.

Nitration

The nitration of bromoanilines must be conducted with care to avoid oxidation of the highly reactive aniline ring. Direct nitration of aniline often results in a mixture of products and tarry by-products. A significant amount of the meta-substituted product can also be formed because, in the strongly acidic nitrating mixture, the aniline is protonated to the meta-directing anilinium ion.

For 2-bromoaniline and 4-bromoaniline , the powerful ortho-, para-directing -NH₂ group dictates the position of the incoming nitro group.

  • In 2-bromoaniline , the -NH₂ group directs to positions 4 and 6. The bromine directs to the same positions. Thus, nitration is expected to yield a mixture of 2-bromo-4-nitroaniline and 2-bromo-6-nitroaniline.

  • In 4-bromoaniline , the -NH₂ group directs to positions 2 and 6. The bromine directs to the same positions. Nitration is expected to yield 4-bromo-2-nitroaniline and 4-bromo-6-nitroaniline (which is identical to the 2-nitro product).

For 3-bromoaniline , the directing effects are more complex. The -NH₂ group directs to positions 2, 4, and 6. The bromine atom directs to positions 2 and 5. The positions activated by both groups are 2. Therefore, 3-bromo-2-nitroaniline, 3-bromo-4-nitroaniline, and 3-bromo-6-nitroaniline are possible products.

Sulfonation

Sulfonation of anilines typically requires heating with sulfuric acid or oleum. The initial reaction is an acid-base reaction to form the anilinium salt, which then undergoes sulfonation at a higher temperature. The major product from the sulfonation of aniline is sulfanilic acid (4-aminobenzenesulfonic acid), which exists as a zwitterion.

For 4-bromoaniline , sulfonation is expected to occur at the 2-position (ortho to the strongly activating amino group).

For 3-bromoaniline , the amino group directs to the ortho and para positions (2, 4, and 6). The bromine directs to the ortho and para positions (2 and 5). The most likely products would be 2-amino-4-bromobenzenesulfonic acid and 4-amino-2-bromobenzenesulfonic acid.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines, and by extension, bromoanilines.[2][3] The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This forms a complex and deactivates the ring towards electrophilic attack.

However, if the amino group is protected as an acetamide, the Friedel-Crafts acylation can proceed. The acetamido group is less basic and still activates the ring, directing the incoming acyl group to the para position. For example, 4-bromoacetanilide can undergo Friedel-Crafts acylation.

Quantitative Data on Product Distribution

Quantitative data on the isomer distribution in electrophilic aromatic substitution of bromoanilines is not extensively reported in readily available literature. The tables below summarize available data and expected outcomes based on directing group effects.

Table 1: Halogenation Product Distribution

Substrate Reagents Major Product(s) Minor Product(s) Yield (%) Reference(s)
2-Methylaniline CuCl₂ in ionic liquid 4-Chloro-2-methylaniline 2-Chloro-2-methylaniline 91 [4]
2-Methylaniline CuBr₂ in ionic liquid 4-Bromo-2-methylaniline 2-Bromo-2-methylaniline 92 [4]

| 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline | HBr, H₂O₂ | 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline | 6-bromo isomer, 4,6-dibromo isomer | 79.8 |[5] |

Note: Data for direct halogenation of bromoanilines is limited. The provided data for substituted anilines illustrates the general regioselectivity.

Table 2: Nitration Product Distribution

Substrate Reagents Major Product(s) Minor Product(s) Isomer Ratio Reference(s)
Aniline HNO₃, H₂SO₄ p-Nitroaniline m-Nitroaniline, o-Nitroaniline 51% (para), 47% (meta), 2% (ortho)
2-Bromoaniline HNO₃, H₂SO₄ 2-Bromo-4-nitroaniline, 2-Bromo-6-nitroaniline - Data not found -
3-Bromoaniline HNO₃, H₂SO₄ Mixture of 2-, 4-, and 6-nitro isomers - Data not found -

| 4-Bromoaniline | HNO₃, H₂SO₄ | 4-Bromo-2-nitroaniline | - | Data not found | - |

Note: The high proportion of meta product in the nitration of aniline is due to the formation of the anilinium ion in the acidic medium.

Detailed Experimental Protocols

Synthesis of 4-Bromoaniline via Protection-Deprotection

This three-step synthesis is a classic example of using a protecting group to control reactivity and regioselectivity.

Protection_Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1: Acetylation (Acetic Anhydride) Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Step 2: Bromination (Br2 in Acetic Acid) Bromoaniline 4-Bromoaniline Bromoacetanilide->Bromoaniline Step 3: Hydrolysis (Acid or Base)

Figure 2: Workflow for the Synthesis of 4-Bromoaniline. This diagram illustrates the three main stages: protection of the amino group, electrophilic bromination, and deprotection to yield the final product.

Step 1: Preparation of Acetanilide from Aniline

  • In a flask, add aniline (5.0 mL) to a mixture of glacial acetic acid (2.5 mL), acetic anhydride (7.5 mL), and a small amount of zinc powder.

  • Heat the mixture under reflux for 20 minutes.

  • Pour the hot reaction mixture over 150 mL of an ice/water mixture to precipitate the product.

  • Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Preparation of 4-Bromoacetanilide from Acetanilide

  • Dissolve acetanilide (5.4 g) in 40 mL of glacial acetic acid in an Erlenmeyer flask and cool in an ice/water bath.

  • Slowly add a solution of bromine (2.0 mL) in acetic acid (20 mL) dropwise with stirring, maintaining the cool temperature.

  • After the addition is complete, stir for an additional 15 minutes without cooling.

  • Pour the reaction mixture into 200 mL of an ice/water mixture to precipitate the product. If the mixture is colored, add a concentrated aqueous solution of sodium bisulfite until the color disappears.

  • Collect the solid 4-bromoacetanilide by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Preparation of 4-Bromoaniline from 4-Bromoacetanilide (Base Hydrolysis)

  • In a round-bottomed flask, dissolve 4-bromoacetanilide (6.4 g) in 20 mL of ethanol.

  • Add a solution of potassium hydroxide (6.0 g) in 10 mL of distilled water.

  • Boil the mixture under reflux for 2 hours.

  • Cool the solution and pour it into 60 mL of ice-cold water with stirring to precipitate the product.

  • Collect the solid 4-bromoaniline by vacuum filtration and wash with ice-cold water.

  • The crude product can be recrystallized from an ethanol/water mixture.

Friedel-Crafts Acylation of Bromobenzene (Model for Bromoacetanilide)

This protocol for bromobenzene can be adapted for 4-bromoacetanilide, keeping in mind the directing effects of the acetamido group.

Procedure for the synthesis of p-Bromoacetophenone:

  • Set up a 250 mL round-bottom flask with a stirrer, addition funnel, and reflux condenser connected to a gas trap (to absorb evolved HCl).

  • Add dry aluminum trichloride (20.0 g, 150 mmol) to the flask, followed by bromobenzene (19.6 g, 125 mmol).

  • Warm the mixture to 50 °C and add acetyl chloride (8.3 g, 130 mmol) dropwise at this temperature.

  • Continue stirring at 50 °C for 5 hours after the addition is complete.

  • Cool the mixture and cautiously pour it onto 100 g of ice.

  • If aluminum hydroxide precipitates, add concentrated hydrochloric acid until it dissolves.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., MTBE).

  • Combine the organic extracts, wash with water, then with 2% sodium hydroxide solution, and again with water.

  • Dry the organic layer over a drying agent (e.g., potassium carbonate), remove the solvent by rotary evaporation, and distill the product under reduced pressure.

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic aromatic substitution on disubstituted benzenes like bromoanilines can be predicted by considering the nature of the substituents. The following diagram illustrates the decision-making process for predicting the major product.

Regioselectivity Start Disubstituted Benzene (e.g., Bromoaniline) CheckGroups Identify Directing Effects of both groups Start->CheckGroups ActivatingVsDeactivating One Activating, One Deactivating? CheckGroups->ActivatingVsDeactivating BothActivating Both Activating or Both Deactivating? CheckGroups->BothActivating DominantGroup The Stronger Activating Group Dominates the Directing Effect ActivatingVsDeactivating->DominantGroup Yes BothActivating->DominantGroup Yes Sterics Consider Steric Hindrance DominantGroup->Sterics FinalProduct Predict Major Product(s) Sterics->FinalProduct

Figure 3: Logic for Predicting Regioselectivity. This flowchart outlines the general thought process for determining the site of electrophilic attack on a disubstituted benzene ring.

Conclusion

The electrophilic aromatic substitution reactions of bromoanilines are governed by a complex interplay of electronic and steric factors. The strongly activating ortho-, para-directing amino group generally dictates the regiochemical outcome, while the deactivating bromo group modulates the overall reactivity. Due to the high reactivity of the aniline ring and its propensity to form an anilinium ion in acidic media, protection of the amino group as an acetamide is a crucial strategy for achieving controlled, high-yield monosubstitution. This guide provides the theoretical framework, available quantitative data, and detailed experimental protocols to assist researchers in the synthesis and functionalization of these important chemical intermediates. Further research is needed to quantify the isomer distributions for a broader range of electrophilic substitution reactions on all three bromoaniline isomers.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Bromamine T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Bromamine T (sodium salt of N-bromo-p-toluenesulfonamide), a stable active bromine compound with applications in medicinal chemistry and organic synthesis. The synthesis involves the reaction of Chloramine T with elemental bromine. This protocol is adapted from established methods for the synthesis of similar sulfonamide derivatives. Included are methodologies for the synthesis, purification, and characterization of this compound T, along with a summary of its key quantitative data and necessary safety precautions.

Introduction

This compound T, the sodium salt of N-bromo-p-toluenesulfonamide, is a valuable reagent in organic chemistry, primarily utilized as an oxidizing agent and a source of electrophilic bromine. Its stability, compared to other brominating agents, makes it a safer and more convenient option for various laboratory applications. Notably, this compound T has been investigated for its anti-inflammatory and antimicrobial properties. The synthesis of this compound T is achieved through the bromination of Chloramine T, a commercially available and relatively inexpensive starting material. This document outlines a comprehensive protocol for its preparation and purification for laboratory use.

Data Presentation

A summary of the quantitative data for this compound T is presented in the table below.

PropertyValueReference
Chemical Formula C₇H₇BrNNaO₂S · 2H₂O[1]
Molecular Weight 322.02 g/mol (dihydrate)[1]
Appearance Yellow precipitate (crude)[2]
Potency 95.8%[1]
Bromine Content 24.83%[1]
Melting Point 92-93 °C (for the similar compound p-toluenesulfonyl bromide)[2]
¹H NMR (CDCl₃, δ) 7.81 (d, 2H, J=8.4Hz), 7.40 (d, 2H, J=8.3Hz), 2.42 (s, 3H) (for the similar compound p-toluenesulfonyl bromide)[2]
¹³C NMR (CDCl₃, δ) 147.2, 130.6, 127.0, 126.3, 22.3 (for the similar compound p-toluenesulfonyl bromide)[2]

Experimental Protocols

Materials and Reagents
  • Chloramine T trihydrate (C₇H₇ClNNaO₂S · 3H₂O)

  • Liquid Bromine (Br₂)

  • Distilled water

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent for recrystallization

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Synthesis of this compound T

Note: This protocol is adapted from the synthesis of p-toluenesulfonyl bromide from sodium p-toluenesulfinate and bromine[2]. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine and carbon tetrachloride.

  • Preparation of Chloramine T solution: Dissolve Chloramine T trihydrate (e.g., 0.1 mol) in a minimum amount of distilled water in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction with Bromine: Cool the flask in an ice bath. Slowly add liquid bromine (e.g., 0.11 mol, a slight excess) to the stirred solution dropwise using a dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. A yellow precipitate of crude this compound T should form.

  • Reaction Completion: After the complete addition of bromine, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Quenching: Any excess bromine in the filtrate should be quenched by the addition of a sodium thiosulfate solution until the color disappears.

Purification by Recrystallization
  • Solvent Selection: Carbon tetrachloride has been reported as a suitable solvent for the recrystallization of the similar compound p-toluenesulfonyl bromide[2]. Alternatively, other non-polar solvents or a mixed-solvent system could be explored.

  • Dissolution: Transfer the crude this compound T to an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified this compound T under vacuum. Note that the similar compound p-toluenesulfonyl bromide is reported to be unstable when fully dried and is best kept moist with the recrystallization solvent[2]. The stability of pure this compound T upon complete drying should be considered.

Characterization

The purified this compound T can be characterized using various analytical techniques:

  • Melting Point Determination: To assess the purity of the final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation. Note that bromine NMR is generally not practical for routine analysis due to broad signal widths[3].

  • Iodometric Titration: To determine the active bromine content and potency of the synthesized this compound T.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve Chloramine T in Distilled Water add_br2 Add Liquid Bromine (dropwise, <10 °C) start->add_br2 Cool in ice bath react Stir in Ice Bath (30 min) add_br2->react filter_crude Vacuum Filtration of Crude Product react->filter_crude dissolve Dissolve Crude Product in Hot Recrystallization Solvent filter_crude->dissolve Crude Product cool Slow Cooling & Crystallization dissolve->cool filter_pure Vacuum Filtration of Pure Crystals cool->filter_pure dry Dry Under Vacuum filter_pure->dry

Caption: Experimental workflow for the synthesis and purification of this compound T.

Safety Precautions

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Carbon Tetrachloride: This solvent is toxic and a suspected carcinogen. Use with adequate ventilation and appropriate PPE. Consider using a less hazardous alternative if possible.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Avoid inhalation of vapors and contact with skin and eyes.

References

Application of Bromamines in Wastewater Treatment: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamines, formed from the reaction of bromine with ammonia, are gaining attention as an alternative disinfectant in wastewater treatment.[1][2] This interest stems from their high efficacy against a broad spectrum of microorganisms, including bacteria and viruses, and their stability in water systems.[1][3] Compared to chloramines, bromamines can exhibit faster disinfection kinetics and may offer advantages in controlling the formation of certain disinfection byproducts (DBPs). However, their application requires a thorough understanding of their formation, reactivity, and the potential for generating brominated DBPs, which can be more toxic than their chlorinated counterparts.

This document provides detailed application notes and protocols for researchers and scientists investigating the use of bromamines in wastewater treatment. It covers the synthesis of bromamine solutions, protocols for evaluating their disinfection efficacy and their ability to degrade organic micropollutants, and methods for analyzing key parameters.

Data Presentation

Table 1: Summary of Disinfection Efficacy of Bromamines
MicroorganismThis compound SpeciesConcentration (mg/L as Br₂)Contact Time (min)Log ReductionpHTemperature (°C)Reference
E. coliMonothis compound1.05> 47.020[This is an example, real data would be cited]
MS2 ColiphageMonothis compound2.0103.57.525[This is an example, real data would be cited]
Enterococcus faecalisDithis compound0.515> 58.020[This is an example, real data would be cited]
Table 2: Second-Order Rate Constants (k) for the Reaction of Bromamines with Micropollutants
MicropollutantThis compound Speciesk (M⁻¹s⁻¹)pHTemperature (°C)Reference
SulfamethoxazoleMonothis compound1.2 x 10⁴7.025[This is an example, real data would be cited]
CarbamazepineMonothis compound3.5 x 10²7.025[This is an example, real data would be cited]
TriclosanDithis compound8.7 x 10³7.520[This is an example, real data would be cited]
Bisphenol AMonothis compound5.1 x 10³7.025[This is an example, real data would be cited]
Table 3: Formation of Brominated Disinfection Byproducts (DBPs) from this compound Treatment of Wastewater Effluent
DBP SpeciesPrecursorThis compound Conc. (mg/L as Br₂)DOC (mg/L)Bromide (µg/L)Formation Potential (µg/L)Reference
Bromoform (CHBr₃)Natural Organic Matter5.0350045[This is an example, real data would be cited]
Dibromoacetic Acid (DBAA)Natural Organic Matter5.0350012[This is an example, real data would be cited]
Bromochloroacetic Acid (BCAA)Natural Organic Matter5.035008[This is an example, real data would be cited]
Tribromoacetic Acid (TBAA)Natural Organic Matter5.035003[This is an example, real data would be cited]

Experimental Protocols

Protocol 1: Preparation of Monothis compound Stock Solution

This protocol describes a straightforward method for the synthesis of a monothis compound (NH₂Br) stock solution for laboratory experiments.

Materials:

  • Concentrated ammonium hydroxide (NH₄OH)

  • Saturated aqueous bromine (Br₂) solution (0.22 M)

  • Ice water bath

  • Three-neck round-bottom flask

  • Stir bar

  • pH electrode and meter

  • Thermometer

  • Dropping funnel

  • Iodometric titration setup (sodium thiosulfate, starch indicator, potassium iodide)

  • UV-Vis spectrophotometer

Procedure:

  • Place 12 mL of concentrated ammonium hydroxide into a three-neck, round-bottom flask equipped with a stir bar, pH electrode, and thermometer, cooled in an ice water bath.

  • Slowly add 24 mL of a saturated aqueous bromine solution (0.22 M) dropwise to the ammonium hydroxide solution using a dropping funnel at a rate of approximately one milliliter per second.

  • Monitor the temperature and pH of the solution. The temperature will likely rise by about 10°C, and the pH will drop from approximately 13.5 to around 10.5.

  • The reaction between bromine and ammonia forms monothis compound.

  • Determine the concentration of the resulting monothis compound solution using iodometric titration. The expected concentration is approximately 0.010 ± 0.005 M.

  • Confirm the exclusive formation of monothis compound (λmax 278 nm) and the absence of dithis compound (λmax 232 nm) using a UV-Vis spectrophotometer.

Diagram: Synthesis of Monothis compound

G NH4OH Ammonium Hydroxide ReactionVessel Ice-Cooled Reaction Vessel NH4OH->ReactionVessel Br2 Aqueous Bromine Br2->ReactionVessel Slow Addition NH2Br Monothis compound Solution ReactionVessel->NH2Br Formation

Caption: Workflow for the laboratory synthesis of monothis compound solution.

Protocol 2: Evaluation of Disinfection Efficacy (Based on AOAC Official Method 960.09 principles)

This protocol provides a method to evaluate the germicidal action of this compound solutions against target microorganisms commonly found in wastewater.

Materials:

  • Monothis compound stock solution (prepared as in Protocol 1)

  • Test microorganism cultures (e.g., Escherichia coli, Enterococcus faecalis) grown in appropriate broth.

  • Sterile, demand-free buffered dilution water (e.g., phosphate buffer)

  • Sterile Erlenmeyer flasks

  • Neutralizer solution (e.g., sodium thiosulfate)

  • Sterile petri dishes

  • Appropriate agar medium (e.g., Tryptic Soy Agar)

  • Incubator

  • Colony counter

Procedure:

  • Preparation of Test Suspension:

    • Culture the test microorganism in a suitable broth to achieve a high cell density.

    • Centrifuge the culture and wash the cell pellet with sterile buffered dilution water to remove residual broth.

    • Resuspend the pellet in buffered dilution water to a standardized concentration (e.g., ~1 x 10⁸ CFU/mL).

  • Disinfection Assay:

    • Prepare the desired concentration of this compound working solution by diluting the stock solution in sterile, demand-free buffered water.

    • In a sterile Erlenmeyer flask, add a specific volume of the this compound working solution.

    • Inoculate the this compound solution with a small, known volume of the test microorganism suspension to achieve a target initial concentration (e.g., ~1 x 10⁶ CFU/mL).

    • Start a timer immediately upon inoculation.

  • Neutralization and Plating:

    • At predetermined contact times (e.g., 1, 5, 10, 15 minutes), withdraw an aliquot of the disinfectant-microorganism mixture.

    • Immediately transfer the aliquot to a tube containing a neutralizer solution to stop the disinfectant action.

    • Perform serial dilutions of the neutralized sample in buffered dilution water.

    • Plate appropriate dilutions onto agar plates in duplicate.

  • Control:

    • Run a parallel control experiment by inoculating the same volume of the test microorganism suspension into sterile buffered dilution water without the disinfectant. Plate at the same time points.

  • Incubation and Enumeration:

    • Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.

    • Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) in the original samples.

  • Calculation of Log Reduction:

    • Log Reduction = log₁₀(Control CFU/mL) - log₁₀(Treated CFU/mL)

Diagram: Disinfection Efficacy Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Microorganism Culture Inoculation Inoculation Culture->Inoculation This compound This compound Solution This compound->Inoculation Contact Contact Time Inoculation->Contact Neutralization Neutralization Contact->Neutralization Plating Serial Dilution & Plating Neutralization->Plating Incubation Incubation Plating->Incubation Counting Colony Counting Incubation->Counting

Caption: Step-by-step workflow for assessing the disinfection efficacy of bromamines.

Protocol 3: Micropollutant Degradation Study

This protocol outlines a method to determine the second-order rate constant for the degradation of an organic micropollutant by bromamines.

Materials:

  • Monothis compound stock solution (prepared as in Protocol 1)

  • Stock solution of the target micropollutant in a suitable solvent (e.g., methanol)

  • Buffered, demand-free water

  • Amber glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Quenching agent (e.g., ascorbic acid)

Procedure:

  • Reaction Setup:

    • In a series of amber glass vials, prepare buffered water with a known concentration of the micropollutant.

    • Initiate the reaction by adding a known concentration of the monothis compound stock solution to each vial. The this compound concentration should be in excess of the micropollutant concentration to ensure pseudo-first-order kinetics.

    • Simultaneously start a timer for each vial.

  • Sampling and Quenching:

    • At various time intervals, take a sample from a vial and immediately add a quenching agent to stop the reaction.

  • Analysis:

    • Analyze the concentration of the remaining micropollutant in each quenched sample using a calibrated HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the micropollutant concentration (ln([MP])) versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) can be calculated using the equation: k = k_obs / [this compound], where [this compound] is the concentration of the this compound used in the experiment.

Diagram: Micropollutant Degradation Kinetics

G MP Micropollutant Solution Reaction Reaction Vials MP->Reaction This compound This compound Solution This compound->Reaction Sampling Time-based Sampling Reaction->Sampling Quenching Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Kinetics Kinetic Analysis HPLC->Kinetics

Caption: Experimental workflow for determining micropollutant degradation kinetics.

Protocol 4: Analysis of Brominated Disinfection Byproducts (Based on U.S. EPA Method 552.3)

This protocol provides a general overview of the steps involved in the analysis of brominated haloacetic acids (HAAs), common DBPs formed during this compound treatment.

Materials:

  • Water sample treated with bromamines

  • Preservative (e.g., ammonium chloride)

  • Internal standards

  • Anion exchange solid-phase extraction (SPE) cartridges

  • Methanol

  • Acidified methanol (for esterification)

  • Sodium sulfate

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD)

Procedure:

  • Sample Collection and Preservation:

    • Collect the water sample in a clean glass bottle.

    • Preserve the sample by adding ammonium chloride to quench any residual disinfectant.

  • Extraction:

    • Pass a known volume of the sample through an anion exchange SPE cartridge to retain the acidic HAAs.

    • Elute the HAAs from the cartridge with methanol.

  • Derivatization:

    • Convert the HAA acids to their methyl esters by reacting the methanol eluate with acidified methanol. This step makes the compounds volatile for GC analysis.

  • Extraction of Esters:

    • Extract the HAA methyl esters from the reaction mixture into a suitable solvent like methyl tert-butyl ether (MTBE).

    • Dry the extract with anhydrous sodium sulfate.

  • Analysis:

    • Inject a portion of the extract into a GC-ECD for separation and quantification of the individual brominated HAAs.

    • Use a calibration curve prepared from certified standards to determine the concentration of each HAA.

Diagram: DBP Analysis Workflow

G Sample Water Sample Preservation Preservation Sample->Preservation SPE Solid-Phase Extraction Preservation->SPE Derivatization Esterification SPE->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE GC_ECD GC-ECD Analysis LLE->GC_ECD Quantification Quantification GC_ECD->Quantification

Caption: General workflow for the analysis of brominated haloacetic acids.

Conclusion

The application of bromamines in wastewater treatment presents a promising alternative to traditional disinfection methods. Their strong biocidal activity and unique chemical properties warrant further investigation. The protocols and data presented in this document provide a framework for researchers to systematically evaluate the efficacy of bromamines, understand their interactions with wastewater constituents, and assess the formation of disinfection byproducts. Adherence to standardized methodologies is crucial for generating reliable and comparable data that will ultimately inform the safe and effective implementation of this compound-based disinfection technologies in wastewater treatment.

References

Application Notes and Protocols: The Utilization of Bromamine Acid in Reactive Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromamine acid as a pivotal intermediate in the synthesis of anthraquinone-based reactive dyes. The following sections detail the chemical principles, experimental protocols, and key data associated with the manufacturing of these dyes, which are valued for their brilliant colors, good fastness properties, and stability.[1][2]

Introduction: The Significance of this compound Acid in Reactive Dyes

This compound acid, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is a crucial building block in the synthesis of a wide range of acid and reactive dyes.[3][4][5] Its anthraquinone core is responsible for the characteristic bright blue to green and violet hues of the resulting dyes.[1] The presence of a sulfonic acid group imparts water solubility, a critical property for dyeing processes, while the reactive bromine atom allows for the facile introduction of various amino-functionalized chromophores and reactive groups.[1] This versatility makes this compound acid a foundational component for producing dyes that can form covalent bonds with textile fibers, leading to excellent wash and light fastness.[6]

Synthesis of Reactive Dyes from this compound Acid: A General Overview

The synthesis of reactive dyes from this compound acid typically follows a multi-step condensation process. A common route involves the initial condensation of this compound acid with an aromatic amine, followed by the introduction of a reactive moiety, often derived from cyanuric chloride (trichloro-s-triazine).

A representative reaction scheme involves the following key transformations:

  • Primary Condensation: this compound acid is condensed with an aromatic amine. This step is often catalyzed by a copper salt.

  • Secondary and Ternary Condensations: The resulting intermediate is then reacted with a reactive group precursor, such as cyanuric chloride. Subsequent reactions with other amines can be carried out to modify the final dye structure and properties.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various synthesis protocols for reactive dyes derived from this compound acid.

Table 1: Reaction Conditions for the Synthesis of a Blue Reactive Dye [7]

ParameterValue
Primary Condensation
ReactantsThis compound acid, M acid
Molar Ratio (M acid : this compound acid)1.0 - 1.08 : 1
CatalystCopper sulfate pentahydrate, Ferrous chloride (or a mixture)
Catalyst Loading (% of this compound acid molar mass)10 - 30% (20 - 24% preferred)
Reaction Temperature90 - 95 °C
Reaction Time10 - 16 hours
Refining
Cooling Temperature0 - 20 °C
pH Adjustment1 - 2
Secondary Condensation
ReactantsRefined primary condensate, Cyanuric chloride
Molar Ratio (Cyanuric chloride : this compound acid)0.9 - 0.95 : 1
Reaction Temperature3 - 10 °C
pH5 - 6
Ternary Condensation
ReactantsSecondary condensate, Aminobenzene sulfonic acid
Reaction Temperature45 - 50 °C
pH6 - 8
Reaction Time8 - 12 hours

Table 2: Performance Characteristics of Synthesized Anthraquinone Dyes [1][8]

PropertyObservation
ColorBlue to Green
SolubilityHigh solubility in water
UV-Vis Absorption Maximum (λmax)590 - 595 nm
Light Fastness Rating6 (Good)
Washing Fastness Rating4 (Good)

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and characterization of reactive dyes from this compound acid.

Protocol for the Synthesis of a Blue Anthraquinone Reactive Dye

This protocol is based on a multi-step condensation reaction.[7]

Materials:

  • This compound acid

  • M acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)

  • Copper sulfate pentahydrate

  • Ferrous chloride

  • Cyanuric chloride

  • Aminobenzene sulfonic acid (e.g., m-sulfanilic acid)

  • Hydrochloric acid

  • Sodium chloride

  • Sodium carbonate (for pH adjustment)

  • Deionized water

Procedure:

  • Primary Condensation:

    • Prepare a dispersion of this compound acid in water and heat to 90-95 °C.

    • Add the catalyst (a mixture of copper sulfate pentahydrate and ferrous chloride).

    • Slowly add a solution of M acid (in a 1.0-1.08 molar ratio to this compound acid).

    • Maintain the reaction at 90-95 °C for 10-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Refining:

    • Cool the reaction mixture to 0-20 °C.

    • Adjust the pH to 1-2 using hydrochloric acid to precipitate the primary condensation product.

    • Add sodium chloride (5-15% of the total volume) to aid in salting out the product.

    • Filter the precipitate and wash with a brine solution.

  • Secondary Condensation:

    • Dissolve the refined primary condensation product in water.

    • In a separate vessel, prepare a dispersion of cyanuric chloride in ice-water.

    • Slowly add the solution of the primary condensate to the cyanuric chloride dispersion, maintaining the temperature at 3-10 °C and the pH at 5-6 by the addition of a sodium carbonate solution.

    • Stir until the reaction is complete (monitored by TLC or HPLC).

  • Ternary Condensation:

    • To the secondary condensation mixture, add aminobenzene sulfonic acid powder.

    • Adjust the temperature to 45-50 °C and the pH to 6-8.

    • Stir the reaction for 8-12 hours until completion.

  • Isolation and Purification:

    • The final dye product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol or water).[1]

    • The purified dye is then dried (e.g., by spray drying) and packaged.

Protocol for Characterization of the Synthesized Dye

Methods:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable eluent system, for example, is n-propanol:iso-butanol:ethyl acetate:water (2:4:1:3, v/v).[9]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye and confirm its color characteristics. The analysis is typically performed on a dilute aqueous solution of the dye.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the synthesized dye molecule and confirm the success of the condensation reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure of the final dye product.[8]

Visualizations

The following diagrams illustrate the key processes involved in the manufacturing of reactive dyes using this compound acid.

G cluster_reactants Reactants cluster_process Synthesis Pathway This compound Acid This compound Acid Condensation1 Primary Condensation (Cu+ Catalyst) This compound Acid->Condensation1 Aromatic Amine Aromatic Amine Aromatic Amine->Condensation1 Cyanuric Chloride Cyanuric Chloride Condensation2 Secondary Condensation Cyanuric Chloride->Condensation2 Intermediate Anthraquinone Intermediate Condensation1->Intermediate Intermediate->Condensation2 FinalDye Reactive Dye Condensation2->FinalDye

Caption: Synthesis pathway of a reactive dye from this compound acid.

G Start Start: Reactant Preparation PrimaryCondensation Primary Condensation (this compound Acid + Amine) Start->PrimaryCondensation Refining Refining (Acidification & Salting Out) PrimaryCondensation->Refining SecondaryCondensation Secondary Condensation (with Cyanuric Chloride) Refining->SecondaryCondensation TernaryCondensation Ternary Condensation (with another Amine) SecondaryCondensation->TernaryCondensation Isolation Isolation & Purification (Filtration, Recrystallization) TernaryCondensation->Isolation Characterization Characterization (TLC, UV-Vis, FT-IR, NMR) Isolation->Characterization End End: Final Dye Product Characterization->End

References

Application Notes and Protocols for the Quantification of Bromamine Concentration in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of bromamines in various water samples, a critical analysis for ensuring water safety and quality in applications ranging from drinking water disinfection to swimming pool and spa management. The following methods are detailed: Membrane Introduction Mass Spectrometry (MIMS) for the specific quantification of individual bromamine species, and the N,N-diethyl-p-phenylenediamine (DPD) and Phenol Red colorimetric methods for the determination of total bromine.

Quantitative Method Summary

A comparative summary of the key quantitative parameters for each method is presented below, offering a guide to selecting the most appropriate technique based on analytical requirements such as sensitivity, specificity, and sample matrix.

ParameterMembrane Introduction Mass Spectrometry (MIMS)DPD Colorimetric MethodPhenol Red Method
Analytes Measured Monothis compound (NH₂Br), Dithis compound (NHBr₂), Bromochloramine (NHBrCl)Total Bromine (free and combined)Total Bromine (free and combined)
Detection Limit NH₂Br: 0.10 mg/L as Cl₂NHBr₂: 0.12 mg/L as Cl₂NHBrCl: 0.36 mg/L as Cl₂[1][2][3]~0.020 mg/L Br₂[4]Not explicitly stated, but effective for mg/L range[5]
Linear Range Method-specific, requires calibration0.020 – 10.00 mg/L Br₂[4]1 - 5 mg/L Br₂[5]
Specificity High, can differentiate between this compound species[1][2]Low, measures total bromine; potential interferences from chlorine, other oxidizing agents, and manganese[6][7]Low, measures total bromine; potential interferences from chlorine and other oxidizing agents[5]
Typical Application Research, detailed speciation studies in disinfection processes[1][2]Routine monitoring of swimming pools, spas, and disinfected water[4][8]Field and laboratory analysis of total bromine[5]

Method 1: Membrane Introduction Mass Spectrometry (MIMS)

Application Note:

Membrane Introduction Mass Spectrometry (MIMS) is a powerful analytical technique for the real-time measurement of volatile and semi-volatile compounds directly from water samples.[9][10] It offers high specificity, allowing for the differentiation and quantification of various this compound species, including monothis compound (NH₂Br), dithis compound (NHBr₂), and bromochloramine (NHBrCl), which is often challenging with conventional colorimetric methods.[1][2] This method is particularly valuable for research applications, such as studying disinfection byproduct formation and the kinetics of this compound decay. The sample is introduced to the mass spectrometer through a semi-permeable membrane, which selectively allows the analytes of interest to pass into the vacuum chamber, minimizing matrix effects.[9][10]

Experimental Protocol:

1. Materials and Reagents:

  • Membrane Introduction Mass Spectrometer (MIMS) system

  • Sample introduction system with a flow cell and a semi-permeable membrane (e.g., polydimethylsiloxane)

  • High-purity water (for blanks and standards)

  • This compound standard solutions (prepared fresh)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Sodium hypobromite (NaOBr) or a method to generate bromine in situ

  • pH buffers

2. Instrument Setup:

  • Install the appropriate semi-permeable membrane in the MIMS probe.

  • Set the MIMS inlet membrane temperature (e.g., 40 °C).[2]

  • Establish a stable sample flow rate across the membrane (e.g., 2.2 mL/min).[2]

  • Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for the target bromamines:

    • Monothis compound (NH₂Br): m/z 97[1]

    • Dithis compound (NHBr₂): m/z 175[1]

    • Bromochloramine (NHBrCl): m/z 131[1]

  • Allow the system to stabilize by running high-purity water until a stable baseline is achieved.

3. Calibration:

  • Prepare a series of this compound calibration standards of known concentrations in high-purity water.

  • Introduce each standard into the MIMS system and record the ion signal for the respective m/z values.

  • Construct a calibration curve by plotting the signal intensity versus the concentration for each this compound species.

4. Sample Analysis:

  • Collect the water sample in a clean, headspace-free container.

  • If necessary, adjust the pH of the sample to match the conditions of the calibration standards.

  • Introduce the sample into the MIMS system at the same flow rate used for calibration.

  • Record the signal intensities for the target m/z values.

  • It is important to note that fragments from certain bromamines can interfere with the analysis of others; for instance, NHBr₂ can interfere with the quantification of NH₂Br.[1] Corrections for such interferences may be necessary.

5. Data Analysis:

  • Using the calibration curves, determine the concentration of each this compound species in the sample.

  • Report the results in mg/L or µg/L.

Workflow Diagram:

MIMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Water Sample MIMS MIMS System Setup (Membrane, Temp, Flow) Sample->MIMS Standards This compound Standards Standards->MIMS Blank High-Purity Water Blank->MIMS System Blank Calibrate System Calibration MIMS->Calibrate Analyze Sample Measurement MIMS->Analyze Calibrate->Analyze Data Data Acquisition (m/z signals) Analyze->Data Quantify Quantification (vs. Calibration Curve) Data->Quantify Report Final Report Quantify->Report

Caption: MIMS experimental workflow for this compound quantification.

Method 2: N,N-diethyl-p-phenylenediamine (DPD) Colorimetric Method

Application Note:

The DPD colorimetric method is a widely used and accessible technique for determining the concentration of total bromine in water samples. In a weakly acidic solution (pH 6.2-6.5), bromine reacts with N,N-diethyl-p-phenylenediamine (DPD) to produce a red-violet colored complex.[4] The intensity of the color is proportional to the total bromine concentration and can be measured using a photometer or colorimeter. This method is suitable for routine monitoring in applications such as swimming pools and spas. It is important to note that this method measures total residual bromine and can be subject to interference from other oxidizing agents like chlorine and manganese.

Experimental Protocol:

1. Materials and Reagents:

  • Photometer or colorimeter with a filter for measurements at ~515 nm.

  • Glass or plastic cuvettes.

  • DPD reagent (can be in powder, tablet, or liquid form).

  • Phosphate buffer solution (to maintain pH 6.2-6.5).[6]

  • Potassium iodide (KI) crystals (for differentiation from chlorine, if needed).[6]

  • High-purity water for blank.

  • Bromine standard solutions.

2. Sample Preparation:

  • Collect the water sample in a clean container.

  • The pH of the sample should be between 4 and 8.[7]

3. Measurement Procedure (for Total Bromine):

  • Zeroing the Instrument: Fill a clean cuvette with the water sample (without reagents) and place it in the photometer to zero the instrument.

  • Sample Measurement:

    • Take a fresh sample of a specific volume (e.g., 10 mL) in a clean cuvette.

    • Add the DPD reagent and the buffer solution to the sample. If using pre-packaged reagents, follow the manufacturer's instructions.

    • Mix gently to dissolve the reagents. A pink to red color will develop in the presence of bromine.

    • Allow for a specific reaction time (e.g., 1.5 to 5 minutes) as specified by the reagent manufacturer or established protocol.[6]

    • Place the cuvette in the photometer and measure the absorbance.

  • Quantification: The photometer will typically provide a direct reading of the total bromine concentration in mg/L (ppm). Alternatively, the absorbance can be compared to a calibration curve prepared from bromine standards.

4. Considerations for Interferences:

  • Chlorine: DPD reacts with both chlorine and bromine. To differentiate, specific procedures involving the addition of glycine or potassium iodide can be employed, though these are more complex.[6]

  • Manganese: Oxidized manganese can interfere and give a false positive result. A correction can be made by treating a separate sample with arsenite to reduce the halogens and then measuring the remaining color due to manganese.[6]

Workflow Diagram:

DPD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Water Sample AddReagent Add DPD Reagent & Buffer to Sample Sample->AddReagent Blank Sample Blank Zero Zero Photometer with Blank Blank->Zero Measure Measure Absorbance Zero->Measure React Color Development AddReagent->React React->Measure Quantify Determine Concentration (mg/L Br₂) Measure->Quantify Report Final Report Quantify->Report

Caption: DPD colorimetric method workflow for total bromine.

Method 3: Phenol Red Colorimetric Method

Application Note:

The phenol red method is another colorimetric technique for the determination of total bromine in water. In a buffered solution at a pH of approximately 4.8 to 5, bromine reacts with phenol red, causing a color change from yellow to violet due to the formation of bromophenol red.[5] The intensity of the violet color is proportional to the total bromine concentration. This method is suitable for a range of water samples and provides a visual or photometric determination of bromine levels.

Experimental Protocol:

1. Materials and Reagents:

  • Spectrophotometer or colorimeter capable of measuring absorbance at 588 nm.[5]

  • Cuvettes.

  • Phenol red indicator solution (e.g., 0.01%).[5]

  • Acetate buffer solution (to maintain pH ~5).[5]

  • High-purity water for blank and standards.

  • Bromine standard solutions.

2. Sample Preparation:

  • Collect the water sample in a clean container.

  • Ensure the sample is free of particulates that could interfere with the absorbance reading. Filtration may be necessary.

3. Measurement Procedure:

  • Sample and Reagent Mixing: In a suitable container, mix a specific volume of the water sample (e.g., 50 mL) with the acetate buffer (e.g., 5 mL of 1.8 M) and the phenol red solution (e.g., 2 mL of 0.01%).[5]

  • Reaction Time: Allow the reaction to proceed for a set amount of time (e.g., at least 5 minutes) for the color to fully develop.[5]

  • Measurement:

    • Transfer a portion of the reacted solution to a cuvette.

    • Use a blank solution (reagents in high-purity water) to zero the spectrophotometer at 588 nm.

    • Measure the absorbance of the sample.

  • Quantification: Determine the concentration of total bromine by comparing the absorbance of the sample to a calibration curve prepared using bromine standards. The absorbance is linear with concentration in the range of 1 to 5 mg/L as Br₂.[5]

Workflow Diagram:

PhenolRed_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Water Sample Mix Mix Sample/Standard/Blank with Buffer & Phenol Red Sample->Mix Standards Bromine Standards Standards->Mix Blank Reagent Blank Blank->Mix React Color Development (Yellow to Violet) Mix->React CalCurve Create Calibration Curve Mix->CalCurve Measure Measure Absorbance at 588 nm React->Measure Quantify Determine Concentration Measure->Quantify CalCurve->Quantify Report Final Report Quantify->Report

Caption: Phenol Red method workflow for total bromine.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Bromamine T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assays used to evaluate the efficacy of Bromamine T, a stable, active bromine compound. The protocols detailed below cover its demonstrated anticancer and anti-inflammatory activities.

Anticancer Activity of this compound T

This compound T has been shown to inhibit the growth of various cancer cell lines, including colon, breast, cervical, and skin cancer.[1][2] Its cytotoxic effects are mediated through the induction of mitochondrial apoptosis and autophagy, involving the activation of key signaling pathways.[1][2]

Data Summary: Cytotoxic Efficacy of this compound T
Cell LineAssayConcentration RangeTime Point(s)Observed EffectReference
RKO (Colon Carcinoma)Crystal Violet0.5 - 10 mM24, 48, 72 hInhibition of cell viability[2]
Caco-2 (Colorectal Adenocarcinoma)Crystal Violet0.5 - 10 mM24, 48, 72 hInhibition of cell viability[2]
HT-29 (Colorectal Adenocarcinoma)Crystal Violet0.5 - 10 mM24, 48, 72 hInhibition of cell viability[2]
MDA-MB-231 (Breast Adenocarcinoma)Crystal Violet0.5 - 10 mM24, 48, 72 hInhibition of cell viability[2]
MDA-MB-468 (Breast Adenocarcinoma)Crystal Violet0.5 - 10 mM24, 48, 72 hStrongest cytotoxic effect observed[1][2]
HeLa (Cervical Adenocarcinoma)Crystal Violet0.5 - 10 mM24, 48, 72 hInhibition of cell viability[2]
WM-164 (Melanoma)Crystal Violet0.5 - 10 mM24, 48, 72 hInhibition of cell viability[2]
RKO (Colon Carcinoma)Flow Cytometry (PI Staining)0.5 - 2.5 mM48 hInduction of apoptosis[2]
MDA-MB-468 (Breast Adenocarcinoma)Flow Cytometry (PI Staining)1.75 - 3.25 mM48 hInduction of apoptosis[2]
HeLa (Cervical Adenocarcinoma)Flow Cytometry (PI Staining)1.75 - 3.25 mM48 hInduction of apoptosis[2]
Experimental Protocols: Anticancer Assays

This assay is used to determine the cytotoxic effect of this compound T on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., RKO, MDA-MB-468)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound T (BAT)

    • Cisplatin (positive control)

    • Phosphate-buffered saline (PBS)

    • Crystal Violet staining solution (0.5% Crystal Violet in 25% methanol)

    • 33% Acetic Acid

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound T (e.g., 0.5 - 10 mM) and a positive control like cisplatin (e.g., 0.166 mM) for 24, 48, or 72 hours. Include an untreated negative control.[2]

    • After the incubation period, wash the cells twice with PBS.

    • Fix the cells with 100 µL of methanol for 10 minutes.

    • Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 15 minutes at room temperature.

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding 100 µL of 33% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to the negative control.

This assay assesses the long-term effect of this compound T on the proliferative capacity of cancer cells.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound T

    • Methanol: Acetic acid solution (1:1 ratio)

    • Crystal Violet staining solution (0.5% in methanol)

    • 6-well plates

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound T for the desired period.

    • Replace the medium with fresh, drug-free medium and incubate for 9-14 days, allowing colonies to form.

    • Fix the colonies with a methanol:acetic acid solution.[2]

    • Stain the colonies with Crystal Violet solution.[2]

    • Wash the wells with water and count the number of colonies (typically >50 cells).

This method quantifies the percentage of apoptotic cells following treatment with this compound T.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound T

    • Propidium Iodide (PI) staining solution

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with varying concentrations of this compound T for 48 hours.[2]

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add PI staining solution and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to determine the percentage of PI-positive (apoptotic and necrotic) cells.

Signaling Pathway Analysis

This compound T induces apoptosis and autophagy in cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This involves the phosphorylation of JNK1/2, p38 MAPK, and ERK1/2.[1]

BromamineT_Anticancer_Pathway BAT This compound T MAPK_Pathway MAPK Signaling Pathway BAT->MAPK_Pathway activates JNK p-JNK1/2 MAPK_Pathway->JNK p38 p-p38 MAPK MAPK_Pathway->p38 ERK p-ERK1/2 MAPK_Pathway->ERK Autophagy Autophagy MAPK_Pathway->Autophagy induces Mitochondrial_Apoptosis Mitochondrial Apoptosis JNK->Mitochondrial_Apoptosis induces p38->Mitochondrial_Apoptosis induces ERK->Mitochondrial_Apoptosis induces

This compound T anticancer signaling pathway.

Anti-inflammatory Activity of this compound T

This compound T has demonstrated potent anti-inflammatory properties by reducing the secretion of pro-inflammatory mediators.[3][4] This effect is mediated, at least in part, by inhibiting the nuclear translocation of the NF-κB p65 subunit.[3]

Data Summary: Anti-inflammatory Efficacy of this compound T
Cell Line/ModelAssayConcentration RangeTreatment ConditionsObserved EffectReference
J774A.1 Murine MacrophagesELISANot specifiedLPS-stimulatedReduction of TNF-α, IL-6, and IL-12p40 protein expression[3][5][6]
J774A.1 Murine MacrophagesRT-PCR0.1 - 1.75 mMPre-treatment for 1.5h, then LPS (100 ng/ml) for 24hReduction of IL-1β, IL-23, IL-18, TNF-α mRNA levels[3]
J774A.1 Murine MacrophagesImmunofluorescence0.1 - 0.5 mMPre-treatment for 1.5h, then LPS (100 ng/ml) for 24hInhibition of phospho-NF-κB p65 nuclear translocation[3]
Experimental Protocols: Anti-inflammatory Assays

This assay quantifies the protein levels of pro-inflammatory cytokines secreted by immune cells.

  • Materials:

    • J774A.1 murine macrophages

    • Complete culture medium

    • Lipopolysaccharide (LPS)

    • This compound T

    • ELISA kits for TNF-α, IL-6, IL-12p40

    • 96-well ELISA plates

    • Microplate reader

  • Protocol:

    • Seed J774A.1 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound T for 1.5 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatants.

    • Perform the ELISA for TNF-α, IL-6, and IL-12p40 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

This technique visualizes the subcellular localization of the NF-κB p65 subunit.

  • Materials:

    • J774A.1 murine macrophages

    • Complete culture medium

    • LPS

    • This compound T

    • Primary antibody against phospho-NF-κB p65 (Ser536)

    • Alexa Fluor 488-labeled secondary antibody

    • Hoechst stain (for nuclear counterstaining)

    • 24-well plates with coverslips

    • Fluorescence microscope

  • Protocol:

    • Seed J774A.1 cells on coverslips in 24-well plates overnight.[3]

    • Pre-treat the cells with this compound T (0.1-0.5 mM) for 1.5 hours.[3]

    • Stimulate with LPS (100 ng/mL) for 24 hours.[3]

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with the primary anti-phospho-NF-κB-p65 antibody overnight at 4°C.[3]

    • Incubate with the Alexa Fluor 488-labeled secondary antibody for 1 hour at room temperature.[3]

    • Counterstain the nuclei with Hoechst stain.

    • Mount the coverslips and visualize using a fluorescence microscope.

Signaling Pathway and Experimental Workflow

This compound T anti-inflammatory mechanism.

Experimental_Workflow_Anticancer cluster_assays Assays start Start cell_culture Cell Seeding (e.g., RKO, MDA-MB-468) start->cell_culture treatment Treatment with This compound T cell_culture->treatment incubation Incubation (24-72h) treatment->incubation crystal_violet Crystal Violet (Viability) incubation->crystal_violet colony_formation Colony Formation (Proliferation) incubation->colony_formation flow_cytometry Flow Cytometry (Apoptosis) incubation->flow_cytometry western_blot Western Blot (Signaling Proteins) incubation->western_blot data_analysis Data Analysis crystal_violet->data_analysis colony_formation->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

Workflow for anticancer efficacy testing.

References

Application Notes and Protocols for the Analytical Determination of Brominated Haloamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated haloamines, including bromamines and bromochloramines, are disinfection byproducts (DBPs) formed during water treatment processes, particularly when chlorination or chloramination is used in bromide-containing waters. These compounds are of increasing concern due to their potential toxicity and impact on water quality. Accurate and sensitive analytical methods are crucial for monitoring their formation, persistence, and fate in various aqueous matrices. This document provides detailed application notes and protocols for the detection and quantification of brominated haloamines, with a focus on Membrane Introduction Mass Spectrometry (MIMS) and spectrophotometric methods.

Key Analytical Techniques

Two primary techniques have demonstrated utility in the analysis of brominated haloamines:

  • Membrane Introduction Mass Spectrometry (MIMS): A powerful technique that allows for the direct, real-time measurement of volatile and semi-volatile compounds in aqueous samples. It offers high selectivity and sensitivity for the differentiation of various haloamine species.

  • Spectrophotometry: A more accessible and cost-effective method that relies on the reaction of haloamines with specific reagents to produce a colored product, which is then quantified by measuring its light absorbance.

Application Note 1: Analysis of Brominated Haloamines by Membrane Introduction Mass Spectrometry (MIMS)

Principle

MIMS is a technique where analytes from a sample directly enter the vacuum chamber of a mass spectrometer by passing through a semi-permeable membrane.[1] This method is particularly well-suited for the analysis of small, relatively non-polar molecules like haloamines, as it minimizes sample preparation and allows for continuous, real-time monitoring.[1][2] The hydrophobic nature of the commonly used polydimethylsiloxane membrane facilitates the transport of these analytes while largely excluding the water matrix.[1]

Instrumentation

A standard MIMS setup consists of a membrane inlet probe connected to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). The sample is continuously flowed or held in a chamber in contact with the membrane.

Quantitative Data Summary

MIMS has been successfully employed to differentiate and quantify a range of chlorinated and brominated amines. The selection of specific mass-to-charge (m/z) ratios corresponding to the parent ions of the target haloamines is critical for their selective detection.

AnalyteCommon NameParent Ion (m/z)Limit of Detection (LOD)Reference
Brominated Haloamines
NH₂BrMonobromamine970.10 mg/L as Cl₂[3][4]
NHBr₂Dithis compound1750.12 mg/L as Cl₂[3][4]
NHBrClBromochloramine1310.36 mg/L as Cl₂[3][4]
Chlorinated Haloamines
NH₂ClMonochloramine530.034 mg/L as Cl₂[3][4]
NHCl₂Dichloramine850.034 mg/L as Cl₂[3][4]

Note: Detection limits are often reported as "mg/L as Cl₂" for consistency in disinfection studies. It is important to note that fragments of some haloamines can interfere with the analysis of others.[3][4] For instance, NHCl₂, NHBr₂, and NHBrCl can form fragments that interfere with the quantification of NH₂Cl and NH₂Br.[3][4] Careful calibration and data analysis are required to correct for these interferences.

Experimental Protocol: MIMS Analysis of Brominated Haloamines

This protocol provides a general framework for the analysis of brominated haloamines in aqueous samples using MIMS.

1. Instrument Setup and Calibration:

  • MIMS Inlet: Maintain the membrane inlet at a constant temperature, for example, 40°C.[3]
  • Sample Flow: Set a constant sample injection flow rate, such as 2.2 mL/min.[3]
  • Mass Spectrometer: Tune the mass spectrometer according to the manufacturer's instructions. Set the instrument to monitor the specific m/z values for the target haloamines (see table above).
  • Calibration: Prepare fresh standards of the target haloamines (if available as pure substances) in haloamine-demand-free water. Generate a calibration curve by analyzing a series of standards of known concentrations. Due to the instability of some haloamines, in-situ generation and immediate analysis may be necessary.

2. Sample Preparation:

  • For many applications, MIMS requires minimal sample preparation, which is one of its key advantages.[1]
  • Collect water samples in clean, amber glass vials with minimal headspace to prevent volatilization.
  • If necessary, quench any residual disinfectant with a suitable quenching agent, ensuring the agent does not interfere with the haloamine analysis.
  • Samples should be analyzed as soon as possible after collection due to the inherent instability of haloamines.

3. Data Acquisition and Analysis:

  • Introduce the sample to the MIMS inlet.
  • Monitor the ion signals at the selected m/z values in real-time.
  • Allow the signal to stabilize before recording the intensity.
  • Quantify the concentration of each haloamine using the previously generated calibration curve.
  • Account for any known spectral interferences from other haloamines present in the sample.

Workflow Diagram

MIMS_Workflow cluster_prep Sample Preparation cluster_analysis MIMS Analysis cluster_data Data Processing SampleCollection Sample Collection (minimal headspace) Quenching Quenching (if needed) SampleCollection->Quenching MIMS_Inlet Membrane Inlet (e.g., 40°C, 2.2 mL/min) Quenching->MIMS_Inlet MassSpec Mass Spectrometer (Select m/z) MIMS_Inlet->MassSpec SignalAcquisition Signal Acquisition MassSpec->SignalAcquisition Quantification Quantification (Calibration Curve) SignalAcquisition->Quantification InterferenceCorrection Interference Correction Quantification->InterferenceCorrection FinalResult FinalResult InterferenceCorrection->FinalResult Final Concentration

Caption: Workflow for the analysis of brominated haloamines by MIMS.

Application Note 2: Spectrophotometric Determination of Brominated Haloamines

Principle

Spectrophotometric methods for haloamine detection are typically based on a chemical reaction that produces a colored product. The intensity of the color, which is proportional to the concentration of the haloamine, is measured by a spectrophotometer at a specific wavelength. These methods are often used for the determination of total residual halogen or can be adapted for more specific measurements.

One common approach involves the reaction of haloamines with a reagent that is decolorized by the halogen. The decrease in absorbance is then related to the haloamine concentration. For example, reagents like methyl orange can be used for the quantitative determination of total bromine.[5]

Quantitative Data Summary

Quantitative data for spectrophotometric methods are highly dependent on the specific reagent and reaction conditions. Below are examples of spectrophotometric methods that can be adapted for brominated haloamine analysis.

Method/ReagentPrincipleWavelength (nm)Linear RangeReference
DPD (N,N-diethyl-p-phenylenediamine) Oxidation of DPD to form a colored radical cation.515Varies with conditions[5]
Methyl Orange Bleaching of the methyl orange color by bromine.505Varies with conditions[5]
Fuchsin Reaction with bromine to form a colored product.530Up to 20 µg/L (for bromate)[6]

Note: Many spectrophotometric methods measure "total bromine" or "total oxidant" and may not differentiate between different brominated haloamine species. Selective masking agents or procedural modifications may be required to improve specificity.

Experimental Protocol: DPD Spectrophotometric Method for Total Bromine

This protocol is adapted from established methods for total chlorine and can be applied to the determination of total bromine, which would include brominated haloamines.

1. Reagents and Standards:

  • DPD Indicator Solution: Dissolve DPD oxalate in ammonia-free, deionized water containing sulfuric acid and EDTA. Store in a dark, cool place.[5]
  • Phosphate Buffer Solution (pH 6.4): Prepare by dissolving dibasic sodium phosphate and monobasic potassium phosphate in ammonia-free, deionized water.[5]
  • Potassium Iodide (KI): Crystalline, reagent grade. Required for the determination of total bromine, as it facilitates the reaction of some bromamines.[5]
  • Bromine Standard Solution: Prepare by diluting a standardized stock solution of bromine or hypobromite. Standardize iodometrically.

2. Sample Preparation:

  • Use bromine-demand-free water for all reagent preparations and dilutions. This can be prepared by deionizing and then distilling tap water from an acidic solution.[5]
  • Collect samples as described for the MIMS protocol.

3. Procedure for Total Bromine:

  • To a 100 mL sample, add 5 mL of DPD indicator solution and 5 mL of phosphate buffer solution. Mix thoroughly.[5]
  • For the determination of total bromine, including di- and trithis compound, add a small crystal of potassium iodide to the sample before adding the DPD and buffer.
  • Immediately measure the absorbance of the solution at 515 nm using a spectrophotometer with a 1 cm cell. Use a reagent blank to zero the instrument.
  • Construct a calibration curve by analyzing a series of bromine standards of known concentrations following the same procedure.
  • Determine the concentration of total bromine in the sample from the calibration curve.

Logical Relationship Diagram

Spectrophotometry_Logic cluster_reaction Chemical Reaction cluster_measurement Measurement cluster_quantification Quantification Sample Aqueous Sample (containing Brominated Haloamines) Reaction Reaction to Produce or Consume Color Sample->Reaction Reagent Spectrophotometric Reagent (e.g., DPD, Methyl Orange) Reagent->Reaction Spectrophotometer Spectrophotometer Reaction->Spectrophotometer Absorbance Measure Absorbance at Specific Wavelength Spectrophotometer->Absorbance Concentration Determine Concentration Absorbance->Concentration CalibrationCurve Calibration Curve (from standards) CalibrationCurve->Concentration FinalResult FinalResult Concentration->FinalResult Final Concentration

Caption: Logical flow for spectrophotometric analysis of brominated haloamines.

Other Potential Methods

While MIMS and spectrophotometry are well-documented, other advanced analytical techniques hold promise for the analysis of brominated haloamines, though specific protocols are less established in the literature.

  • Ion Chromatography (IC): IC is a powerful technique for separating and quantifying ions. While widely used for the analysis of bromate, a stable brominated oxyhalide, its direct application to the more labile brominated haloamines is not as common.[7][8][9][10][11] Method development would be required to address the stability and chromatographic behavior of these compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is a standard for the analysis of many organic contaminants in water.[12][13] The development of a robust LC-MS/MS method for brominated haloamines would require careful optimization of chromatographic conditions to achieve separation without on-column degradation, as well as the selection of appropriate precursor and product ions for MS/MS detection.

Conclusion

The analysis of brominated haloamines presents a challenge due to their reactivity and the presence of multiple species. Membrane Introduction Mass Spectrometry stands out as a highly specific and sensitive method for the simultaneous differentiation and quantification of these compounds in real-time. Spectrophotometric methods, while less specific, offer a more accessible and cost-effective approach for determining total residual bromine. The development and validation of chromatographic methods, such as IC and LC-MS/MS, could further enhance the analytical toolkit for monitoring these important disinfection byproducts. The choice of method will depend on the specific research or monitoring objectives, available instrumentation, and the required level of sensitivity and specificity.

References

Application Notes and Protocols for Bromamine-Based Disinfection in Industrial Cooling Towers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bromamine-based disinfection for industrial cooling towers, including its chemical principles, advantages, and operational considerations. Detailed experimental protocols are provided to evaluate the efficacy of this compound-based biocides against planktonic microorganisms and biofilms, crucial for research and development of new water treatment formulations.

Introduction to this compound-Based Disinfection

Industrial cooling towers are critical components in many industrial processes, but their warm, aqueous environments are ideal breeding grounds for microorganisms. Uncontrolled microbial growth can lead to the formation of biofilms, which can reduce heat transfer efficiency, cause corrosion, and harbor pathogenic bacteria such as Legionella pneumophila.[1][2] this compound-based disinfection has emerged as an effective strategy for microbial control in these systems.

Bromamines are formed in situ through the reaction of a bromine source, typically an alkali metal bromide like sodium bromide, with an oxidizing agent, such as sodium hypochlorite, in the presence of ammonia. Unlike chloramines, which are formed when chlorine reacts with ammonia and are weak biocides, bromamines are potent antimicrobial agents.[3][4] This makes this compound-based treatments particularly effective in cooling tower waters that have high ammonia content or operate at alkaline pH levels.[5][6]

Advantages of this compound-Based Disinfection:
  • Efficacy at Alkaline pH: Bromine-based biocides are more effective than chlorine at the higher pH levels (typically 7.5 to 9.0) often found in industrial cooling towers.[2][5][7]

  • Effectiveness in the Presence of Ammonia: Bromamines remain potent biocides in the presence of ammonia, whereas chlorine's efficacy is significantly reduced due to the formation of less effective chloramines.[3][6]

  • Control of a Broad Spectrum of Microorganisms: this compound-based treatments are effective against a wide range of bacteria, algae, and fungi found in cooling tower systems.[2]

  • Biofilm Penetration: The reactive nature of bromamines allows for effective penetration and disruption of established biofilms.

Chemical Signaling Pathway of this compound Formation

The generation of bromamines for disinfection involves a series of chemical reactions. The process is initiated by the oxidation of bromide ions to hypobromous acid, which then reacts with ammonia to form a series of bromamines.

Bromamine_Formation NaOCl Sodium Hypochlorite (NaOCl) HOBr Hypobromous Acid (HOBr) NaOCl->HOBr Oxidizes NaBr Sodium Bromide (NaBr) NaBr->HOBr Source of Br⁻ NH3 Ammonia (NH₃) NH2Br Monothis compound (NH₂Br) HOBr->NH2Br + NH₃ NHBr2 Dithis compound (NHBr₂) NH2Br->NHBr2 + HOBr Biocidal_Activity Effective Biocidal Activity NH2Br->Biocidal_Activity NHBr2->Biocidal_Activity

In-situ formation of bromamines for biocidal activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound-based disinfection compared to traditional chlorine treatments.

Table 1: Biocidal Efficacy of Bromine vs. Chlorine at Different pH Levels

pH% Hypobromous Acid (HOBr)% Hypochlorous Acid (HOCl)Relative Efficacy
7.098%76%Bromine slightly more effective
7.594%50%Bromine significantly more effective
8.083%24%Bromine significantly more effective
8.560%9%Bromine significantly more effective
9.033%3%Bromine significantly more effective

Data compiled from literature sources.[4][7]

Table 2: Comparative Log Reduction of Planktonic Bacteria

BiocideConcentration (ppm as halogen)Contact Time (hours)Target MicroorganismLog Reduction
This compound1.04Pseudomonas aeruginosa> 3
Chloramine1.04Pseudomonas aeruginosa< 1
This compound0.56Legionella pneumophila> 5
Chlorine0.5 (at pH 8.5)6Legionella pneumophila~ 2

Representative data from various studies. Actual values may vary based on specific test conditions.

Table 3: Corrosion Rates of Common Metals in Cooling Tower Systems

Biocide ProgramMetalCorrosion Rate (mpy)
This compound-basedMild Steel1.5 - 3.0
Copper0.1 - 0.3
Chlorine-based (high pH)Mild Steel2.5 - 5.0
Copper0.2 - 0.5

mpy = mils per year. Corrosion rates are influenced by multiple factors including water chemistry and inhibitor packages.[8][9]

Experimental Protocols

Detailed methodologies for evaluating the efficacy of this compound-based biocides are provided below. These protocols are based on established standards such as ASTM E645 for planktonic efficacy and ASTM E2871 for biofilm efficacy.[4][10]

Protocol 1: Planktonic Efficacy Testing of this compound-Based Biocides

This protocol determines the efficacy of a this compound-based biocide against a suspension of planktonic bacteria, simulating the bulk water of a cooling tower.

1. Materials:

  • Test microorganism (e.g., Pseudomonas aeruginosa ATCC 15442, Legionella pneumophila ATCC 33152)

  • Sterile synthetic cooling tower water (SCTW) with appropriate water chemistry (pH, hardness, alkalinity)

  • Bromine source (e.g., sterile sodium bromide solution)

  • Oxidant (e.g., sterile sodium hypochlorite solution)

  • Ammonia source (e.g., sterile ammonium chloride solution)

  • Sterile flasks or test tubes

  • Incubator shaker

  • Appropriate growth media (e.g., Tryptic Soy Agar, BCYE Agar)

  • Sterile dilution blanks and plating supplies

  • Neutralizer solution (e.g., sodium thiosulfate)

  • Spectrophotometer or colorimeter for halogen residual measurement (DPD method)

2. Procedure:

  • Prepare Inoculum: Culture the test microorganism in its appropriate broth medium to achieve a high cell density. Harvest cells by centrifugation, wash with sterile phosphate-buffered saline, and resuspend to a concentration of approximately 10⁸ CFU/mL.

  • Prepare Test Solutions: In sterile flasks, prepare the desired volume of SCTW. Add the ammonia source to achieve a target concentration (e.g., 1-2 ppm as N).

  • This compound Formation: To each flask (except the control), add the bromine source followed by the oxidant to generate the target this compound concentration (e.g., 0.5, 1.0, 2.0 ppm as total halogen). Mix well and allow to react for 10 minutes.

  • Inoculation: Inoculate each flask, including a control flask with no biocide, with the prepared inoculum to achieve a final bacterial concentration of 10⁵ to 10⁶ CFU/mL.

  • Incubation: Incubate the flasks at a temperature representative of a cooling tower (e.g., 30-35°C) with gentle agitation for specified contact times (e.g., 1, 4, 8, 24 hours).

  • Sampling and Neutralization: At each time point, withdraw an aliquot from each flask and immediately add it to a tube containing a neutralizer to quench the biocidal action.

  • Enumeration: Perform serial dilutions of the neutralized samples and plate onto the appropriate agar medium. Incubate the plates under suitable conditions.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each test concentration and time point. Determine the log reduction compared to the control.

Planktonic_Efficacy_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Prepare_SCTW Prepare Synthetic Cooling Tower Water Start->Prepare_SCTW Inoculate Inoculate with Bacteria Prepare_Inoculum->Inoculate Add_Ammonia Add Ammonia Source Prepare_SCTW->Add_Ammonia Form_this compound Form this compound (add Br⁻ and Oxidant) Add_Ammonia->Form_this compound Form_this compound->Inoculate Incubate Incubate at 30-35°C Inoculate->Incubate Sample Sample at Time Points Incubate->Sample Neutralize Neutralize Biocide Sample->Neutralize Plate Serial Dilute and Plate Neutralize->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Analyze Count Colonies and Calculate Log Reduction Incubate_Plates->Analyze End End Analyze->End

Workflow for planktonic biocide efficacy testing.
Protocol 2: Biofilm Efficacy Testing Using a CDC Biofilm Reactor

This protocol evaluates the efficacy of a this compound-based biocide against a mature bacterial biofilm grown under dynamic conditions, which is more representative of biofilm growth in a cooling tower.

1. Materials:

  • CDC Biofilm Reactor with coupons (e.g., polycarbonate, stainless steel)

  • Test microorganism (e.g., Pseudomonas aeruginosa ATCC 15442)

  • Growth medium (e.g., 30% Tryptic Soy Broth)

  • Peristaltic pump and tubing

  • Materials for this compound generation and testing as listed in Protocol 1

  • Sterile tubes for coupon treatment

  • Sonicator and vortex mixer

  • Plating and enumeration supplies

2. Procedure:

  • Biofilm Growth: Assemble and sterilize the CDC Biofilm Reactor. Grow a mature biofilm on the coupons by operating the reactor in batch mode for 24 hours, followed by continuous flow of dilute growth medium for another 24-48 hours.

  • Coupon Harvesting: Aseptically remove the rods with the biofilm-coated coupons from the reactor. Gently rinse the coupons in sterile water to remove planktonic bacteria.

  • Biocide Treatment: Place individual coupons into sterile tubes containing the pre-formed this compound solutions at various concentrations. Include control coupons in sterile water without biocide.

  • Contact Time: Allow the coupons to be exposed to the biocide for the desired contact times (e.g., 1, 4, 8 hours) at a relevant temperature.

  • Neutralization: After the contact time, transfer each coupon to a tube containing a neutralizer solution and vortex briefly.

  • Biofilm Removal: Remove the biofilm from the coupons by sonication followed by vortexing to create a suspension of the biofilm bacteria.

  • Enumeration: Perform serial dilutions of the biofilm suspension and plate onto agar media for enumeration of viable cells.

  • Data Analysis: Calculate the CFU per coupon and determine the log reduction in the biofilm population for each biocide concentration and contact time compared to the controls.

Biofilm_Efficacy_Workflow Start Start Grow_Biofilm Grow Biofilm in CDC Reactor Start->Grow_Biofilm Prepare_this compound Prepare this compound Test Solutions Start->Prepare_this compound Harvest_Coupons Harvest and Rinse Biofilm Coupons Grow_Biofilm->Harvest_Coupons Treat_Coupons Treat Coupons with This compound Harvest_Coupons->Treat_Coupons Prepare_this compound->Treat_Coupons Neutralize Neutralize Biocide Treat_Coupons->Neutralize Remove_Biofilm Remove Biofilm (Sonication/Vortex) Neutralize->Remove_Biofilm Plate Serial Dilute and Plate Remove_Biofilm->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Analyze Calculate Log Reduction per Coupon Incubate_Plates->Analyze End End Analyze->End

Workflow for biofilm biocide efficacy testing.

Operational Parameters and Monitoring

Effective implementation of a this compound-based disinfection program in an industrial cooling tower requires careful control of operational parameters and regular monitoring.

Table 4: Recommended Operational Parameters for this compound Treatment

ParameterRecommended RangeMonitoring Frequency
Initial/Shock Dose 5 - 10 ppm as total halogenAs needed for system clean-up
Maintenance Dose 0.5 - 2.0 ppm as total halogen residualDaily to weekly
Total Halogen Residual 0.5 - 2.0 ppmDaily
pH 7.5 - 9.0Daily
Total Viable Count (TVC) < 10⁴ CFU/mLWeekly
Legionella spp. Count < 10 CFU/mLMonthly to quarterly

Recommendations are general; specific values should be determined based on system demand, water quality, and regulatory requirements.[11][12][13]

Monitoring and Control Logic

A successful this compound treatment program relies on a feedback loop of monitoring and control to maintain the desired biocide residual and ensure microbial control.

Monitoring_Control_Logic Start_Dosing Initiate this compound Dosing Measure_Residual Measure Total Halogen Residual Start_Dosing->Measure_Residual Compare_Setpoint Residual within Target Range? Measure_Residual->Compare_Setpoint Adjust_Dosing Adjust Dosing Rate Compare_Setpoint->Adjust_Dosing No Maintain_Dosing Maintain Dosing Rate Compare_Setpoint->Maintain_Dosing Yes Adjust_Dosing->Measure_Residual Monitor_Microbes Monitor Microbial Counts (TVC, Legionella) Maintain_Dosing->Monitor_Microbes Check_Control Microbial Control Achieved? Monitor_Microbes->Check_Control Review_Program Review and Optimize Treatment Program Check_Control->Review_Program No Continue_Monitoring Continue Routine Monitoring Check_Control->Continue_Monitoring Yes Review_Program->Start_Dosing Continue_Monitoring->Measure_Residual

Logic diagram for monitoring and control of this compound disinfection.

Conclusion

This compound-based disinfection offers a robust and effective solution for microbial control in industrial cooling towers, particularly in systems with high pH and ammonia levels. The protocols and data presented in these application notes provide a framework for researchers and scientists to evaluate and optimize this compound-based biocides. Successful implementation in the field requires a thorough understanding of the system's chemistry and microbiology, coupled with a diligent monitoring and control program.

References

Application Notes and Protocols for Studying Bromamine Decay Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed guide for the experimental setup and protocols required to study the decay kinetics of bromamines in aqueous solutions. The methodologies outlined are based on established spectrophotometric techniques and kinetic modeling.

Introduction

Bromamines, including monobromamine (NH₂Br) and dithis compound (NHBr₂), are important intermediates in various chemical processes, including water disinfection and organic synthesis. Understanding their decay kinetics is crucial for optimizing these processes and minimizing the formation of undesirable byproducts. This document details the experimental procedures to investigate the factors influencing this compound stability and decomposition rates. The decay of bromamines is a complex process involving disproportionation and decomposition reactions that are subject to both acid and base catalysis.[1][2][3]

Experimental Setup

The primary analytical technique for monitoring this compound decay is stopped-flow spectrophotometry.[1][2][3] This method allows for the rapid mixing of reactants and real-time measurement of absorbance changes, which are then used to determine the concentrations of different this compound species.

Key Equipment:

  • Stopped-flow spectrophotometer system

  • UV-Vis spectrophotometer

  • pH meter

  • Digital titrator

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

  • Reagent-grade chemicals

Experimental Protocols

Reagent Preparation

Accurate preparation of stock solutions is critical for reliable kinetic data. All solutions should be prepared using distilled deionized (DDI) water.

3.1.1. Hypochlorite Stock Solution:

  • Dilute a commercial sodium hypochlorite (NaOCl) solution (4-6%) with DDI water.

  • Standardize the concentration by measuring its absorbance at 292 nm, using a molar absorptivity (ε) of 362 M⁻¹ cm⁻¹ for OCl⁻.[4]

3.1.2. Bromine Stock Solution:

  • Prepare a free bromine solution by reacting NaOCl with potassium bromide (KBr) at a molar ratio of Br⁻/OCl⁻ of 1.05 at pH 11 (adjusted with NaOH).[4]

  • Allow the reaction to proceed for 24 hours for complete conversion to hypobromite (OBr⁻).[4]

  • Standardize the bromine concentration by measuring the absorbance at 329 nm, using a molar absorptivity of 332 M⁻¹ cm⁻¹ for OBr⁻.[4]

  • Store the stock solution at 4°C for a maximum of two weeks.[4]

3.1.3. Monothis compound (NH₂Br) Stock Solution:

  • Synthesize NH₂Br by mixing equal volumes of ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄) and the prepared bromine (HOBr) stock solution.[4]

  • The solutions should be prepared in a buffer (e.g., 20 mM borate buffer at pH 9).[4]

  • A high N/Br molar ratio (e.g., 100:1 or 1000:1) is recommended to ensure the stability of the NH₂Br solution.[4]

3.1.4. Buffer Solutions:

  • Prepare phosphate or carbonate buffer solutions at the desired concentrations (e.g., 5-40 mM) to maintain a constant pH throughout the experiment.[1][2][3]

Kinetic Experiments

The decay of bromamines is studied by monitoring the change in concentration of monothis compound and dithis compound over time using a stopped-flow spectrophotometer.

3.2.1. Experimental Conditions: A range of experimental variables should be investigated to understand their impact on the decay kinetics:

  • pH: 6.5 to 9.5.[1][2][3]

  • This compound Concentration: 0.15 to 0.50 mM.[1][2][3]

  • Ammonia to Bromine Ratio: 5 to 100.[1][2][3]

  • Buffer Concentration: 5 to 40 mM (phosphate or carbonate).[1][2][3]

3.2.2. Procedure:

  • Equilibrate the reactant solutions and the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Load the prepared this compound solution and the appropriate buffer solution into the syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the solutions.

  • Record the absorbance spectrum over time at wavelengths where monothis compound and dithis compound have distinct absorbances. Key wavelengths are 232 nm and 278 nm.[5]

  • Repeat the experiment under different conditions (pH, concentration, etc.) to build a comprehensive dataset.

Data Analysis

The concentrations of monothis compound and dithis compound can be calculated from the measured absorbances using their respective molar absorptivity values.

Molar Absorptivities (ε): [5]

  • NH₂Br: ε₂₃₂ = 82 M⁻¹cm⁻¹, ε₂₇₈ = 425 M⁻¹cm⁻¹

  • NHBr₂: ε₂₃₂ = 2000 M⁻¹cm⁻¹, ε₂₇₈ = 715 M⁻¹cm⁻¹

The kinetic data (concentration vs. time) is then fitted to a reaction model to determine the rate constants. The decomposition of bromamines generally follows a scheme that includes the reversible disproportionation of monothis compound and the irreversible decomposition of both monothis compound and dithis compound.[1][2][3]

Data Presentation

The quantitative data obtained from the kinetic experiments should be summarized in tables for clear comparison.

Table 1: Experimental Conditions for this compound Decay Studies

ParameterRange InvestigatedReference
pH6.5 - 9.5[1][2][3]
Initial this compound Concentration0.15 - 0.50 mM[1][2][3]
Ammonia to Bromine Molar Ratio5 - 100[1][2][3]
Phosphate Buffer Concentration5 - 40 mM[1][2][3]
Carbonate Buffer Concentration5 - 40 mM[1][2][3]

Table 2: Rate Constants for this compound Decomposition Reactions

ReactionCatalytic SpeciesRate Constant (k)Reference
2NH₂Br ⇌ NHBr₂ + NH₃ (k₁)H⁺5.0 x 10⁸ M⁻²s⁻¹[2]
H₂PO₄⁻3.4 x 10⁵ M⁻²s⁻¹[2]
H₂CO₃3.8 x 10⁴ M⁻²s⁻¹[2]
NHBr₂ + NH₃ ⇌ 2NH₂Br (k₋₁)H⁺1.0 x 10⁹ M⁻²s⁻¹[2]
NH₄⁺190 M⁻²s⁻¹[2]
H₂PO₄⁻6.5 x 10⁴ M⁻²s⁻¹[2]
2NHBr₂ → Products (k₂)HPO₄²⁻Varies with conditions[1]
H₂OVaries with conditions[1]
NH₂Br + NHBr₂ → Products (k₃)OH⁻Varies with conditions[1]
CO₃²⁻Varies with conditions[1]
H₂OVaries with conditions[1]

Note: The rate constants for reactions k₂ and k₃ are presented as being dependent on specific catalytic species and experimental conditions, as detailed in the cited literature.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reagent Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis P1 Prepare Stock Solutions (NaOCl, KBr, NH4Cl) P2 Synthesize Bromine (HOBr/OBr-) P1->P2 P3 Synthesize Monothis compound (NH2Br) P2->P3 E1 Load Reactants into Stopped-Flow Instrument P3->E1 P4 Prepare Buffer Solutions P4->E1 E2 Rapid Mixing & Reaction Initiation E1->E2 E3 Spectrophotometric Monitoring (Absorbance vs. Time) E2->E3 A1 Calculate Concentrations (NH2Br, NHBr2) E3->A1 A2 Kinetic Modeling A1->A2 A3 Determine Rate Constants A2->A3 R R A3->R Results

Caption: Workflow for studying this compound decay kinetics.

This compound Decay Pathway

Bromamine_Decay_Pathway NH2Br 2 NH2Br (Monothis compound) NHBr2_NH3 NHBr2 + NH3 (Dithis compound + Ammonia) NH2Br->NHBr2_NH3 k1 (Disproportionation) Acid Catalysis Products2 Products NH2Br->Products2 k3 (Decomposition) Base Catalysis (from NH2Br + NHBr2) NHBr2_NH3->NH2Br k-1 (Reverse) Acid Catalysis Products1 Products NHBr2_NH3->Products1 k2 (Decomposition) Base Catalysis (from 2NHBr2)

Caption: Reaction pathway for this compound decay.

Conclusion

The experimental setup and protocols described provide a robust framework for investigating the kinetics of this compound decay. By systematically varying experimental parameters and applying appropriate kinetic models, researchers can gain valuable insights into the stability of bromamines and the mechanisms governing their decomposition. This knowledge is essential for applications in water treatment, chemical synthesis, and drug development where this compound chemistry plays a significant role. A revised and simplified model with fewer reactions and constants has been shown to better represent experimental data across a wider range of conditions.[5][6]

References

Application Notes and Protocols for Bromamines in Biofilm Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biotic and abiotic surfaces. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents, posing a major challenge in clinical and industrial settings. Bromamines, and other brominated compounds, have emerged as a promising class of antimicrobial agents with potent activity against biofilms. Their mechanism of action, primarily involving oxidative stress and disruption of key cellular processes, makes them effective against a broad spectrum of bacteria, including antibiotic-resistant strains.

These application notes provide a comprehensive overview of the use of bromamines and related brominated compounds for biofilm control, including quantitative efficacy data, detailed experimental protocols, and visualizations of their mechanisms of action.

Data Presentation: Efficacy of Brominated Compounds Against Biofilms

The following tables summarize the quantitative data on the antibiofilm activity of various brominated compounds against Pseudomonas aeruginosa and Staphylococcus aureus, two clinically significant biofilm-forming pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of Brominated Compounds against Pseudomonas aeruginosa

CompoundStrainMIC (µg/mL)MBIC (µg/mL)Reference
Furanone C-30P. aeruginosa PAO1>512256 (92% inhibition)[1]
Ellagic acid C11P. aeruginosa PAO1>512512 (41.6% inhibition)[1]
GBr furanoneP. aeruginosa PA14-10-50 (µM)[2]
Brominated Furanone (BF15)P. aeruginosa PAO1--[3]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of Brominated Compounds against Staphylococcus aureus

CompoundStrainMIC (µg/mL)MBIC (µg/mL)Reference
2,7-dibromophenanthrenequinoneS. aureus (MSSA & MRSA)20-[4]
3,6-dibromophenanthrenequinoneS. aureus (MSSA & MRSA)50-[4]
Furanone F131S. aureus ATCC 29213 (MSSA)88-16[5][6]
Furanone F131S. aureus Clinical Isolates (MRSA)8-168-16[5][6]
3-bromo-PPS. aureus Mu50 (MRSA)6.2512.5[7]
2-bromo-PPS. aureus Mu50 (MRSA)12.5100[7]
Furanone F105S. aureus ATCC 29213 (MSSA)10-[1][8]
Furanone F105S. aureus ATCC 43300 (MRSA)20-[1][8]
α-bromo-trans-cinnamaldehydeS. aureus Clinical Isolates1-5 (mg)70-93% inhibition[9]

Mechanism of Action: Interference with Quorum Sensing

A key mechanism by which brominated compounds, particularly brominated furanones, inhibit biofilm formation is through the disruption of quorum sensing (QS) systems. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, and it plays a critical role in biofilm development.

Pseudomonas aeruginosa Quorum Sensing Inhibition

In P. aeruginosa, brominated furanones have been shown to antagonize the LasR and RhlR proteins, which are key transcriptional regulators in the hierarchical QS cascade. By binding to these receptors, brominated furanones can block the binding of the natural acyl-homoserine lactone (AHL) autoinducers, thereby preventing the activation of downstream genes responsible for virulence factor production and biofilm maturation.[2][10][11]

Pseudomonas_QS_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular 3O-C12-HSL 3O-C12-HSL LasR LasR 3O-C12-HSL->LasR binds C4-HSL C4-HSL RhlR RhlR C4-HSL->RhlR binds LasI LasI LasI->3O-C12-HSL synthesizes RhlI RhlI LasR->RhlI activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR->Virulence_Biofilm activates RhlI->C4-HSL synthesizes RhlR->Virulence_Biofilm activates Bromamine Brominated Compound This compound->LasR inhibits This compound->RhlR inhibits

Caption: Inhibition of P. aeruginosa quorum sensing by brominated compounds.

Staphylococcus aureus Quorum Sensing Inhibition

In S. aureus, the accessory gene regulator (agr) system is a major QS pathway that controls virulence and biofilm formation. While the direct interaction of bromamines with the agr system is still under investigation, studies on brominated phenanthrenequinones have shown that they can downregulate the expression of key biofilm- and virulence-associated genes such as arlR, arlS, saeR, and sigB, suggesting an interference with the regulatory networks that control biofilm development.[4]

Staphylococcus_Agr_Inhibition cluster_cell Staphylococcus aureus cell AgrD AgrD (pro-peptide) AgrB AgrB AgrD->AgrB processed by AIP AIP AgrB->AIP exports AgrC AgrC AIP->AgrC activates AgrA AgrA AgrC->AgrA phosphorylates P2 P2 AgrA->P2 activates P3 P3 AgrA->P3 activates RNAII RNAII P2->RNAII transcribes RNAIII RNAIII P3->RNAIII transcribes Virulence_Biofilm Virulence Factors & Biofilm Formation RNAIII->Virulence_Biofilm regulates This compound Brominated Compound This compound->AgrA may inhibit (downregulates target genes)

Caption: Postulated mechanism of S. aureus agr system interference.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the antibiofilm activity of bromamines.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is adapted from standard crystal violet assays to determine the concentration of a this compound that inhibits biofilm formation.[12][13]

Materials:

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Bacterial strains (P. aeruginosa, S. aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound compound stock solution (dissolved in a suitable solvent, e.g., DMSO, followed by dilution in media)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in TSB at 37°C. Dilute the culture in fresh TSB to an OD₆₀₀ of 0.05 (approximately 1 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in fresh TSB.

  • Prepare Serial Dilutions of this compound: In the 96-well plate, prepare two-fold serial dilutions of the this compound compound in TSB. The final volume in each well should be 100 µL. Include wells with medium only (sterility control) and wells with bacterial suspension and no compound (growth control).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the growth control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation.

  • Washing: Carefully discard the planktonic cell culture from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Determination of MBIC: The MBIC is defined as the lowest concentration of the this compound that shows a significant reduction in biofilm formation compared to the growth control.

MBIC_Workflow A Prepare Bacterial Inoculum (OD600 = 0.05, then 1:100) C Inoculate plate with bacterial suspension A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate (37°C, 24-48h) C->D E Wash wells with PBS (3x) D->E F Stain with 0.1% Crystal Violet E->F G Wash wells with PBS (3x) F->G H Solubilize with 30% Acetic Acid G->H I Measure Absorbance (570 nm) H->I J Determine MBIC I->J

Caption: Workflow for MBIC determination using the crystal violet assay.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is used to determine the concentration of a this compound required to eradicate a pre-formed biofilm.[13][14]

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: In a 96-well plate, add 200 µL of the diluted bacterial suspension (prepared as in Protocol 1, step 1) to each well. Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Discard the planktonic culture and wash the wells three times with 200 µL of sterile PBS.

  • Treatment with this compound: Prepare two-fold serial dilutions of the this compound compound in fresh TSB in a separate 96-well plate. Transfer 200 µL of each dilution to the wells containing the pre-formed biofilms. Include a well with fresh medium only as a control.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Assessment of Viable Cells:

    • Option A: Crystal Violet Staining: Follow steps 5-10 of Protocol 1 to assess the remaining biofilm biomass. The MBEC is the lowest concentration that results in a significant reduction in biofilm biomass.

    • Option B: Viable Cell Counting (CFU):

      • After treatment, wash the wells twice with PBS.

      • Add 200 µL of sterile PBS to each well and scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip.

      • Perform serial dilutions of the resulting suspension in PBS.

      • Plate 100 µL of each dilution onto Tryptic Soy Agar (TSA) plates.

      • Incubate the plates at 37°C for 24 hours and count the colonies.

      • The MBEC is the lowest concentration of the this compound that results in a significant reduction (e.g., ≥ 3-log reduction) in CFU/mL compared to the untreated control.

MBEC_Workflow A Grow Biofilm in 96-well plate (24-48h) B Wash wells with PBS (3x) A->B C Treat with serial dilutions of this compound (24h) B->C D Assess remaining biofilm C->D E Crystal Violet Staining (Biomass) D->E F Viable Cell Counting (CFU) (Viability) D->F G Determine MBEC E->G F->G

Caption: Workflow for MBEC determination.

Protocol 3: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm after treatment with bromamines.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial strains

  • Growth medium

  • This compound compound

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Growth: Grow biofilms on the glass surface of the dishes/slides by inoculating with a diluted bacterial culture and incubating at 37°C for 24-48 hours.

  • Treatment: Gently remove the medium and replace it with fresh medium containing the desired concentration of the this compound compound. Incubate for the desired treatment time (e.g., 24 hours). Include an untreated control.

  • Staining:

    • Carefully remove the medium.

    • Wash the biofilm gently with PBS.

    • Add the LIVE/DEAD staining solution (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Imaging:

    • Gently wash the stained biofilm with PBS to remove excess stain.

    • Immediately visualize the biofilm using a confocal laser scanning microscope.

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

    • Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

  • Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to analyze the 3D structure, thickness, and the ratio of live to dead cells in the treated and untreated biofilms.

Conclusion

Bromamines and other brominated compounds represent a valuable class of agents for the control of bacterial biofilms. Their potent antimicrobial activity, coupled with their ability to interfere with key bacterial communication systems, makes them attractive candidates for the development of novel anti-biofilm therapies and surface coatings. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to further explore and harness the potential of bromamines in combating biofilm-associated infections and contamination. It is important to note that when working with oxidizing agents like bromamines, careful consideration should be given to their stability in different media and their potential interactions with media components, which may affect their efficacy.[15] Further optimization of protocols for specific this compound compounds is recommended.

References

Application Notes and Protocols: Bromamine T in the Murine Air-Pouch Inflammation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bromamine T (BAT), a stable active bromine compound, as a potential anti-inflammatory agent in the well-established murine air-pouch model of inflammation. The protocols and data presented herein are intended to guide researchers in evaluating the therapeutic potential of BAT and similar compounds.

Introduction

The murine air-pouch model is a versatile in vivo assay that creates a subcutaneous cavity lined with synovial-like membrane, making it an excellent tool for studying localized inflammation and the efficacy of anti-inflammatory agents.[1][2] This model allows for the quantification of inflammatory exudate, cellular infiltration, and the measurement of various inflammatory mediators.[1][2][3] this compound T has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[4] These notes will detail the protocol for inducing inflammation in the air-pouch model using carrageenan and summarize the expected anti-inflammatory effects of this compound T based on available data.

Data Presentation

The following tables summarize the quantitative effects of this compound T on key inflammatory markers in a murine air-pouch model. While the presented data is derived from studies using lipopolysaccharide (LPS) as the inflammatory stimulus, similar trends are expected in a carrageenan-induced model.

Table 1: Effect of this compound T on Cellular Infiltration in the Air-Pouch

Treatment GroupTotal Cell Infiltration (cells/mL)Polymorphonuclear (PMN) Cell Infiltration (cells/mL)Reduction in Pouch Wall Thickness (%)
Control (Saline)BaselineBaselineN/A
CarrageenanIncreasedIncreasedN/A
This compound T (3 mg)ReducedReducedDecreased
This compound T (6 mg)Significantly ReducedSignificantly ReducedSignificantly Decreased
This compound T (9 mg)Markedly ReducedMarkedly ReducedMarkedly Decreased

Note: Data is illustrative and based on trends observed in LPS-induced models.[4][5] Actual values will vary based on experimental conditions.

Table 2: Effect of this compound T on Pro-Inflammatory Cytokine mRNA Expression in Air-Pouch Exudate

Treatment GroupIL-1β mRNA Reduction (%)TNF-α mRNA Reduction (%)IL-6 mRNA Reduction (%)
Carrageenan000
This compound T (3 mg)Noticeable ReductionNoticeable ReductionNoticeable Reduction
This compound T (6 mg)Significant ReductionSignificant ReductionSignificant Reduction
This compound T (9 mg)Strong ReductionStrong ReductionStrong Reduction

Note: Data is illustrative and based on trends observed in LPS-induced models.[4][5] The inhibitory effects of BAT on the secretion of pro-inflammatory cytokines were found to be similar in vitro and in vivo.[4][5]

Experimental Protocols

Murine Air-Pouch Inflammation Model (Carrageenan-Induced)

This protocol describes the creation of a subcutaneous air pouch in mice and the subsequent induction of an inflammatory response using carrageenan.[1][6]

Materials:

  • Male ICR mice (20-25 g)

  • Sterile 0.9% saline

  • Carrageenan (1% w/v in sterile saline)

  • This compound T (for treatment groups)

  • Indomethacin (positive control, optional)

  • Sterile syringes and needles (25G)

  • Anesthetic (e.g., isoflurane)

  • Tools for sample collection (e.g., micropipettes, tubes)

Procedure:

  • Air Pouch Creation:

    • Anesthetize the mice.

    • Inject 5-6 mL of sterile air subcutaneously into the intrascapular area of the back.[1]

    • On day 3, inject an additional 2-3 mL of sterile air into the pouch to maintain its structure.[1]

    • The pouch will be fully formed by day 6.[1]

  • Treatment Administration:

    • On day 6, administer this compound T (e.g., 3, 6, or 9 mg/kg) or the vehicle control (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection).

    • A positive control group treated with an established anti-inflammatory drug like indomethacin (e.g., 5 mg/kg) can be included.

  • Induction of Inflammation:

    • Two hours after treatment, inject 1 mL of 1% carrageenan solution directly into the air pouch.[1]

  • Sample Collection:

    • At a predetermined time point after carrageenan injection (e.g., 4, 6, or 24 hours), euthanize the mice.

    • Carefully dissect the skin to expose the air pouch.

    • To collect the inflammatory exudate, inject 1 mL of sterile saline into the pouch and gently massage.

    • Aspirate the fluid (exudate) from the pouch.

  • Analysis:

    • Exudate Volume: Measure the total volume of the collected exudate.

    • Cell Count: Perform a total and differential leukocyte count on the exudate using a hemocytometer or an automated cell counter.

    • Cytokine Analysis: Centrifuge the exudate to pellet the cells. The supernatant can be used to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA or other immunoassays. The cell pellet can be used for mRNA extraction and subsequent analysis by RT-PCR.

    • Histology: The pouch tissue can be excised, fixed in formalin, and processed for histological examination to assess tissue inflammation and cellular infiltration.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway in Inflammation and Inhibition by this compound T

The canonical NF-κB signaling pathway is a central mediator of inflammation.[7][8] In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as carrageenan, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-1β, TNF-α, and IL-6.[5]

This compound T exerts its anti-inflammatory effect by interfering with this pathway. It has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a crucial step for its activation and nuclear translocation.[4] By preventing p65 phosphorylation, this compound T effectively blocks the downstream cascade of pro-inflammatory gene expression.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus (e.g., Carrageenan) Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation Proteasome Proteasome p-IκBα->Proteasome Degradation This compound T This compound T This compound T->IKK Inhibits (prevents p65 phosphorylation) DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes Induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound T.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for evaluating the anti-inflammatory effects of this compound T in the murine air-pouch model.

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure (Day 6) cluster_analysis Analysis Air Pouch Creation 1. Air Pouch Creation (Day 0 & Day 3) Animal Grouping 2. Animal Grouping (Control, Carrageenan, BAT) Air Pouch Creation->Animal Grouping Treatment 3. Treatment Administration (Vehicle or this compound T) Animal Grouping->Treatment Inflammation Induction 4. Inflammation Induction (Carrageenan Injection) Treatment->Inflammation Induction Sample Collection 5. Sample Collection (Exudate & Tissue) Inflammation Induction->Sample Collection Data Analysis 6. Data Analysis Sample Collection->Data Analysis Cell Count Cell Count Data Analysis->Cell Count Cytokine Measurement Cytokine Measurement Data Analysis->Cytokine Measurement Histology Histology Data Analysis->Histology

Caption: Experimental workflow for the murine air-pouch model.

References

Methods for Assessing Antimicrobial Properties of Bromamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamines, a class of N-halamine compounds, are gaining interest as potent antimicrobial agents. Their mechanism of action, primarily involving the transfer of an oxidative bromine atom to microbial cells, makes them effective against a broad spectrum of pathogens.[1] Proper assessment of their antimicrobial properties is crucial for their development as disinfectants, antiseptics, and additives in antimicrobial materials. These application notes provide detailed protocols for evaluating the antimicrobial efficacy of bromamines, from initial screening to mechanistic studies.

Qualitative Assessment of Antimicrobial Activity

Zone of Inhibition (Kirby-Bauer) Assay

The Zone of Inhibition assay is a preliminary, qualitative method to assess the ability of a bromamine to inhibit microbial growth. This method is particularly useful for determining if the antimicrobial agent is diffusible and can create a concentration gradient in an agar medium. The presence of a clear zone around the test material indicates the release of the active antimicrobial agent and its effectiveness in preventing microbial growth.[1]

Protocol: Agar Disc-Diffusion Method

  • Prepare Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Agar Plate:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Apply this compound Sample:

    • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the this compound solution.

    • Alternatively, for solid materials containing bromamines, cut a small, uniform piece (e.g., 6 mm disc).

    • Using sterile forceps, place the disc or material sample onto the center of the inoculated agar plate.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the clear zone of no growth around the disc/material in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial potency.[2]

Quantitative Assessment of Antimicrobial Activity

Quantitative methods are essential for determining the potency of bromamines and for comparing their efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4] The broth microdilution method is a widely used technique for determining the MIC of soluble this compound compounds.

Protocol: Broth Microdilution Method

  • Prepare this compound Dilutions:

    • Prepare a stock solution of the this compound in an appropriate sterile solvent.

    • Perform a 2-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Prepare Microbial Inoculum:

    • Prepare a standardized inoculum as described in the Zone of Inhibition protocol.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Controls:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[5]

  • Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the this compound at which there is no visible growth.[6]

Time-Kill Kinetics Assay

This assay evaluates the rate at which a this compound kills a microbial population over time. It provides valuable information on the bactericidal or bacteriostatic nature of the compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in the initial inoculum.[7]

Protocol: Quantitative Killing Test

  • Prepare Microbial Suspension:

    • Prepare a standardized microbial suspension in a suitable buffer (e.g., PBS) to a concentration of approximately 10⁶ CFU/mL.

  • Exposure to this compound:

    • Add the this compound compound at the desired test concentration to the microbial suspension.

  • Sampling and Neutralization:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.

    • Immediately transfer the aliquot to a neutralizing solution to stop the antimicrobial action of the this compound. Sodium thiosulfate is an effective neutralizer for halogen-based disinfectants.[7][8]

  • Enumeration of Survivors:

    • Perform serial dilutions of the neutralized sample in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35 ± 2°C for 24-48 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Calculate the log₁₀ reduction in CFU/mL compared to the initial inoculum (time 0).

    • Plot log₁₀ CFU/mL versus time to generate a time-kill curve.

Data Presentation: Quantitative Efficacy of Bromamines

This compound CompoundTest OrganismAssay TypeConcentrationContact TimeLog ReductionReference
This compound T (BAT)E. coliTime-Kill500 µmol/LVariesNot specified[9]
This compound T (BAT)S. aureusTime-Kill250 µmol/LVariesNot specified[9]
Dibromoisocyanuric acidE. coliTime-Kill2.5 µmol/LVariesNot specified[9]
Dibromoisocyanuric acidS. aureusTime-Kill5.0 µmol/LVariesNot specified[9]
This compound CompoundTest OrganismMIC (µg/mL)Reference
Bromo-organic compoundsS. aureusVaries[10]
Bromo-organic compoundsE. coliVaries[10]
Brominated AlboflavusinsMRSA strains3.13 - 25 µM[11]

Investigation of Antimicrobial Mechanism of Action

Understanding the mechanism by which bromamines exert their antimicrobial effect is crucial for their optimization and application. The primary mechanism is believed to be the transfer of oxidative halogen to biological receptors, leading to cellular damage.[12]

Assessment of Bacterial Membrane Damage

Damage to the bacterial cytoplasmic membrane can be a key event in the antimicrobial action of bromamines. This can be assessed by measuring the leakage of intracellular components or changes in membrane potential.

Protocol: Membrane Permeability Assay (Leakage of Intracellular Material)

  • Prepare Bacterial Suspension:

    • Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the same buffer to a defined optical density.

  • Treatment with this compound:

    • Add the this compound compound to the bacterial suspension at its MIC or a multiple of the MIC.

    • Incubate the suspension at 37°C.

  • Measurement of Leakage:

    • At various time points, centrifuge the samples to pellet the bacteria.

    • Measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids. An increase in absorbance indicates membrane damage.

Assessment of Oxidative Stress

The oxidative nature of bromamines suggests that they may induce oxidative stress in bacterial cells through the generation of reactive oxygen species (ROS).

Protocol: Intracellular ROS Detection

  • Prepare Bacterial Suspension and Treatment:

    • Prepare and treat the bacterial suspension with the this compound as described above.

  • Staining with Fluorescent Probe:

    • Add a ROS-sensitive fluorescent probe, such as CellROX® Green Reagent, to the bacterial suspension.

    • Incubate according to the probe manufacturer's instructions.

  • Analysis:

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualization of Experimental Workflows and Mechanisms

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Prepare this compound\nStock Solution Prepare this compound Stock Solution Serial Dilution in\n96-well Plate Serial Dilution in 96-well Plate Prepare this compound\nStock Solution->Serial Dilution in\n96-well Plate Prepare Standardized\nBacterial Inoculum Prepare Standardized Bacterial Inoculum Inoculate Wells Inoculate Wells Prepare Standardized\nBacterial Inoculum->Inoculate Wells Serial Dilution in\n96-well Plate->Inoculate Wells Incubate Plate\n(16-20h, 35°C) Incubate Plate (16-20h, 35°C) Inoculate Wells->Incubate Plate\n(16-20h, 35°C) Visually Assess\nfor Turbidity Visually Assess for Turbidity Incubate Plate\n(16-20h, 35°C)->Visually Assess\nfor Turbidity Determine MIC Determine MIC Visually Assess\nfor Turbidity->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Time_Kill_Assay_Workflow Start Start Prepare Bacterial\nSuspension (10^6 CFU/mL) Prepare Bacterial Suspension (10^6 CFU/mL) Start->Prepare Bacterial\nSuspension (10^6 CFU/mL) Add this compound\n(Test Concentration) Add this compound (Test Concentration) Prepare Bacterial\nSuspension (10^6 CFU/mL)->Add this compound\n(Test Concentration) Take Aliquots at\nTime Intervals Take Aliquots at Time Intervals Add this compound\n(Test Concentration)->Take Aliquots at\nTime Intervals Neutralize with\nSodium Thiosulfate Neutralize with Sodium Thiosulfate Take Aliquots at\nTime Intervals->Neutralize with\nSodium Thiosulfate Serial Dilution\nand Plating Serial Dilution and Plating Neutralize with\nSodium Thiosulfate->Serial Dilution\nand Plating Incubate Plates\n(24-48h, 35°C) Incubate Plates (24-48h, 35°C) Serial Dilution\nand Plating->Incubate Plates\n(24-48h, 35°C) Count Colonies\n(CFU/mL) Count Colonies (CFU/mL) Incubate Plates\n(24-48h, 35°C)->Count Colonies\n(CFU/mL) Calculate Log\nReduction Calculate Log Reduction Count Colonies\n(CFU/mL)->Calculate Log\nReduction End End Calculate Log\nReduction->End

Caption: Workflow for Time-Kill Kinetics Assay.

Bromamine_Mechanism_of_Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Direct Contact Oxidative Halogen Transfer Oxidative Halogen Transfer Bacterial Cell->Oxidative Halogen Transfer Membrane Damage Membrane Damage Oxidative Halogen Transfer->Membrane Damage Oxidative Stress (ROS) Oxidative Stress (ROS) Oxidative Halogen Transfer->Oxidative Stress (ROS) Leakage of Cellular Components Leakage of Cellular Components Membrane Damage->Leakage of Cellular Components Damage to Proteins and DNA Damage to Proteins and DNA Oxidative Stress (ROS)->Damage to Proteins and DNA Cell Death Cell Death Leakage of Cellular Components->Cell Death Damage to Proteins and DNA->Cell Death

Caption: Proposed Antimicrobial Mechanism of Action for Bromamines.

References

Application Notes and Protocols for the Synthesis of Anthraquinone Dyes Using Bromamine Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of anthraquinone dyes derived from bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). Anthraquinone dyes are a significant class of synthetic colorants known for their structural diversity, vibrant colors, and good fastness properties.[1][2] The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for various research and development applications, including the creation of new materials, biological stains, and potential therapeutic agents.

Introduction

The synthesis of anthraquinone dyes from this compound acid is a well-established method that allows for the introduction of a wide range of functionalities into the anthraquinone core. The fundamental reaction involves the nucleophilic substitution of the bromine atom on the this compound acid molecule with an amino group from a primary or secondary amine. This reaction, often an Ullmann condensation catalyzed by copper salts, is versatile and can be used to produce a wide spectrum of colors, predominantly in the blue, green, and violet ranges.[1][2][3][4] The resulting dyes are valued for their brilliance, good light-fastness, and stability in both acidic and alkaline conditions.[1]

General Reaction Pathway

The core of the synthesis is the condensation reaction between this compound acid and an amine. The sulfonic acid group on the this compound acid imparts water solubility to the molecule, which is advantageous for the reaction and subsequent applications.[1]

G cluster_reactants Reactants cluster_reaction Reaction Conditions Bromamine_Acid This compound Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) Product Anthraquinone Dye Bromamine_Acid->Product Condensation Amine Amine (R-NH2 or R1R2NH) Amine->Product Catalyst Copper Catalyst (e.g., CuCl, CuSO4) Catalyst->Product Solvent Aqueous Medium Temperature 80-100 °C pH Basic (e.g., pH 9) Byproduct HBr Product->Byproduct Formation of

Caption: General reaction scheme for the synthesis of anthraquinone dyes from this compound acid.

Experimental Protocols

The following protocols are generalized procedures based on common laboratory practices for the synthesis of anthraquinone dyes from this compound acid.[1][5][6][7] Researchers should adapt these protocols based on the specific amine used and the desired scale of the reaction.

Protocol 1: Synthesis of an Anthraquinone Dye via Condensation with an Aromatic Amine

This protocol describes a typical procedure for the condensation of this compound acid with an aromatic amine, such as a substituted aniline.

Materials:

  • This compound acid

  • Aromatic amine (e.g., p-toluidine, 4-amino-benzoethylamide)[1]

  • Sodium bicarbonate or other suitable base

  • Copper (I) chloride or Copper (II) sulfate (catalyst)

  • Deionized water

  • Dimethylformamide (DMF) for TLC

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers

  • TLC plates (Silica Gel F254)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve the aromatic amine and sodium bicarbonate in deionized water.[1][7]

  • Addition of Reactants: To this solution, add this compound acid and the copper catalyst.[1][6]

  • Reaction: Heat the reaction mixture to 80-100 °C with constant stirring.[1][5] The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent such as DMF.[1] The reaction is typically complete within 2-6 hours, as indicated by the consumption of this compound acid.[1]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[1]

  • Purification:

    • Filter the crude product using a Buchner funnel.

    • To further purify, dissolve the precipitate in a large volume of hot water (60-100 °C) and filter the hot solution to remove any insoluble impurities.[1]

    • Allow the filtrate to cool to 0 °C to recrystallize the dye.[1]

    • Collect the purified dye by filtration, wash with a small amount of cold water, and dry in an oven at 60-80 °C.

Protocol 2: Synthesis of Acid Blue 25

This protocol provides a specific example for the synthesis of C.I. Acid Blue 25, a commercially important anthraquinone dye.[6]

Materials:

  • Aniline

  • Taigu oil (emulsifier)

  • This compound acid

  • Sodium bicarbonate (baking soda)

  • Copper sulfate (catalyst)

  • Glucose

  • Deionized water

Procedure:

  • Emulsification: In a reactor, stir and emulsify aniline and Taigu oil in water to obtain a milky emulsion.[6]

  • Addition of Reactants: Add this compound acid and sodium bicarbonate to the emulsion.[6]

  • Heating: Heat the mixture to approximately 73-76 °C.[6]

  • Catalyst Addition: Prepare a solution of copper sulfate and glucose in water and add it dropwise to the reaction mixture.[6]

  • Reaction Progression: After the addition of the catalyst, maintain the temperature for 30 minutes, then heat to 80-85 °C and hold for 2 hours.[6]

  • Isolation and Drying: Cool the reaction mixture to 60 °C and filter to collect the product filter cake. Dry the filter cake to obtain Acid Blue 25.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and characterization data for the synthesis of various anthraquinone dyes derived from this compound acid.

DyeAmine UsedReaction Time (h)Reaction Temp. (°C)λmax (nm)Yield (%)Reference
D1p-toluidine4100592-[1]
D2Cyclohexylamine6100590-[1]
D33-nitro-p-toluidine2100595-[1]
Dye Ip-acetamido aniline---85[8][9]
Dye IIp-aminophenylacetic acid---82[8][9]
Dye IIIp-benzaldehyde---76[8][9]

Note: Yields can vary significantly based on the specific reaction conditions and purification methods used.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of anthraquinone dyes.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Mix Mix this compound Acid, Amine, Base, and Catalyst in Solvent Start->Mix Heat Heat and Stir (80-100 °C, 2-6 h) Mix->Heat Monitor Monitor Reaction by TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Filter Filter Crude Product Cool->Filter Recrystallize Recrystallize from Hot Water Filter->Recrystallize Dry Dry Purified Dye Recrystallize->Dry UVVis UV-Vis Spectroscopy Dry->UVVis FTIR FT-IR Spectroscopy Dry->FTIR TLC TLC Analysis Dry->TLC Elemental Elemental Analysis Dry->Elemental

Caption: A typical experimental workflow for the synthesis and analysis of anthraquinone dyes.

Characterization of Synthesized Dyes

The synthesized anthraquinone dyes can be characterized using a variety of spectroscopic and chromatographic techniques to confirm their structure and purity.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.[1]

  • UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color. Anthraquinone dyes derived from this compound acid typically exhibit strong absorption in the 590-595 nm range, corresponding to blue colors.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the dye molecule, such as N-H, C=O, and S=O stretching vibrations.[1]

  • Elemental Analysis: This analysis provides the percentage composition of elements (C, H, N, S) in the synthesized dye, which can be used to confirm its empirical formula.[1]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound acid, amines, and solvents may be toxic or corrosive. Handle all chemicals with care and consult the safety data sheets (SDS) before use.

  • Use caution when heating flammable solvents.

By following these application notes and protocols, researchers can successfully synthesize a variety of anthraquinone dyes for further study and application. The versatility of the reaction between this compound acid and various amines opens up a wide field for the development of novel colorants with tailored properties.

References

Measuring the Reactivity of Bromamines with Organic Matter: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamines, formed from the reaction of bromine with ammonia, are potent oxidizing and halogenating agents. Their reactivity with organic matter is a critical area of study in various fields, including water treatment, disinfection byproduct formation, and synthetic organic chemistry. Understanding the kinetics and mechanisms of these reactions is essential for predicting the fate of organic compounds, assessing potential toxicological impacts, and optimizing chemical processes.

These application notes provide detailed protocols for quantifying bromamine concentrations and for conducting kinetic studies to measure their reactivity with different forms of organic matter, including phenolic compounds, amino acids, and complex natural organic matter like humic and fulvic acids.

Data Presentation: Reaction Kinetics of Bromamines with Organic Matter

The reactivity of bromamines with organic compounds is often characterized by second-order or pseudo-first-order rate constants. The following tables summarize kinetic data for the reactions of monothis compound (NH₂Br) and dithis compound (NHBr₂) with various organic substrates.

Table 1: Second-Order Rate Constants for the Reaction of Monothis compound (NH₂Br) with Phenolic Compounds.

Phenolic CompoundpHRate Constant (k) (M⁻¹s⁻¹)Reference
Phenol>71.22 x 10⁸[1][2]
2,4,6-Tribromophenol>76.32 x 10²[1][2]
Resorcinol>7(Rate constants determined for reactions with NHBr₂)[1][2]

Table 2: Rate Constants for the Reaction of Bromamines with Other Organic Compounds.

Organic CompoundThis compound SpeciespHRate Constant (k)UnitReference
Cyanide (CN⁻)Monothis compound (NH₂Br)-2.63 x 10⁴M⁻¹s⁻¹[3]
Cyanide (CN⁻)Dithis compound (NHBr₂)-1.31 x 10⁸M⁻¹s⁻¹[3]

Note on Humic and Fulvic Acids: Direct second-order rate constants for the reaction of bromamines with complex organic matter like humic and fulvic acids are not readily available in the literature as single values. The reactivity is highly dependent on the source and character of the natural organic matter. Kinetic studies with these substances are typically conducted under pseudo-first-order conditions, where the decay of the this compound concentration is monitored in the presence of a large excess of the organic matter. The resulting pseudo-first-order rate constants (k_obs) can then be used to compare the reactivity of different types of organic matter.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

1.1 this compound Stock Solution (Monothis compound, NH₂Br) [4][5]

Materials:

  • Ammonium chloride (NH₄Cl) or Ammonium sulfate ((NH₄)₂SO₄)

  • Hypobromous acid (HOBr) solution (prepared by reacting NaOCl with KBr)[4]

  • Borate buffer (20 mM, pH 9)

  • Ultrapure water

Procedure:

  • Prepare a stock solution of ammonium chloride or ammonium sulfate in 20 mM borate buffer (pH 9).

  • Prepare a fresh stock solution of hypobromous acid (HOBr).

  • To synthesize monothis compound (NH₂Br), mix equal volumes of the ammonium salt solution and the HOBr solution. It is recommended to use a high N/Br molar ratio (e.g., 100:1 or 1000:1) to ensure the stability of the NH₂Br.[4]

  • The final concentration of the NH₂Br stock solution should be determined immediately before use by iodometric titration (see Protocol 3) or spectrophotometrically (λ_max ≈ 278 nm).[5][6]

1.2 Organic Matter Stock Solutions

1.2.1 Model Organic Compounds (e.g., Phenols, Amino Acids)

Materials:

  • High-purity solid organic compound

  • Appropriate solvent (e.g., ultrapure water, methanol)

Procedure:

  • Accurately weigh a precise amount of the solid organic compound.

  • Dissolve the compound in a known volume of the appropriate solvent to achieve the desired stock concentration.

  • Store the stock solution under appropriate conditions (e.g., refrigerated, protected from light) to prevent degradation.

1.2.2 Humic and Fulvic Acid Stock Solutions [7]

Materials:

  • Commercial or isolated humic acid (HA) or fulvic acid (FA)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ultrapure water

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Dissolve a known weight of HA or FA in a minimal amount of 0.1 M NaOH solution with stirring.

  • Once dissolved, dilute with ultrapure water to the desired volume.

  • Adjust the pH of the stock solution as needed for the kinetic experiments using dilute HCl or NaOH.

  • It is recommended to filter the stock solution (e.g., through a 0.45 µm filter) to remove any undissolved particles.

Protocol 2: Quantification of Bromamines - DPD Colorimetric Method[1][2]

This method is suitable for the rapid determination of total bromine (including free bromine and bromamines).

Materials:

  • N,N-diethyl-p-phenylenediamine (DPD) reagent powder pillows or tablets

  • Phosphate buffer solution (pH 6.2-6.5)

  • Potassium iodide (KI), crystals or solution

  • Spectrophotometer or colorimeter

  • Cuvettes

Procedure:

  • Sample Preparation: Collect the aqueous sample containing bromamines.

  • Blank Preparation: Fill a cuvette with the sample water that does not contain any DPD reagent. This will be used to zero the instrument.

  • Reaction: To a second cuvette, add the sample and the DPD reagent. If determining total bromine, add a small crystal of KI or a specified volume of KI solution to the sample before adding the DPD reagent. The KI catalyzes the reaction of combined bromine (bromamines) with DPD.

  • Measurement: Mix the contents of the cuvette thoroughly and immediately measure the absorbance at 515 nm. The intensity of the pink color is proportional to the total bromine concentration.

  • Quantification: Determine the concentration from a calibration curve prepared using standard bromine solutions.

Protocol 3: Quantification of Bromamines - Iodometric Titration[8][9][10]

This is a classic and accurate method for determining the concentration of oxidizing agents like bromamines.

Materials:

  • Potassium iodide (KI), solid

  • Glacial acetic acid or sulfuric acid

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N or 0.01 N)

  • Starch indicator solution (1% w/v)

  • Erlenmeyer flask

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Pipette a known volume of the this compound-containing solution into an Erlenmeyer flask.

  • Acidification and Iodide Addition: Add approximately 5 mL of glacial acetic acid or an appropriate amount of sulfuric acid to acidify the sample. Then, add an excess of solid potassium iodide (approximately 1 g). The bromamines will oxidize the iodide to iodine (I₂), resulting in a yellow to brown solution.

  • Titration (Part 1): Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution. Continuously stir the solution using a magnetic stirrer.

  • Endpoint Approach: Continue the titration until the solution turns a pale straw color.

  • Indicator Addition: Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

  • Titration (Part 2): Continue titrating dropwise with the sodium thiosulfate solution until the blue color completely disappears. This is the endpoint of the titration.

  • Calculation: Record the volume of sodium thiosulfate solution used. The concentration of bromamines (as equivalent bromine or chlorine) can be calculated using the stoichiometry of the reaction.

Protocol 4: Kinetic Study of this compound Reactivity with Organic Matter

This protocol describes a general method for studying the reaction kinetics under pseudo-first-order conditions using UV-Vis spectrophotometry.

Materials:

  • This compound stock solution

  • Organic matter stock solution

  • pH buffer solution

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Instrument Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the this compound species being studied (e.g., ~278 nm for monothis compound). Equilibrate the temperature of the cell holder to the desired reaction temperature.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the pH buffer and the organic matter stock solution to achieve a final concentration that is in large excess (at least 10-fold) compared to the this compound concentration.

  • Initiation of Reaction: To initiate the reaction, rapidly add a small, known volume of the this compound stock solution to the cuvette containing the buffered organic matter solution. Immediately mix the solution thoroughly.

  • Data Acquisition: Start monitoring the decrease in absorbance of the this compound over time. For slow reactions, manual mixing and periodic readings may be sufficient. For fast reactions (half-lives in the seconds to milliseconds range), a stopped-flow apparatus is necessary to ensure rapid mixing and immediate data acquisition.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

    • To determine the second-order rate constant (k), repeat the experiment at several different concentrations of the organic matter (while still in excess) and plot k_obs versus the concentration of the organic matter. The slope of this second plot will be the second-order rate constant.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis prep_b Prepare this compound Stock Solution mix Mix Reactants (Manual or Stopped-Flow) prep_b->mix prep_om Prepare Organic Matter Stock Solution prep_om->mix prep_buf Prepare pH Buffer prep_buf->mix monitor Monitor this compound Decay (UV-Vis Spectrophotometry) mix->monitor plot_abs Plot Absorbance vs. Time monitor->plot_abs plot_ln Plot ln(Absorbance) vs. Time plot_abs->plot_ln calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) plot_ln->calc_k_obs plot_k_obs Plot k_obs vs. [Organic Matter] calc_k_obs->plot_k_obs calc_k Calculate Second-Order Rate Constant (k) plot_k_obs->calc_k

Caption: Workflow for kinetic analysis of this compound-organic matter reactions.

reaction_pathway cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products This compound This compound (NH₂Br) intermediate Electrophilic Attack on Phenoxide Ion This compound->intermediate phenol Phenol phenol->intermediate bromophenol Brominated Phenols (e.g., 2-Bromophenol, 4-Bromophenol) intermediate->bromophenol ammonia Ammonia (NH₃) intermediate->ammonia

Caption: Reaction pathway of this compound with phenol.

References

Application Notes and Protocols for Organobromine Compounds in Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organobromine compounds, a diverse class of organic chemicals containing carbon-bromine bonds, have found widespread application across various industrial sectors due to their unique chemical properties. This document provides detailed application notes and protocols for the use of organobromine compounds in key industries, including flame retardants, pharmaceuticals, and agriculture. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Flame Retardants

Organobromine compounds are extensively used as flame retardants in a variety of materials to reduce flammability.[1][2] Their primary mechanism of action involves the release of bromine radicals at high temperatures, which interrupt the combustion cycle in the gas phase by scavenging highly reactive hydrogen (H•) and hydroxyl (OH•) radicals.[3]

Key Organobromine Flame Retardants and Their Applications

Two of the most prominent classes of brominated flame retardants (BFRs) are Tetrabromobisphenol A (TBBPA) and Polybrominated Diphenyl Ethers (PBDEs).

  • Tetrabromobisphenol A (TBBPA): TBBPA is a reactive flame retardant, meaning it is chemically incorporated into the polymer backbone, for example, in printed circuit boards.[4] It is produced by the reaction of bromine with bisphenol A.[4]

  • Polybrominated Diphenyl Ethers (PBDEs): PBDEs are additive flame retardants, meaning they are physically mixed with the polymer. They have been widely used in plastics, textiles, and electronics.[1][2] However, due to their persistence in the environment and potential for bioaccumulation, the use of some PBDEs has been restricted.[1]

Quantitative Data: BFR Concentrations in various materials

The following tables summarize the concentrations of common BFRs found in different materials.

Table 1: Concentrations of Decabromodiphenyl Ether (decaBDE) in Plastics [5]

Plastic SourceNumber of Samples (n)Median Concentration (mg/kg)Mean Concentration (mg/kg)
Electrical and electronic equipment276505200
Vehicles80313100
Construction8108700
Textiles and upholstery7506500

Table 2: Concentrations of Polybrominated Diphenyl Ethers (PBDEs) in Aquatic Biota [6]

LocationBiota TypeΣ12PBDEs Range (ng/g lipid)Mean Σ12PBDEs (ng/g lipid)Predominant Congeners
Lower reach of the Yangtze River, East ChinaFishes, crabs, shrimps3.52 to 603.6944.04BDE-47, BDE-28, BDE-154, BDE-100, BDE-153
Experimental Protocols

This protocol describes a general method for the synthesis of TBBPA based on literature descriptions.[7][8]

Materials:

  • Bisphenol A

  • Bromine

  • Methanol

  • Water

Procedure:

  • In a reaction flask, dissolve Bisphenol A in methanol.

  • Heat the solution to reflux.

  • Slowly add bromine to the refluxing solution over a period of 1 hour.

  • Continue stirring the reaction mixture at reflux for 20 minutes.

  • Precipitate the TBBPA product by adding water to form a slurry.

  • Filter the product slurry to collect the TBBPA.

  • Wash the collected product with a methanol/water solution and then with water.

  • Dry the final product.

This protocol is a standard method for assessing the flammability of plastic materials.[3]

Materials:

  • Polymer specimen containing the brominated flame retardant

  • Laboratory burner

  • Surgical cotton

  • Timer

Procedure:

  • Mount a specimen vertically in a test chamber.

  • Place a layer of dry surgical cotton 300 mm below the specimen.

  • Apply a flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t₁).

  • Immediately reapply the flame for another 10 seconds.

  • Record the second afterflame time (t₂) and the afterglow time (t₃).

  • Observe if any flaming drips ignite the cotton.

  • Classify the material based on the results (e.g., V-0, V-1, V-2). A V-0 classification indicates the best flame retardancy performance.[3]

Diagrams

Flame_Retardant_Mechanism cluster_gas_phase Gas Phase Combustion Heat Heat Polymer_BFR Polymer + BFR Heat->Polymer_BFR BFR_decomposition BFR Decomposition Polymer_BFR->BFR_decomposition High Temperature Br_radicals Bromine Radicals (Br•) BFR_decomposition->Br_radicals Quenching Radical Quenching Br_radicals->Quenching Combustion_Propagation Combustion Propagation (H•, OH•) Combustion_Propagation->Quenching Inhibition Combustion Inhibition Quenching->Inhibition

Gas Phase Flame Retardancy Mechanism of BFRs.

Pharmaceuticals

Several organobromine compounds are utilized in the pharmaceutical industry for their therapeutic properties.

Examples of Organobromine Pharmaceuticals
  • Brotizolam: A thienodiazepine derivative used for the short-term treatment of severe insomnia.[9]

  • Nicergoline: An ergot derivative used to treat dementia and other vascular disorders.[10]

  • Pipobroman: An alkylating agent used as an anti-cancer drug, particularly for polycythemia vera.[11][12]

  • Merbromin (Mercurochrome): A topical antiseptic for minor cuts and scrapes.[13]

Quantitative Data: Efficacy of Pipobroman in Polycythemia Vera

Table 3: Efficacy of Pipobroman in Patients with Polycythemia Vera [14]

ParameterResult
Number of Patients100
Median Follow-up Time60 months
Hematologic Remission Rate92%
Median Time to Remission12 weeks
Median Remission Duration48 months
Median Overall Survival140 months
5-year Complication-free Survival65%
Actuarial Risk of Acute Leukemia at 5 years6%
Actuarial Risk of Acute Leukemia at 7 years9%
Signaling Pathways and Mechanisms of Action

Brotizolam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to sedative and hypnotic effects.[15][16][17]

Brotizolam_Mechanism Brotizolam Brotizolam GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Brotizolam->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation / Hypnosis Reduced_Excitability->Sedation

Mechanism of action of Brotizolam.

Nicergoline exhibits a multi-faceted mechanism of action, primarily as an alpha-1 adrenergic receptor antagonist, leading to vasodilation and improved cerebral blood flow.[18][19][20]

Nicergoline_Mechanism Nicergoline Nicergoline Alpha1_Adrenergic_Receptor α1-Adrenergic Receptor Nicergoline->Alpha1_Adrenergic_Receptor Antagonizes Vasodilation Vasodilation Nicergoline->Vasodilation Induces Vasoconstriction Vasoconstriction Alpha1_Adrenergic_Receptor->Vasoconstriction Mediates Increased_Blood_Flow Increased Cerebral Blood Flow Vasodilation->Increased_Blood_Flow Improved_Cognition Improved Cognitive Function Increased_Blood_Flow->Improved_Cognition

Primary mechanism of action of Nicergoline.

Agriculture

Organobromine compounds have been used in agriculture, primarily as fumigants and herbicides.

Bromoxynil as a Herbicide

Bromoxynil is a post-emergent herbicide used to control annual broadleaf weeds in various crops.[21] It acts by inhibiting photosynthesis.[22]

Quantitative Data: Application Rates and Efficacy of Bromoxynil

Table 4: Recommended Application Rates of Bromoxynil for Weed Control in Various Crops [21]

CropApplication TimingTarget WeedsRecommended Rate ( kg/ha )
Wheat2-4 leaf stageMustard greens, cleavers, geraniums0.3 - 0.4
Corn2-6 leaf stageRagweed, quartered, velvet0.3 - 0.4
Soybean1-3 three-leaf stageBroadleaf weedsRefer to label
OatsPost-emergenceWild buckwheat, quinoaRefer to label

Table 5: Efficacy of Bromoxynil for Control of Glyphosate-Resistant (GR) Horseweed in Soybean [23]

TreatmentApplication Rate (g ai ha⁻¹)GR Horseweed Control at 8 WAA (%)
Bromoxynil27780
Bromoxynil + Metribuzin54 + 40095
Bromoxynil + Metribuzin280 + 40097
Experimental Workflow: Herbicide Efficacy Trial

The following diagram illustrates a general workflow for conducting a field trial to evaluate the efficacy of a herbicide like bromoxynil.

Herbicide_Efficacy_Trial Trial_Setup 1. Field Trial Setup (Randomized Block Design) Pre_Application_Assessment 2. Pre-Application Assessment (Weed density and species) Trial_Setup->Pre_Application_Assessment Herbicide_Application 3. Herbicide Application (Varying rates and combinations) Pre_Application_Assessment->Herbicide_Application Post_Application_Assessment 4. Post-Application Assessment (Visual weed control rating) Herbicide_Application->Post_Application_Assessment Data_Collection 5. Data Collection (Biomass, crop yield) Post_Application_Assessment->Data_Collection Statistical_Analysis 6. Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Determination 7. Efficacy Determination Statistical_Analysis->Efficacy_Determination

Workflow for a herbicide efficacy trial.

Other Industrial Applications

Organobromine compounds like bromoform and dibromomethane have applications as solvents and in organic synthesis.

  • Bromoform: Used as a solvent for waxes, greases, and oils, and in geological assaying for mineral separation.[7]

  • Dibromomethane: Employed as a solvent, in organic synthesis as a reagent for introducing a methylene group, and as a precursor to Simmons-Smith-type reagents.[15]

Experimental Protocol: Dibromocyclopropanation using Dibromomethane

This protocol outlines a general procedure for the synthesis of gem-dibromocyclopropanes from alkenes using dibromomethane.[24]

Materials:

  • Alkene

  • Dibromomethane

  • Dichloromethane (solvent)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • 50% aqueous sodium hydroxide solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction flask, dissolve the alkene and phase-transfer catalyst in dichloromethane.

  • Add dibromomethane to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the 50% aqueous sodium hydroxide solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC.

  • Upon completion, add water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: N-Bromotaurine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-bromotaurine in solution. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering issues with N-bromotaurine stability can compromise experimental results. This guide addresses common problems in a question-and-answer format.

Q1: My N-bromotaurine solution seems to be losing its activity over a short period. How can I confirm this and what is the likely cause?

A1: Loss of activity is a strong indicator of N-bromotaurine degradation. You can confirm this by measuring the concentration of N-bromotaurine over time using UV-Vis spectrophotometry. A decrease in absorbance at its maximum wavelength (λmax) indicates degradation. The primary cause is the inherent instability of the N-Br bond in aqueous solutions, which leads to the decomposition of the molecule.

Q2: I've prepared a fresh solution of N-bromotaurine, but my experimental results are inconsistent. What could be the issue?

A2: Inconsistent results, even with freshly prepared solutions, can stem from rapid degradation due to suboptimal solution conditions. Key factors influencing stability include temperature, pH, and the presence of a stabilizing agent. Ensure your solutions are prepared and stored under recommended conditions.

Q3: Can the presence of other substances in my solution affect N-bromotaurine stability?

A3: Yes, the composition of your solution can significantly impact stability. For instance, the presence of an excess of taurine can help stabilize N-bromotaurine.[1][2] Conversely, the presence of certain polymers or acidic conditions can accelerate its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-bromotaurine in an aqueous solution?

A1: The primary degradation pathway for N-bromotaurine in an aqueous solution involves the cleavage of the nitrogen-bromine (N-Br) bond. This results in the formation of taurine and hypobromous acid (HOBr) or bromide ions (Br-), leading to a loss of the desired biological activity of N-bromotaurine.

Q2: How can I improve the stability of my N-bromotaurine solution?

A2: To enhance the stability of N-bromotaurine solutions, it is recommended to:

  • Add a surplus of taurine: A higher concentration of taurine in the solution can help to shift the equilibrium, slowing down the degradation of N-bromotaurine.[1][2]

  • Control the temperature: Store N-bromotaurine solutions at low temperatures, ideally at 4°C, to minimize the rate of degradation.[1][2]

  • Prepare fresh solutions: Whenever possible, prepare N-bromotaurine solutions fresh before each experiment to ensure maximum potency.

Q3: What are the optimal storage conditions for N-bromotaurine solutions?

A3: For maximal stability, N-bromotaurine solutions should be stored in the dark at 4°C.[1][2] The presence of a surplus of taurine in the solution is also highly recommended for long-term storage.[1][2]

Q4: Is N-bromotaurine sensitive to light?

A4: While specific photostability data for N-bromotaurine is limited, it is a common characteristic for halogenated compounds to be sensitive to UV radiation. Therefore, it is best practice to protect N-bromotaurine solutions from light by storing them in amber vials or wrapping containers in aluminum foil.

Quantitative Data on N-Bromotaurine Stability

The following tables summarize key data regarding the stability of N-bromotaurine solutions.

Table 1: Factors Influencing N-Bromotaurine Stability and Recommended Stabilization Strategies

FactorEffect on StabilityRecommended Strategy
Temperature Increased temperature accelerates degradation.Store solutions at 4°C.[1][2]
Excess Taurine A surplus of taurine enhances stability.[1][2]Prepare solutions with a molar excess of taurine (e.g., 5-fold or higher).[1][2]
pH Acidic conditions can promote degradation.Maintain a neutral to slightly alkaline pH if the experimental conditions allow.
Light Exposure Potential for photodegradation.Protect solutions from light by using amber containers or foil wrapping.
Solvent Aqueous solutions are prone to hydrolysis.Prepare fresh aqueous solutions and consider the use of co-solvents or emulsions for specific applications.[1][2]

Table 2: Illustrative Degradation Kinetics of N-Bromotaurine in Aqueous Solution *

Temperature (°C)ConditionAssumed Half-life (t½)Degradation Rate Constant (k) (day⁻¹)
4Standard Aqueous Solution~ 14 days~ 0.05
4With Excess Taurine> 30 days< 0.023
25Standard Aqueous Solution~ 2 days~ 0.35
25With Excess Taurine~ 7 days~ 0.1

*This table provides illustrative data based on general principles and data from related compounds like N-chlorotaurine. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized N-Bromotaurine Solution

This protocol describes the preparation of an N-bromotaurine solution with enhanced stability through the addition of excess taurine.[1][2]

  • Prepare a Taurine Stock Solution: Dissolve taurine in sterile double-distilled water to create a high-concentration stock solution (e.g., 1600 mM).

  • Prepare a Sodium Hypobromite (NaOBr) Solution: Mix equal volumes of sodium bromide (NaBr) and sodium hypochlorite (NaOCl) solutions of the same molarity (e.g., 80 mM NaBr and 80 mM NaOCl). The pH of the NaBr solution should be adjusted to 10 before mixing.

  • Synthesize N-Bromotaurine: Slowly add the NaOBr solution to the taurine stock solution with gentle stirring. A typical molar ratio would be 1 part NaOBr to 20 parts taurine, resulting in a solution where N-bromotaurine is formed and a large excess of taurine remains. For example, mix 100 ml of 80 mM NaOBr with 100 ml of 1600 mM taurine solution. This will result in an 80 mM N-bromotaurine solution with a final taurine concentration of 400 mM after dilution.[1]

  • Storage: Store the final N-bromotaurine solution in a sterile, airtight, and light-protected container at 4°C.

Protocol 2: Spectrophotometric Quantification of N-Bromotaurine

This protocol outlines the method for determining the concentration of N-bromotaurine in a solution using UV-Vis spectrophotometry.

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

  • Sample Preparation: Dilute the N-bromotaurine solution with the same buffer or solvent used for its preparation to a concentration that falls within the linear range of the spectrophotometer.

  • Measurement: Measure the absorbance of the diluted solution at the maximum wavelength (λmax) of N-bromotaurine, which is 286 nm.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

    • A = εbc

    • Where:

      • A is the absorbance

      • ε is the molar extinction coefficient of N-bromotaurine (430 M⁻¹ cm⁻¹ at 286 nm)

      • b is the path length of the cuvette (typically 1 cm)

      • c is the concentration in Molarity (M)

Visualizations

degradation_pathway NBromoTaurine N-Bromotaurine (C₂H₆BrNO₃S) Degradation Degradation (Hydrolysis) NBromoTaurine->Degradation Taurine Taurine (C₂H₇NO₃S) Degradation->Taurine HBrO Hypobromous Acid (HBrO) Degradation->HBrO

Caption: Proposed degradation pathway of N-bromotaurine in aqueous solution.

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis Prep_Taurine Prepare Taurine Stock Solution Synthesize Synthesize N-Bromotaurine with Excess Taurine Prep_Taurine->Synthesize Prep_NaOBr Prepare NaOBr Solution Prep_NaOBr->Synthesize Store_Conditions Store aliquots under different conditions (e.g., 4°C, 25°C, light, dark) Synthesize->Store_Conditions Time_Points Sample at defined time points (t=0, 1, 7, 14, 30 days) Store_Conditions->Time_Points Quantify Quantify N-Bromotaurine (UV-Vis at 286 nm) Time_Points->Quantify Analyze Analyze Data (Calculate degradation rate and half-life) Quantify->Analyze

Caption: Experimental workflow for assessing N-bromotaurine stability.

References

Technical Support Center: Minimizing Disinfection Byproduct Formation with Bromamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromamines to minimize disinfection byproduct (DBP) formation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or Low Bromamine Concentration

Q: My measured this compound concentration is lower than expected or varies between experiments. What could be the cause?

A: Several factors can contribute to inconsistent or low this compound concentrations. Consider the following:

  • Reagent Stability: this compound solutions are inherently unstable and their stability is influenced by factors such as pH, temperature, and the bromine-to-ammonia ratio.[1][2][3] For instance, monothis compound has a half-life that can range from minutes to hours depending on the conditions.[1]

    • Solution: Prepare fresh this compound solutions for each experiment. If you must store them, do so at a low temperature (e.g., 4°C) and in the dark for a limited time.[2] Always standardize your this compound solution immediately before use.

  • pH Control: The speciation and stability of bromamines are highly dependent on pH. Monothis compound is more stable at a higher pH, while dithis compound formation is favored at a lower pH (below 6).[1]

    • Solution: Use a reliable buffer system to maintain a constant pH throughout your experiment. Ensure the buffer does not react with bromamines or other reactants.

  • Synthesis Protocol: The method of this compound synthesis can affect the yield and purity. For example, the order of reagent addition and mixing intensity can play a role.

    • Solution: Follow a standardized and validated synthesis protocol. A common method involves the dropwise addition of a bromine solution to an ammonia solution under controlled temperature and pH.[3]

  • Analytical Method: The method used to measure this compound concentration can be subject to interferences. For example, the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method can be affected by the presence of other oxidants.[4]

    • Solution: Validate your analytical method. Consider using spectrophotometry, as bromamines have distinct UV absorbance maxima (e.g., monothis compound at ~278 nm).[5][6] However, be aware of potential interferences from other absorbing species in your water matrix.

Issue 2: Higher than Expected DBP Formation

Q: I am observing higher concentrations of brominated disinfection byproducts (Br-DBPs) than anticipated. Why is this happening?

A: Elevated Br-DBP formation can be due to several factors related to your experimental conditions and water matrix:

  • Bromide Ion Concentration: The presence of bromide ions in the source water is a primary precursor for Br-DBP formation.[7][8][9] During chlorination or chloramination, bromide is oxidized to hypobromous acid, which is a potent brominating agent.[7]

    • Solution: Characterize the bromide concentration in your source water. If it is high, consider pretreatment options to remove bromide, though this may not always be feasible.

  • Nature of Natural Organic Matter (NOM): The composition of NOM in your water source significantly impacts DBP formation. Certain fractions of NOM are more reactive with bromine and lead to higher DBP yields.

    • Solution: Characterize the NOM in your water (e.g., DOC, SUVA). This will help you understand its potential for DBP formation.

  • Disinfectant Dose and Contact Time: Higher disinfectant doses and longer contact times generally lead to increased DBP formation.

    • Solution: Optimize the disinfectant dose and contact time to achieve the desired level of microbial inactivation while minimizing DBP formation.

  • pH: The pH of the water can influence the reaction rates and pathways of DBP formation. For example, the formation of some trihalomethanes (THMs) is favored at higher pH, while the formation of some haloacetic acids (HAAs) is favored at lower pH.

    • Solution: Investigate the effect of pH on DBP formation in your specific water matrix to identify an optimal pH range.

Issue 3: Interference in DBP Analysis

Q: I am experiencing analytical challenges, such as peak co-elution or inconsistent results, when measuring DBPs. What are the likely causes?

A: Analytical interference is a common issue in DBP analysis. Here are some potential sources and solutions:

  • Quenching Agent Effects: The quenching agent used to stop the disinfection reaction can interfere with the analysis of certain DBPs. For example, sodium sulfite can degrade some organic DBPs.[7][10][11][12]

    • Solution: Select a quenching agent that is appropriate for the DBPs you are analyzing. Ascorbic acid is often recommended for organic DBPs, while sodium sulfite may be suitable for inorganic DBPs.[10][12] It is crucial to validate that your chosen quenching agent does not degrade your target analytes.[11][13][14]

  • Matrix Effects: The water matrix itself can contain compounds that interfere with DBP analysis, leading to signal suppression or enhancement in chromatographic methods.[15]

    • Solution: Employ matrix-matched calibration standards or the standard addition method to compensate for matrix effects. Sample cleanup procedures, such as solid-phase extraction (SPE), may also be necessary.

  • Co-elution of DBP Isomers: Different DBP isomers may co-elute in gas chromatography (GC), making accurate quantification difficult.

    • Solution: Optimize your GC method, including the column type, temperature program, and carrier gas flow rate. Using a confirmation column with a different stationary phase can help to resolve co-eluting peaks.[16]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control to minimize DBP formation when using bromamines?

A1: The key parameters to control are:

  • Bromide Ion Concentration: Lower bromide levels in the source water will result in lower Br-DBP formation.[7][8][9]

  • Disinfectant Dose: Use the minimum effective dose of this compound to achieve the target level of disinfection.

  • pH: The optimal pH will depend on the specific DBPs you are trying to minimize. Generally, a neutral to slightly acidic pH can be favorable for minimizing some DBPs.

  • Contact Time: Minimize the contact time between the disinfectant and the water to the extent possible while still ensuring adequate disinfection.

  • Ammonia-to-Bromine Ratio: A higher ammonia-to-bromine ratio can favor the formation of monothis compound, which may be less reactive in forming certain DBPs compared to dithis compound.[2]

Q2: How can I prepare a stable monothis compound solution for my experiments?

A2: While monothis compound is inherently unstable, you can improve its stability for experimental use. A straightforward synthesis involves the dropwise addition of a saturated aqueous bromine solution to an ice-cooled, concentrated ammonium hydroxide solution.[3] It is crucial to use a high ammonia-to-bromine molar ratio to favor monothis compound formation.[2] The resulting solution should be stored at low temperatures (e.g., 4°C) and in the dark, and its concentration should be verified before each use.[2][3]

Q3: What is the best quenching agent to use for DBP analysis in this compound-treated water?

A3: There is no single "best" quenching agent for all DBPs. The choice depends on the specific class of DBPs being analyzed.

  • For organic DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), ascorbic acid is often recommended as it has been shown to have minimal impact on their stability.[10][12]

  • For inorganic DBPs , sodium sulfite can be a suitable choice.[10][12]

  • Ammonium chloride can be used to quench free chlorine by converting it to chloramines, but it may not be effective for quenching bromamines and can interfere with the analysis of some nitrogenous DBPs.[11] It is essential to perform a validation study to ensure that the chosen quenching agent does not degrade the target DBPs in your specific water matrix.[11][13][14]

Q4: My results show that the reactivity of bromochloramine is lower than expected. What could be the reason?

A4: The reactivity of bromochloramine (NHBrCl) can be highly dependent on its method of synthesis.[17][18] When NHBrCl is formed by combining monochloramine (NH₂Cl) and bromide (Br⁻), highly reactive intermediates such as bromine chloride (BrCl) and molecular bromine (Br₂) can also be generated.[17] These intermediates are much more powerful brominating agents than NHBrCl itself. If your synthesis method minimizes the formation of these intermediates (e.g., by reacting NH₂Cl directly with hypobromous acid), the apparent reactivity of the resulting solution may be lower.[17][18]

Data Presentation

Table 1: Influence of Experimental Conditions on DBP Formation

ParameterEffect on Trihalomethanes (THMs)Effect on Haloacetic Acids (HAAs)Citation(s)
↑ Bromide Concentration Increases formation of brominated THMsIncreases formation of brominated HAAs[7]
↑ Disinfectant Dose Increases formationIncreases formation[19]
↑ pH Generally increases formationGenerally decreases formation
↑ Temperature Increases formationIncreases formation
↑ Contact Time Increases formationIncreases formation[19]

Table 2: Comparison of Common Quenching Agents for DBP Analysis

Quenching AgentSuitable forPotential IssuesCitation(s)
Ascorbic Acid Organic DBPs (THMs, HAAs)Can interfere with the analysis of some inorganic DBPs.[10][12]
Sodium Sulfite Inorganic DBPsCan cause degradation of some organic DBPs.[7][10][11][12]
Ammonium Chloride Free ChlorineIneffective for bromamines; can form chloramines which may react further.[11]
Sodium Thiosulfate General useCan cause decomposition of some DBPs.[11]

Experimental Protocols

1. Preparation of Monothis compound Solution

This protocol is adapted from a straightforward synthesis method for aqueous monothis compound.[3]

  • Materials:

    • Saturated aqueous bromine (Br₂) solution (~0.22 M)

    • Concentrated ammonium hydroxide (NH₄OH)

    • Ice-water bath

    • Three-neck round-bottom flask

    • Stir bar, pH electrode, and thermometer

  • Procedure:

    • Place 12 mL of concentrated NH₄OH into the three-neck round-bottom flask, equipped with a stir bar, pH electrode, and thermometer, and cool it in an ice-water bath.

    • Slowly add 24 mL of the saturated aqueous Br₂ solution dropwise to the cooled and stirred NH₄OH solution at a rate of approximately one milliliter per second.

    • Monitor the temperature and pH throughout the addition. The temperature will likely rise, and the pH will drop.

    • The resulting solution contains monothis compound (λmax ~278 nm).[3] Standardize the solution iodometrically or spectrophotometrically before use.

    • Store the prepared solution at 4°C in the dark and use it within a short period due to its instability.[3]

2. Analysis of Trihalomethanes (THMs) - Based on US EPA Method 551.1

This is a summary of the key steps. For detailed procedures, refer to the official US EPA Method 551.1.[4][13][16][17][20]

  • Principle: THMs are extracted from the water sample with a solvent (e.g., pentane or methyl tert-butyl ether) and analyzed by gas chromatography with an electron capture detector (GC-ECD).

  • Procedure:

    • Sample Collection: Collect water samples in vials containing a quenching agent (e.g., ammonium chloride or sodium thiosulfate) to stop the disinfection reaction. Ensure there is no headspace in the vial.

    • Extraction: Add the extraction solvent and an internal standard directly to the sample vial. Shake vigorously to extract the THMs into the organic phase.

    • Analysis: Inject a small volume of the organic extract into the GC-ECD.

    • Quantification: Identify and quantify the THMs based on their retention times and comparison to a calibration curve prepared with known standards.

3. Analysis of Haloacetic Acids (HAAs) - Based on US EPA Method 552.3

This is a summary of the key steps. For detailed procedures, refer to the official US EPA Method 552.3.[19][11][12][14][21]

  • Principle: HAAs are extracted from the water sample, converted to their methyl esters (derivatization), and then analyzed by GC-ECD.

  • Procedure:

    • Sample Collection and Preservation: Collect water samples in amber bottles containing ammonium chloride as a quenching agent. Acidify the sample to a pH of 0.5 or less.[11][12]

    • Extraction: Extract the HAAs from the acidified water sample using a solvent like methyl tert-butyl ether (MTBE).[11][12]

    • Derivatization: Add acidic methanol to the extract and heat to convert the HAAs to their more volatile methyl esters.

    • Analysis: Inject an aliquot of the derivatized extract into the GC-ECD.

    • Quantification: Identify and quantify the HAA methyl esters based on their retention times and comparison to a calibration curve of derivatized standards.

Visualizations

DBP_Formation_Pathway cluster_disinfection Disinfection Process cluster_precursors Precursors cluster_reaction Reaction & Byproduct Formation Disinfectant This compound (NH2Br/NHBr2) Reaction Oxidation & Substitution Reactions Disinfectant->Reaction Water Source Water NOM Natural Organic Matter (NOM) Water->NOM Bromide Bromide (Br-) Water->Bromide NOM->Reaction Bromide->Reaction DBPs Brominated Disinfection Byproducts (Br-DBPs) Reaction->DBPs Troubleshooting_Workflow cluster_low_conc Low/Inconsistent this compound Conc. cluster_high_dbp High DBP Formation cluster_analytics Analytical Interference Start Start: Unexpected Experimental Result Issue_Type Identify Issue Type Start->Issue_Type Check_Reagents Check Reagent Stability & Preparation Date Issue_Type->Check_Reagents Low this compound Conc. Check_Bromide Measure Source Water Bromide Issue_Type->Check_Bromide High DBPs Check_Quench Verify Quenching Agent Compatibility Issue_Type->Check_Quench Analytical Issues Check_pH Verify pH Control & Buffer Integrity Check_Reagents->Check_pH Check_Synthesis Review this compound Synthesis Protocol Check_pH->Check_Synthesis Check_Analytics_Br Validate Analytical Method for this compound Check_Synthesis->Check_Analytics_Br Solution Implement Corrective Action & Re-run Experiment Check_Analytics_Br->Solution Check_NOM Characterize NOM (DOC, SUVA) Check_Bromide->Check_NOM Optimize_Dose Optimize Disinfectant Dose & Contact Time Check_NOM->Optimize_Dose Optimize_pH_DBP Investigate pH Effect on DBP Formation Optimize_Dose->Optimize_pH_DBP Optimize_pH_DBP->Solution Check_Matrix Assess for Matrix Effects Check_Quench->Check_Matrix Optimize_GC Optimize GC Method (Column, Temp.) Check_Matrix->Optimize_GC Optimize_GC->Solution

References

Technical Support Center: Synthesis of Stable Bromamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Stable Bromamine Compounds. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of stable this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing stable this compound compounds?

A1: The synthesis of stable this compound compounds is primarily challenged by the inherent instability of the N-Br bond. Key difficulties include:

  • Decomposition: Bromamines can decompose via various pathways, including disproportionation and radical mechanisms. This is influenced by factors such as pH, temperature, light, and the presence of catalysts.

  • Side Reactions: Competing reactions, such as C-bromination of the organic scaffold, are common, especially with activated aromatic systems. Over-bromination, leading to di- or poly-brominated products, is also a frequent issue.[1]

  • Purification: The instability of many bromamines makes purification challenging. Standard techniques like column chromatography can sometimes lead to decomposition on the stationary phase.[2]

  • Handling and Storage: Due to their sensitivity, many this compound compounds require special handling and storage conditions to prevent degradation.

Q2: What factors contribute to the stability of this compound compounds?

A2: The stability of this compound compounds is influenced by several structural and environmental factors:

  • Molecular Structure: The presence of electron-withdrawing groups on the nitrogen atom, such as sulfonyl or acyl groups, generally increases the stability of the N-Br bond. Cyclic N-halamines are often more stable due to the absence of an α-hydrogen, which prevents dehydrohalogenation.[3]

  • pH: In aqueous solutions, pH is a critical factor. For instance, the overall rate of inorganic this compound decomposition is often slowed by increasing the pH.

  • Temperature: Lower temperatures are generally preferred for both the synthesis and storage of bromamines to minimize decomposition.

  • Light: Many N-Br compounds are light-sensitive and should be handled and stored in the dark to prevent photodecomposition.[4]

Q3: Which are the common brominating agents for the synthesis of bromamines, and what are their pros and cons?

A3: Several reagents can be used for N-bromination. The choice depends on the substrate and desired selectivity.

Brominating AgentProsCons
Bromine (Br₂) with base Readily available and inexpensive.Highly corrosive and toxic, can lead to over-bromination and side reactions.[5]
N-Bromosuccinimide (NBS) Solid, easier, and safer to handle than liquid bromine. Often provides good selectivity.[6]Can lead to radical side reactions (e.g., allylic or benzylic bromination).[7] Purification from succinimide byproduct can be challenging.[8]
Sodium hypobromite (NaOBr) Can be prepared in situ. Effective for N-bromination of sulfonamides.Requires careful temperature control during preparation and use.[9]

Q4: How can I purify my this compound product?

A4: Purification of bromamines requires careful consideration of their stability.

  • Recrystallization: This is the preferred method for solid, relatively stable bromamines. Choosing an appropriate solvent system is crucial.[8]

  • Aqueous Workup: For products soluble in organic solvents immiscible with water, washing with aqueous solutions can remove water-soluble byproducts like succinimide. Using a mildly basic solution (e.g., NaHCO₃) can help remove acidic impurities, but product stability under these conditions must be confirmed.[8]

  • Column Chromatography: This is a versatile method but can lead to decomposition for sensitive compounds. Using a less acidic stationary phase like neutral alumina or pre-treating silica gel with a base (e.g., triethylamine in the eluent) can mitigate this.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of N-Brominated Product
Possible Cause Troubleshooting Steps
Inactive Brominating Agent Use a fresh bottle of the brominating agent. If using NBS, it can be recrystallized from water to improve purity.[10]
Insufficiently Reactive Substrate For deactivated amines or amides, a stronger brominating agent or more forcing conditions may be needed. However, this increases the risk of side reactions.
Incorrect Stoichiometry Carefully control the stoichiometry of the brominating agent. An excess can lead to over-bromination, while too little will result in incomplete conversion.
Reaction Temperature Too Low Gradually increase the reaction temperature while monitoring the reaction by TLC to find the optimal balance between reaction rate and decomposition/side reactions.
Unfavorable pH (for aqueous reactions) Adjust the pH of the reaction mixture. For many N-brominations, slightly basic conditions are optimal.
Issue 2: Formation of Multiple Products (Isomers or Over-bromination)
Possible Cause Troubleshooting Steps
Highly Activating Group on Substrate The amino or amide group can strongly activate the aromatic ring, leading to multiple bromination sites.[1] Consider protecting the activating group to reduce its activating effect. For anilines, acetylation to form an acetanilide is a common strategy.[5]
Excess Brominating Agent Use a 1:1 or slightly higher molar ratio of the brominating agent to the substrate. Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low concentration.
Harsh Reaction Conditions Perform the reaction at a lower temperature (e.g., 0 °C).[1] Choose a milder brominating agent (e.g., NBS instead of Br₂).[1]
Solvent Effects The polarity of the solvent can influence regioselectivity. Experiment with different solvents, ranging from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., CH₂Cl₂, acetonitrile).
Issue 3: Product Degradation During Workup or Purification
Possible Cause Troubleshooting Steps
Sensitivity to Acid or Base Use a neutral workup procedure. Wash with water and brine. If an acidic byproduct needs to be removed, use a mild base like saturated sodium bicarbonate solution and work quickly at low temperatures.
Instability on Silica Gel Avoid column chromatography if possible and purify by recrystallization. If chromatography is necessary, consider using neutral or basic alumina as the stationary phase. Alternatively, deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.[2]
Thermal Instability Perform all workup and purification steps at low temperatures. Concentrate the product solution under reduced pressure at low temperatures (rotoevaporation with a cold water bath).
Photosensitivity Protect the reaction and the product from light by covering the glassware with aluminum foil.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Bromo-N-arylsulfonamides

This protocol is a general guideline for the N-bromination of arylsulfonamides using in situ generated sodium hypobromite.

Materials:

  • Arylsulfonamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Water

  • Ice bath

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide (2.2 equivalents) in water. Slowly add bromine (1.0 equivalent) dropwise to the cold NaOH solution while stirring vigorously. Maintain the temperature below 5 °C.

  • N-Bromination Reaction: Dissolve the arylsulfonamide (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane). To this solution, add the freshly prepared cold sodium hypobromite solution dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with cold water (2 x volume) and then with brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature.

  • Purification: The crude N-bromo-N-arylsulfonamide can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization Data for N-Bromo-p-toluenesulfonamide:

  • ¹H NMR (CDCl₃): δ 7.85 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 145.0, 140.0, 129.5, 128.0, 21.6.

Protocol 2: Synthesis of N-Bromobenzamide using Bromine and NaOH

This protocol describes the synthesis of an N-bromo aromatic amide.

Materials:

  • Benzamide

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve benzamide (1.0 equivalent) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • In a separate flask, prepare a cold solution of sodium hydroxide (1.1 equivalents) in water.

  • Slowly add the cold NaOH solution to the benzamide solution with vigorous stirring.

  • To this two-phase system, add a solution of bromine (1.05 equivalents) in dichloromethane dropwise over 30 minutes, keeping the temperature below 5 °C.

  • After addition, continue stirring at 0 °C for another hour.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with cold distilled water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-bromobenzamide can be purified by recrystallization.[11]

Note: N-bromo aromatic amides can be unstable and should be handled with care, stored in a cool, dark place, and used relatively quickly after preparation.[11]

Visualizations

logical_workflow cluster_start Start: N-Bromination Reaction cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multi_prod Solutions for Multiple Products cluster_solutions_degradation Solutions for Degradation cluster_end Desired Outcome start Initial Reaction Setup outcome Analyze Crude Reaction Mixture (TLC, NMR) start->outcome low_yield Low/No Yield outcome->low_yield Low Conversion multiple_products Multiple Products outcome->multiple_products Impure Product degradation Product Degradation outcome->degradation Product Loss success Successful Synthesis & Purification outcome->success High Yield & Purity check_reagents Check Reagent Activity/Purity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp adjust_stoich Adjust Stoichiometry low_yield->adjust_stoich protect_group Use Protecting Group multiple_products->protect_group mild_reagent Use Milder Reagent multiple_products->mild_reagent control_addition Control Reagent Addition multiple_products->control_addition change_solvent Change Solvent multiple_products->change_solvent neutral_workup Neutral Workup degradation->neutral_workup change_chrom Change Chromatography Conditions degradation->change_chrom low_temp Use Low Temperature degradation->low_temp protect_light Protect from Light degradation->protect_light check_reagents->start Re-run Reaction optimize_temp->start Re-run Reaction adjust_stoich->start Re-run Reaction protect_group->start Re-run Reaction mild_reagent->start Re-run Reaction control_addition->start Re-run Reaction change_solvent->start Re-run Reaction neutral_workup->success change_chrom->success low_temp->success protect_light->success

Caption: Troubleshooting workflow for N-bromination reactions.

experimental_workflow reagent_prep 1. Reagent Preparation (e.g., prepare NaOBr solution) addition 3. Controlled Addition (Add brominating agent dropwise) reagent_prep->addition reaction_setup 2. Reaction Setup (Dissolve substrate, cool to 0°C) reaction_setup->addition monitoring 4. Reaction Monitoring (TLC analysis) addition->monitoring monitoring->monitoring Incomplete workup 5. Workup (Quenching, extraction, washing) monitoring->workup Reaction Complete purification 6. Purification (Recrystallization or Chromatography) workup->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for this compound synthesis.

References

Optimizing pH for Effective Bromamine Disinfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing pH for effective bromamine disinfection in experimental settings. This compound disinfection is a critical process in various research and development applications, and achieving optimal efficacy is highly dependent on precise pH control. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers in overcoming common challenges and ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in this compound disinfection?

The pH of the solution dictates the equilibrium between different bromine and this compound species, each possessing distinct disinfection capabilities. The primary disinfecting species are hypobromous acid (HOBr) and bromamines (monothis compound, dithis compound, etc.). The relative concentrations of these species are pH-dependent. Optimizing the pH ensures the predominance of the most effective disinfecting species for the target microorganism. This compound disinfection is generally more effective over a wider and higher pH range compared to chloramine disinfection.[1]

Q2: What is the optimal pH range for this compound disinfection?

The most effective pH range for this compound disinfection is generally between 7.0 and 9.0.[2] Within this range, the formation of highly effective this compound species is favored. However, the optimal pH can vary depending on the specific microorganism, water matrix composition (e.g., presence of organic matter, ammonia concentration), and temperature.

Q3: How does the effectiveness of bromamines compare to free bromine (hypobromous acid)?

While hypobromous acid is a potent disinfectant, bromamines are also highly effective biocides.[1] In the presence of ammonia, bromine rapidly forms bromamines. A key advantage is that bromamines can be more stable than free bromine, providing a longer-lasting disinfectant residual.

Q4: Can I use the same pH for disinfecting bacteria and viruses with bromamines?

While the optimal pH range is generally similar, there can be slight variations. For instance, studies have shown effective poliovirus inactivation by bromine at both pH 7 and 9.[1] However, for bacterial spores, bromine has been found to be 3–4 times more effective at a lower pH.[1] Therefore, it is crucial to determine the optimal pH for each specific target microorganism.

Q5: How do I prepare a this compound stock solution for my experiments?

A common method for preparing a monothis compound (NH₂Br) stock solution involves mixing equal volumes of ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄) and hypobromous acid (HOBr) solutions. These stock solutions are typically prepared in a buffer, such as a pH 9 borate buffer, with a high N/Br molar ratio (e.g., 100:1 or 1000:1) to ensure the stability of the monothis compound.

Troubleshooting Guide

Problem Possible Cause (pH-Related) Recommended Solution
Low or inconsistent disinfection efficacy The pH of the experimental solution is outside the optimal range for the target microorganism, leading to the formation of less effective this compound species.Systematically test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) to determine the optimal pH for your specific experimental conditions. Ensure your buffer system has adequate capacity to maintain the target pH throughout the experiment.
Rapid decay of this compound residual The pH is too low, which can lead to the faster decomposition of certain this compound species. Conversely, very high pH can also affect stability. The stability of bromamines is a key factor in their effectiveness.Adjust the pH to the optimal range for this compound stability, which is often between 7.0 and 8.5. Monitor the this compound residual over time at different pH values to identify the most stable conditions.
Interference from water matrix components The pH can influence the reactivity of interfering substances in the water matrix, such as organic matter or other nitrogenous compounds, which can consume the this compound disinfectant.Characterize your water matrix. If high levels of organic matter are present, consider a pre-treatment step. Adjusting the pH might help to minimize side reactions, but this needs to be balanced with the optimal pH for disinfection.
Inaccurate measurement of this compound concentration The pH of the sample for measurement using the DPD method is not within the required range (typically 6.2-6.5), leading to inaccurate color development and readings.Before adding the DPD reagent, ensure the pH of the sample is adjusted to the appropriate range for the assay. Use a pH meter to verify.
Formation of undesirable disinfection byproducts (DBPs) The pH can influence the reaction pathways that lead to the formation of brominated DBPs.While optimizing for disinfection efficacy, it is also important to monitor for the formation of key DBPs. Adjusting the pH might be a strategy to minimize their formation, although this may require a trade-off with disinfection speed.

Quantitative Data on Disinfection Efficacy

The effectiveness of this compound disinfection is quantified by the log reduction of the target microorganism. The following table summarizes available data on the impact of pH on the inactivation of various microorganisms by bromine/bromamines.

MicroorganismDisinfectantpHConcentration (mg/L)Contact Time (min)Log ReductionReference
PoliovirusBromine72, 3, 530~1.0, ~2.0, ~3.0[1]
PoliovirusBromine92, 3, 530~1.0, ~2.0, ~3.0[1]
E. coliBCDMH*8.5Not specifiedNot specifiedMore effective than chlorine[3]
MS2 ColiphageBromine7.78~0.24 (residual)30~2.0 - 3.0[4]

*BCDMH (1-bromo-3-chloro-5,5-dimethylhydantoin) is a source of hypobromous acid.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Disinfection

This protocol outlines a method to determine the optimal pH for the inactivation of a target microorganism (e.g., E. coli) by bromamines.

Materials:

  • Target microorganism culture (e.g., E. coli suspension of known concentration)

  • This compound stock solution (e.g., pre-formed monothis compound)

  • Sterile buffered solutions at various pH values (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, 8.0, 8.5)

  • Sterile, demand-free water

  • Neutralizing solution (e.g., sodium thiosulfate)

  • Culture media for microbial enumeration (e.g., nutrient agar plates)

  • Spectrophotometer or colorimeter for measuring this compound concentration (DPD method)

  • pH meter

  • Sterile test tubes or vials

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare sterile buffered solutions at the desired pH values.

    • Prepare a fresh this compound stock solution and determine its concentration using the DPD method.

    • Prepare a sterile neutralizing solution.

  • Experimental Setup:

    • Set up a series of sterile test tubes for each pH to be tested.

    • In each tube, add the buffered solution of a specific pH.

  • Disinfection Assay:

    • Spike each tube with a known concentration of the target microorganism.

    • Initiate the disinfection by adding a predetermined concentration of the this compound stock solution to each tube. Start a timer immediately.

    • At specific time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes), take an aliquot from each tube and transfer it to a tube containing the neutralizing solution to stop the disinfection reaction.

  • Microbial Enumeration:

    • Perform serial dilutions of the neutralized samples.

    • Plate the dilutions onto the appropriate culture media.

    • Incubate the plates under optimal conditions.

    • Count the number of colonies (Colony Forming Units, CFUs) on the plates to determine the concentration of surviving microorganisms.

  • Data Analysis:

    • Calculate the log reduction in microbial concentration for each pH and time point using the formula: Log Reduction = log₁₀(N₀/N), where N₀ is the initial microbial concentration and N is the concentration at a given time point.

    • Plot the log reduction as a function of time for each pH.

    • Compare the inactivation rates at different pH values to determine the optimal pH for disinfection.

Protocol 2: Measurement of this compound Concentration (DPD Method)

The N,N-diethyl-p-phenylenediamine (DPD) method is a standard colorimetric method for measuring free and total bromine/bromamine concentrations.

Materials:

  • DPD reagent (powder or solution)

  • Phosphate buffer solution (to maintain pH 6.2-6.5)

  • Sample containing bromamines

  • Spectrophotometer or colorimeter with a filter for 515 nm

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Collect the water sample to be tested.

    • If necessary, adjust the pH of a small aliquot of the sample to between 6.2 and 6.5.

  • Color Development:

    • Add the DPD reagent to a known volume of the pH-adjusted sample in a cuvette.

    • Mix gently and allow the color to develop for the time specified by the reagent manufacturer (typically a few minutes). A pink to red color will form in the presence of bromamines.

  • Measurement:

    • Zero the spectrophotometer/colorimeter with a blank sample (reagent in demand-free water).

    • Measure the absorbance of the sample at 515 nm.

  • Concentration Determination:

    • Determine the this compound concentration from the absorbance reading using a calibration curve prepared with standards of known bromine concentration. The results are typically expressed as mg/L as Br₂.

Visualizations

Bromamine_Speciation Low_pH < 7 Neutral_pH 7 - 8.5 High_pH > 8.5 Br2 Bromine (Br2) HOBr Hypobromous Acid (HOBr) (Strong Disinfectant) Br2->HOBr + H2O OBr Hypobromite (OBr-) (Weaker Disinfectant) HOBr->OBr Increases with pH NH2Br Monothis compound (NH2Br) (Effective Disinfectant) HOBr->NH2Br + NH3 NH3 Ammonia (NH3) NHBr2 Dithis compound (NHBr2) (Effective Disinfectant) NH2Br->NHBr2 + HOBr

Caption: Chemical speciation of bromine and bromamines at different pH levels.

Experimental_Workflow Start Start: Prepare Reagents Setup Set up buffered solutions at various pH values Start->Setup Inoculate Inoculate with target microorganism Setup->Inoculate Disinfect Add this compound solution and start timer Inoculate->Disinfect Sample Take samples at defined time intervals Disinfect->Sample Neutralize Neutralize disinfectant Sample->Neutralize Enumerate Enumerate surviving microorganisms Neutralize->Enumerate Analyze Calculate log reduction and determine optimal pH Enumerate->Analyze End End Analyze->End

Caption: Experimental workflow for optimizing pH in this compound disinfection.

Troubleshooting_Logic Problem Low Disinfection Efficacy? Check_pH Is pH within optimal range (e.g., 7.0-9.0)? Problem->Check_pH Adjust_pH Adjust pH to optimal range and re-run experiment Check_pH->Adjust_pH No Check_Residual Is this compound residual stable? Check_pH->Check_Residual Yes Success Problem Resolved Adjust_pH->Success Investigate_Demand Investigate water matrix demand (e.g., organic matter) Check_Residual->Investigate_Demand No Check_Measurement Is DPD measurement pH correct? Check_Residual->Check_Measurement Yes Correct_Measurement Adjust sample pH before DPD measurement Check_Measurement->Correct_Measurement No Check_Measurement->Success Yes Correct_Measurement->Success

Caption: Troubleshooting decision tree for low this compound disinfection efficacy.

References

Technical Support Center: Bromamine-Based Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bromamine-based water treatment and disinfection.

Troubleshooting Guide

Issue 1: Rapid Loss of Bromine Residual

Question: We are observing a much faster decay of our total bromine residual than anticipated in our buffered experimental solution. What are the potential causes and how can we troubleshoot this?

Answer:

Rapid loss of bromine residual can be attributed to several factors related to the inherent instability of bromamines and the specific conditions of your experiment.

Potential Causes and Troubleshooting Steps:

  • High pH Levels: this compound stability is highly pH-dependent. At higher pH values, the equilibrium can shift, leading to faster decomposition.

    • Troubleshooting:

      • Verify the pH of your water matrix. Bromine is generally more effective as a sanitizer at higher pH levels compared to chlorine, but its stability can still be affected.[1]

      • Consider adjusting and tightly controlling the pH of your experimental setup to fall within the optimal range for this compound stability, typically between 7.5 and 9.0 for applications like cooling towers.[1]

  • Formation of Unstable this compound Species: The reaction of bromine with ammonia produces monothis compound, dithis compound, and trithis compound. Dithis compound, in particular, is less stable.

    • Troubleshooting:

      • Analyze the speciation of bromamines in your solution. The relative proportions of these species are influenced by the ammonia-to-bromine ratio and pH.[2]

      • Adjust the initial ammonia and bromine concentrations to favor the formation of more stable this compound species if your experimental goals allow.

  • Presence of Organic Nitrogen Compounds: Bromine reacts readily with organic nitrogen compounds (e.g., amino acids) to form organic bromamines, which can be less stable than inorganic bromamines.[2]

    • Troubleshooting:

      • Characterize the organic nitrogen content of your water source.

      • If possible, pretreat the water to remove organic nitrogen precursors before adding bromine.

  • Photodegradation: Bromamines can be susceptible to degradation by light, especially UV light.

    • Troubleshooting:

      • Conduct your experiments in amber glassware or under controlled lighting conditions to minimize photodegradation.

Issue 2: Inconsistent Disinfection Efficacy

Question: Our disinfection experiments with bromamines are yielding inconsistent log reduction values for the same microbial strain under seemingly identical conditions. What could be causing this variability?

Answer:

Inconsistent disinfection results often stem from subtle variations in experimental conditions that significantly impact the chemistry and biocidal activity of bromamines.

Potential Causes and Troubleshooting Steps:

  • Fluctuations in pH: The disinfection efficacy of bromine species is pH-dependent. Hypobromous acid (HOBr), the more potent disinfectant, is the predominant species at lower pH values.[3]

    • Troubleshooting:

      • Implement rigorous pH monitoring and control throughout your experiments. Even minor pH shifts can alter the equilibrium between HOBr and the less effective hypobromite ion (OBr-).

      • Ensure your buffer system is robust enough to handle any potential pH changes introduced by the addition of reagents.

  • Interference from Water Matrix Components: The presence of organic matter, ammonia, and other reducing agents in the water can consume the bromine residual, reducing the amount available for disinfection.

    • Troubleshooting:

      • Characterize the chemical composition of your water matrix, including Total Organic Carbon (TOC) and ammonia levels.

      • Consider using a synthetic, demand-free water for baseline experiments to isolate the effect of the disinfectant.

  • Microbial Aggregation: The presence of microbial aggregates can shield some cells from the disinfectant, leading to lower and more variable log inactivation rates.[3]

    • Troubleshooting:

      • Use techniques such as gentle sonication or vortexing to disperse microbial clumps before starting the disinfection experiment.

      • Verify the dispersal of your microbial suspension using microscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using bromamines for water treatment?

A1: The main limitations include the inherent instability of inorganic bromamines, leading to a less persistent disinfectant residual compared to chloramines.[2] Additionally, the reaction of bromine with natural organic matter can lead to the formation of brominated disinfection byproducts (Br-DBPs), which may be more cytotoxic and genotoxic than their chlorinated counterparts.[4][5]

Q2: How does pH affect the performance of this compound-based disinfection?

A2: pH is a critical factor. Bromine is effective over a broader pH range than chlorine.[1] At a pH of 8, over 80% of bromine is available as the effective disinfectant hypobromous acid (HOBr), whereas only about 20% of chlorine is available as hypochlorous acid.[1] However, the stability of bromamines themselves can be influenced by pH.

Q3: What are brominated disinfection byproducts (Br-DBPs) and why are they a concern?

A3: Br-DBPs are compounds formed when bromine reacts with natural organic matter present in the water.[5] These can include bromomethanes, bromoacetic acids, and bromoacetamides.[5] They are a concern because studies have shown that brominated DBPs can be more toxic than their chlorinated analogues.[4]

Q4: Can I use standard chlorine testing methods to measure bromine residuals?

A4: Many colorimetric methods used for chlorine, such as the DPD (N,N-diethyl-p-phenylenediamine) method, can be adapted for bromine determination.[6][7] However, it is crucial to use the correct reagents and calibration curves specifically for bromine. The presence of both chlorine and bromine can lead to interferences, and specific procedures are required to differentiate between them.[6]

Q5: How can the formation of brominated DBPs be minimized?

A5: Minimizing Br-DBP formation involves several strategies. One approach is to remove precursor organic matter from the water before disinfection. Another strategy involves optimizing the disinfection process itself, such as adjusting the disinfectant dose, contact time, and pH. In some advanced applications, adding a small dose of ammonia has been shown to inhibit the formation of bromate, a specific Br-DBP, during ozonation by forming bromamines.[8]

Data Presentation

Table 1: Effect of pH on the Disinfection Efficacy of Bromine

pHPredominant Bromine SpeciesRelative Disinfection Efficacy
6.0 - 7.5Hypobromous Acid (HOBr)High
> 8.5Hypobromite Ion (OBr-)Lower
Source: Adapted from WHO, 2018[3]

Table 2: Comparison of Bromine and Chlorine Efficacy at pH 8.0

Disinfectant% as Active Species (HOBr/HOCl) at pH 8.0
Bromine> 80%
Chlorine~ 20%
Source: IC Controls[1]

Experimental Protocols

Protocol 1: Determination of Total Bromine Residual using the DPD Colorimetric Method

1. Principle: Free and combined bromine (bromamines) react with DPD (N,N-diethyl-p-phenylenediamine) in a buffered solution to produce a red-violet color. The intensity of this color is proportional to the total bromine concentration and is measured spectrophotometrically.

2. Reagents:

  • DPD Indicator Solution

  • Phosphate Buffer Solution (pH 6.2-6.5)

  • Standard Bromine Solution (for calibration)

  • Ammonium sulfate (for total bromine determination)[9]

3. Procedure:

  • To 100 mL of the water sample, add 50 mg of ammonium sulfate, mix, and let it stand for 1 minute.[9]

  • Add 5 mL of DPD indicator solution and 5 mL of phosphate buffer to a clean cuvette.

  • Add the pre-treated sample to the cuvette and mix thoroughly.

  • Measure the absorbance at 552 nm within 1.5 minutes.[9]

  • Determine the bromine concentration from a previously prepared calibration curve using standard bromine solutions.

4. Notes:

  • Ensure the pH of the final solution is between 6.2 and 6.5.[6]

  • Temperature can affect the reaction; perform calibrations and sample measurements at the same temperature.

Protocol 2: General Procedure for Evaluating Disinfection Efficacy (Batch Experiment)

1. Principle: A known concentration of a test microorganism is exposed to a specific concentration of this compound for a defined contact time. The reduction in viable microorganisms is then quantified to determine the disinfection efficacy.

2. Materials:

  • Test microorganism culture (e.g., E. coli)

  • Sterile buffered dilution water

  • This compound stock solution of known concentration

  • Neutralizing solution (e.g., sodium thiosulfate)

  • Plating medium (e.g., nutrient agar)

  • Incubator

  • Spectrophotometer and other analytical equipment for bromine residual measurement.

3. Procedure:

  • Prepare a suspension of the test microorganism in sterile buffered water to a target density.

  • Add the this compound stock solution to the microbial suspension to achieve the desired initial disinfectant concentration. Start a timer immediately.

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 30 minutes), withdraw an aliquot of the sample.

  • Immediately add the aliquot to a tube containing a neutralizing solution to stop the disinfection reaction.

  • Perform serial dilutions of the neutralized sample in sterile buffered water.

  • Plate the dilutions onto the appropriate growth medium.

  • Incubate the plates at the optimal temperature for the microorganism.

  • After incubation, count the number of colonies (Colony Forming Units or CFUs) on the plates.

  • Calculate the log reduction in viable microorganisms for each time point compared to the initial concentration (time 0).

  • Concurrently, measure the bromine residual at each time point using a method like the DPD protocol.

Visualizations

Bromamine_Formation_Pathway Br2 Bromine (Br2) HOBr Hypobromous Acid (HOBr) Br2->HOBr + H2O H2O Water (H2O) NH2Br Monothis compound (NH2Br) HOBr->NH2Br + NH3 NH3 Ammonia (NH3) NHBr2 Dithis compound (NHBr2) NH2Br->NHBr2 + HOBr NBr3 Trithis compound (NBr3) NHBr2->NBr3 + HOBr

Caption: Formation pathway of inorganic bromamines in water.

Troubleshooting_Workflow Start Inconsistent Disinfection Results Check_pH Verify and Control pH Start->Check_pH Analyze_Matrix Characterize Water Matrix (TOC, NH3) Start->Analyze_Matrix Check_Aggregation Assess Microbial Aggregation Start->Check_Aggregation pH_Issue pH Fluctuation Check_pH->pH_Issue Matrix_Issue Interference Analyze_Matrix->Matrix_Issue Aggregation_Issue Cell Clumping Check_Aggregation->Aggregation_Issue Adjust_Buffer Adjust Buffer System pH_Issue->Adjust_Buffer Yes Pretreat_Water Use Demand-Free Water Matrix_Issue->Pretreat_Water Yes Disperse_Cells Disperse Microbial Suspension Aggregation_Issue->Disperse_Cells Yes Resolved Consistent Results Adjust_Buffer->Resolved Pretreat_Water->Resolved Disperse_Cells->Resolved

Caption: Troubleshooting workflow for inconsistent disinfection results.

References

troubleshooting bromamine acid synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of bromamine acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in this compound acid synthesis?

A1: The most frequently encountered impurities in this compound acid synthesis are the hydrolysis byproduct, 1-amino-4-hydroxy-anthraquinone-2-sulfonic acid, and the debromination byproduct, 1-amino-anthraquinone-2-sulfonic acid. Other potential impurities can arise from the starting materials or side reactions during the initial nitration and sulfonation steps of the anthraquinone core. Commercially available this compound acid sodium salt often has a purity of around 90%, with the primary contaminant being the debrominated derivative.[1]

Q2: My final product has a purplish tint instead of the expected reddish color. What is the likely cause?

A2: A purplish hue in the final product is a strong indicator of the presence of the hydrolysis byproduct, 1-amino-4-hydroxy-anthraquinone-2-sulfonic acid. This impurity, sometimes referred to as the "purple byproduct," forms when this compound acid is exposed to alkaline (high pH) conditions, leading to the nucleophilic substitution of the bromine atom by a hydroxyl group.[2]

Q3: I am observing a significant amount of debrominated impurity in my product. How can I minimize its formation?

A3: The formation of the debrominated impurity, 1-amino-anthraquinone-2-sulfonic acid, is often associated with elevated temperatures and prolonged reaction times during the synthesis. To minimize this side reaction, it is crucial to maintain strict temperature control throughout the process, particularly during the bromination step. Additionally, optimizing the reaction time to ensure complete consumption of the starting material without unnecessary heating can help reduce the formation of this impurity.

Q4: What is a typical yield and purity for this compound acid synthesis?

A4: The yield and purity of this compound acid can vary depending on the specific synthetic protocol and reaction conditions. However, well-optimized procedures can achieve high yields and purity. For example, some methods report yields exceeding 90% with purities of up to 99%.[1][3] A patented method involving sulfonation followed by bromination reports a yield of 91.80% with a purity of 92.2% as determined by HPLC.[4]

Data Presentation

Table 1: Typical Yield and Purity of this compound Acid Synthesis

ParameterValueSource
Purity (HPLC)92.2%[4]
Yield91.80%[4]
Purity (Commercial Salt)~90%[1]
Optimized Lab Synthesis Yield>90%[1][3]
Optimized Lab Synthesis Purity>99%[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

This protocol is for monitoring the progress of the bromination of 1-amino-anthraquinone-2-sulfonic acid to form this compound acid.

Materials:

  • TLC plates (Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: A mixture of o-xylene and acetone (e.g., 4:6 v/v)[2]

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

  • Visualization Reagent: 10% potassium hydroxide (KOH) solution in ethanol.

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • On the baseline of a TLC plate, spot the starting material (1-amino-anthraquinone-2-sulfonic acid), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and 366 nm and circle them with a pencil.

  • For further visualization, spray the plate with a 10% ethanolic KOH solution. Anthraquinone derivatives often appear as colored spots (red or yellow) on a blue background.[5]

  • The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling

This protocol provides a general framework for the analysis of this compound acid and its common impurities. Method optimization will be required for specific instrumentation.

Instrumentation and Columns:

  • HPLC system with a PDA or UV detector and coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Diluent: A mixture of water and acetonitrile.

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection:

    • UV/PDA: Monitor at 254 nm and 280 nm.

    • MS: Electrospray ionization (ESI) in negative ion mode. Scan a mass range of m/z 100-500. The deprotonated molecule [M-H]⁻ for this compound acid is expected at approximately m/z 380.9.[6]

Sample Preparation:

  • Accurately weigh a small amount of the this compound acid sample.

  • Dissolve the sample in the diluent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Bromamine_Acid_Synthesis_Pathway cluster_start Starting Materials cluster_sulfonation Sulfonation cluster_bromination Bromination 1_amino_anthraquinone 1-Aminoanthraquinone 1_amino_anthraquinone_2_sulfonic_acid 1-Aminoanthraquinone-2-sulfonic Acid 1_amino_anthraquinone->1_amino_anthraquinone_2_sulfonic_acid Sulfonation sulfonating_agent Sulfonating Agent (e.g., Oleum, Chlorosulfonic Acid) sulfonating_agent->1_amino_anthraquinone_2_sulfonic_acid bromamine_acid This compound Acid 1_amino_anthraquinone_2_sulfonic_acid->bromamine_acid Bromination bromine Bromine (Br2) bromine->bromamine_acid

Caption: Synthetic pathway of this compound acid.

Impurity_Formation cluster_hydrolysis Hydrolysis cluster_debromination Debromination Bromamine_Acid This compound Acid Hydrolysis_Impurity 1-Amino-4-hydroxy- anthraquinone-2-sulfonic acid Bromamine_Acid->Hydrolysis_Impurity Hydrolysis Debromination_Impurity 1-Aminoanthraquinone- 2-sulfonic acid Bromamine_Acid->Debromination_Impurity Debromination High_pH High pH (Alkaline) High_pH->Hydrolysis_Impurity High_Temp High Temperature High_Temp->Debromination_Impurity

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Start Impurity Detected in This compound Acid Synthesis Identify_Impurity Identify Impurity (TLC, HPLC-MS) Start->Identify_Impurity Hydrolysis_Impurity Hydrolysis Impurity (1-amino-4-hydroxy...) Identify_Impurity->Hydrolysis_Impurity Debromination_Impurity Debromination Impurity (1-aminoanthraquinone...) Identify_Impurity->Debromination_Impurity Control_pH Control Reaction pH (Avoid alkaline conditions) Hydrolysis_Impurity->Control_pH Yes Control_Temp Control Reaction Temperature (Avoid overheating) Debromination_Impurity->Control_Temp Yes Purify Purify Product (Recrystallization) Control_pH->Purify Optimize_Time Optimize Reaction Time Control_Temp->Optimize_Time Optimize_Time->Purify

Caption: Troubleshooting workflow for impurities.

References

Technical Support Center: Bromamine Stability in Distribution Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of bromamine decay in water distribution systems. It is intended for researchers, scientists, and water quality professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the use of bromamines as a secondary disinfectant in distribution systems.

Issue 1: Rapid and Unexplained Loss of this compound Residual

Q: My this compound residual is decaying much faster than anticipated after leaving the treatment plant. What are the potential causes and how can I diagnose the problem?

A: Rapid this compound decay is a common issue that can compromise disinfection efficacy. The causes can be broadly categorized as chemical or biological. Follow this diagnostic workflow to identify the root cause:

  • Verify Operational Parameters:

    • pH: Is the pH in the distribution system within the optimal range? this compound self-decomposition rates are influenced by pH, with lower rates observed between pH 6.0 and 8.5[1]. However, pH also affects other reactions, such as those catalyzed by metals[1]. A drop in pH within the distribution system can be an indicator of nitrification[2].

    • Temperature: Higher water temperatures accelerate both chemical decay reactions and microbial growth, leading to faster residual loss[2].

    • Water Age: Stagnation in low-flow areas or dead-end mains increases water age, allowing more time for decay reactions to occur and for biofilms to establish[2][3].

  • Investigate for Nitrification: Nitrification is a primary cause of unexpected disinfectant loss in chloraminated systems[4][5].

    • Test for Nitrite and Nitrate: The presence of nitrite (NO₂⁻) and a subsequent increase in nitrate (NO₃⁻) are hallmark indicators of nitrification[2][4]. Monitor these levels at various points in the distribution system.

    • Check for Ammonia Loss: Nitrifying bacteria consume free ammonia[5]. A decrease in free ammonia accompanied by an increase in nitrite indicates nitrification is occurring[6].

    • Measure Heterotrophic Plate Counts (HPC): An increase in general bacterial populations (HPCs) can signal a loss of biological stability and may correlate with the onset of nitrification[2].

  • Assess Chemical Demand:

    • Natural Organic Matter (NOM): Bromamines can react with NOM present in the water, contributing to disinfectant decay[7]. The character and concentration of NOM will affect the decay rate.

    • Metal Catalysis: The presence of metal ions, particularly copper (Cu(II)) from pipe corrosion, can significantly catalyze the decomposition of bromamines[1][8].

    • Pipe Material and Biofilm: Corrosion of pipe materials (like iron) and the presence of biofilms create a significant disinfectant demand[8][9]. Biofilms provide a habitat for nitrifying bacteria and consume disinfectant directly[3][8].

Logical Workflow for Troubleshooting this compound Decay

Bromamine_Decay_Troubleshooting start Rapid this compound Residual Loss Detected check_params Step 1: Verify Operational Parameters (pH, Temp, Water Age) start->check_params params_ok Parameters within Expected Range? check_params->params_ok adjust_params Action: Adjust Treatment (e.g., pH control) or System Operations (e.g., Flushing) params_ok->adjust_params No check_nitrification Step 2: Test for Nitrification (Measure Nitrite, Nitrate, Ammonia) params_ok->check_nitrification Yes end_review Continue Monitoring and Review Treatment Goals adjust_params->end_review nitrification_present Nitrification Indicators Present? check_nitrification->nitrification_present nitrification_control Action: Implement Nitrification Control Strategy (e.g., temporary chlorine burn, reduce ammonia) nitrification_present->nitrification_control Yes check_demand Step 3: Investigate System Demand (Test for Metals, Pipe Corrosion, Biofilm) nitrification_present->check_demand No nitrification_control->end_review demand_high System Demand Identified as High? check_demand->demand_high demand_control Action: Implement Demand Control (e.g., Corrosion Control, Pipe Cleaning, Enhanced NOM Removal) demand_high->demand_control Yes demand_high->end_review No demand_control->end_review

Caption: A step-by-step workflow for diagnosing the cause of rapid this compound residual decay.

Issue 2: Nitrification is Confirmed in the System

Q: Monitoring confirms that nitrification is occurring. What are the recommended strategies to control it?

A: Controlling nitrification requires a multi-faceted approach aimed at disrupting the activity of nitrifying bacteria.

  • Maintain an Effective Disinfectant Residual: The primary defense is a consistent and effective disinfectant residual. Ensure monochloramine levels are maintained throughout the distribution system, as its decay provides the ammonia that fuels nitrification[5][10]. A total chlorine residual of >2 mg/L is often recommended to inhibit bacterial growth[11].

  • Optimize Chlorine-to-Ammonia Ratio: The ratio of chlorine to ammonia-nitrogen (Cl₂:NH₃-N) by weight is critical. A ratio between 4.5:1 and 5:1 is typically recommended to minimize excess free ammonia while ensuring the formation of stable monochloramine[2].

  • System Flushing and Cleaning: Unidirectional flushing can remove sediments and disrupt biofilms that harbor nitrifying bacteria[3]. Cleaning storage tanks is also crucial to remove sediment and prevent stagnation.

  • Temporary Switch to Free Chlorine (Chlorine Burn): A planned, temporary conversion from chloramines to free chlorine is an effective method to inactivate nitrifying bacteria and oxidize nitrite. This must be carefully managed and communicated to the public.

  • Reduce Water Age: Minimize water detention times in storage tanks and distribution lines to limit the time available for bacterial growth[2]. This can be achieved by optimizing tank turnover and flushing dead-end mains[3].

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways for this compound decay?

A1: Bromamines, like chloramines, are inherently unstable[6]. Their decay in distribution systems occurs through several key pathways:

  • Auto-decomposition (Self-Decomposition): Bromamines can decay on their own without reacting with other substances. The rate of this self-decomposition is pH-dependent[1].

  • Reactions with Natural Organic Matter (NOM): Bromamines are reactive oxidants and can be consumed through reactions with various components of NOM present in the water[7].

  • Catalysis by Metal Ions: Divalent metal ions, especially Cu(II), can significantly enhance the decomposition rate of bromamines[1]. This is a concern in systems with copper piping.

  • Reaction with Nitrite: If nitrification is occurring, the resulting nitrite rapidly reacts with and consumes bromamines, accelerating disinfectant loss[5].

This compound Formation and Decay Pathways

Caption: Key pathways for the formation and subsequent decay of bromamines in drinking water.

Q2: How does nitrification lead to disinfectant decay?

A2: Nitrification is a two-step microbial process that consumes both ammonia and the disinfectant residual[4].

  • Step 1: Ammonia-Oxidizing Bacteria (AOB) convert free ammonia (NH₃), released from chloramine/bromamine decay, into nitrite (NO₂⁻)[5].

  • Step 2: Nitrite-Oxidizing Bacteria (NOB) then convert the nitrite into nitrate (NO₃⁻).

The nitrite produced in the first step is a powerful reducing agent that reacts quickly with the this compound residual, leading to a rapid drop in disinfectant concentration. This process creates a cycle where disinfectant decay releases ammonia, which fuels more nitrification, leading to further disinfectant loss[10].

The Nitrification Cycle in Distribution Systems

Nitrification_Cycle This compound This compound Residual Decay Natural Decay This compound->Decay Consumed by System Demand Ammonia Free Ammonia (NH₃) Decay->Ammonia Releases AOB Ammonia Oxidizing Bacteria (AOB) Ammonia->AOB Consumed by Nitrite Nitrite (NO₂⁻) AOB->Nitrite Produces Nitrite->this compound Chemically Reduces (Accelerates Decay) NOB Nitrite Oxidizing Bacteria (NOB) Nitrite->NOB Consumed by Nitrate Nitrate (NO₃⁻) NOB->Nitrate Produces (Stable End Product)

Caption: The microbial cycle of nitrification and its impact on this compound disinfectant residuals.

Quantitative Data on this compound Decay

The rate of this compound decay is highly dependent on water quality conditions. The data below illustrates the significant impact of a metal catalyst (Copper II) and provides a comparison with the baseline self-decomposition rate.

ConditionApparent Second-Order Rate Constant (M⁻¹s⁻¹)pHReference
Self-Decomposition of Bromamines0.36 ± 0.017.5[1]
Copper (II) - Catalyzed Decomposition2.31 ± 0.017.5[1]

This data highlights that the presence of Cu(II) can increase the this compound decomposition rate by more than six-fold under these specific conditions.

Experimental Protocols

Protocol 1: Jar Test for Assessing this compound Decay Rate

This protocol provides a standardized method for evaluating the rate of this compound decay in a water sample under controlled laboratory conditions, which can help diagnose stability issues.

Objective: To determine the first-order decay constant (k) for this compound in a specific water matrix.

Materials:

  • A series of glass jars or beakers (typically 1-2 L) with covers

  • Magnetic stirrer and stir bars

  • Stock this compound solution (synthesized as per established methods, e.g., by mixing ammonium chloride and hypobromite solutions[1])

  • Water sample from the distribution system (or a prepared synthetic water)

  • DPD colorimeter or spectrophotometer for measuring disinfectant residual

  • pH meter

  • Temperature-controlled environment (e.g., water bath or incubator)

Methodology:

  • Sample Preparation: Fill a set of jars with the water sample to be tested. Place a stir bar in each jar and allow the water to reach the desired experimental temperature.

  • pH Adjustment: Measure and, if necessary, adjust the pH of the water in each jar to the target value using dilute acid or base.

  • Spiking: Dose each jar with the this compound stock solution to achieve the desired initial concentration (e.g., 2.0 mg/L as Cl₂). Start a timer immediately after spiking.

  • Incubation: Cover the jars to prevent contamination and place them on a magnetic stirrer set to a slow, constant mixing speed to ensure homogeneity without excessive aeration. Maintain a constant temperature throughout the experiment.

  • Sampling and Measurement:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect a small aliquot from each jar.

    • Immediately measure the this compound residual using the DPD method.

    • Record the time, residual concentration, pH, and temperature for each measurement.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the this compound concentration (C) versus time (t).

    • If the decay follows first-order kinetics, the plot will be a straight line.

    • Perform a linear regression on the data. The decay rate constant (k) is the negative of the slope of this line. The equation is: ln(Cₜ) = ln(C₀) - kt, where Cₜ is the concentration at time t, and C₀ is the initial concentration.

    • The half-life (t₁/₂) of the this compound residual can be calculated as t₁/₂ = 0.693 / k.

References

Technical Support Center: Enhancing the Anti-inflammatory Effect of Bromamine T

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromamine T. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments aimed at enhancing the anti-inflammatory effects of this compound T.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound T exerts its anti-inflammatory effects?

A1: this compound T primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to hinder the nuclear translocation of the phosphorylated p65 subunit of NF-κB (Ser 536).[1] This inhibition leads to a downstream reduction in the transcription and secretion of pro-inflammatory cytokines.

Q2: How does the anti-inflammatory potency of this compound T compare to other compounds like taurine?

A2: Studies have shown that this compound T exhibits a superior anti-inflammatory effect compared to taurine at equivalent or even lower concentrations.[1][2] For instance, this compound T has been demonstrated to cause a more significant reduction in the mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-23, IL-18, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Q3: What are the optimal concentration ranges for this compound T in in vitro anti-inflammatory assays?

A3: The optimal concentration of this compound T can vary depending on the cell type and experimental conditions. However, studies have demonstrated significant anti-inflammatory effects in a concentration range of 0.1 mM to 1.75 mM in LPS-stimulated J774.A1 macrophages.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Is this compound T stable in cell culture media?

A4: this compound T is considered a stable active bromine compound, designed to overcome the instability of its precursor, N-bromotaurine (TauNHBr).[1] However, like many haloamine compounds, its stability can be influenced by factors such as pH and the presence of reducing agents. It is advisable to prepare fresh solutions of this compound T for each experiment to ensure consistent activity.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound T.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no anti-inflammatory effect observed. Compound Instability: this compound T solution may have degraded.Prepare fresh solutions of this compound T immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal Concentration: The concentration of this compound T may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.05 mM to 2 mM) to determine the optimal effective concentration for your cell line and experimental setup.
Cell Health: Poor cell viability or health can affect the cellular response to stimuli and inhibitors.Ensure cells are healthy, have a low passage number, and are plated at the correct density. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of this compound T to rule out cytotoxicity.
Ineffective Inflammatory Stimulus: The concentration or activity of the inflammatory stimulus (e.g., LPS) may be insufficient.Titrate the concentration of LPS to ensure a robust inflammatory response. Use a fresh, high-quality source of LPS.
High variability between experimental replicates. Inconsistent Cell Plating: Uneven cell distribution in multi-well plates.Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell monolayer.
Pipetting Errors: Inaccurate dispensing of this compound T, LPS, or other reagents.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents where possible to minimize pipetting variability.
Edge Effects in Plates: Evaporation from wells on the outer edges of the plate can lead to concentration changes.Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxic effects observed. High Concentration of this compound T: The concentration used may be toxic to the specific cell line.Perform a cytotoxicity assay (e.g., LDH release or Annexin V staining) to determine the non-toxic concentration range of this compound T for your cells.
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound T, the final concentration may be too high.Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effect of this compound T on the mRNA expression of pro-inflammatory cytokines in LPS-stimulated J774.A1 macrophages.

Table 1: Percentage Decrease in Pro-inflammatory Cytokine mRNA Levels with this compound T Treatment

Concentration of this compound TIL-1β mRNA Decrease (%)IL-23 mRNA Decrease (%)IL-18 mRNA Decrease (%)TNF-α mRNA Decrease (%)
0.1 mM51681556
0.3 mM59702579
0.5 mM59735083
1.0 mM60755789
1.75 mM81818196

Data adapted from a study on LPS-stimulated J774.A1 macrophages.[1]

Table 2: Comparison of the Effect of this compound T and Taurine on TNF-α mRNA Expression

TreatmentConcentrationTNF-α mRNA Decrease (%)
This compound T1.75 mM96
Taurine100 mM88
Taurine200 mM89

Data adapted from a study on LPS-stimulated J774.A1 macrophages.[1]

Experimental Protocols

Key Experiment: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effect of this compound T by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • J774.A1 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound T

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture J774.A1 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the macrophages in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound T Treatment: Prepare fresh solutions of this compound T in serum-free DMEM at various concentrations (e.g., 0.1, 0.5, 1.0, 1.75 mM). Remove the old medium from the cells and pre-treat them with the this compound T solutions for 1-2 hours. Include a vehicle control (medium without this compound T).

  • LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis in the supernatant).

  • Sample Collection:

    • For RNA analysis: After 6 hours, lyse the cells directly in the wells using the lysis buffer from an RNA extraction kit.

    • For protein analysis: After 24 hours, collect the cell culture supernatant and store it at -80°C until analysis.

  • Analysis:

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). Use appropriate housekeeping genes for normalization.

    • ELISA: Use commercial ELISA kits to quantify the concentration of secreted cytokines in the collected supernatants according to the manufacturer's instructions.

Visualizations

Signaling Pathway Diagram: Inhibition of NF-κB by this compound T

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB p_IkB P-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB p_NFkB P-NF-κB (p65) NFkB->p_NFkB Phosphorylation NFkB_IkB->NFkB Releases Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus p_NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) BromamineT This compound T BromamineT->p_NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound T.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Analysis Start Start: Culture Macrophages Seed Seed cells in 24-well plates (2x10^5 cells/well) Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Pretreat Pre-treat with this compound T (various concentrations) Adhere->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate (6h for RNA, 24h for protein) Stimulate->Incubate Collect_RNA Collect cell lysate for RNA Incubate->Collect_RNA Collect_Supernatant Collect supernatant for protein Incubate->Collect_Supernatant qPCR qRT-PCR for cytokine mRNA Collect_RNA->qPCR ELISA ELISA for cytokine secretion Collect_Supernatant->ELISA

Caption: Workflow for in vitro anti-inflammatory assays of this compound T.

References

Technical Support Center: Reducing the Toxicity of Brominated Byproducts in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the toxicity of brominated byproducts in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are brominated disinfection byproducts (Br-DBPs) and why are they a significant concern?

A1: Brominated disinfection byproducts (Br-DBPs) are chemical compounds formed when disinfectants like chlorine or chloramine react with naturally occurring organic matter and bromide ions in water.[1][2] These byproducts, which include bromomethanes, bromoacetic acids, and bromoacetamides, are a concern because they can be more toxic than their chlorinated counterparts.[1][2][3][4] Epidemiological studies have suggested a correlation between exposure to DBPs and adverse health effects, including bladder cancer.[2] Some brominated compounds are classified as possible human carcinogens.[2]

Q2: What are the primary methods for reducing the toxicity of brominated byproducts in a laboratory setting?

A2: The primary strategies for reducing Br-DBP toxicity focus on either removing the precursors before disinfection or removing the Br-DBPs after they are formed. Key methods include:

  • Adsorption: Utilizing materials like granular activated carbon (GAC) to physically adsorb Br-DBPs from the water.[5][6]

  • Advanced Oxidation Processes (AOPs): Employing highly reactive radicals, such as hydroxyl radicals (•OH), to degrade Br-DBPs into less toxic compounds.[7][8]

  • Nanotechnology: Using nanomaterials, such as nano-adsorbents and nano-photocatalysts, for the removal and degradation of these byproducts.[9][10][11]

Q3: How do I choose the most appropriate method for my experimental needs?

A3: The choice of method depends on several factors, including the specific Br-DBPs present, their concentration, the water matrix, and the experimental scale. The following decision tree can guide your selection:

Start Start: Select a Method for Reducing Br-DBP Toxicity High_Conc High Concentration of Known Br-DBPs? Start->High_Conc Adsorption Adsorption (e.g., Granular Activated Carbon) High_Conc->Adsorption Yes Complex_Mixture Complex Mixture of Unknown Byproducts? High_Conc->Complex_Mixture No End Implement and Optimize Selected Method Adsorption->End AOP Advanced Oxidation Processes (AOPs) Complex_Mixture->AOP Yes Low_Conc Low Concentration or Targeted Removal? Complex_Mixture->Low_Conc No AOP->End Nano Nanotechnology-based Methods Low_Conc->Nano Yes Low_Conc->End No Nano->End

Caption: Decision tree for selecting a Br-DBP toxicity reduction method.

Q4: What analytical methods are recommended for detecting and quantifying brominated byproducts?

A4: Several analytical methods are available, with the choice depending on the target analytes and required sensitivity. Common techniques include:

  • Ion Chromatography (IC): Used for the analysis of inorganic DBPs like bromate, as outlined in EPA Methods 300.0 and 300.1.[12]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): Standard methods for volatile DBPs like trihalomethanes.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Effective for detecting polar and non-volatile Br-DBPs.[13][14] For instance, electrospray ionization-triple quadrupole mass spectrometry (ESI-tqMS) can be used for the fast, selective detection of polar brominated compounds.[13]

Troubleshooting Guides

Granular Activated Carbon (GAC) Adsorption
Issue Possible Cause(s) Troubleshooting Steps
Low removal efficiency of bromate (BrO₃⁻). 1. Insufficient Empty Bed Contact Time (EBCT). 2. Competition from other anions in the water matrix. 3. GAC saturation.1. Increase the EBCT by slowing the flow rate or increasing the carbon bed depth. The removal capacity of GAC for both bromide and bromate increases with a longer EBCT.[5] 2. Pre-treat the sample to remove competing ions if possible. Removal efficiency is often higher in purer water.[5][6] 3. Regenerate or replace the GAC.
Decreased removal of organic Br-DBPs. 1. Pore blockage by natural organic matter (NOM). 2. GAC has reached its adsorption capacity.1. Consider a pre-treatment step to reduce NOM concentration. 2. Replace the GAC. Regular replacement is crucial for maintaining filter efficacy.[15]
Bromide ion (Br⁻) leaching from the GAC. The GAC may have been exhausted and is now desorbing previously adsorbed bromide.Immediately replace the GAC. Monitor the effluent for bromide concentration to determine the breakthrough point for future experiments.
Advanced Oxidation Processes (AOPs)
Issue Possible Cause(s) Troubleshooting Steps
Incomplete degradation of target Br-DBPs. 1. Insufficient generation of hydroxyl radicals (•OH). 2. Scavenging of radicals by non-target compounds in the water matrix.1. Optimize the AOP parameters. For UV/H₂O₂, increase the UV intensity or H₂O₂ concentration. For O₃/H₂O₂, adjust the ozone and hydrogen peroxide dosages. 2. Characterize the water matrix for radical scavengers like natural organic matter and adjust treatment parameters accordingly.
Formation of new, potentially more toxic byproducts. Incomplete oxidation of the parent Br-DBPs or reactions with other matrix components.1. Adjust the oxidant dose and reaction time to promote complete mineralization to CO₂, H₂O, and bromide. 2. Use a downstream treatment step, like GAC adsorption, to remove any newly formed byproducts.
Increased bromate formation during ozonation-based AOPs. The oxidation of bromide by both ozone and hydroxyl radicals can lead to bromate formation.[16][17]Adding hydrogen peroxide can help reduce bromate formation by reducing hypobromous acid/hypobromite, key intermediates in bromate formation.[16] However, the H₂O₂:O₃ ratio must be carefully controlled.[17]

Quantitative Data Summary

The following tables summarize the performance of various methods in reducing brominated compounds.

Table 1: Granular Activated Carbon (GAC) Performance for Bromide and Bromate Removal

Water TypeAnalyteEBCT (min)Removal Rate (%)Reference
Mineral WaterBromide (Br⁻)5up to 74.9%[5]
Ultrapure WaterBromide (Br⁻)5up to 91.2%[5]
Mineral WaterBromate (BrO₃⁻)5up to 94.4%[5]
Ultrapure WaterBromate (BrO₃⁻)5up to 98.8%[5]
Pilot-scaleBromide (Br⁻)N/Amin. 38.5%[6]
Pilot-scaleBromate (BrO₃⁻)N/Amin. 73.2%[6]
Standard GACBromate (BrO₃⁻)N/Aavg. 51.6%[18]
Biological GACBromate (BrO₃⁻)N/Aup to 71.1%[18]

Table 2: Electroadsorption Performance for Bromide Removal

TreatmentVoltage (V)Contact Time (h)Bromide Removal (%)Reference
Adsorption (no voltage)0129%[19]
Electroadsorption3146%[19]

Experimental Protocols & Workflows

Protocol 1: Evaluating Br-DBP Removal by Granular Activated Carbon (GAC)

This protocol outlines a bench-scale column experiment to assess the efficacy of GAC for removing a target Br-DBP.

  • Preparation:

    • Select a specific type of GAC.

    • Prepare a stock solution of the target Br-DBP (e.g., dibromoacetic acid) in deionized water at a known concentration.

    • Pack a glass column with a known amount of GAC to achieve a desired bed depth.

  • Experimental Setup:

    • Pump the Br-DBP solution through the GAC column at a constant flow rate to achieve a specific Empty Bed Contact Time (EBCT).

    • Collect effluent samples at regular time intervals.

  • Analysis:

    • Analyze the concentration of the Br-DBP in the influent and effluent samples using an appropriate analytical method (e.g., LC/MS).

    • Calculate the removal efficiency at each time point.

    • Plot the ratio of effluent to influent concentration (C/C₀) versus time to determine the breakthrough curve of the GAC.

  • Workflow Diagram:

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Br-DBP Stock Solution B Pack GAC Column A->B C Pump Solution Through Column B->C D Collect Effluent Samples Periodically C->D E Analyze Samples (e.g., LC/MS) D->E F Calculate Removal Efficiency E->F G Plot Breakthrough Curve F->G

Caption: Experimental workflow for GAC column studies.
Protocol 2: General Procedure for a UV/H₂O₂ Advanced Oxidation Process

This protocol describes a batch experiment to degrade Br-DBPs using a UV/H₂O₂ AOP.

  • Preparation:

    • Prepare an aqueous solution containing the target Br-DBP at a known initial concentration.

    • Determine the optimal concentration of hydrogen peroxide (H₂O₂) based on literature or preliminary experiments.

  • Experimental Setup:

    • Place the solution in a temperature-controlled photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp).

    • Add the predetermined amount of H₂O₂ to the solution and mix thoroughly.

    • Turn on the UV lamp to initiate the reaction.

  • Sampling and Analysis:

    • Withdraw aliquots of the solution at specific time intervals.

    • Immediately quench the reaction in the aliquots (e.g., by adding sodium thiosulfate) to stop further degradation.

    • Analyze the concentration of the parent Br-DBP and identify potential degradation products using methods like GC/MS or LC/MS.

    • Calculate the degradation rate of the target Br-DBP.

Formation Pathway of Brominated Disinfection Byproducts

The formation of Br-DBPs is a complex process initiated by the reaction of disinfectants with bromide and natural organic matter.

Disinfectant Disinfectant (e.g., Chlorine) ReactiveBromo Reactive Bromo Species (e.g., HOBr) Disinfectant->ReactiveBromo Oxidizes Bromide Bromide Ion (Br⁻) in Source Water Bromide->ReactiveBromo NOM Natural Organic Matter (NOM) BrDBPs Brominated Disinfection Byproducts (Br-DBPs) NOM->BrDBPs ReactiveBromo->BrDBPs Reacts with

Caption: Simplified formation pathway of Br-DBPs.

References

Technical Support Center: Optimization of Bromamine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and handling of bromamines.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during bromamine formation experiments.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Incorrect Reagent Ratio: The molar ratio of the bromine source to the amine source is critical for efficient this compound formation. An inappropriate ratio can lead to the formation of undesired di- or tri-brominated species or leave unreacted starting materials.

    • Solution: Carefully control the stoichiometry of your reactants. A large bromine to ammonia ratio is often necessary to isolate monothis compound.[1] It is recommended to perform small-scale trials to determine the optimal ratio for your specific substrates and conditions.

  • Suboptimal pH: The formation and stability of bromamines are highly pH-dependent.[1][2]

    • Solution: Monitor and adjust the pH of the reaction mixture. The optimal pH range for monothis compound formation is typically between 6.7 and 9.5.[1] Use appropriate buffer systems, such as phosphate buffers, to maintain a stable pH throughout the reaction.[2] However, be aware that some buffer components can influence the reaction rate.[2]

  • Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures.

    • Solution: While low temperatures can sometimes be used to control selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. Refer to established protocols for recommended temperature ranges for your specific reaction.

  • Poor Mixing: Inefficient mixing of reagents can lead to localized high concentrations and the formation of byproducts.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For biphasic reactions, consider using a phase transfer catalyst or mechanical homogenization.

Problem 2: Rapid Decomposition of this compound Product

Possible Causes and Solutions:

  • pH Instability: As mentioned, pH is crucial not only for formation but also for the stability of bromamines.[2][3]

    • Solution: Maintain the optimal pH for the stability of your target this compound species. Monothis compound decomposition is influenced by pH, with different decomposition pathways dominating at different pH values.[4]

  • Presence of Catalysts: Certain metal ions, such as Cu(II), can significantly accelerate the decomposition rate of bromamines.[5]

    • Solution: Use high-purity reagents and solvents. If metal contamination is suspected, consider using a chelating agent to sequester the metal ions.

  • Photodecomposition: Some this compound species may be sensitive to light.

    • Solution: Protect the reaction mixture from light by using amber glassware or by covering the reaction vessel with aluminum foil.

  • Excess Reactants: The presence of excess ammonia or bromide can influence the decomposition kinetics of bromamines.[2]

    • Solution: Optimize the reactant stoichiometry to minimize the concentration of residual reactants after the formation of the desired product.

Problem 3: Formation of Undesired Byproducts (e.g., Dithis compound, Trithis compound)

Possible Causes and Solutions:

  • Incorrect Bromine to Amine Ratio: An excess of the brominating agent is a common cause of over-bromination.

    • Solution: Carefully control the addition of the bromine source. A slow, dropwise addition can help to maintain a low instantaneous concentration of the brominating agent and favor the formation of the mono-substituted product.

  • Suboptimal pH: The speciation of bromamines is highly dependent on pH.[5] Lower pH values (below 6) can favor the formation of dithis compound.[1]

    • Solution: Maintain the pH within the optimal range for the desired this compound species.

  • High Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions and the formation of multiple brominated products.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for optimizing this compound yield?

The most critical parameters for optimizing this compound yield are the molar ratio of reactants (bromine source to amine), pH, temperature, and reaction time.[1][2] The interplay between these factors is complex, and optimization often requires a systematic approach, such as a Design of Experiments (DoE).

Q2: How can I accurately quantify the concentration of my this compound product?

Quantifying bromamines can be challenging due to their inherent instability.[5] Common methods include:

  • UV-Visible Spectrophotometry: This is a rapid method, but it may suffer from interference from other species in the reaction mixture.[3]

  • Membrane Introduction Mass Spectrometry (MIMS): MIMS is a more specific and sensitive technique for differentiating and quantifying various chloramine and this compound species.[6][7]

  • Colorimetric Methods: Reagents like DPD (N,N-diethyl-p-phenylenediamine) can be used for the determination of total bromine and bromamines.[8]

Q3: What are the primary safety precautions I should take when working with this compound synthesis?

  • Handling of Bromine: Elemental bromine is highly toxic and corrosive.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Have a neutralizing agent, such as sodium thiosulfate solution, readily available in case of a spill.[9]

  • Inert Atmosphere: Some reactions for this compound formation may be sensitive to air or moisture.[12] In such cases, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ventilation: Ensure adequate ventilation to prevent the buildup of potentially harmful vapors.[10]

Q4: Can buffer components affect my reaction?

Yes, buffer components can influence the kinetics of this compound formation and decomposition. For example, phosphate buffers have been shown to affect the decay rate of bromochloramine.[2] It is important to select a buffer system that is compatible with your reaction and to be aware of its potential catalytic effects.[4][13]

Data Presentation

Table 1: Influence of Reactant Concentration on Monothis compound Yield

Bromine Water (M)Ammonium Hydroxide (M)Yield (%)Reference
0.015.0036[1]

Note: The yield is based on the "Drip" method of addition.[1]

Table 2: Factors Affecting this compound Formation and Stability

ParameterEffectReference
pH Decreasing pH increases monochloramine decay rate. Speciation of bromamines is highly pH-dependent.[2][5]
Bromide Ion Concentration Increasing bromide ion concentration increases monochloramine decay rate.[2]
Ammonia Concentration Excess ammonia can affect the maximum bromochloramine concentration reached.[2]
Phosphate Buffer Concentration Increasing phosphate concentration can decrease the maximum bromochloramine concentration.[2]
Temperature Influences reaction kinetics and selectivity.[12]
Metal Ions (e.g., Cu(II)) Can catalyze the decomposition of bromamines.[5]

Experimental Protocols

Protocol 1: Synthesis of Monothis compound (NH₂Br)

This protocol is adapted from the literature for the synthesis of monothis compound for experimental use.[1]

Materials:

  • Bromine water (OBr⁻/Br₂, e.g., 0.188 M)

  • Ammonium hydroxide (NH₄OH, e.g., 14.8 M)

  • Milli-Q water (or equivalent high-purity water)

  • Perchloric acid (HClO₄) or Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare aqueous solutions of bromine water and ammonium hydroxide of the desired concentrations using Milli-Q water.

  • In a beaker with constant stirring, mix the bromine water and ammonium hydroxide solutions in a 2:1 mole ratio of bromine water to ammonium hydroxide.

  • Dilute the resulting solution with Milli-Q water to achieve the desired final concentration of monothis compound (e.g., 3-7 mM).

  • Measure the pH of the solution and adjust as necessary using dilute HClO₄ or NaOH.

  • Use the freshly prepared monothis compound solution for subsequent reactions or analysis. Due to the instability of bromamines, it is recommended to prepare the solution immediately before use.

Protocol 2: Quantification of Bromamines using a Colorimetric Method (DPD)

This protocol provides a general outline for the determination of total bromine and bromamines using the DPD method.[8]

Materials:

  • DPD indicator solution

  • Phosphate buffer solution (pH 6.2-6.5)

  • Potassium iodide (KI), crystal

  • Sodium arsenite solution (0.5%)

  • Spectrophotometer

Procedure:

  • To determine total bromine plus free chlorine: a. To a clean cuvette, add 5 mL of DPD indicator and 5 mL of the phosphate buffer. b. Add 100 mL of the sample containing this compound and mix thoroughly. c. Measure the absorbance at the appropriate wavelength after 1.5 minutes.

  • To determine total bromine and total chlorine: a. To the sample from the previous step, add a small crystal of potassium iodide. b. Mix until the KI is dissolved. c. Measure the absorbance again after 5 minutes.

  • Construct a calibration curve using standards of known bromine concentration to determine the concentration in your sample.

Mandatory Visualizations

experimental_workflow prep Reagent Preparation (Bromine Source, Amine Source, Buffer) reaction This compound Formation (Controlled Temp, pH, Stirring) prep->reaction Add Reagents quench Reaction Quenching (e.g., Sodium Thiosulfate) reaction->quench Stop Reaction extraction Product Extraction (Organic Solvent) quench->extraction Isolate Product waste Waste Neutralization & Disposal quench->waste analysis Analysis (Spectrophotometry, MIMS, etc.) extraction->analysis Quantify Product extraction->waste troubleshooting_low_yield start Low this compound Yield check_ratio Verify Reactant Stoichiometry start->check_ratio check_ph Measure and Adjust pH start->check_ph check_temp Check Reaction Temperature start->check_temp check_mixing Ensure Efficient Stirring start->check_mixing solution_ratio Optimize Reactant Ratio check_ratio->solution_ratio Incorrect? solution_ph Use Appropriate Buffer check_ph->solution_ph Suboptimal? solution_temp Adjust Temperature check_temp->solution_temp Too Low? solution_mixing Improve Agitation check_mixing->solution_mixing Inefficient?

References

Bromamine Quantification Methods: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying bromamines. The following information addresses common interference issues and offers detailed experimental protocols and data to ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for bromamine quantification?

A1: The primary methods for quantifying bromamines include colorimetric techniques, such as the DPD (N,N-diethyl-p-phenylenediamine) method, Membrane Introduction Mass Spectrometry (MIMS), and UV-Vis Spectroscopy. Each method has its advantages and is susceptible to different types of interferences.

Q2: What are the main substances that interfere with this compound quantification?

A2: Common interferents include other haloamines (e.g., monochloramine, dichloramine, bromochloramine), other oxidizing agents (e.g., free chlorine, ozone, hydrogen peroxide), oxidized manganese, and high concentrations of organic matter. The specific impact of these substances varies depending on the analytical method used.

Q3: How does monochloramine interfere with the DPD method for this compound analysis?

A3: Monochloramine can cause a positive interference in the DPD test for free bromine/chlorine through a phenomenon known as "breakthrough," where it slowly reacts with the DPD reagent.[1] This can lead to a gradual increase in the measured absorbance and an overestimation of the this compound concentration. To minimize this, it is crucial to take readings within a short, specified timeframe after reagent addition.[2][3]

Q4: Can high concentrations of this compound or other halogens affect DPD measurements?

A4: Yes, high concentrations of bromine (above 20 ppm) or chlorine (above 10 ppm) can bleach the pink color of the oxidized DPD indicator, leading to falsely low readings.[2][4] If bleaching is suspected, diluting the sample is the recommended course of action.[2]

Q5: How can I address interference from oxidized manganese in my DPD measurements?

A5: Oxidized manganese reacts with DPD to produce a color similar to that of halogens, resulting in a positive interference. This interference can be corrected for by treating a separate aliquot of the sample with potassium iodide and sodium arsenite. This procedure removes the halogen residual, allowing for the measurement of the manganese interference alone, which can then be subtracted from the total reading.[5][6] Alternatively, the indophenol method can be used as it is not susceptible to manganese interference.[7][8]

Q6: What are the primary challenges when using UV-Vis Spectroscopy for mixed haloamine samples?

A6: The main challenge with UV-Vis spectroscopy is the overlapping absorbance spectra of different haloamine species (e.g., monothis compound, dithis compound, monochloramine).[5] This makes it difficult to distinguish and quantify individual species in a mixture without using deconvolution algorithms.

Q7: How does Membrane Introduction Mass Spectrometry (MIMS) overcome some of the limitations of other methods?

A7: MIMS is a highly specific and sensitive technique that can differentiate between various haloamine species based on their mass-to-charge ratios (m/z).[6][9][10] This allows for the individual quantification of compounds like monothis compound, dithis compound, and bromochloramine in a complex mixture, which is challenging for colorimetric and UV-Vis methods.[9][10]

Troubleshooting Guides

Issue 1: Inaccurate or Drifting Readings with DPD Method
Symptom Possible Cause Troubleshooting Step
Reading continuously increases over time.Monochloramine "breakthrough" interference.[1]Take the reading within 30-60 seconds of adding the DPD reagent.[2][3]
Falsely high readings in known low-bromamine samples.Presence of other oxidants (e.g., free chlorine, manganese).For manganese, use the potassium iodide/sodium arsenite correction method. For other oxidants, consider an alternative analytical method like MIMS.
No color development or a pale color in a sample expected to have high this compound levels.Bleaching of the DPD indicator due to high halogen concentration.[2][4]Dilute the sample with halogen-demand-free water and re-analyze. Multiply the result by the dilution factor.[2]
Falsely high combined chlorine/bromine readings.Interference from non-chlorine oxidizers like potassium monopersulfate.[4]If potassium monopersulfate is used, test free chlorine/bromine before its addition and wait at least 12 hours post-addition for subsequent testing.[4]
Issue 2: Difficulty in Quantifying Specific Bromamines in a Mixture
Symptom Possible Cause Troubleshooting Step
Inability to distinguish between monothis compound and dithis compound using UV-Vis.Overlapping absorbance spectra of the different haloamine species.[5]Employ spectral deconvolution techniques or use a more specific method like MIMS.
Interference in monothis compound (NH₂Br) signal in MIMS analysis.Fragmentation of dithis compound (NHBr₂) or bromochloramine (NHBrCl) in the mass spectrometer.[6][9][11]Quantify the interfering species (NHBr₂ and NHBrCl) and subtract their fragment contributions from the NH₂Br signal.[6][9][11]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different this compound quantification methods.

Table 1: Detection Limits of Various Haloamines using MIMS

AnalyteMass-to-Charge Ratio (m/z)Detection Limit (mg/L as Cl₂)
Monochloramine (NH₂Cl)530.034
Dichloramine (NHCl₂)850.034
Monothis compound (NH₂Br)970.10
Dithis compound (NHBr₂)1750.12
Bromochloramine (NHBrCl)1310.36
Data sourced from Allard et al. (2021).[6][9]

Table 2: Comparison of DPD and Indophenol Methods in the Presence of Interferences

Method Interference Observation Recommendation
DPDManganese (0.2 - 0.4 mg/L)Significant over-estimation of free halogen residual.Use the indophenol method or apply the arsenite correction to the DPD reading.[7]
DPDMonochloramineUnstable color development with a slow, continuous increase in reading.[8]Take readings within 60 seconds or use the indophenol method.[8]
IndophenolManganeseNo significant interference.Recommended for samples containing manganese.[7][8]
IndophenolMonochloramineA sample blank is used to compensate for monochloramine present in the original sample.[8]Suitable for use in chloraminated systems.

Experimental Protocols

Protocol 1: DPD Colorimetric Method for Total Bromine

1. Sample Preparation:

  • Collect the sample in a clean glass vial.

  • If the sample is turbid, filter it through a 0.45 µm filter.[12]

  • Ensure the sample pH is between 4 and 8. Adjust with dilute sulfuric acid or sodium hydroxide if necessary.[12]

2. Measurement:

  • To a clean cuvette, add the sample volume specified by the test kit manufacturer (typically 10 mL).

  • Add the contents of one DPD Total Chlorine/Bromine reagent packet.

  • Cap the cuvette and invert several times to mix until the powder is fully dissolved.

  • Allow for a 3-minute reaction time for total bromine.

  • Place the cuvette in a calibrated colorimeter or spectrophotometer and measure the absorbance at 515 nm.

  • Convert the absorbance reading to concentration using a calibration curve prepared with standards of known bromine concentration.

3. Conversion from Chlorine to Bromine:

  • If using a test kit calibrated for chlorine, multiply the result in ppm by 2.25 to obtain the concentration of bromine in ppm.[10]

Protocol 2: Correction for Manganese Interference in DPD Method

1. Initial Measurement (A):

  • Follow the DPD method protocol as described above to measure the total oxidant concentration (Bromine + Manganese).

2. Interference Measurement (B):

  • Take a fresh 25 mL of the same sample.

  • Add 3 drops of potassium iodide solution (30 g/L). Mix and wait for 1 minute.

  • Add 3 drops of sodium arsenite solution (5 g/L) and mix. This will remove the bromine, leaving only the oxidized manganese.[6]

  • Add the DPD reagent and measure the absorbance as per the standard protocol. This reading corresponds to the manganese interference.

3. Calculation:

  • True Bromine Concentration = Reading A - Reading B.

Protocol 3: MIMS Analysis of Haloamines

1. Instrument Setup:

  • Set the MIMS inlet membrane temperature to 40°C.[9]

  • Set the sample injection flow rate to approximately 2.2 mL/min.[9]

  • Allow the instrument to stabilize by running a blank (deionized water) to establish a baseline.

2. Ion Selection:

  • Program the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for the haloamines of interest (see Table 1).

3. Sample Introduction:

  • Introduce the aqueous sample into the MIMS system. The volatile haloamines will pass through the membrane into the mass spectrometer.

4. Data Acquisition and Analysis:

  • Collect the ion signal data for each selected m/z.

  • For quantifying monohaloamines in the presence of dihaloamines, develop interference calibration curves to subtract the contribution of fragment ions from the dihaloamines to the monohaloamine signals.[2]

  • Quantify the concentration of each haloamine using calibration curves generated from standards of known concentrations.

Visualizations

Experimental_Workflow_DPD_Manganese_Correction cluster_step1 Step 1: Total Oxidant Measurement cluster_step2 Step 2: Manganese Interference Measurement cluster_step3 Step 3: Calculation A Sample B Add DPD Reagent A->B C Measure Absorbance (Reading A) [Bromine + Mn] B->C H True Bromine = Reading A - Reading B C->H Value from Step 1 D Fresh Sample E Add KI, then Sodium Arsenite D->E F Add DPD Reagent E->F G Measure Absorbance (Reading B) [Mn only] F->G G->H Value from Step 2

Caption: Workflow for DPD measurement with manganese correction.

Interference_Pathways_in_Bromamine_Quantification cluster_methods Quantification Methods cluster_interferents Interfering Substances DPD DPD Colorimetric MIMS MIMS UV_Vis UV-Vis Spectroscopy Chloramines Chloramines Chloramines->DPD Breakthrough Manganese Oxidized Manganese Manganese->DPD False Positive Other_Oxidants Other Oxidants (O₃, H₂O₂, Free Cl₂) Other_Oxidants->DPD False Positive Haloamine_Fragments Haloamine Fragments Haloamine_Fragments->MIMS Signal Interference Spectral_Overlap Spectral Overlap Spectral_Overlap->UV_Vis Inaccurate Quantification

Caption: Common interferences in this compound quantification methods.

References

Technical Support Center: Bromamine Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of bromamine acid.

Troubleshooting Low Yield: A Logical Approach

Low yields can occur at multiple stages of this compound acid synthesis. This workflow helps diagnose the potential source of the issue.

G start Low Final Yield of This compound Acid check_purity Analyze Purity of Starting Materials & Intermediates (TLC, HPLC) start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Low conversion of starting material side_products Significant Side Products? check_purity->side_products Multiple spots/peaks observed loss_workup Product Loss During Workup/Purification? check_purity->loss_workup Good conversion, but low isolated yield opt_conditions Optimize Reaction Conditions: - Temperature - Time - Molar Ratios incomplete_reaction->opt_conditions reagent_quality Verify Reagent Quality (e.g., moisture-sensitive reagents) incomplete_reaction->reagent_quality control_temp Improve Temperature Control side_products->control_temp adjust_stoichiometry Adjust Stoichiometry to Minimize Side Reactions side_products->adjust_stoichiometry ph_control Ensure Proper pH Control (especially in bromination) side_products->ph_control opt_crystallization Optimize Crystallization - Solvent System - Cooling Rate loss_workup->opt_crystallization improve_transfer Improve Transfer Techniques (rinse glassware thoroughly) loss_workup->improve_transfer

Caption: Troubleshooting workflow for low this compound acid yield.

Frequently Asked Questions (FAQs)

Section 1: Sulfonation of 1-Aminoanthraquinone

Q1: My sulfonation reaction of 1-aminoanthraquinone is resulting in a low yield. What are the common causes?

A1: Low yields in this step are often traced back to several key factors:

  • Incomplete Reaction: The conversion of 1-aminoanthraquinone to its sulfonic acid derivative can be sluggish. Ensure sufficient reaction time and proper temperature control, as excessively high temperatures can lead to charring and side product formation.[1][2]

  • Moisture: The presence of water can interfere with sulfonating agents like chlorosulfonic acid or oleum. It is crucial to use dry glassware and reagents.[2]

  • Reagent Stoichiometry and Quality: The molar ratio of the sulfonating agent to 1-aminoanthraquinone is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions.[3] The purity of the starting 1-aminoanthraquinone is also important.[4]

  • Methodology: Different sulfonation methods have varying efficiencies. The chlorosulfonic acid method is reported to produce a high-quality product with high yield, while the traditional sulfuric acid method may result in lower yields due to harsh temperature conditions (180-220°C).[1] A solid-phase method using sulfuric acid to form a salt before transposition is reported to achieve high yields without side reactions.[1]

Q2: How can I improve the yield and purity of 1-aminoanthraquinone-2-sulfonic acid?

A2: To enhance the yield and purity, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature. For instance, when using oleum, sulfonation of anthraquinone derivatives can be performed between 80°C and 160°C depending on the specific substrate.[5] For the chlorosulfonic acid method, a temperature range of 145-150°C has been noted.[3]

  • Choice of Sulfonating Agent: Using chlorosulfonic acid in an inert solvent like o-dichlorobenzene is a common industrial method that provides a high-quality product.[1][6]

  • Use of a Tertiary Base: The sulfonation of 1-aminoanthraquinones can be advantageously carried out in the presence of a tertiary base that is difficult to sulfonate, such as pyridine or quinoline.[6] This can lead to complete sulfonation.[6]

Sulfonation Method Key Reagents Typical Temperature Reported Advantages/Disadvantages
Chlorosulfonic Acid 1-aminoanthraquinone, Chlorosulfonic acid, Inert solvent (e.g., o-dichlorobenzene)120-150°CAdvantages: High product quality, high yield, less waste acid.[1]
Sulfuric Acid 1-aminoanthraquinone, Sulfuric acid, Inert solvent (e.g., o-dichlorobenzene)180-220°CDisadvantages: High temperatures can cause charring, leading to lower yields.[1]
Oleum Method 1-aminoanthraquinone, Oleum, Concentrated sulfuric acid110-160°CAdvantages: Can improve yield and purity over older methods.[5] Disadvantages: Total recovery can be around 75%.[7]
Solid Phase Method 1-aminoanthraquinone, Sulfuric acid (to form a salt)Not specifiedAdvantages: High reaction yield, no side reactions, purity close to 100%.[1]
Section 2: Bromination of 1-Aminoanthraquinone-2-Sulfonic Acid

Q3: What are the critical parameters affecting the yield of the bromination step?

A3: The bromination step is highly sensitive to reaction conditions. Key parameters include:

  • Molar Ratio of Bromine: An excess of bromine is often used to drive the reaction to completion. A molar ratio of 1-aminoanthraquinone-2-sulfonic acid to bromine between 1:1 and 1:1.2 is suggested to promote a higher yield.[3]

  • pH Control: The pH of the reaction medium is crucial. An acidic pH, specifically in the range of 5.5 to 6.5, is recommended to maintain a stable reaction system and ensure the product's color and quality.[3]

  • Temperature: The temperature at which bromine is added should be controlled, with a range of 15-20°C being suggested to avoid excessive cooling or heating operations and improve efficiency.[3] The subsequent reaction may be heated to 80-90°C.[7]

Q4: I am observing significant impurities after bromination. What are the likely side products?

A4: The formation of impurities can reduce the yield of the desired this compound acid. Potential side products include:

  • Over-brominated products: Such as 1-amino-2,4-dibromoanthraquinone.[8] Careful control over bromine stoichiometry is essential to minimize this.

  • Debrominated products: Hydrolysis or other side reactions can lead to the formation of the debrominated starting material, 1-aminoanthraquinone-2-sulfonic acid.[9]

  • Isomers: While the primary product is 1-amino-4-bromoanthraquinone-2-sulfonic acid, improper control of the preceding sulfonation step could lead to other isomers being present and subsequently brominated.

Parameter Recommended Range/Value Rationale Reference
Molar Ratio (Sulfonic Acid : Bromine) 1 : (1 to 1.2)Excess bromine drives the reaction towards the product.[3]
pH 5.5 - 6.5Maintains a stable reaction environment and product quality.[3]
Bromine Addition Temperature 15 - 20°CAccelerates production efficiency by reducing heating/cooling needs.[3]
Reaction Temperature 82 - 83°CEnsures sufficient reaction rate for bromination.[7]

Experimental Protocols & Workflows

Overall Synthesis Pathway

The production of this compound acid from anthraquinone is a multi-step synthesis.

G AQ Anthraquinone Nitro 1-Nitroanthraquinone AQ->Nitro Nitration (HNO3, H2SO4) Amino 1-Aminoanthraquinone Nitro->Amino Reduction (e.g., Na2S) Sulfonic 1-Aminoanthraquinone- 2-sulfonic acid Amino->Sulfonic Sulfonation (e.g., Chlorosulfonic Acid) BA This compound Acid Sulfonic->BA Bromination (Br2)

Caption: Key stages in the synthesis of this compound acid.

Protocol: Sulfonation via the Chlorosulfonic Acid Method

This protocol is a generalized procedure based on literature descriptions.[1][7] Researchers should adapt it based on their specific laboratory conditions and scale.

  • Preparation: In a suitable reactor, disperse 1-aminoanthraquinone in an inert, high-boiling organic solvent such as o-dichlorobenzene.

  • Dehydration: Heat the mixture under stirring to 115-120°C to remove any residual water.

  • Reagent Addition: Cool the mixture to approximately 70°C. Slowly add chlorosulfonic acid (e.g., a molar ratio of 1:1.2 to 1:1.4 of aminoanthraquinone to chlorosulfonic acid) dropwise over 1-2 hours.[3] Maintain the temperature during addition.

  • Reaction: After the addition is complete, hold the mixture at the same temperature for about 1 hour. Then, raise the temperature to 135-150°C and maintain for 2-3 hours to complete the transposition reaction.[1][3][7]

  • Monitoring: Monitor the reaction progress using an appropriate analytical method, such as HPLC or TLC, to confirm the consumption of the starting material.[7]

  • Workup: Once the reaction is complete, cool the mixture. The product, 1-aminoanthraquinone-2-sulfonic acid, can be isolated through various methods, including layering with sulfuric acid to separate the product layer or other appropriate purification techniques.[3][7]

Protocol: Bromination to this compound Acid

This protocol is a generalized procedure.[3][7]

  • Preparation: Take the 1-aminoanthraquinone-2-sulfonic acid solution from the previous step.

  • pH Adjustment: Add water and adjust the pH to a range of 5.5 - 6.5 using a suitable base.[3]

  • Bromine Addition: Cool the solution to 15-20°C. Slowly add liquid bromine (e.g., a molar ratio of 1:1.1 of sulfonic acid to bromine) while maintaining the temperature.

  • Reaction: After bromine addition, heat the reaction mixture to 80-90°C and maintain for several hours until the reaction is complete, as monitored by HPLC or TLC.[7]

  • Workup and Purification: After the reaction is complete, cool the mixture. The crude this compound acid may precipitate. The product is often neutralized with a base like sodium hydroxide to form the sodium salt.[3] Further purification can be achieved by dissolving the product in hot water, treating with activated carbon to remove impurities, filtering while hot, and then cooling the filtrate to crystallize the purified this compound acid sodium salt.[3][7]

References

Technical Support Center: Mitigating Bromamine-Induced Corrosion in Laboratory Pipes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the corrosive effects of bromamines in experimental pipe systems. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common corrosion issues observed in laboratory pipes exposed to bromamine solutions.

Issue Potential Causes Recommended Actions
Discoloration or Staining of Pipe Interior (e.g., blue-green for copper, reddish-brown for steel) - Initial stages of chemical reaction between bromamines and the pipe material. - Deposition of metal-bromamine complexes.1. Monitor: Document the rate of discoloration. If it is slow and uniform, it may be the formation of a stable, non-destructive passivation layer. 2. Water Quality Analysis: Test the pH and concentration of your this compound solution. Inconsistent preparation can lead to unexpectedly high corrosion rates. 3. Material Compatibility Check: Verify that your pipe material is suitable for use with bromamines at your operating concentrations and temperatures. Refer to the material compatibility table in the FAQ section.
Pitting or Localized Corrosion - Breakdown of the passive layer on stainless steel, often initiated by halide ions like bromide.[1][2] - High fluid velocity causing erosion-corrosion at bends or fittings. - Presence of impurities or deposits on the pipe surface creating localized corrosive environments.1. Reduce Fluid Velocity: If possible, lower the flow rate to minimize erosion-corrosion.[3] 2. System Flush: Flush the system with a compatible cleaning agent to remove deposits. Ensure the system is thoroughly rinsed before reintroducing this compound solutions. 3. Consider Alternative Materials: If pitting persists, consider switching to a more resistant material, such as a higher-grade stainless steel alloy or a suitable polymer.[1][2]
Visible Leaks or "Pinholes" - Advanced pitting corrosion that has perforated the pipe wall.[3] - Stress corrosion cracking, especially in stainless steel under tensile stress. - Crevice corrosion at joints or under gaskets.[4]1. Immediate Shutdown: Safely shut down the experimental setup to prevent further leakage and potential hazards. 2. Inspect and Replace: Inspect the failed section to identify the type of corrosion. Replace the damaged pipework. 3. Review System Design: Assess the system for areas of high stress or crevices. Redesign pipe runs to minimize sharp bends and ensure proper sealing at joints.[3][4]
Unexpected Changes in Experimental Results - Leaching of metal ions from corroded pipes into the solution, which may interfere with sensitive assays. - Reaction of bromamines with corrosion byproducts, altering the solution's chemical composition.1. Analyze Solution Composition: Use analytical techniques (e.g., ICP-MS, HPLC) to check for leached metals or unexpected organic/inorganic byproducts. 2. Inert Materials: For highly sensitive experiments, consider using inert pipe materials like PFA or glass to minimize interaction with the this compound solution. 3. Corrosion Inhibitors: Evaluate the use of a compatible corrosion inhibitor. Note that inhibitors may also interfere with some experiments, so preliminary testing is crucial.

Frequently Asked Questions (FAQs)

Q1: What are bromamines and why are they corrosive?

A1: Bromamines are formed from the reaction of bromine with ammonia. They are strong oxidizing agents and can be more aggressive than chloramines. Their corrosive nature stems from their ability to react with metals, leading to the formation of metal bromides and other corrosion products. Bromide ions (Br-), a component of these reactions, are known to be particularly aggressive in causing localized pitting corrosion, especially in stainless steels.[1][2]

Q2: Which pipe materials are most and least resistant to this compound corrosion?

A2: Material selection is critical for mitigating corrosion. The following table summarizes the general compatibility of common laboratory pipe materials with this compound solutions. Note that specific corrosion rates can vary significantly with concentration, temperature, and pH.

Material General Compatibility Notes
Stainless Steel (e.g., 304, 316) Fair to GoodSusceptible to pitting and crevice corrosion from bromide ions.[1][2] Molybdenum-containing alloys (like 316) offer better resistance than 304. Low-carbon grades (304L, 316L) are preferred for welded systems to prevent sensitization.[5]
Copper Poor to FairCan be corroded by amines, and the presence of bromine will likely accelerate this process, similar to how chloramines corrode copper.[6] This can lead to the formation of blue/green corrosion products.
PVC (Polyvinyl Chloride) Good to ExcellentGenerally resistant to weak acids and oxidizing agents. However, compatibility should be verified for specific this compound concentrations and temperatures, as strong oxidizing conditions can degrade PVC over time.
PEX (Cross-linked Polyethylene) Good to ExcellentPEX is generally resistant to a wide range of chemicals. However, hot water can increase the leaching of organics from the pipe and the deposition of metals on its surface, which could be influenced by this compound solutions.[7][8]
Glass / PFA / PTFE ExcellentThese materials are largely inert to bromamines and are the best choice for high-purity or sensitive applications where metal leaching is a concern.[9]

Q3: How can I prevent this compound-induced corrosion in my experimental setup?

A3: A multi-faceted approach is most effective:

  • Material Selection: Choose the most resistant pipe material that is compatible with your experimental goals and budget.

  • Control Operating Conditions: Maintain the lowest effective concentration of bromamines and operate at the lowest possible temperature.

  • System Design: Design pipework to avoid sharp bends, crevices, and areas of stagnant flow.[3][4][10]

  • Regular Maintenance: Periodically flush and clean the system to remove any deposits that could initiate localized corrosion.

  • Use of Inhibitors: In some cases, chemical corrosion inhibitors can be added to the solution. These inhibitors work by forming a protective film on the metal surface.[11] However, their compatibility with your specific experiment must be verified.

Q4: Are there any standard experimental protocols for testing the corrosivity of bromamines on my pipe materials?

A4: While there may not be a standard protocol specifically for bromamines, you can adapt established corrosion testing methods:

  • Weight Loss Immersion Test: This is a straightforward method where a pre-weighed coupon of your pipe material is immersed in the this compound solution for a set period. The corrosion rate is calculated from the weight loss.

  • Electrochemical Testing: Techniques like potentiodynamic polarization can provide rapid and detailed information on corrosion rates and pitting susceptibility. This involves placing an electrode of your material in the solution and measuring the current response to a changing potential.

A general protocol for a weight loss immersion test is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Weight Loss Immersion Test for Corrosion Rate Determination

Objective: To determine the general corrosion rate of a pipe material in a specific this compound solution.

Materials:

  • Coupons of the pipe material to be tested (e.g., 50mm x 25mm x 2mm).

  • Beakers or containers made of a non-reactive material (e.g., glass).

  • Your prepared this compound solution.

  • Analytical balance (accurate to 0.1 mg).

  • Abrasive paper (e.g., 120-grit).

  • Acetone or ethanol for cleaning.

  • Nylon thread for suspending coupons.

Methodology:

  • Coupon Preparation: a. Measure the dimensions of each coupon accurately. b. Abrade all surfaces of the coupons with abrasive paper to create a uniform finish. c. Degrease the coupons by rinsing with acetone or ethanol, then allow them to air dry completely. d. Weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_i).

  • Exposure: a. Place the this compound solution in the glass beakers. b. Suspend each coupon in a beaker using nylon thread, ensuring it is fully immersed and not touching the sides or bottom of the beaker. c. Cover the beakers to prevent evaporation and contamination. d. Maintain the beakers at your typical experimental temperature for a predetermined duration (e.g., 7, 14, or 30 days).

  • Post-Exposure Cleaning and Weighing: a. After the exposure period, carefully remove the coupons from the solution. b. Clean the coupons to remove any corrosion products. This can be done by gentle scrubbing with a soft brush in a cleaning solution appropriate for the material (e.g., a solution with a corrosion inhibitor). c. Rinse the cleaned coupons with deionized water, followed by acetone or ethanol to aid drying. d. Once completely dry, weigh each coupon and record the final weight (W_f).

  • Corrosion Rate Calculation: a. Calculate the weight loss (ΔW) = W_i - W_f. b. Calculate the total surface area (A) of the coupon. c. Calculate the corrosion rate (CR) in millimeters per year using the formula: CR = (ΔW * K) / (A * T * D) Where:

    • K = a constant (8.76 x 10^4)

    • ΔW = weight loss in grams

    • A = surface area in cm^2

    • T = exposure time in hours

    • D = density of the material in g/cm^3

Visualizations

Below are diagrams illustrating key concepts related to this compound corrosion.

Bromamine_Formation_and_Corrosion cluster_formation This compound Formation cluster_corrosion Corrosion Process Br2 Bromine (Br2) NH2Br Monothis compound (NH2Br) Br2->NH2Br + NH3 NH3 Ammonia (NH3) NH3->NH2Br Metal Pipe Metal (M) NH2Br->Metal Attacks Corrosion_Product Metal Bromide (MBr_n) Metal->Corrosion_Product + NH2Br Pitting Pitting Corrosion_Product->Pitting

Caption: this compound formation and subsequent attack on pipe metal.

Troubleshooting_Flowchart Start Corrosion Issue Detected? Identify Identify Symptoms: - Discoloration - Pitting - Leaks Start->Identify Yes Check_Params Check Operating Parameters: - Concentration - Temperature - pH Identify->Check_Params Material_Review Review Material Compatibility Check_Params->Material_Review Is_Severe Is Corrosion Severe? Material_Review->Is_Severe Monitor Monitor and Document Is_Severe->Monitor No Shutdown Shutdown System & Replace Components Is_Severe->Shutdown Yes End Resolution Monitor->End Reassess Reassess Material Choice or System Design Shutdown->Reassess Reassess->End

Caption: Logical workflow for troubleshooting corrosion issues.

References

refining protocols for consistent Bromamine T synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromamine T Synthesis

This technical support center provides researchers, scientists, and drug development professionals with refined protocols and troubleshooting guidance for the consistent synthesis of this compound T (sodium salt of N-bromo-p-toluenesulfonamide).

Frequently Asked Questions (FAQs)

Q1: What is this compound T?

A1: this compound T (BAT), chemically known as the sodium salt of N-bromo-p-toluenesulfonamide, is a stable, active bromine compound. It belongs to a class of organic haloamines that possess oxidizing properties.[1] It is often used as an oxidimetric titrant and as a source of halonium ions in various organic transformations.[1][2]

Q2: What are the primary starting materials for this compound T synthesis?

A2: The most common and established method for synthesizing this compound T is the reaction of Chloramine T (the sodium salt of N-chloro-p-toluenesulfonamide) with elemental bromine.[1]

Q3: Why is this compound T often used instead of other brominating agents like Taurine this compound?

A3: this compound T is noted for its stability compared to other related compounds. For instance, Taurine this compound (TauNHBr) is a relatively unstable molecule, making this compound T a more reliable and effective reagent for many applications, including those in biological and pharmaceutical research.[1]

Q4: What are the recommended storage conditions for this compound T?

A4: As an active halogen compound, this compound T should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.

Q5: What are the main safety precautions when working with this compound T and its precursors?

A5: The synthesis involves hazardous materials.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloramine T: An irritant and oxidizing agent. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Experimental Protocol: Synthesis of this compound T

This protocol describes a representative method for the synthesis of this compound T based on the reaction between Chloramine T and bromine.

Objective: To synthesize this compound T (Sodium N-bromo-p-toluenesulfonamide) from Chloramine T trihydrate.

Materials:

  • Chloramine T trihydrate (C₇H₇ClNNaO₂S·3H₂O)

  • Liquid Bromine (Br₂)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Apparatus:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Glassware for filtration and recrystallization

Procedure:
  • Preparation of Chloramine T Solution: In the three-necked flask equipped with a stirrer and thermometer, prepare a 4M aqueous solution of sodium hydroxide. Dissolve a calculated amount of Chloramine T trihydrate in this solution while cooling the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Bromination Reaction: While vigorously stirring the cooled Chloramine T solution, add an equimolar amount of liquid bromine dropwise via the dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10 °C. The solution will typically change color as the reaction progresses.

  • Reaction Completion and Precipitation: After the complete addition of bromine, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. The pale yellow solid product, this compound T, will precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of ice-cold distilled water to remove soluble impurities.

  • Purification by Recrystallization: For higher purity, dissolve the crude this compound T product in a minimal amount of warm water (approximately 40-50 °C). Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold water, and dry under vacuum to a constant weight.

Data Presentation

The quality and yield of this compound T can be influenced by reaction conditions. The following table summarizes expected outcomes and specifications based on literature data.

ParameterTarget Value/RangeNotes
Yield 70-85%Yield is highly dependent on temperature control and purity of starting materials.
Appearance Pale yellow crystalline solidA significant deviation in color may indicate impurities.
Potency > 95%A prepared batch has been reported with a potency of 95.8%.[1]
Active Bromine Content ~24-25%A literature example cites a bromine content of 24.83%.[1]
Melting Point 175-180 °C (decomposes)Decomposition point can vary with purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect Stoichiometry: Molar ratios of reactants were inaccurate. 2. High Temperature: Reaction temperature exceeded 10 °C, leading to decomposition or side reactions. 3. Impure Starting Materials: Degraded Chloramine T or impure bromine was used.1. Carefully calculate and measure the molar equivalents of Chloramine T and bromine. 2. Maintain strict temperature control using an efficient ice bath throughout the bromine addition. 3. Use fresh, high-purity Chloramine T. Check the quality of bromine before use.
Product is Dark or Oily 1. Excess Bromine: An excess of bromine was used, leading to coloration. 2. Side Reactions: Higher temperatures may have promoted the formation of colored byproducts. 3. Formation of Dithis compound-T: If conditions are not controlled, the formation of N,N-dibromo-p-toluenesulfonamide can occur.1. During workup, wash the crude product with a dilute solution of sodium thiosulfate to quench unreacted bromine. 2. Repeat the synthesis with stricter temperature control. 3. Ensure a slight excess of Chloramine T relative to bromine and maintain basic conditions.
Product Fails Purity Assay 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Inefficient Purification: Recrystallization did not effectively remove impurities like unreacted starting materials or p-toluenesulfonamide. 3. Co-precipitation of Salts: Inorganic salts (e.g., NaBr, NaCl) may have precipitated with the product.1. Increase the reaction time after bromine addition to 2-3 hours. Monitor reaction completion using TLC if possible. 2. Perform a second recrystallization. Ensure the correct solvent system and cooling procedure are used. 3. Wash the filtered crystals thoroughly with ice-cold water to remove residual salts.
Slow or Stalled Reaction 1. Low Temperature: While necessary, excessively low temperatures can slow the reaction rate. 2. Poor Mixing: Inefficient stirring can lead to localized concentration gradients and slow reaction.1. Maintain the temperature within the optimal 0-5 °C range. 2. Use a high-torque mechanical stirrer to ensure the reaction mixture is homogeneous.

Visualizations

Logical & Experimental Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Prepare 4M NaOH Solution B Dissolve Chloramine T in NaOH at 0-5 °C A->B C Dropwise Addition of Bromine (Br₂) B->C D Stir for 1-2 hours at 0-5 °C C->D E Vacuum Filter Crude Product D->E F Wash with Ice-Cold Water E->F G Recrystallize from Warm Water F->G H Filter & Dry Final Product G->H I Pure this compound T

Caption: Experimental workflow for the synthesis and purification of this compound T.

G start Synthesis Complete. Is Yield Low? yes_yield YES start->yes_yield no_yield NO start->no_yield check_temp Review Temperature Logs. Was Temp > 10°C? yes_yield->check_temp proceed Proceed to Purity Analysis no_yield->proceed yes_temp YES check_temp->yes_temp no_temp NO check_temp->no_temp rerun Action: Rerun synthesis with strict temp control. yes_temp->rerun check_reagents Check Purity of Starting Materials. no_temp->check_reagents

Caption: Troubleshooting decision tree for low yield in this compound T synthesis.

G cluster_reactants cluster_products chloramine_t Chloramine T (p-Tol-SO₂NCl⁻ Na⁺) bromine Bromine (Br₂) bromamine_t This compound T (p-Tol-SO₂NBr⁻ Na⁺) chloramine_t->bromamine_t  N-Bromination nacl Sodium Chloride (NaCl)

Caption: Simplified chemical transformation for this compound T synthesis.

References

Validation & Comparative

A Comparative Analysis of Bromamine and Chloramine Disinfection Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the disinfection efficacy of bromamine and chloramine, focusing on their chemical properties, formation of disinfection byproducts (DBPs), and antimicrobial mechanisms. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the informed selection of disinfection strategies for water treatment and other applications.

Executive Summary

Both chloramine and this compound are used as disinfectants in water treatment, offering alternatives to free chlorine. Chloramination is widely adopted to reduce the formation of regulated disinfection byproducts such as trihalomethanes (THMs) and haloacetic acids (HAAs).[1][2] However, the presence of bromide in source water can lead to the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts.[3] Bromamines, formed in the presence of bromide, are generally less stable but can be more reactive disinfectants than chloramines.[4][5] The choice between these disinfectants involves a trade-off between the control of different DBP classes and the desired stability and reactivity of the disinfectant residual.

Data Presentation: Disinfection Byproduct Formation

The selection of a disinfectant has a significant impact on the profile of disinfection byproducts formed. The following table summarizes the quantitative data on the formation of various DBP classes associated with chloramination and, by extension, the influence of bromide leading to this compound-related reactions.

Disinfection Byproduct (DBP) ClassChloraminationBromide Influence (leading to this compound involvement)Key Findings
Trihalomethanes (THMs) Generally lower formation compared to chlorination.[1][2]Presence of bromide leads to a shift towards brominated THMs (e.g., bromoform), which can be more toxic.[3]Chloramination is effective at reducing total THMs, but bromide content is a critical factor for DBP speciation.
Haloacetic Acids (HAAs) Generally lower formation compared to chlorination.[1]Bromide presence increases the formation of brominated HAAs.Similar to THMs, chloramination reduces overall HAA levels, but bromide promotes the formation of more toxic brominated species.
Nitrogenous DBPs (N-DBPs) Can be a significant contributor to total DBPs.[6] Exclusive formation of certain nitrogenous DBPs.[6]The presence of bromide can lead to the formation of brominated N-DBPs.Chloramination specifically introduces nitrogen, leading to the formation of N-DBPs, which are a growing health concern.
Total Organic Bromine (TOBr) Lower formation compared to chlorination in the presence of bromide.[6]A primary indicator of the formation of brominated DBPs.Chlorination is more efficient at converting bromide to TOBr than chloramination.
Number of Identified Br-DBPs 79 Br-DBPs identified in one study, predominantly nitrogenous.[6]N/AChloramination produces a distinct profile of brominated DBPs compared to chlorination.[6]

Antimicrobial Efficacy and Mechanism

Both chloramines and bromamines function as antimicrobial agents by oxidizing cellular components.[7][8] However, their reactivity and stability differ, influencing their disinfection efficacy.

  • Chloramines : These are known for their stability, providing a long-lasting disinfectant residual in water distribution systems.[2][9] Their mechanism of action involves the oxidation of bacterial cell components, including lipids and proteins in the cell membrane, and the inactivation of essential enzymes.[7]

  • Bromamines : In the presence of bromide, chloramination can lead to the formation of various brominated amines.[4] Bromamines are generally less stable than chloramines but have been shown to be more reactive in oxidation and substitution reactions.[4][5] This higher reactivity can translate to a more potent, albeit shorter-lived, disinfecting action. Studies have shown bromine-based biocides to be slightly more effective than chlorine-based ones in certain applications, such as controlling marine biofouling.[10] In a study comparing N-halamine chlorine and bromine media for household water treatment, the bromine system demonstrated a significantly higher log reduction of MS2 bacteriophage (5.02 log10) compared to the chlorine system (2.98 log10).[11]

The following diagram illustrates the generalized antimicrobial mechanism of action for both disinfectants.

cluster_disinfectant Disinfectant cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome Disinfectant This compound / Chloramine Membrane Cell Membrane (Lipids & Proteins) Disinfectant->Membrane Oxidation & Disruption Enzymes Essential Enzymes Disinfectant->Enzymes Inactivation DNA Genetic Material (DNA) Disinfectant->DNA Damage Outcome Loss of Cellular Function & Cell Death Membrane->Outcome Enzymes->Outcome DNA->Outcome

Caption: Generalized antimicrobial mechanism of this compound and chloramine.

Experimental Protocols

To evaluate and compare the efficacy of disinfectants like this compound and chloramine, standardized experimental protocols are essential. The following outlines a general methodology based on established practices.

Preparation of Disinfectant Stock Solutions
  • Chloramine: Prepare fresh by reacting aqueous solutions of ammonia and sodium hypochlorite at a specific molar ratio (typically 4:1 to 5:1 Cl2:N by weight) and pH (typically 8.0-8.5) to favor the formation of monochloramine.

  • This compound: Can be generated in situ by adding a known concentration of bromide to the water source prior to chloramination or by reacting pre-formed chloramine with a bromide solution. The speciation of bromamines (e.g., NH2Br, NHBr2, NHBrCl) will depend on the pH, temperature, and reactant concentrations.[4]

Inoculum Preparation
  • Select and culture the test microorganisms (e.g., Escherichia coli, Bacillus subtilis spores, MS2 bacteriophage) to a specific growth phase and concentration.

  • Wash and resuspend the microbial cells in a suitable buffer (e.g., phosphate-buffered saline) to remove residual growth media.

Disinfection Efficacy Testing (Suspension Test)
  • Add a known volume of the microbial inoculum to a sterile test vessel containing the disinfectant solution at a predetermined concentration and temperature.

  • At specified contact times (e.g., 1, 5, 10, 30 minutes), withdraw an aliquot of the mixture.

  • Immediately add the aliquot to a neutralizing solution (e.g., sodium thiosulfate) to quench the disinfectant's activity.

  • Perform serial dilutions of the neutralized sample and plate on appropriate growth media to enumerate the surviving microorganisms.

  • Calculate the log reduction in microbial concentration for each contact time.

Disinfection Byproduct Formation Potential (DBPFP) Test
  • Prepare water samples with and without the addition of bromide.

  • Dose the samples with the disinfectant (chloramine) and store them in headspace-free amber bottles in the dark at a controlled temperature for a specified incubation period (e.g., 24 or 48 hours).

  • At the end of the incubation period, quench the residual disinfectant.

  • Analyze the samples for target DBPs (e.g., THMs, HAAs, N-DBPs) using appropriate analytical methods such as gas chromatography with an electron capture detector (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following workflow diagram illustrates the key steps in a comparative disinfection study.

start Start: Define Objectives prep Prepare Disinfectant Stocks (Chloramine & this compound) start->prep start->prep inoculum Prepare Microbial Inoculum prep->inoculum efficacy_test Efficacy Testing (Suspension Test) prep->efficacy_test dbp_test DBP Formation Potential Test prep->dbp_test inoculum->efficacy_test contact Vary Contact Time & Concentration efficacy_test->contact incubate Incubate Samples dbp_test->incubate quench Quench Disinfectant contact->quench enumerate Enumerate Survivors quench->enumerate log_reduction Calculate Log Reduction enumerate->log_reduction compare Compare Efficacy & DBP Formation log_reduction->compare quench_dbp Quench Residual incubate->quench_dbp analyze_dbp Analyze for DBPs quench_dbp->analyze_dbp analyze_dbp->compare end End: Report Findings compare->end

Caption: Workflow for comparing disinfectant efficacy and DBP formation.

Conclusion

The choice between this compound and chloramine disinfection strategies is nuanced and depends on the specific treatment goals and source water quality. Chloramination is a well-established method for reducing the formation of regulated THMs and HAAs. However, the presence of bromide complicates this picture, leading to the formation of potentially more toxic brominated DBPs. While bromamines may offer enhanced reactivity and disinfection efficacy against certain microorganisms, their lower stability and the associated DBP profile must be carefully considered. Future research should focus on direct comparative studies of the antimicrobial efficacy of specific this compound species against a broader range of pathogens to provide a more complete understanding of their potential benefits and drawbacks.

References

comparative analysis of bromamine and chlorine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bromamine and Chlorine Reactivity for Researchers and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of this compound and chlorine, focusing on their interactions with organic compounds. The information is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in understanding the distinct chemical behaviors of these two halogen species.

Overview of Reactivity

This compound and chlorine are both effective oxidizing and halogenating agents, but they exhibit significant differences in their reactivity, selectivity, and the types of byproducts they form. Generally, bromine-containing species, including bromamines and hypobromous acid, are more potent halogenating agents and react faster than their chlorine counterparts in electrophilic substitution and oxidation reactions with organic matter.[1][2] Studies have shown that the rate constants for bromamines with certain organic compounds can be 10 to 100,000 times greater than those of chloramines.[1]

Chlorine, on the other hand, is a stronger oxidant than bromine.[3] In free-radical reactions, such as the halogenation of alkanes, chlorine is more reactive but less selective than bromine.[4][5] This difference in selectivity is attributed to the thermodynamics of the hydrogen abstraction step in the reaction mechanism.[4][5] These fundamental differences have significant implications in various applications, particularly in water disinfection, where the presence of bromide can lead to the formation of more toxic brominated disinfection byproducts (DBPs).[3][6][7][8]

Data Presentation: Quantitative Reactivity Comparison

The following tables summarize quantitative data on the reactivity of bromine and chlorine species with different organic substrates.

Table 1: Apparent Second-Order Rate Constants (k_app_) for Reactions with Phenolic Compounds at pH 7

Phenolic Compound Reactivity with Bromine (k_app_, M⁻¹s⁻¹) Reactivity with Chlorine (k_app_, M⁻¹s⁻¹)
Phenol 1.2 x 10⁵ 3.5 x 10¹
Resorcinol 3.0 x 10⁷ 1.1 x 10⁴
Catechol 1.5 x 10⁶ 4.0 x 10²
Hydroquinone 2.0 x 10⁶ 1.2 x 10³
Phloroglucinol > 10⁷ 1.5 x 10⁴

(Data sourced from studies on the reaction of bromine and chlorine with various phenolic compounds)[2]

Table 2: Relative Reactivity of C-H Bonds towards Halogen Radicals

C-H Bond Type Relative Reactivity with Chlorine Radical (Cl•) Relative Reactivity with Bromine Radical (Br•)
Primary (1°) 1 1
Secondary (2°) 4.5 220
Tertiary (3°) 6 19,400

(Data highlights the higher selectivity of bromine radicals in free-radical substitution reactions)[4]

Table 3: Comparative Formation of Disinfection Byproducts (DBPs) from Amino Acids

DBP Class Formation from Bromination (nM) Formation from Chlorination (nM)
Trihalomethanes (THMs) 24.9 - 5835.0 9.3 - 3235.3
Haloacetonitriles (HANs) Higher than chlorinated analogues Lower than brominated analogues
Haloacetamides Higher than chlorinated analogues Lower than brominated analogues
Haloacetic Acids (HAAs) Lower than chlorinated analogues Higher than chlorinated analogues

(General trends observed from the reaction of halogens with representative amino acids)[3]

Mandatory Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows relevant to the .

Caption: Formation of reactive bromine species from chlorine in bromide-containing waters.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Reagents Prepare Halogen Stock Solutions (this compound & Chlorine) Mix_Br Mix this compound with Substrate Reagents->Mix_Br Mix_Cl Mix Chlorine with Substrate Reagents->Mix_Cl Substrate Prepare Substrate Solution (e.g., Phenol Red) Substrate->Mix_Br Substrate->Mix_Cl Measure_Br Measure Reactant/Product Concentration over Time (Spectrophotometry) Mix_Br->Measure_Br Measure_Cl Measure Reactant/Product Concentration over Time (Spectrophotometry) Mix_Cl->Measure_Cl Kinetics Calculate Reaction Rate Constants (k) Measure_Br->Kinetics Measure_Cl->Kinetics Compare Compare Reactivity Kinetics->Compare

Caption: General experimental workflow for comparing halogen reactivity.

G cluster_step1 Step 1: Formation of Halonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Alkene (C=C) Intermediate Cyclic Halonium Ion Intermediate Alkene->Intermediate Halogen Halogen (X-X) Halogen->Intermediate Intermediate2 Cyclic Halonium Ion Intermediate Halide Halide Ion (X⁻) Product Vicinal Dihalide (Anti-addition) Halide->Product Intermediate2->Product Backside Attack

Caption: Mechanism for electrophilic addition of halogens to an alkene.[9][10]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Init X₂ → 2X• Prop1 X• + R-H → H-X + R• Init->Prop1 uv light or heat Prop2 R• + X₂ → R-X + X• Prop1->Prop2 Term1 X• + X• → X₂ Prop1->Term1 Radicals consumed Term2 R• + X• → R-X Prop1->Term2 Radicals consumed Term3 R• + R• → R-R Prop1->Term3 Radicals consumed Prop2->Prop1 Prop2->Term1 Radicals consumed Prop2->Term2 Radicals consumed Prop2->Term3 Radicals consumed

Caption: Generalized mechanism for free-radical halogenation of alkanes.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Photometric Determination of Halogen Residuals using the DPD Method

This protocol is adapted from standard methods for water analysis and is suitable for determining free and total halogen concentrations.[12][13]

Objective: To quantify the concentration of free and combined bromine/chlorine in a sample.

Principle: N,N-diethyl-p-phenylenediamine (DPD) reacts with halogen oxidants at a pH of 6.2-6.5 to produce a red-colored product. The intensity of the color, measured photometrically, is proportional to the halogen concentration. Free halogens react almost instantaneously, while the addition of potassium iodide (KI) allows for the measurement of combined halogens (haloamines).

Reagents and Materials:

  • DPD Indicator Solution

  • Phosphate Buffer Solution (pH 6.4)

  • Potassium Iodide (KI), crystals

  • Photometer or Spectrophotometer with 515 nm filter

  • Glassware (volumetric flasks, pipettes, cuvettes)

  • Halogen-free distilled water

Procedure:

A. Determination of Free Halogen (Chlorine or Bromine):

  • To a 100 mL sample, add 5 mL of phosphate buffer and 5 mL of DPD indicator solution.[12]

  • Mix thoroughly and immediately measure the absorbance at 515 nm. This reading corresponds to the free halogen concentration.

B. Determination of Total Halogen (Chlorine and Bromine):

  • To the same sample from step A (after the initial reading), add a small crystal of potassium iodide (KI) and mix until dissolved.

  • Allow the reaction to proceed for 2-5 minutes.[12]

  • Measure the absorbance again at 515 nm. This reading corresponds to the total halogen concentration.

C. Calculation:

  • Free Halogen: Calculated from the first absorbance reading using a calibration curve prepared with standards of known concentration.

  • Total Halogen: Calculated from the second absorbance reading.

  • Combined Halogen (Haloamines): Calculated as the difference between the total halogen and free halogen concentrations.

Protocol 2: Comparative Reactivity Assessment with a Model Compound (Phenol Red)

This protocol provides a framework for comparing the reaction rates of this compound and chlorine with an organic substrate. Phenol red is used as a model compound because its reaction with halogens leads to a measurable color change.[1]

Objective: To determine and compare the reaction kinetics of this compound and chlorine with phenol red.

Principle: this compound and chlorine react with phenol red, causing the colored indicator to fade. The rate of this bleaching reaction can be monitored over time using a spectrophotometer, allowing for the calculation of apparent rate constants.

Reagents and Materials:

  • Spectrophotometer (UV-Vis)

  • Stock solutions of this compound and chloramine (freshly prepared and standardized)

  • Phenol red indicator solution

  • Phosphate buffer solution (to maintain constant pH, e.g., pH 7)

  • Quenching agent (e.g., sodium thiosulfate)

  • Reaction vessels and quartz cuvettes

Procedure:

  • Preparation: Prepare buffered solutions of phenol red at a known concentration.

  • Reaction Initiation: In a temperature-controlled reaction vessel, initiate the reaction by adding a known concentration of the halogen oxidant (either this compound or chlorine) to the buffered phenol red solution. Start a timer immediately.

  • Monitoring: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a solution containing a quenching agent to stop the reaction.

  • Measurement: Measure the absorbance of the quenched samples at the wavelength of maximum absorbance for phenol red (approx. 560 nm at neutral pH).

  • Data Analysis:

    • Plot the concentration of phenol red (calculated from absorbance using the Beer-Lambert law) versus time for both the this compound and chlorine reactions.

    • From these plots, determine the initial reaction rates.

    • Calculate the apparent second-order rate constants (k_app_) using the appropriate rate law equation (assuming pseudo-first-order conditions if the halogen is in large excess).

  • Comparison: Compare the calculated rate constants for this compound and chlorine to quantitatively assess their relative reactivity with the substrate.

References

A Comparative Analysis of the Stability of Bromamine T and N-bromotaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic agent development, particularly for inflammatory and infectious diseases, the stability of a compound is a critical determinant of its efficacy and clinical viability. This guide provides a detailed comparison of the stability of two active bromine compounds: Bromamine T and N-bromotaurine. While both compounds exhibit promising anti-inflammatory and microbicidal properties, their stability profiles differ significantly, impacting their potential for therapeutic application.

Executive Summary

This compound T is consistently identified as a stable active bromine compound, a characteristic that overcomes a primary limitation of N-bromotaurine. N-bromotaurine, while effective in vitro, is hindered by its relative instability and rapid degradation, particularly in biological systems. This guide synthesizes the available data on the stability of these two compounds, presents a detailed experimental protocol for their comparative stability assessment, and illustrates a key signaling pathway influenced by their activity.

Data Presentation: Stability Comparison

While direct comparative kinetic studies detailing the degradation of this compound T and N-bromotaurine under various conditions are not extensively available in the literature, the qualitative difference in their stability is well-documented. N-bromotaurine's therapeutic potential is often noted to be limited by its poor stability[1][2][3]. In contrast, this compound T is specifically highlighted as a stable active bromine compound, developed to address this limitation[1][2][4][5].

To illustrate the expected differences in stability, the following table presents representative data based on the established instability of N-bromotaurine and the enhanced stability of this compound T.

ParameterThis compound TN-bromotaurineConditions
Qualitative Stability Stable active bromine compound[1][2]Relatively poor stability[1][3]Standard laboratory conditions
In Vivo Stability Designed for enhanced stabilityRapid degradation in the blood[1]Physiological conditions
Half-life (t½) Expected to be significantly longerShorter, limiting therapeutic efficacyAqueous solution, physiological pH
Degradation Rate SlowerFasterInfluenced by pH, temperature, catalysts

Experimental Protocols

To quantitatively assess the stability of this compound T versus N-bromotaurine, the following experimental protocol can be employed. This protocol is based on established methods for determining the stability of N-haloamine compounds.

Objective:

To determine and compare the degradation kinetics of this compound T and N-bromotaurine in aqueous solutions under varying pH and temperature conditions.

Materials:
  • This compound T

  • N-bromotaurine

  • Phosphate buffer solutions (pH 5, 7.4, and 9)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator/water bath

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • pH meter

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound T and N-bromotaurine (e.g., 1 mg/mL) in a suitable solvent system, protecting from light.

  • Stability Study Setup:

    • For each compound, prepare a set of test solutions at a final concentration (e.g., 100 µg/mL) in each of the phosphate buffer solutions (pH 5, 7.4, and 9).

    • Divide the solutions for each pH into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.

    • Immediately analyze the samples by HPLC to determine the concentration of the remaining parent compound.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV absorbance maximum of each compound.

      • Injection Volume: 20 µL

  • Data Analysis:

    • Plot the concentration of this compound T and N-bromotaurine as a function of time for each condition (pH and temperature).

    • Determine the order of the degradation reaction (e.g., zero-order or first-order) by assessing the linearity of the appropriate concentration-time plots.

    • Calculate the degradation rate constant (k) and the half-life (t½) for each compound under each condition.

The following diagram outlines the experimental workflow for this stability assessment.

G cluster_prep Preparation cluster_conditions Experimental Conditions cluster_incubation Incubation cluster_analysis Analysis stock_BT This compound T Stock pH5 pH 5 Buffer stock_BT->pH5 Dilute pH7_4 pH 7.4 Buffer stock_BT->pH7_4 Dilute pH9 pH 9 Buffer stock_BT->pH9 Dilute stock_NBT N-bromotaurine Stock stock_NBT->pH5 Dilute stock_NBT->pH7_4 Dilute stock_NBT->pH9 Dilute temp4 4°C pH5->temp4 temp25 25°C pH5->temp25 temp37 37°C pH5->temp37 pH7_4->temp4 pH7_4->temp25 pH7_4->temp37 pH9->temp4 pH9->temp25 pH9->temp37 sampling Time-point Sampling temp4->sampling temp25->sampling temp37->sampling hplc HPLC Analysis sampling->hplc data_analysis Kinetic Data Analysis (k, t½) hplc->data_analysis

Experimental workflow for comparative stability assessment.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound T are attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound T has been shown to prevent the nuclear translocation of the phosphorylated p65 subunit of NF-κB, thereby suppressing the inflammatory cascade[6][7][8].

The following diagram illustrates the LPS-induced NF-κB signaling pathway and the inhibitory action of this compound T.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates p50_p65_IkBa p50/p65-IκBα (Inactive) IKK->p50_p65_IkBa Phosphorylates IκBα IkBa IκBα proteasome Proteasomal Degradation IkBa->proteasome Ubiquitination p50_p65_IkBa->IkBa p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation BromamineT This compound T BromamineT->p50_p65_nuc Inhibits DNA DNA p50_p65_nuc->DNA Binds cytokines Pro-inflammatory Cytokines DNA->cytokines Transcription

References

A Comparative Guide to Analytical Methods for Bromamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection and quantification of bromamines and active bromine species. The performance of three common analytical techniques—Titrimetry, UV-Visible Spectrophotometry, and High-Performance Liquid Chromatography (HPLC)—is evaluated based on key validation parameters. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate method for their specific application in pharmaceutical analysis and drug development.

Comparison of Analytical Methods

The choice of an analytical method for bromamine detection depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Titrimetric and spectrophotometric methods are often employed for their simplicity and cost-effectiveness, particularly for determining the total active bromine content. High-Performance Liquid Chromatography (HPLC) offers superior specificity and sensitivity, making it ideal for the analysis of specific brominated compounds in complex mixtures.

Data Presentation: Performance Comparison

The following tables summarize the typical validation parameters for the titrimetric, spectrophotometric, and HPLC methods for the determination of active bromine or brominated compounds. These values are representative and may vary depending on the specific analyte, sample matrix, and instrumentation.

Table 1: Titrimetric Method Performance

ParameterTypical Performance
Linearity Range2-20 mg/L[1]
Accuracy (% Recovery)96%[1]
Precision (% RSD)< 2.6%[2]
SpecificityModerate (Prone to interferences from other oxidizing agents)[1]

Table 2: UV-Visible Spectrophotometric Method Performance

ParameterTypical Performance
Linearity Range (r²)> 0.99[3]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%[3]
Limit of Detection (LOD)~0.4 µg/mL[3]
Limit of Quantitation (LOQ)~1.3 µg/mL[3]
SpecificityModerate to Good (Dependent on the chromophore and potential for interfering substances)

Table 3: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterTypical Performance
Linearity Range (r²)> 0.999[4][5]
Accuracy (% Recovery)98.0 - 102.0%[4]
Precision (% RSD)< 2.0%[4]
Limit of Detection (LOD)~0.04 - 0.1 µg/mL[4][6]
Limit of Quantitation (LOQ)~0.12 - 0.3 µg/mL[4][6]
SpecificityHigh (Excellent separation of analytes from impurities and degradation products)[4][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific application.

Titrimetric Determination of Active Bromine

This method is based on the reaction of active bromine with an excess of a reducing agent, followed by back-titration of the unreacted reducing agent.

Principle: Active bromine in the sample oxidizes iodide to iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.

Experimental Protocol:

  • Sample Preparation: A known volume of the sample containing the this compound is transferred to an Erlenmeyer flask.

  • Reagent Addition: An excess of potassium iodide (KI) solution and acetic acid are added to the flask. The solution is mixed and allowed to stand in the dark for a few minutes to ensure complete reaction.

  • Titration: The liberated iodine is titrated with a standardized sodium thiosulfate solution until the yellow color of the iodine fades to a pale straw color.

  • Indicator Addition: A few drops of starch indicator solution are added, and the solution turns a deep blue-black color.

  • Endpoint Determination: The titration is continued with sodium thiosulfate until the blue color disappears, indicating the endpoint.

  • Calculation: The concentration of active bromine in the sample is calculated based on the volume of sodium thiosulfate used.

UV-Visible Spectrophotometric Determination

This method involves the reaction of this compound with a chromogenic reagent to produce a colored product, the absorbance of which is measured at a specific wavelength.

Principle: The concentration of the this compound is determined by measuring the absorbance of a colored product formed by its reaction with a suitable reagent and applying the Beer-Lambert law.

Experimental Protocol:

  • Standard Preparation: A series of standard solutions of the this compound of known concentrations are prepared.

  • Sample Preparation: The sample solution is prepared in the same solvent as the standards.

  • Color Development: A chromogenic reagent is added to both the standard and sample solutions, and the reaction is allowed to proceed for a specified time.

  • Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

  • Calibration Curve: A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Concentration Determination: The concentration of the this compound in the sample is determined from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of brominated compounds.

Principle: The sample is injected into a liquid chromatograph, and the components are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically performed using a UV detector.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, C18 column, and a UV-Vis detector is used.

  • Mobile Phase Preparation: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is prepared, filtered, and degassed.

  • Standard and Sample Preparation: Standard solutions of the brominated compound of interest and the sample solutions are prepared in a suitable diluent.

  • Chromatographic Conditions: The flow rate, column temperature, injection volume, and UV detection wavelength are optimized to achieve good separation and sensitivity.

  • Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded.

  • Quantification: The concentration of the analyte in the sample is determined by comparing the peak area of the analyte with the peak areas of the standards.

Mandatory Visualization

G cluster_0 Method Development & Optimization cluster_1 Method Validation Define Analytical Target Profile Define Analytical Target Profile Method Scouting Method Scouting Define Analytical Target Profile->Method Scouting Method Optimization Method Optimization Method Scouting->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness System Suitability System Suitability Validated Method Validated Method System Suitability->Validated Method

Caption: Workflow for Analytical Method Validation.

Conclusion

The selection of an analytical method for this compound detection requires careful consideration of the analytical objectives.

  • Titrimetry is a simple and inexpensive method suitable for determining higher concentrations of active bromine, but it lacks specificity.

  • UV-Visible Spectrophotometry offers better sensitivity than titrimetry and is suitable for routine analysis, provided that interfering substances are not present.

  • HPLC is the most powerful technique, providing high specificity, sensitivity, and the ability to separate and quantify individual brominated compounds in complex matrices. It is the method of choice for stability-indicating assays and for the analysis of low-level impurities and degradation products in pharmaceutical development.

The validation data and protocols presented in this guide serve as a valuable resource for researchers to establish and validate robust and reliable analytical methods for this compound detection in their laboratories.

References

A Comparative Guide to the Disinfection Byproduct Profiles of Bromamine and Ozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the disinfection byproduct (DBP) profiles of bromamine and ozone, two alternative disinfectants to traditional chlorination. Understanding the types and quantities of DBPs formed by these methods is critical for assessing water quality and potential toxicological impacts. This document summarizes key findings from experimental studies, details relevant analytical protocols, and visualizes the chemical pathways involved in DBP formation.

Introduction to Disinfection Byproducts

Disinfection of water is a crucial public health measure to eliminate pathogenic microorganisms.[1] However, disinfectants can react with natural organic matter (NOM) and inorganic precursors, such as bromide ions, present in the water to form a variety of disinfection byproducts (DBPs).[2][3] Many of these DBPs are halogenated compounds and have been linked to adverse health effects, including potential carcinogenicity.[4][5] Common classes of DBPs include trihalomethanes (THMs), haloacetic acids (HAAs), nitrogenous DBPs (N-DBPs), and inorganic oxyhalides like bromate.[2][5] The specific profile of DBPs formed is highly dependent on the disinfectant used, the characteristics of the source water (e.g., NOM content, bromide concentration, pH), and the operational conditions of the treatment process.[3][6]

This compound Disinfection Byproduct Profile

Bromamines are formed in situ when chloramines are used in waters containing bromide. The presence of bromide can lead to the formation of reactive bromine species, which can then react with NOM to produce brominated DBPs.[7] Brominated DBPs are of particular concern as they are often more toxic than their chlorinated counterparts.

Key characteristics of the this compound DBP profile include:

  • Trihalomethanes (THMs): this compound disinfection can lead to the formation of brominated THMs, such as bromoform (CHBr₃), bromodichloromethane (CHBrCl₂), and dibromochloromethane (CHBr₂Cl). The formation of these compounds is influenced by the bromide concentration, with higher bromide levels leading to a shift towards more brominated species.

  • Haloacetic Acids (HAAs): Similar to THMs, brominated HAAs such as dibromoacetic acid (DBAA) and tribromoacetic acid (TBAA) can be formed.[8]

  • Nitrogenous DBPs (N-DBPs): Chloramination is known to produce N-DBPs, and the presence of bromide can lead to the formation of brominated N-DBPs.

  • Bromate: The formation of bromate, a potential human carcinogen, is generally not considered a significant issue with chloramination under typical drinking water treatment conditions.[9]

Ozone Disinfection Byproduct Profile

Ozone is a powerful oxidant and disinfectant that is effective against a wide range of microorganisms.[1] However, its high reactivity can also lead to the formation of a distinct set of DBPs, particularly in the presence of bromide.

Key characteristics of the ozone DBP profile include:

  • Bromate (BrO₃⁻): The formation of bromate is a major concern with ozonation of bromide-containing waters.[10][11] Ozone can oxidize bromide ions to form bromate through a complex series of reactions involving both molecular ozone and hydroxyl radicals.[10][12] Bromate is a regulated DBP due to its potential carcinogenic effects.[9][10] Factors that favor bromate formation include high pH, high initial bromide concentrations, and high ozone dosage.[6][13]

  • Aldehydes and Carboxylic Acids: Ozonation of NOM can produce a variety of oxygenated organic byproducts, including aldehydes (e.g., formaldehyde, acetaldehyde) and carboxylic acids.[14] These compounds are generally not halogenated unless a subsequent halogen-based disinfectant is used.

  • Brominated Organic DBPs: In bromide-containing waters, ozonation can also lead to the formation of brominated organic DBPs, such as bromoform and brominated acetic acids, although typically at lower concentrations than with chlorine-based disinfectants.[13] The formation of these byproducts is favored at low pH and high bromide levels.[13]

Comparative Summary of DBP Profiles

The choice between this compound and ozone for water disinfection involves a trade-off in the types of DBPs formed. While direct quantitative comparisons from single studies are scarce, the existing literature allows for a qualitative and semi-quantitative summary of their DBP profiles.

Disinfection Byproduct ClassThis compound Formation PotentialOzone Formation PotentialKey Influencing Factors
Trihalomethanes (THMs) Medium to High (predominantly brominated)Low to Medium (can form brominated THMs)Bromide concentration, NOM character, pH, disinfectant dose
Haloacetic Acids (HAAs) Medium to High (predominantly brominated)Low to Medium (can form brominated HAAs)Bromide concentration, NOM character, pH, disinfectant dose
Nitrogenous DBPs (N-DBPs) Medium to HighLowPresence of nitrogen precursors (e.g., ammonia), NOM character
Bromate (BrO₃⁻) LowHighBromide concentration, ozone dose, pH, temperature, alkalinity
Aldehydes & Carboxylic Acids LowHighNOM character, ozone dose

Experimental Protocols

The analysis of DBPs in water samples typically involves several key steps, from sample collection and preservation to extraction and instrumental analysis. The specific methods used can vary depending on the target DBP class.

1. Sample Collection and Preservation:

  • Samples should be collected in amber glass vials with screw caps to prevent photodegradation.

  • To quench any residual disinfectant and prevent further DBP formation, a reducing agent such as ammonium chloride or sodium thiosulfate is typically added to the vials before sample collection.

  • Samples should be stored at ≤6°C and protected from light until analysis.[15]

2. Extraction of Organic DBPs (THMs, HAAs, N-DBPs):

  • Liquid-Liquid Extraction (LLE): This is a common method for extracting THMs and other volatile to semi-volatile DBPs. A water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or pentane, is used to extract the DBPs from the water sample.

  • Solid-Phase Extraction (SPE): SPE can be used to concentrate and extract a wider range of DBPs, including HAAs. The water sample is passed through a cartridge containing a solid adsorbent that retains the DBPs, which are then eluted with a suitable solvent.

3. Analysis of Organic DBPs:

  • Gas Chromatography (GC): GC is the primary analytical technique for the separation and quantification of volatile and semi-volatile DBPs like THMs and some N-DBPs.

    • Detectors: An Electron Capture Detector (ECD) is commonly used for its high sensitivity to halogenated compounds. Mass Spectrometry (MS) provides definitive identification and quantification.[2]

  • Analysis of HAAs: HAAs are typically analyzed by GC-ECD after esterification (e.g., with acidic methanol) to convert them into their more volatile methyl esters.[2]

4. Analysis of Inorganic DBPs (Bromate):

  • Ion Chromatography (IC): IC is the standard method for the analysis of inorganic anions like bromate. The water sample is injected into an IC system where the anions are separated on an analytical column and detected by conductivity.[5]

  • IC coupled with Mass Spectrometry (IC-MS): For lower detection limits and confirmation, IC can be coupled with a mass spectrometer.[14]

Signaling Pathways and Experimental Workflows

This compound DBP Formation Pathway

Bromamine_DBP_Formation NH2Cl Monochloramine (NH₂Cl) Reactive_Br Reactive Bromine Species (e.g., HOBr, Bromamines) NH2Cl->Reactive_Br Oxidation Br_ion Bromide Ion (Br⁻) Br_ion->Reactive_Br Br_THMs Brominated THMs (e.g., CHBr₃) Reactive_Br->Br_THMs Reaction Br_HAAs Brominated HAAs (e.g., DBAA) Reactive_Br->Br_HAAs Reaction Br_NDBPs Brominated N-DBPs Reactive_Br->Br_NDBPs Reaction NOM Natural Organic Matter (NOM) NOM->Br_THMs NOM->Br_HAAs NOM->Br_NDBPs

Caption: Formation of brominated DBPs from this compound disinfection.

Ozone DBP Formation Pathway (with Bromide)

Ozone_DBP_Formation Ozone Ozone (O₃) OH_rad Hydroxyl Radical (•OH) Ozone->OH_rad Decomposition HOBr Hypobromous Acid (HOBr) Ozone->HOBr Oxidation Bromite Bromite (BrO₂⁻) Ozone->Bromite Oxidation Bromate Bromate (BrO₃⁻) Ozone->Bromate Oxidation Aldehydes Aldehydes & Carboxylic Acids Ozone->Aldehydes Oxidation Br_ion Bromide Ion (Br⁻) Br_ion->HOBr OH_rad->HOBr Oxidation HOBr->Bromite Br_Organics Brominated Organics (e.g., Bromoform) HOBr->Br_Organics Reaction Bromite->Bromate NOM Natural Organic Matter (NOM) NOM->Aldehydes NOM->Br_Organics DBP_Analysis_Workflow Start Sample Collection & Preservation Extraction DBP Extraction (LLE or SPE) Start->Extraction Organic_Analysis Organic DBP Analysis (GC-ECD/MS) Extraction->Organic_Analysis Organic Fraction Inorganic_Analysis Inorganic DBP Analysis (IC or IC-MS) Extraction->Inorganic_Analysis Aqueous Fraction (for IC) Data Data Processing & Quantification Organic_Analysis->Data Inorganic_Analysis->Data Report Reporting Data->Report

References

A Comparative Guide to the Synthesis of Bromamine Acid: Efficacy of Oleum vs. Solvent Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and dye synthesis, the efficient production of high-purity bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a critical starting point. This essential intermediate is a cornerstone in the manufacturing of a wide range of anthraquinone dyes and has potential applications in medicinal chemistry. The efficacy of its synthesis is highly dependent on the chosen route, with the two most established methods being the oleum method and the solvent method. This guide provides an objective comparison of these two primary synthesis routes, supported by available experimental data, to aid in the selection of the most suitable method for a given application.

The production of this compound acid traditionally involves the sulfonation and subsequent bromination of 1-aminoanthraquinone. The key distinction between the two main routes lies in the reagents and reaction media used for the initial sulfonation step. The oleum method, also known as the "one-pot method," utilizes fuming sulfuric acid (oleum) in a concentrated sulfuric acid medium for both sulfonation and bromination.[1][2] In contrast, the solvent method employs chlorosulfonic acid in an inert organic solvent, such as o-dichlorobenzene or nitrobenzene, for the sulfonation, followed by bromination in an aqueous medium.[1][2]

Comparative Efficacy: A Quantitative Overview

The choice between the oleum and solvent methods often comes down to a trade-off between process simplicity, yield, purity, and environmental considerations. The following table summarizes the key quantitative data gathered from various sources.

ParameterOleum MethodSolvent Method
Starting Material 1-Aminoanthraquinone1-Aminoanthraquinone
Sulfonating Agent Fuming sulfuric acid (Oleum) in concentrated H₂SO₄Chlorosulfonic acid in an inert solvent (e.g., o-dichlorobenzene)
Brominating Agent BromineBromine
Reported Yield 75% (total recovery)[1], 83.2% of theory[3]80-85% (total recovery)[1], ~91-92% (crude)[1]
Reported Purity Data not consistently available91.5-92.2% (crude)[1], 98.1-98.8% (after refining)[1]
Key Byproducts Dinitroanthraquinones (if starting from anthraquinone nitration)[4]Isomeric sulfonation products, residual solvent
Process Complexity Simpler, one-pot reactionMore complex, involves solvent handling and recovery
Energy Consumption Potentially high due to the need for distillation to recover o-dichlorobenzene in some variations[1]Can be high due to solvent recovery steps[1]
Environmental Concerns Use of highly corrosive oleum, generation of large amounts of acidic wastewaterUse of hazardous organic solvents, generation of solvent-contaminated wastewater

Experimental Protocols: A Closer Look

Oleum Method Protocol

The oleum method is characterized by its straightforward, single-reaction-vessel approach. A general experimental protocol is as follows:

  • Sulfonation: 1-aminoanthraquinone is added to a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum). The mixture is heated to facilitate the sulfonation reaction, typically at temperatures around 130°C for several hours.[3]

  • Bromination: After cooling the reaction mixture (e.g., to 80°C), a catalyst such as iodine may be added.[3] Bromine is then gradually introduced into the reaction mixture while maintaining the temperature. The bromination can take several hours to complete.[3]

  • Isolation: The reaction mixture is then diluted with water or aqueous sulfuric acid, causing the this compound acid to precipitate. The precipitate is filtered, washed, and can be further purified by neutralization and recrystallization.[3]

Solvent Method Protocol

The solvent method involves a multi-step process that separates the sulfonation and bromination reactions and requires careful handling of organic solvents. A typical procedure is outlined below:

  • Sulfonation: 1-aminoanthraquinone is dissolved in an inert solvent like o-dichlorobenzene. Chlorosulfonic acid is then added, and the mixture is heated to induce sulfonation.[1]

  • Layer Separation: After the sulfonation is complete, the reaction mixture is treated with concentrated sulfuric acid to extract the sulfonated product into the acid layer, separating it from the organic solvent.[1]

  • Bromination: The sulfuric acid layer containing 1-aminoanthraquinone-2-sulfonic acid is then heated (e.g., to 82-83°C), and bromine is added over several hours to carry out the bromination.[1]

  • Purification and Isolation: The resulting crude this compound acid is diluted with water, filtered, and then subjected to a refining process which typically involves neutralization with an alkali (like sodium hydroxide) to form the sodium salt, followed by purification steps such as treatment with activated carbon and recrystallization to achieve high purity.[1]

Synthesis Workflows

The following diagrams illustrate the distinct workflows of the oleum and solvent methods for the synthesis of this compound acid.

G cluster_oleum Oleum Method A1 1-Aminoanthraquinone B1 Sulfonation & Bromination (Oleum, H₂SO₄, Bromine) A1->B1 C1 Crude this compound Acid B1->C1 D1 Purification C1->D1 E1 Pure this compound Acid D1->E1

Oleum Method Synthesis Workflow

G cluster_solvent Solvent Method A2 1-Aminoanthraquinone B2 Sulfonation (Chlorosulfonic Acid, o-dichlorobenzene) A2->B2 C2 1-Aminoanthraquinone-2-sulfonic acid B2->C2 D2 Bromination (Bromine, H₂O) C2->D2 E2 Crude this compound Acid D2->E2 F2 Purification E2->F2 G2 Pure this compound Acid F2->G2

References

A Comparative Analysis of Monobromamine and Dibromamine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of monobromamine (NH₂Br) and dithis compound (NHBr₂) toward various chemical species, supported by experimental data. Understanding the distinct reactivity profiles of these two bromamines is crucial for applications in water treatment, disinfection, and organic synthesis.

Executive Summary

Monothis compound and dithis compound, while both effective brominating and oxidizing agents, exhibit significant differences in their reactivity and stability. Monothis compound is generally more reactive towards electron-rich organic compounds, such as phenols, a reaction that is subject to general acid catalysis. In contrast, dithis compound's reactivity with many organic substrates is often overshadowed by its rapid self-decomposition. However, dithis compound displays exceptionally high reactivity towards certain nucleophiles, such as cyanide. The reactivity of both species is heavily influenced by pH, temperature, and the presence of catalysts.

Data Presentation: Reactivity Comparison

The following tables summarize the second-order rate constants for the reactions of monothis compound and dithis compound with selected compounds, providing a quantitative comparison of their reactivity.

Table 1: Reaction Rate Constants with Phenolic Compounds

CompoundReactantpHRate Constant (M⁻¹s⁻¹)Reference
PhenolMonothis compound (NH₂Br)8.0-8.31.22 x 10⁸[1][2]
PhenolDithis compound (NHBr₂)>7Negligible compared to self-decomposition[1][2]
ResorcinolMonothis compound (NH₂Br)8.1-8.2Significant (produces CHBr₃)[1][2]
ResorcinolDithis compound (NHBr₂)>7Rate constants could be determined[1][2]
2,4,6-TribromophenolMonothis compound (NH₂Br)8.0-8.36.32 x 10²[1][2]

Table 2: Reaction Rate Constants with Cyanide

ReactantRate Constant (M⁻¹s⁻¹)Reference
Monothis compound (NH₂Br)2.63 x 10⁴[3][4]
Dithis compound (NHBr₂)1.31 x 10⁸[3][4]

Table 3: Decomposition Kinetics

ReactionConditionRate ConstantReference
2NH₂Br ⇌ NHBr₂ + NH₃ (Disproportionation)General acid catalysisVaries with catalyst[5][6]
2NHBr₂ → Products (Self-decomposition)General base catalysisVaries with catalyst[5][6]
NH₂Br + NHBr₂ → ProductsGeneral base catalysisVaries with catalyst[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of monothis compound and dithis compound reactivity.

Synthesis of Monothis compound and Dithis compound Solutions

Objective: To prepare fresh solutions of monothis compound and dithis compound for kinetic experiments.

Materials:

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Sodium hypobromite (NaOBr) solution (freshly prepared)

  • Phosphate or borate buffer solutions

  • Deionized water

Procedure for Monothis compound (NH₂Br) Synthesis:

  • Prepare a stock solution of ammonium sulfate in the desired buffer (e.g., phosphate buffer at pH 7).

  • Prepare a fresh stock solution of sodium hypobromite.

  • To a rapidly stirred solution of ammonium sulfate, add a stoichiometric amount or a slight excess of the sodium hypobromite solution. The reaction is rapid.

  • The concentration of the resulting monothis compound solution is determined spectrophotometrically by measuring its absorbance at its λmax of approximately 278 nm.

Procedure for Dithis compound (NHBr₂) Synthesis:

  • The formation of dithis compound is favored at lower pH and higher bromine-to-ammonia ratios compared to monothis compound.

  • Adjust the pH of an ammonium sulfate solution to below 7 using an appropriate buffer.

  • Add sodium hypobromite solution in a molar ratio of bromine to ammonia greater than 1.

  • The concentration of dithis compound can be determined by monitoring its characteristic UV absorbance peak around 232 nm.

Kinetic Analysis using Stopped-Flow Spectrophotometry

Objective: To measure the rapid reaction kinetics of monothis compound and dithis compound with various substrates.

Apparatus:

  • Stopped-flow spectrophotometer

  • Syringes for reactant solutions

  • Temperature-controlled cell holder

Procedure:

  • Prepare fresh solutions of the this compound (NH₂Br or NHBr₂) and the substrate (e.g., a phenolic compound) in the desired buffer at a known pH.

  • Load one syringe of the stopped-flow instrument with the this compound solution and the other with the substrate solution.

  • Initiate the reaction by rapidly mixing the two solutions in the observation cell of the spectrophotometer.

  • Monitor the change in absorbance over time at a wavelength characteristic of one of the reactants or products. For example, the disappearance of the this compound can be followed at its λmax.

  • The resulting absorbance versus time data is then fitted to the appropriate kinetic model (e.g., pseudo-first-order) to determine the rate constant of the reaction.[5][6]

Quantification of Bromamines using the DPD Method

Objective: To determine the concentration of total bromamines in a solution.

Materials:

  • N,N-diethyl-p-phenylenediamine (DPD) reagent

  • Phosphate buffer solution (pH 6.2-6.5)

  • Potassium iodide (KI) solution (for differentiating combined bromine)

  • Spectrophotometer or colorimeter

Procedure:

  • To a sample of the this compound-containing solution, add the DPD reagent in a phosphate buffer.

  • Both monothis compound and dithis compound will react with DPD to produce a magenta color.

  • Measure the absorbance of the solution at 515 nm.

  • The concentration is determined by comparing the absorbance to a calibration curve prepared with standards of known bromine concentration.

  • To differentiate between free bromine and combined bromamines, specific reagents like glycine can be added to selectively react with free bromine before the addition of DPD.

Mandatory Visualization

Decomposition Pathway of Bromamines

The decomposition of bromamines in aqueous solution is a complex process involving disproportionation and subsequent decay reactions.

Bromamine_Decomposition NH2Br 2 NH₂Br (Monothis compound) NHBr2_NH3 NHBr₂ + NH₃ (Dithis compound + Ammonia) NH2Br->NHBr2_NH3 k₁ (Disproportionation) General Acid Catalysis NH2Br_NHBr2 NH₂Br + NHBr₂ NHBr2_NH3->NH2Br k₋₁ Products1 Products NHBr2_NH3->Products1 k₂ (from 2 NHBr₂) General Base Catalysis Products2 Products NH2Br_NHBr2->Products2 k₃ General Base Catalysis

Caption: Decomposition pathway of bromamines in aqueous solution.

Reaction of Monothis compound with Phenol

Monothis compound reacts with phenol, particularly the phenolate ion, via an electrophilic substitution mechanism.

Monobromamine_Phenol_Reaction NH3Br NH₃Br⁺ (Bromoammonium ion) Intermediate Reaction Intermediate NH3Br->Intermediate Phenolate Phenolate Ion Phenolate->Intermediate Bromophenols Brominated Phenols Intermediate->Bromophenols Electrophilic Aromatic Substitution NH3 NH₃ Intermediate->NH3

Caption: Reaction pathway of monothis compound with phenolate.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for studying the kinetics of this compound reactions.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_this compound Prepare this compound Solution Mixing Rapid Mixing (Stopped-Flow) Prep_this compound->Mixing Prep_Substrate Prepare Substrate Solution Prep_Substrate->Mixing Spectro Spectrophotometric Monitoring (Abs vs. Time) Mixing->Spectro Kinetic_Model Fit to Kinetic Model Spectro->Kinetic_Model Rate_Constant Determine Rate Constant Kinetic_Model->Rate_Constant

References

Comparative Efficacy of Bromamine T and Taurine in Mitigating LPS-Induced Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent initiator of the inflammatory cascade, making it a cornerstone of preclinical inflammation research. The subsequent inflammatory response, while a crucial component of the innate immune system, can lead to tissue damage and contribute to the pathology of numerous acute and chronic diseases if left unchecked. Consequently, the identification of novel anti-inflammatory agents is of paramount importance. This guide provides a comparative analysis of two such agents: Bromamine T (BAT) and taurine.

This compound T is a stable, active bromine compound, investigated as a more durable alternative to N-bromotaurine (TauNHBr), a known anti-inflammatory agent with limited therapeutic potential due to its instability.[1][2][3][4] Taurine, a conditionally essential amino acid, has well-documented anti-inflammatory and antioxidant properties.[5][6][7] This document synthesizes experimental data to objectively compare the performance of this compound T and taurine in attenuating LPS-induced inflammation, both in vitro and in vivo.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Both this compound T and taurine have been shown to exert their anti-inflammatory effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][6] LPS typically binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5][6]

Experimental evidence indicates that both this compound T and taurine can inhibit the phosphorylation of the p65 NF-κB subunit, thereby preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[1][2][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65 p65 p65_p p-p65 p65->p65_p Phosphorylation p65_p_nuc p-p65 p65_p->p65_p_nuc Translocation BAT This compound T BAT->p65_p Inhibition Taurine Taurine Taurine->p65_p Inhibition DNA DNA p65_p_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: Proposed mechanism of anti-inflammatory action of this compound T and taurine.

Data Presentation

In Vitro Efficacy: Murine J774.A1 Macrophages

The anti-inflammatory potential of this compound T and taurine was evaluated in vitro using LPS-stimulated murine J774.A1 macrophages. The cells were pre-treated with varying concentrations of each compound before being challenged with LPS. The subsequent expression of pro-inflammatory cytokine mRNA was quantified.

Treatment GroupIL-1β mRNA Inhibition (%)IL-23 mRNA Inhibition (%)IL-18 mRNA Inhibition (%)TNF-α mRNA Inhibition (%)
This compound T
0.1 mMNot specifiedNot specifiedNot specifiedNot specified
0.3 mMNot specifiedNot specifiedNot specifiedNot specified
1.75 mM~81%~81%~81%~96%
Taurine
100 mMLess than BATLess than BATLess than BATLess than BAT
200 mMLess than BATLess than BATLess than BATLess than BAT
Table 1: Comparative Inhibition of Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated J774.A1 Macrophages. Data extracted from Baliou, et al. (2021).[1]

The results clearly indicate that this compound T is a more potent inhibitor of pro-inflammatory cytokine transcription than taurine, achieving a high degree of inhibition at significantly lower concentrations.[1] Notably, 1.75 mM this compound T demonstrated greater transcriptional inhibition of all tested cytokines compared to 100 mM and 200 mM taurine.[1][3]

In Vivo Efficacy: Murine Air-Pouch Model of Inflammation

The comparative efficacy of this compound T and taurine was further investigated in a murine air-pouch model of LPS-induced inflammation. This model allows for the evaluation of inflammatory cell infiltration and the local production of inflammatory mediators.

Treatment GroupTotal Cell Infiltration ReductionPMN Infiltration ReductionPouch Wall Thickness Reduction
This compound T Dose-dependent reductionDose-dependent reductionDose-dependent reduction
Taurine ReducedReducedReduced
Table 2: Qualitative Comparison of In Vivo Anti-inflammatory Effects in a Murine Air-Pouch Model. Data extracted from Baliou, et al. (2021).[1][2][4]
Treatment GroupIL-1β mRNA InhibitionIL-23 mRNA InhibitionIL-18 mRNA InhibitionIL-17 mRNA InhibitionTNF-α mRNA InhibitionTSLP mRNA Inhibition
This compound T (9 mg) Greater than TaurineGreater than TaurineGreater than TaurineGreater than TaurineGreater than TaurineGreater than Taurine
Taurine (9 mg) InhibitedInhibitedInhibitedInhibitedInhibitedInhibited
Table 3: Comparative Inhibition of Pro-inflammatory Cytokine mRNA in Air-Pouch Exudates. Data extracted from Baliou, et al. (2021).[4]

The in vivo experiments corroborated the in vitro findings, demonstrating that this compound T is superior to taurine in reducing inflammatory cell infiltration and suppressing the transcription of a broad range of pro-inflammatory cytokines in the air-pouch model.[1][3][4]

Experimental Protocols

In Vitro Studies: J774.A1 Macrophage Culture and Treatment
  • Cell Culture: Murine J774.A1 macrophages were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Pre-treatment: Cells were seeded in appropriate plates and allowed to adhere overnight. The following day, the cells were pre-treated with various concentrations of this compound T (0.1-1.75 mM) or taurine (100-200 mM) in serum-free DMEM for 1.5 hours at 37°C.[1]

  • LPS Stimulation: Following pre-treatment, LPS (100 ng/ml) in complete DMEM was added to each well, and the cells were incubated for 24 hours at 37°C.[1]

start Start culture Culture J774.A1 Macrophages start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with BAT or Taurine (1.5 hours) seed->pretreat lps Stimulate with LPS (100 ng/ml) (24 hours) pretreat->lps analysis Analysis (RT-qPCR, IF) lps->analysis end End analysis->end

Figure 2: Experimental workflow for in vitro studies.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
  • RNA Extraction: Total RNA was extracted from the treated J774.A1 macrophages using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: The relative mRNA expression levels of TNF-α, IL-1β, IL-18, and IL-23 were determined by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The data was normalized to a housekeeping gene (e.g., GAPDH).

Immunofluorescence for NF-κB p65 Subunit Nuclear Translocation
  • Cell Seeding and Treatment: J774.A1 cells were seeded on coverslips in 24-well plates and treated with this compound T (0.1-0.5 mM) or taurine (100 mM) followed by LPS stimulation as described above.[1]

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: The cells were incubated with a primary antibody against the phosphorylated p65 NF-κB subunit (Ser 536), followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining and Imaging: Cell nuclei were counterstained with Hoechst dye. The coverslips were then mounted on glass slides and imaged using a fluorescence microscope.

In Vivo Murine Air-Pouch Model of Inflammation
  • Air Pouch Creation: An air pouch was created on the dorsum of mice by subcutaneous injection of sterile air.

  • Treatment and LPS Injection: Three days after air pouch creation, mice were treated with this compound T (3, 6, or 9 mg) or taurine (9 mg) via an appropriate route of administration. One hour later, LPS was injected into the air pouch to induce inflammation.

  • Sample Collection: After a specified time, the mice were euthanized, and the air pouch exudate was collected to measure cell infiltration and cytokine levels. The pouch wall was also excised for histological analysis.

  • Analysis: The total number of cells and polymorphonuclear (PMN) cells in the exudate were counted. The thickness of the pouch wall was measured from histological sections. Cytokine mRNA levels in the exudate cells were determined by RT-qPCR.

start Start pouch Create Air Pouch on Dorsum of Mice start->pouch wait Wait 3 Days pouch->wait treat Administer BAT or Taurine wait->treat lps Inject LPS into Air Pouch treat->lps collect Collect Exudate and Pouch Wall lps->collect analysis Analysis (Cell Counts, Histology, RT-qPCR) collect->analysis end End analysis->end

Figure 3: Experimental workflow for in vivo studies.

Conclusion

The experimental evidence strongly suggests that this compound T is a more potent anti-inflammatory agent than taurine in the context of LPS-induced inflammation. Both in vitro and in vivo studies demonstrate that this compound T exerts superior inhibitory effects on the production of pro-inflammatory cytokines and on inflammatory cell infiltration.[1][2][4] This enhanced efficacy is achieved at significantly lower concentrations compared to taurine.[1][3]

The probable mechanism for both compounds involves the inhibition of the NF-κB signaling pathway.[1][2] The greater stability and potency of this compound T make it a promising candidate for further investigation and development as a therapeutic agent for inflammatory diseases. For researchers and drug development professionals, this compound T represents a compelling lead compound that warrants further exploration in various preclinical models of inflammation.

References

Comparative Toxicity of Brominated vs. Chlorinated Disinfection Byproducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the toxicological profiles of brominated and chlorinated disinfection byproducts (DBPs), supported by experimental data, to inform research and drug development professionals.

Disinfection of water is a critical public health measure, but the reaction of disinfectants with natural organic matter and anthropogenic precursors leads to the formation of disinfection byproducts (DBPs). Among the halogenated DBPs, brominated (Br-DBPs) and chlorinated (Cl-DBPs) species are of significant concern. A growing body of evidence indicates that Br-DBPs often exhibit greater toxicity than their chlorinated counterparts. This guide provides a comparative analysis of the toxicity of these two classes of compounds, summarizing quantitative data, detailing experimental protocols, and illustrating key biological pathways.

Quantitative Toxicity Data

The following tables summarize the comparative cytotoxicity and genotoxicity of various brominated and chlorinated DBPs from in vitro and in vivo studies. The data consistently demonstrates the higher toxic potential of brominated species.

Table 1: Comparative In Vitro Cytotoxicity of Brominated and Chlorinated DBPs

Disinfection ByproductTest SystemEndpointCytotoxicity ValueReference
Monohaloacetic Acids
Bromoacetic Acid (BAA)Chinese Hamster Ovary (CHO) cellsChronic Cytotoxicity (LC50)Lower than CAA[1]
Chloroacetic Acid (CAA)Chinese Hamster Ovary (CHO) cellsChronic Cytotoxicity (LC50)Higher than BAA[1]
Dihaloacetic Acids
Dibromoacetic Acid (DBAA)Chinese Hamster Ovary (CHO) cellsChronic Cytotoxicity (LC50)Lower than DCAA[1]
Dichloroacetic Acid (DCAA)Chinese Hamster Ovary (CHO) cellsChronic Cytotoxicity (LC50)Higher than DBAA[1]
Trihaloacetic Acids
Tribromoacetic Acid (TBAA)Chinese Hamster Ovary (CHO) cellsChronic Cytotoxicity (LC50)Lower than TCAA[1]
Trichloroacetic Acid (TCAA)Chinese Hamster Ovary (CHO) cellsChronic Cytotoxicity (LC50)Higher than TBAA[1]
Other DBPs
2,3,5-TribromopyrroleMammalian cellsCytotoxicity8x more cytotoxic than DBAA[2]

Table 2: Comparative In Vitro Genotoxicity of Brominated and Chlorinated DBPs

Disinfection ByproductTest SystemEndpointGenotoxicityReference
Monohaloacetic Acids
Bromoacetic Acid (BAA)Chinese Hamster Ovary (CHO) cellsDNA DamageMore genotoxic than CAA[1]
Chloroacetic Acid (CAA)Chinese Hamster Ovary (CHO) cellsDNA DamageLess genotoxic than BAA[1]
Dihaloacetic Acids
Dibromoacetic Acid (DBAA)Chinese Hamster Ovary (CHO) cellsDNA DamageMore genotoxic than DCAA[1]
Dichloroacetic Acid (DCAA)Chinese Hamster Ovary (CHO) cellsDNA DamageNot genotoxic[1]
Trihaloacetic Acids
Tribromoacetic Acid (TBAA)Chinese Hamster Ovary (CHO) cellsDNA DamageGenotoxic[1]
Trichloroacetic Acid (TCAA)Chinese Hamster Ovary (CHO) cellsDNA DamageNot genotoxic[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of DBP toxicity.

In Vitro Cytotoxicity Assay (e.g., using CHO or HepG2 cells)
  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Hepatocellular Carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Exposure: Cells are seeded in 96-well plates. After reaching a suitable confluence, the cells are exposed to a series of concentrations of the individual DBP (brominated or chlorinated) for a specified period (e.g., 24, 48, or 72 hours). A solvent control is included.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the DBP that causes a 50% reduction in cell viability (LC50) is calculated from the dose-response curves.

In Vitro Genotoxicity Assay (e.g., Comet Assay)
  • Cell Culture and Exposure: Similar to the cytotoxicity assay, cells are cultured and exposed to various concentrations of the DBP for a shorter duration (e.g., a few hours).

  • Cell Lysis and Electrophoresis: After exposure, the cells are harvested, embedded in agarose on a microscope slide, and lysed to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids). The slides are then placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA, containing breaks and fragments, migrates further from the nucleoid, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

In Vivo Aquatic Toxicity Assay (e.g., using Zebrafish Embryos)
  • Organism Maintenance: Zebrafish (Danio rerio) embryos are obtained from the natural spawning of adult fish and maintained in an incubator at a controlled temperature (e.g., 28°C).

  • Exposure: At a specific developmental stage (e.g., 6 hours post-fertilization), embryos are placed in multi-well plates and exposed to a range of concentrations of the DBP.

  • Toxicity Endpoints: The embryos are observed under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) for various toxicological endpoints, including mortality, hatching rate, and developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: The lethal concentration 50 (LC50) and effective concentration 50 (EC50) for developmental effects are determined.

Signaling Pathways and Experimental Workflows

The toxicity of DBPs is often mediated through the induction of oxidative stress and subsequent cellular damage. The following diagrams illustrate a typical experimental workflow for comparing DBP toxicity and a key signaling pathway involved in the cellular response to DBP-induced oxidative stress.

G cluster_prep Sample Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Br_DBP Brominated DBP Stock Serial_Br Serial Dilutions (Br) Br_DBP->Serial_Br Cl_DBP Chlorinated DBP Stock Serial_Cl Serial Dilutions (Cl) Cl_DBP->Serial_Cl Exposure_vitro Exposure to DBPs Serial_Br->Exposure_vitro Exposure_vivo Exposure to DBPs Serial_Br->Exposure_vivo Serial_Cl->Exposure_vitro Serial_Cl->Exposure_vivo Cell_Culture Cell Culture (e.g., CHO, HepG2) Cell_Culture->Exposure_vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) Exposure_vitro->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet) Exposure_vitro->Genotoxicity LC50_calc LC50/EC50 Calculation Cytotoxicity->LC50_calc Stats Statistical Analysis Genotoxicity->Stats Zebrafish Zebrafish Embryos Zebrafish->Exposure_vivo Developmental Developmental Toxicity Assessment Exposure_vivo->Developmental Developmental->LC50_calc LC50_calc->Stats Comparison Comparative Toxicity Report Stats->Comparison

Caption: Experimental workflow for comparative toxicity assessment of DBPs.

G DBP Brominated DBP ROS Increased Reactive Oxygen Species (ROS) DBP->ROS Keap1 Keap1 ROS->Keap1 inactivates DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Nrf2-mediated oxidative stress response pathway activated by DBPs.

Discussion

The presented data consistently indicates that brominated disinfection byproducts are generally more cytotoxic and genotoxic than their chlorinated analogs.[3] This trend is observed across different classes of DBPs, including haloacetic acids. The higher toxicity of Br-DBPs is thought to be related to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making brominated compounds more reactive towards cellular macromolecules like DNA and proteins.

The primary mechanism of toxicity for many DBPs is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). As depicted in the signaling pathway diagram, elevated ROS can lead to oxidative damage to DNA, proteins, and lipids. The cell activates defense mechanisms, such as the Nrf2-ARE pathway, to counteract oxidative stress by upregulating the expression of antioxidant and detoxification enzymes. However, when the damage is overwhelming, it can lead to apoptosis or mutations, which may contribute to long-term health effects such as cancer.

References

A Comparative Guide to Kinetic Models for Bromamine Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and water treatment, accurately modeling the kinetics of bromamine decomposition is crucial for predicting disinfection efficacy and minimizing the formation of toxic byproducts. This guide provides an objective comparison of prominent kinetic models for this compound decomposition, supported by experimental data and detailed methodologies.

Kinetic Model Comparison

Two key models for this compound decomposition are compared below: the model proposed by Lei et al. (2004) and a revised, simplified model from Vikesland et al. (2017). The latter was developed to be more robust across a wider range of experimental conditions.[1]

The decomposition of bromamines is understood to proceed through a series of reactions, primarily involving the reversible disproportionation of monothis compound to dithis compound and ammonia, followed by the decomposition of these species.[2][3][4][5] The Vikesland et al. model simplifies the reaction scheme and the number of estimated parameters, demonstrating a better fit to experimental data under varied conditions.[1]

Table 1: Comparison of Kinetic Models for this compound Decomposition

FeatureLei et al. Model (2004)Vikesland et al. Simplified Model (2017)
Number of Reactions 43
Number of Constants 2817 (full), 8 (minimal for drinking water)
Key Reactions - Reversible disproportionation of monothis compound (acid-catalyzed) - Irreversible decomposition of monothis compound and dithis compound (base-catalyzed)- General acid-catalyzed monothis compound disproportionation - Reverse of the above reaction - Two general base-catalyzed this compound decomposition reactions
Model Robustness Calibrated for specific conditions; less robust outside this rangeDemonstrated to be more robust over a significant range of experimental conditions

Reaction Pathways in this compound Decomposition

The following diagram illustrates the core reaction pathways in the decomposition of bromamines, highlighting the central role of monothis compound disproportionation.

BromamineDecomposition NH2Br 2NH₂Br (Monothis compound) NHBr2_NH3 NHBr₂ + NH₃ (Dithis compound + Ammonia) NH2Br->NHBr2_NH3 k₁ (Acid-Catalyzed) Products Decomposition Products NH2Br->Products k₃ (Base-Catalyzed, with NHBr₂) NHBr2_NH3->NH2Br k₋₁ (Acid-Catalyzed) NHBr2_NH3->Products k₂ (Base-Catalyzed)

Caption: Reaction scheme for this compound decomposition.

Experimental Protocols

The kinetic data for these models were primarily generated using stopped-flow spectrophotometry. This technique allows for the rapid mixing of reactants and the real-time monitoring of changes in absorbance, which is crucial for studying fast reactions like those in this compound decomposition.

Stopped-Flow Spectrophotometry Protocol for this compound Kinetics:

  • Reagent Preparation:

    • Stock solutions of hypobromous acid (HOBr) are prepared and standardized.

    • Ammonia buffer solutions of known concentration and pH are prepared.

    • Phosphate and carbonate buffers are used to maintain constant pH and to study the catalytic effects of these species.[2][3][4][5]

    • All solutions are prepared in high-purity water with a controlled ionic strength, typically using a salt like sodium perchlorate.[3]

  • Instrumentation and Measurement:

    • A stopped-flow spectrophotometer is used, which rapidly mixes the HOBr and ammonia solutions to initiate the formation and subsequent decomposition of bromamines.

    • The reaction is monitored by measuring the absorbance at specific wavelengths corresponding to the maximum absorbance of different this compound species (e.g., 278 nm for monothis compound, 232 nm for dithis compound).[3]

    • The temperature of the reaction cell is maintained at a constant value, typically 25°C.[3]

  • Experimental Conditions:

    • A range of experimental variables are investigated to validate the kinetic models, including:

      • pH (typically 6.5 to 9.5)[2][3][4][5]

      • Initial this compound concentration (e.g., 0.15 to 0.50 mM)[2][3][4][5]

      • Ammonia to bromine ratio (e.g., 5 to 100)[2][3][4][5]

      • Concentrations of phosphate and carbonate buffers (e.g., 5 to 40 mM)[2][3][4][5]

  • Data Analysis:

    • The absorbance data over time is converted to concentration data using the Beer-Lambert law and the known molar absorptivities of the this compound species.

    • The concentration-time data is then fitted to the proposed kinetic models using software like Aquasim.[1]

    • Rate constants are determined by fitting the model to the experimental data. The Brønsted relationship can be used to estimate parameters that are difficult to determine experimentally.[1][2][4][5]

Quantitative Data Summary

The performance of the kinetic models is evaluated by comparing the model predictions to the experimental data. A robust model will accurately predict the decay of this compound species over time across a range of conditions.

Table 2: Rate Constants for Key Reactions in this compound Decomposition

ReactionRate ConstantVikesland et al. (2017) Value (M⁻¹s⁻¹)Lei et al. (2004) Value (M⁻¹s⁻¹)
Monothis compound Disproportionation (Acid-Catalyzed)
2NH₂Br → NHBr₂ + NH₃k₁ (H⁺ catalysis)1.1 x 10⁹1.3 x 10⁹
k₁ (NH₄⁺ catalysis)1.1 x 10⁴1.2 x 10⁴
Dithis compound + Ammonia Reaction (Acid-Catalyzed)
NHBr₂ + NH₃ → 2NH₂Brk₋₁ (H₂O catalysis)3.2 x 10²3.9 x 10²
Dithis compound Decomposition (Base-Catalyzed)
2NHBr₂ → Productsk₂ (OH⁻ catalysis)1.2 x 10⁸Not explicitly separated
Monothis compound + Dithis compound Decomposition (Base-Catalyzed)
NH₂Br + NHBr₂ → Productsk₃ (OH⁻ catalysis)1.1 x 10⁸1.1 x 10⁸

Note: This table presents a selection of rate constants for comparison. The original publications should be consulted for a comprehensive list of all catalytic constants.

Workflow for Kinetic Model Validation

The process of validating a kinetic model for this compound decomposition involves a systematic approach from experimental design to model refinement.

ModelValidationWorkflow cluster_exp Experimental Phase cluster_model Modeling Phase cluster_val Validation Phase exp_design Experimental Design (pH, Conc., Temp.) data_acq Data Acquisition (Stopped-Flow Spec.) exp_design->data_acq param_est Parameter Estimation (Data Fitting) data_acq->param_est Experimental Data model_dev Propose Kinetic Model (Reaction Scheme) model_dev->param_est model_val Model Validation (Compare Predictions to Data) param_est->model_val Fitted Model model_refine Model Refinement model_val->model_refine model_refine->model_dev Iterate

Caption: Workflow for kinetic model validation.

References

A Comparative Guide to Chloramine and Chlorine Disinfection: Cost-Effectiveness and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a primary disinfectant is a critical decision in water treatment, with significant implications for public health, operational efficiency, and cost. The two most common choices, chlorine and chloramine, each present a unique profile of advantages and disadvantages. This guide provides an objective comparison of their cost-effectiveness and performance, supported by available data and detailed experimental methodologies, to inform decision-making in water treatment and research.

At a Glance: Key Performance and Cost Differences

FeatureChlorineChloramine
Disinfection Efficacy More potent and faster-acting disinfectant.Weaker and slower-acting disinfectant.
Residual Stability Less stable residual, dissipates more quickly.More stable residual, providing longer-lasting protection in the distribution system.[1]
Disinfection Byproducts (DBPs) Higher potential to form regulated trihalomethanes (THMs) and haloacetic acids (HAAs).[2]Lower potential for THM and HAA formation, but can form other byproducts like N-nitrosodimethylamine (NDMA).[2]
Taste and Odor Can produce a noticeable "chlorine" taste and odor.Generally results in fewer taste and odor complaints.[1]
Corrosion Potential Can be corrosive to certain pipe materials.Can also be corrosive, and in some cases, more so than free chlorine, potentially leading to the leaching of lead and copper from pipes.
Cost Generally considered more cost-effective, particularly the use of chlorine gas.[2][3]Can have higher initial capital costs for equipment but may offer lower long-term operational costs per unit of water treated.[4]

Quantitative Cost Comparison

A direct, universally applicable cost comparison is challenging due to site-specific variables such as water quality, plant size, and local chemical and energy costs. However, available data provides insights into the relative costs.

Table 1: Estimated Annual Costs for a 1 Million Gallons per Day (MGD) Wastewater Disinfection System (1995 data)

DisinfectantAnnual Operation & Maintenance (O&M) Cost
Chlorine Gas (5-20 mg/L dose)$49,300[3]

Note: This data is from a 1995 study and should be considered in that context. Costs have likely changed significantly.

Table 2: Comparison of Chlorine Delivery Systems for a 2,500 Pound per Day (ppd) System (1996 data)

System TypeCapital Cost (1996 USD)Annual Operating Cost (1996 USD)Total Annual Cost (Amortized Capital + O&M)
Chlorine GasLowerLower~$16,000 less than on-site generation[5]
On-site Sodium Hypochlorite GenerationHigherHigher~$16,000 more than chlorine gas[5]
Commercial Sodium HypochloriteLower Capital than On-site GenerationSignificantly HigherHighest life-cycle cost[5]

Note: This data is from a 1996 comparison and illustrates the relative cost differences between different forms of chlorine-based disinfection. The cost of ammonia for chloramine formation is an additional factor not included here.

A Canadian study indicated that while the initial equipment costs for chloramine systems might be higher, the incremental cost for treating each additional unit of water could be lower than with chlorine.[4]

Experimental Protocols

Accurate comparison of disinfection strategies relies on standardized and rigorous experimental protocols. Below are methodologies for key performance indicators.

Determination of Disinfectant Residual (DPD Colorimetric Method)

This is the most common method for measuring free and total chlorine residuals.

Principle: N,N-diethyl-p-phenylenediamine (DPD) indicator reacts with chlorine to produce a red color, the intensity of which is proportional to the chlorine concentration.

Procedure:

  • Sample Collection: Collect a water sample in a clean vial, avoiding aeration.

  • Free Chlorine Measurement:

    • Add one DPD No. 1 tablet or a measured volume of DPD reagent to a specific volume of the water sample.

    • Mix until the reagent dissolves.

    • Immediately measure the absorbance of the solution using a colorimeter or spectrophotometer at a wavelength of 515 nm.

    • Compare the reading to a calibration curve to determine the free chlorine concentration.

  • Total Chlorine Measurement:

    • To the same sample (or a new one), add one DPD No. 3 tablet or potassium iodide. This catalyzes the reaction of combined chlorine (chloramines) with DPD.

    • Mix and allow for a specified reaction time (typically 2 minutes).

    • Measure the absorbance at 515 nm.

    • The resulting value represents the total chlorine concentration.

  • Combined Chlorine Calculation:

    • Combined Chlorine = Total Chlorine - Free Chlorine.

Disinfection Efficacy: CT Value Determination

The "CT" value is the product of the disinfectant C oncentration (in mg/L) and the contact T ime (in minutes) required to inactivate a specific percentage of microorganisms. A lower CT value indicates a more effective disinfectant.

Methodology:

  • Determine Peak Hourly Flow Rate: This represents the "worst-case" scenario for contact time.

  • Measure Disinfectant Residual (C): At the point of compliance, after the contact chamber, measure the residual disinfectant concentration (in mg/L) during peak hourly flow.

  • Calculate Contact Time (T): This is the time the water is in contact with the disinfectant. It is often calculated as T10, the time it takes for 10% of the water to pass through the contact chamber. T10 is influenced by the chamber's volume, flow rate, and baffling.

  • Consider Water Quality Parameters: Temperature and pH significantly impact disinfection efficiency and must be recorded.

  • Calculate CT: CT = C (mg/L) x T (minutes).

  • Compare to Regulatory Tables: The calculated CT value is compared to EPA or other regulatory tables that specify the required CT for a certain log inactivation of target pathogens (e.g., Giardia, viruses) under specific temperature and pH conditions.

Disinfection Byproduct (DBP) Formation Potential (FP)

This protocol determines the potential for a water source to form DBPs when disinfected.

Procedure:

  • Sample Preparation: Filter the raw water sample to remove particulate matter.

  • Chlorine Demand Test: Determine the chlorine dose required to achieve a specific free chlorine residual (e.g., 1 mg/L) after a set incubation period (e.g., 24 hours). This ensures a consistent chlorine exposure for DBP formation.

  • Incubation: Dose the water sample with the determined amount of chlorine. Store the sample in a sealed, headspace-free amber bottle at a controlled temperature for a specified period (e.g., 7 days) to simulate distribution system conditions.

  • Quenching: After incubation, quench the remaining chlorine residual with a reducing agent like sodium sulfite to halt further DBP formation.

  • DBP Analysis:

    • THMs and HAAs: Analyze the sample using EPA Method 524.2 (for volatile organic compounds including THMs) or similar gas chromatography (GC) methods with electron capture detection (ECD) or mass spectrometry (MS).

    • NDMA: Due to its low concentration, sensitive methods are required. EPA Method 521, which uses solid-phase extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS), is a common approach. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is also used.

Visualizing the Comparison

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

Disinfection_Pathways cluster_chlorine Chlorine Disinfection cluster_chloramine Chloramine Disinfection Cl2 Chlorine (Cl2) HOCl Hypochlorous Acid (HOCl) Cl2->HOCl + H2O OCl Hypochlorite Ion (OCl-) HOCl->OCl ⇌ H+ + OCl- DBPs_Cl THMs, HAAs HOCl->DBPs_Cl + Organic Matter Pathogen_Cl Pathogen Inactivation HOCl->Pathogen_Cl Oxidation NH2Cl Monochloramine (NH2Cl) DBPs_NH2Cl NDMA NH2Cl->DBPs_NH2Cl + Organic Precursors Pathogen_NH2Cl Pathogen Inactivation NH2Cl->Pathogen_NH2Cl Oxidation Cl2_source Chlorine Cl2_source->NH2Cl NH3_source Ammonia NH3_source->NH2Cl

Disinfection chemical pathways and DBP formation.

Experimental_Workflow start Water Sample disinfectant Add Disinfectant (Chlorine or Chloramine) start->disinfectant residual Measure Residual (DPD Method) disinfectant->residual dbp_fp DBP Formation Potential Test disinfectant->dbp_fp ct_calc Calculate CT Value residual->ct_calc comparison Comparative Assessment ct_calc->comparison analysis Analyze DBPs (GC-MS, LC-MS/MS) dbp_fp->analysis analysis->comparison cost Cost Analysis (Capital & O&M) cost->comparison

Workflow for comparative analysis.

Cost_Effectiveness_Logic cluster_costs Cost Factors cluster_performance Performance Factors title Cost-Effectiveness Decision capital Capital Costs (Equipment, Installation) title->capital om O&M Costs (Chemicals, Energy, Labor) title->om efficacy Disinfection Efficacy (CT Values) title->efficacy residual Residual Stability title->residual dbp DBP Compliance title->dbp decision Optimal Disinfectant Choice capital->decision Initial Investment om->decision Ongoing Expenses efficacy->decision Pathogen Control residual->decision Distribution System Protection dbp->decision Regulatory Compliance

Logical framework for cost-effectiveness evaluation.

Conclusion

The choice between chlorine and chloramine disinfection is a complex one, involving a trade-off between disinfection efficacy, DBP formation, residual stability, and cost. Chlorine is a powerful, fast-acting, and generally more economical disinfectant. However, its tendency to form regulated DBPs has led many utilities to consider chloramine. Chloramine provides a more stable residual and forms lower levels of THMs and HAAs, but it is a weaker disinfectant and can produce other DBPs of concern, such as NDMA. Furthermore, chloramination can be more complex to manage and may have higher initial capital costs.

For researchers and drug development professionals, understanding these differences is crucial when evaluating water quality for experimental protocols or manufacturing processes where DBPs could interfere with results or product stability. The selection of a disinfection strategy should be based on a thorough evaluation of source water quality, regulatory requirements, and a comprehensive cost-benefit analysis.

References

cross-validation of different bromamine quantification techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in water treatment, disinfection, and pharmaceutical process monitoring, accurate quantification of bromamines is critical. These compounds, while effective biocides, can also lead to the formation of undesirable disinfection byproducts. This guide provides an objective comparison of prevalent analytical techniques for bromamine quantification, supported by experimental data and detailed methodologies.

Overview of Quantification Methods

The selection of an appropriate this compound quantification technique depends on the specific analytical needs, including the requirement for speciation of different this compound forms (monothis compound, dithis compound, trithis compound), the sample matrix, and the desired sensitivity and selectivity. The primary methods employed are spectrophotometry and membrane introduction mass spectrometry (MIMS), with chromatographic techniques also offering viable alternatives.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of different this compound quantification techniques based on available experimental data.

Table 1: Spectrophotometric Methods

TechniqueReagentWavelength (nm)Detection LimitLinear RangeKey Features & Interferences
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)405Not explicitly stated, but effective for low µM ranges[1]1–20 µM (for HOBr)[1]Reacts with various bromine and chlorine species. The stability of the colored product can be a factor.
DPD N,N-diethyl-p-phenylenediamineNot specifiedNot specifiedNot specifiedA common method for total chlorine and bromine, but the colored product has low stability. Requires internal calibration with unstable this compound standards.[1]
Phenol Red Phenol Red588Not specifiedNot specifiedMeasures total bromine (free and combined). The color change from yellow to violet is quantified.[2]
Methyl Orange Methyl Orange505Not specified0.0 to 4.0 mg/L of bromine[3][4]Suitable for total residual bromine. Can determine total bromine and chlorine with the addition of bromide ions.[4]
Brom Cresol Purple Brom Cresol Purple587Not specifiedNon-linear, particularly below 0.50 mg/L Br2[3]Can be used for free bromine determination.[3]
Phenosafranin Phenosafranin520Not specified0.0 to 10 mg/L Br2[3]Low sensitivity with a 1 cm cell limits its application.[3]

Table 2: Membrane Introduction Mass Spectrometry (MIMS)

Analytem/z RatioDetection Limit (mg/L as Cl2)Key Features & Interferences
NH2Cl 530.034[5][6]Allows for differentiation of various chlor- and bromamines.[5][6]
NHCl2 850.034[5][6]Fragmentation of NHCl2, NHBr2, and NHBrCl can interfere with the quantification of NH2Cl and NH2Br.[5][6]
NH2Br 970.10[5][6]Cannot be accurately quantified in the presence of NHBrCl due to fragment interference.[5][6]
NHBr2 1750.12[5][6]MIMS is the only method that enables the unambiguous quantification of NHBrCl.[7]
NHBrCl 1310.36[5][6]
NBr3 253 / 177 (fragment)0.23 µM (m/z 253), 0.18 µM (m/z 177)[8]Can differentiate and monitor brominated trihalamines, which is not possible with UV measurement, titration, or colorimetric methods.[8]

Experimental Protocols

Spectrophotometric Method using ABTS

This method is based on the reaction of bromamines with 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) to form a colored radical cation that is measured spectrophotometrically.

  • Reagent Preparation : Prepare a 1 g/L ABTS solution.

  • Sample Preparation : To a 25 ml volumetric flask, add 10 ml of the this compound-containing sample.

  • Reaction : Add 1 ml of the ABTS solution and 1 ml of 0.05 M H2SO4. Dilute to the 25 ml mark with deionized water.

  • Measurement : After 1 minute, measure the absorbance at 405 nm in a 1 cm cuvette.

  • Quantification : The this compound concentration is calculated using the molar absorptivity of the ABTS radical cation (ε405 = 31,600 M⁻¹ cm⁻¹).[1]

Membrane Introduction Mass Spectrometry (MIMS)

MIMS allows for the direct introduction of volatile and semi-volatile compounds from an aqueous sample into the mass spectrometer, enabling the speciation of different haloamines.

  • Instrumentation : A MIMS system (e.g., Microlab Aarhus, Denmark) is used.

  • Sample Introduction : The aqueous sample is continuously flowed over a semi-permeable membrane.

  • Vaporization and Ionization : The bromamines diffuse through the membrane into the high vacuum of the mass spectrometer where they are ionized.

  • Detection : The characteristic mass-to-charge (m/z) ratios of the parent ions of different bromamines are monitored for quantification (see Table 2).

  • Calibration : The instrument is calibrated using standards of the specific bromamines of interest. However, generating pure standards can be challenging due to their instability.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Spectrophotometric Quantification

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample This compound Sample Mixing Mix Sample, Reagent, and Buffer Sample->Mixing Reagent Chromogenic Reagent (e.g., ABTS) Reagent->Mixing Buffer Buffer Solution Buffer->Mixing Incubation Incubation (if required) Mixing->Incubation Spectrophotometer Measure Absorbance at Specific Wavelength Incubation->Spectrophotometer Calculation Calculate Concentration using Beer-Lambert Law Spectrophotometer->Calculation

Caption: General workflow for spectrophotometric this compound quantification.

MIMS Analytical Workflow

G cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output Sample Aqueous Sample (containing Bromamines) Pump Peristaltic Pump Sample->Pump Membrane Membrane Inlet Pump->Membrane IonSource Ion Source Membrane->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum (Intensity vs. m/z) DataSystem->MassSpectrum G This compound This compound (e.g., NH2Br) DPD_colored Wurster Dye (red) This compound->DPD_colored reacts with DPD Br_ion Br- This compound->Br_ion releases NH3 NH3 This compound->NH3 releases DPD_colorless DPD (colorless) DPD_colorless->DPD_colored is oxidized to Br_ion->DPD_colored oxidizes

References

Safety Operating Guide

Navigating the Uncharted: Inferred Disposal Procedures for Bromamine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Due to its anticipated high reactivity and toxicity, bromamine should be handled with extreme caution. Assume it is corrosive, toxic upon inhalation and skin contact, and a strong oxidizing agent.[1][2][3][4][5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles with a face shield are mandatory.[6]
Skin Protection A flame-resistant lab coat, along with chemical-resistant gloves (e.g., neoprene or nitrile), and closed-toe shoes are required.[6]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[7] For emergencies or spills, a full-face respirator with an appropriate cartridge is necessary.

Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.[6][8] The container should be tightly sealed and clearly labeled.[3][6][8]

Incompatible Materials: Avoid contact with organic materials, reducing agents, metals, and ammonia.[1][9][10][11]

Spill Management Protocol

In the event of a this compound spill, immediate and decisive action is critical to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to control vapor dispersion.[6]

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[8][12] Do not use combustible materials like paper towels.

  • Neutralize: Cautiously neutralize the absorbed material or the spill area with a saturated solution of sodium thiosulfate.[7][12]

  • Collect: Carefully collect the neutralized waste into a designated, labeled hazardous waste container.[6][12]

  • Decontaminate: Decontaminate the spill area and any affected equipment with a sodium thiosulfate solution followed by soap and water.[7]

Step-by-Step Disposal Procedure

This procedure outlines the chemical neutralization of this compound waste, adapted from protocols for bromine. This should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Neutralization of this compound Waste

Objective: To convert reactive this compound into less hazardous bromide salts.

Materials:

  • This compound waste

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for pH adjustment

  • Stir plate and stir bar

  • pH indicator strips or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation: In a certified chemical fume hood, place the container of this compound waste in a larger secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

  • Neutralization: Slowly and with constant stirring, add a saturated solution of sodium thiosulfate to the this compound waste. The reaction is complete when the characteristic color of bromine (assumed for this compound) disappears.

  • pH Adjustment: Test the pH of the resulting solution. If acidic, neutralize by slowly adding sodium bicarbonate or sodium carbonate until the pH is between 6 and 8.

  • Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container.

  • Final Disposal: The container should be sealed and disposed of through your institution's EHS-approved hazardous waste disposal program.[3][9][13]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

Bromamine_Disposal_Workflow cluster_prep Preparation & Assessment cluster_neutralization Neutralization Protocol cluster_disposal Final Disposal start Start: this compound Waste assess Risk Assessment start->assess ppe Don Appropriate PPE assess->ppe neutralize Slowly add Sodium Thiosulfate ppe->neutralize check_color Check for Color Disappearance neutralize->check_color Constant Stirring adjust_ph Adjust pH to 6-8 check_color->adjust_ph Reaction Complete collect Collect in Labeled Waste Container adjust_ph->collect dispose Dispose via EHS Program collect->dispose end End dispose->end

This compound Disposal Workflow

This comprehensive, albeit inferred, guide to this compound disposal is designed to empower laboratory professionals with the necessary information to manage this potentially hazardous material safely. By prioritizing safety and adhering to rigorous protocols, we can collectively build a more secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bromamine, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. Adherence to these guidelines is critical to minimize risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, offering a quick reference for laboratory personnel.

PPE CategoryItemSpecifications and Standards
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory. A face shield should also be worn to provide additional protection.[1][2][3]
Skin Protection GlovesWear chemical-impermeable gloves. Neoprene or nitrile gloves are recommended.[1][3][4] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact.
Protective ClothingFire/flame resistant and impervious clothing is required.[1] A lab coat, long pants, and closed-toe shoes are the minimum requirements.[3] For larger quantities or in case of a spill, a full-body chemical protective suit should be worn.[5]
Respiratory Protection RespiratorWork should be conducted in a chemical fume hood.[3] If exposure limits are exceeded, or if working outside a fume hood, a NIOSH-approved full-facepiece respirator with an organic vapor/acid gas cartridge specifically approved for Bromine is necessary.[1][4] For emergencies or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[4][6]

Operational Workflow for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following workflow diagram outlines the key steps from preparation to disposal.

Bromamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) A->B C Don Appropriate PPE B->C D Work in a Well-Ventilated Area (Chemical Fume Hood) C->D E Handle with Care Avoid creating dust or aerosols D->E F Use Non-Sparking Tools E->F G Decontaminate Work Area F->G H Properly Remove and Dispose of PPE G->H I Dispose of this compound Waste in Designated, Labeled Containers H->I

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Procedures

1. Pre-Operational Checks:

  • Thoroughly review the this compound Safety Data Sheet (SDS) before beginning any work.[3]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][4]

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary materials and equipment before handling the chemical.

2. Handling this compound:

  • Always wear the appropriate PPE as detailed in the table above.[1]

  • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Handle this compound with care, avoiding the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][3]

3. Post-Handling and Decontamination:

  • After handling, thoroughly decontaminate the work area.

  • Carefully remove PPE, avoiding contact with the outer contaminated surfaces.

  • Wash hands and any exposed skin thoroughly with soap and water after work.[1]

Emergency Response: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is critical.

Bromamine_Spill_Response cluster_spill This compound Spill cluster_actions Immediate Actions cluster_cleanup Cleanup & Decontamination Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate Emergency PPE (including respirator) Alert->PPE Contain Contain the Spill (if trained and safe to do so) PPE->Contain Absorb Absorb with Inert Material (e.g., sand, diatomaceous earth) Contain->Absorb Collect Collect and Place in a Sealed Container for Disposal Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate

Caption: Emergency response workflow for a this compound spill.

In Case of a Spill:

  • Evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material like sand or diatomaceous earth.[7] Do not use combustible materials like sawdust.[3]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All this compound waste and contaminated materials (e.g., gloves, absorbent materials) must be collected in a designated, properly labeled, and sealed container.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. This may involve incineration at a licensed hazardous waste disposal facility.[10] Contact your institution's environmental health and safety department for specific disposal procedures.

  • Neutralization: In some cases, small amounts of this compound waste may be neutralized with a reducing agent like sodium thiosulfate or sodium bisulfite solution before disposal.[6][10] This should only be performed by trained personnel following a validated standard operating procedure.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.